molecular formula C5H5IN2 B1271062 5-Amino-2-iodopyridine CAS No. 29958-12-1

5-Amino-2-iodopyridine

Cat. No.: B1271062
CAS No.: 29958-12-1
M. Wt: 220.01 g/mol
InChI Key: FHJURFWVUOSFQI-UHFFFAOYSA-N
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Description

5-Amino-2-iodopyridine is a useful research compound. Its molecular formula is C5H5IN2 and its molecular weight is 220.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJURFWVUOSFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368070
Record name 5-Amino-2-iodopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29958-12-1
Record name 5-Amino-2-iodopyridine
Source EPA DSSTox
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Record name 5-Amino-2-iodopyridine
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Foundational & Exploratory

Introduction: The Strategic Value of 5-Amino-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Amino-2-iodopyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical compound this compound. It delves into its core properties, synthesis, reactivity, and critical applications as a versatile building block in modern organic and medicinal chemistry.

This compound (CAS Number: 29958-12-1 ) is a strategically important heterocyclic intermediate.[1] Its structure, featuring a pyridine core functionalized with a nucleophilic amino group at the 5-position and a reactive iodo group at the 2-position, makes it a highly valuable precursor for the synthesis of complex molecular architectures. The iodine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, while the amino group provides a handle for further derivatization or acts as a key pharmacophoric element.

It is crucial to distinguish this compound from its more commonly referenced isomer, 2-Amino-5-iodopyridine (CAS: 20511-12-0).[2] While both are valuable, the distinct placement of the functional groups in this compound offers unique reactivity and leads to different structural motifs, making a dedicated understanding of its properties essential for synthetic planning.

Part 1: Core Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is foundational to its successful and safe application in the laboratory. The physical and chemical characteristics of this compound dictate its storage, handling, and compatibility with various reaction conditions.

Physicochemical Data

The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 29958-12-1[1][3][4]
Molecular Formula C₅H₅IN₂[1]
Molecular Weight 220.01 g/mol [1]
Appearance Light yellow needles or crystalline solid[5]
Melting Point 63-67 °C[6]
Solubility Insoluble in water[6]
Synonyms 6-iodopyridin-3-amine, 2-Iodo-5-aminopyridine[1][3][6]

Insight for the Scientist: The compound's specified light sensitivity necessitates storage in amber vials or in the dark to prevent photodegradation, which could introduce impurities and affect reaction outcomes.[6] Its insolubility in water but likely solubility in common organic solvents is typical for such intermediates and guides the choice of solvent for both reaction and purification steps like extraction and chromatography.

Safety and Handling

Proper handling is paramount. The following table summarizes key hazard information.

Hazard CategoryCode/StatementSource(s)
Hazard Codes Xn (Harmful)[6]
Risk Phrases R22: Harmful if swallowed.[6]
R37/38: Irritating to respiratory system and skin.[6]
R41: Risk of serious damage to eyes.[6]
R43: May cause sensitization by skin contact.[6]
Safety Phrases S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]
S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.[6]

Trustworthiness through Protocol: Based on this data, all manipulations of this compound must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or goggles. An eyewash station and safety shower should be readily accessible.[7]

Part 2: Synthesis and Purification Workflow

The reliable synthesis of this compound is a critical first step for its use in further applications. While multiple routes can be envisioned, a common and effective method involves the direct electrophilic iodination of a suitable aminopyridine precursor.

Synthetic Strategy: Electrophilic Iodination

The synthesis of halogenated pyridines often relies on electrophilic aromatic substitution. The amino group is an activating, ortho-, para-directing group. Starting from 3-aminopyridine, iodination would be expected to occur at the positions ortho and para to the amino group (positions 2, 4, and 6). Position 2 is particularly activated due to the combined directing effects of the amino group and the ring nitrogen.

A representative protocol for the synthesis of a related compound, 2-amino-5-iodopyridine, involves the iodination of 2-aminopyridine using iodine and an oxidizing agent like periodic acid or hydrogen peroxide in an acidic medium.[5][8] This general approach can be adapted, although regioselectivity must be carefully controlled and verified.

Detailed Experimental Protocol: Iodination of 3-Aminopyridine (Conceptual)

This protocol is a representative procedure adapted from established methods for aminopyridine iodination.[5]

  • Reaction Setup : In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve 3-aminopyridine (1.0 eq.) in a mixture of acetic acid and water.

  • Reagent Addition : To the stirred solution, add periodic acid dihydrate (0.15 eq.) followed by iodine (0.42 eq.).

  • Heating : Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine.

  • Extraction : Neutralize the solution with a base (e.g., 10% NaOH) and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 3-Aminopyridine in Acetic Acid/Water B Add Periodic Acid and Iodine A->B C Heat at 80°C (Monitor by TLC) B->C 4-6 hours D Cool and Quench with Na2S2O3 C->D E Neutralize & Extract with Organic Solvent D->E F Dry, Concentrate E->F G Column Chromatography or Recrystallization F->G H Pure this compound G->H

Caption: Workflow for the synthesis and purification of this compound.

Part 3: Reactivity and Keystone Applications in Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The C-I bond at the electron-deficient 2-position is primed for metal-catalyzed cross-coupling, while the C-N bond at the 5-position offers a site for nucleophilic chemistry or can modulate the electronic properties of the scaffold.

Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds, enabling the creation of biaryl structures prevalent in pharmaceuticals.[9][10] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide array of aryl or heteroaryl groups at the 2-position.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle center Pd(0)L2 OA Oxidative Addition center->OA Ar-I TM Transmetalation OA->TM Ar-B(OR)2 (Base) RE Reductive Elimination TM->RE RE->center Ar-Ar' Product_out 5-Amino-2-arylpyridine (R-R') ArI_in This compound (R-X) Boronic_in Ar'-B(OH)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is a generalized procedure for a typical Suzuki-Miyaura reaction.[11]

  • Vessel Preparation : To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition : Add degassed solvents, such as a mixture of 1,4-dioxane and water or dimethoxyethane (DME), via syringe.

  • Reaction : Heat the mixture to 80–100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification : Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified via column chromatography.

Expertise in Action: The choice of base is critical. K₃PO₄ is often preferred for sensitive substrates as it is less nucleophilic than other bases, minimizing side reactions. The dppf ligand on the palladium catalyst provides stability and promotes the reductive elimination step, which is crucial for achieving high yields.[11]

Application 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals and materials.[12][13] Using this compound, this reaction allows for the selective introduction of a new amine substituent at the 2-position, creating complex diaminopyridine structures.

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle center Pd(0)L OA Oxidative Addition center->OA Ar-I Amine_Coord Amine Coordination OA->Amine_Coord R2NH Deprotonation Deprotonation (Base) Amine_Coord->Deprotonation RE Reductive Elimination Deprotonation->RE RE->center Ar-NR2 Product_out 5-Amino-2-(dialkylamino)pyridine (Ar-NR'2) ArI_in This compound (Ar-X) Amine_in R'2NH

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

This is a representative protocol for a Buchwald-Hartwig amination.[14]

  • Vessel Preparation : In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv.).

  • Catalyst Addition : Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-5 mol%).

  • Inert Atmosphere : Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add an anhydrous, aprotic solvent such as toluene or dioxane via syringe.

  • Reaction : Heat the mixture in an oil bath at 80–110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification : Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent. The combined organic phases are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Authoritative Grounding: The success of the Buchwald-Hartwig amination often hinges on the choice of ligand.[14] Sterically hindered, electron-rich phosphine ligands like XPhos are essential. They accelerate the rate-limiting reductive elimination step, preventing decomposition of the palladium-amido intermediate and leading to higher yields and broader substrate scope.[14]

Conclusion

This compound is a quintessential example of a modern heterocyclic building block. Its well-defined reactivity allows for the precise and predictable installation of diverse functionalities through robust and high-yielding cross-coupling reactions. For researchers in drug discovery and materials science, a deep, mechanistic understanding of this reagent's properties and reaction pathways is not merely academic—it is the key to unlocking novel molecular designs and accelerating innovation.

References

  • Molbase. This compound CAS 29958-12-1. [Link]

  • ChemWhat. This compound CAS#: 29958-12-1. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-5-iodopyridine: Comprehensive Overview and Applications. [Link]

  • ResearchGate. Syntheses of 2-amino-5-iodopyridine. [Link]

  • Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • Capot Chemical. Material Safety Data Sheet: 2-Amino-5-iodopyridine. [Link]

  • Autech Industry Co.,Limited. The Role of 2-Amino-5-iodopyridine-3-carboxaldehyde in Drug Discovery. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... [Link]

  • International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • PubChem. 2-Pyridinamine, 5-iodo-. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • YouTube. Buchwald-Hartwig coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Introduction: Navigating the Isomers of Aminoidopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Aminoidopyridines

In the landscape of heterocyclic chemistry, aminoidopyridines serve as pivotal building blocks for pharmaceutical and materials science innovation. This guide focuses primarily on 2-Amino-5-iodopyridine (CAS: 20511-12-0), a compound of significant interest due to its extensive use and well-documented properties. It is crucial to distinguish it from its isomer, 5-Amino-2-iodopyridine (CAS: 29958-12-1), also known as 6-iodopyridin-3-amine.[1] While both are structurally similar, 2-Amino-5-iodopyridine is more commonly utilized in synthetic applications and, consequently, features more prominently in scientific literature and commercial supply.[2][3] This guide synthesizes field-proven insights and technical data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical intermediate.

Part 1: Core Physical and Chemical Identity

2-Amino-5-iodopyridine is a pyridine derivative where the ring is substituted with an amino group at position 2 and an iodine atom at position 5.[2] This arrangement of functional groups dictates its reactivity, making it a valuable precursor for creating more complex molecular architectures. The lone pair of electrons on the nitrogen atom imparts electron-withdrawing and conjugation effects, influencing its chemical behavior.[4]

Structural and Identification Data
IdentifierValue
IUPAC Name 5-iodopyridin-2-amine
CAS Number 20511-12-0[2]
Molecular Formula C₅H₅IN₂[1]
Molecular Weight 220.01 g/mol [1][2]
InChI Key IVILGUFRMDBUEQ-UHFFFAOYSA-N[5]
SMILES Nc1ccc(I)cn1
Key Physicochemical Properties

The physical properties of 2-Amino-5-iodopyridine make it suitable for a variety of synthetic protocols in both academic and industrial laboratories.

PropertyValueSource(s)
Appearance White to tan, cream, yellow, or brown crystalline powder or solid.[2][5][6]
Melting Point 128-131 °C[7]
Boiling Point 271 °C (Predicted: 293.8±25.0 °C)[8]
Solubility Insoluble in water. Soluble in methanol. Slightly soluble in Chloroform and DMSO.[8][9][10]
pKa 4.91±0.13 (Predicted)[8]
Partition Coefficient (XLogP3) 1.3[11]
Spectral Data for Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of 2-Amino-5-iodopyridine.

  • ¹H NMR: A representative ¹H NMR spectrum in CDCl₃ shows a singlet for the amino protons (NH₂) around 4.51 ppm, a doublet for the proton at the 6-position around 6.35 ppm, a doublet of doublets for the proton at the 4-position around 7.62 ppm, and a singlet for the proton at the 3-position around 8.21 ppm.[7]

  • ¹³C NMR: The carbon spectrum provides information on the carbon framework of the molecule.[11]

  • Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound, with the molecular ion peak corresponding to its exact mass (219.94975 Da).[11][12]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the N-H stretching of the primary amine and the aromatic C-H and C=N stretching vibrations of the pyridine ring.[11]

Part 2: Synthesis and Purification Workflow

The synthesis of 2-Amino-5-iodopyridine is typically achieved through the direct iodination of 2-aminopyridine. Modern protocols have been optimized for efficiency and environmental safety, often utilizing water as a solvent to avoid organic waste.[13]

Experimental Protocol: Aqueous Synthesis of 2-Amino-5-iodopyridine

This protocol is adapted from a patented, environmentally friendly method.[13] The causality behind using hydrogen peroxide is to oxidize excess iodine, facilitating a cleaner reaction and simpler workup.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-aminopyridine in water in a reaction vessel equipped with a stirrer.

  • Iodination: Add solid iodine in 3-5 portions while stirring. After the addition is complete, maintain the temperature and stir for 1-3 hours.

  • Oxidation: Slowly add hydrogen peroxide dropwise to the reaction mixture. Continue to stir and maintain the temperature for an additional 1-4 hours.

  • Reflux and Isolation: Heat the mixture to reflux for 20-30 minutes.

  • Cooling and Filtration: Cool the reaction mixture to below 10 °C. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash the filter cake with ice-cold water, and dry to yield 2-amino-5-iodopyridine.[13]

This method can achieve yields greater than 84% with a purity of over 99%.[13] For higher purity, the crude product can be further purified by column chromatography using a heptane/ethyl acetate gradient.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-Aminopyridine in Water B Add Iodine in Portions A->B Stirring C Add H₂O₂ Dropwise B->C Stir 1-3h D Heat to Reflux C->D Stir 1-4h E Cool to <10°C D->E F Filter Precipitate E->F G Wash with Ice Water F->G H Dry Product G->H I 2-Amino-5-iodopyridine (>99% Purity) H->I

Caption: Aqueous synthesis workflow for 2-Amino-5-iodopyridine.

Part 3: Reactivity and Key Synthetic Applications

2-Amino-5-iodopyridine is a versatile intermediate primarily due to the reactivity of the C-I bond.[2] The iodine atom is an excellent leaving group, making the 5-position of the pyridine ring susceptible to various palladium-catalyzed cross-coupling reactions. This has established the compound as a cornerstone in constructing complex molecules.[2][3]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[14][15] In this reaction, the iodine atom of 2-Amino-5-iodopyridine is replaced by an aryl, vinyl, or other organic group from an organoboron reagent, such as a boronic acid.[15] This reaction is widely used in drug discovery to synthesize biaryl structures, which are common motifs in biologically active compounds.[14][16]

Representative Protocol: Suzuki-Miyaura Coupling

Step-by-Step Methodology:

  • Vessel Preparation: To a reaction vessel, add 2-Amino-5-iodopyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (3-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and water.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, extract the aqueous layer, combine the organic phases, dry with Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired 2-amino-5-arylpyridine.

Suzuki-Miyaura Catalytic Cycle Diagram

Suzuki_Coupling Pd0 Pd(0)L₂ PdII Ar-Pd(II)-I(L₂) Pd0->PdII Oxidative Addition PdII_R Ar-Pd(II)-R(L₂) PdII->PdII_R Transmetalation PdII_R->Pd0 Reductive Elimination Product Product (Ar-R) PdII_R->Product Start 2-Amino-5-iodopyridine (Ar-I) Start->PdII Boronic Boronic Acid (R-B(OH)₂) Boronic->PdII_R Base Base (e.g., K₂CO₃) Base->PdII_R

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development
  • Pharmaceuticals: It is a key intermediate in synthesizing a wide array of drugs, including antiviral, anticancer, and neurological agents.[2][16] Its structure is a valuable scaffold for developing molecules that can interact with specific biological receptors.[3]

  • Biochemical Research: The compound is used as a molecular probe to investigate biochemical pathways and mechanisms, aiding in the development of targeted therapies.[2][16]

  • Materials Science: It serves as a building block for novel polymers and functional materials where its unique chemical properties can lead to enhanced performance.[3][16]

  • Agrochemicals: It is also employed in the synthesis of advanced crop protection products.[3][17]

Part 4: Safety, Handling, and Storage

As a laboratory chemical, 2-Amino-5-iodopyridine must be handled with appropriate precautions.

Hazard Identification (GHS)
  • Classification: Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system.[18][19]

  • Signal Word: Warning.[19]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[19]

Safe Handling and First Aid
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use a dust mask (e.g., N95) to avoid inhalation of powder.[18]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Ensure adequate ventilation.[18]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[18]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19]

    • Inhalation: Move person into fresh air.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[18]

Storage
  • Conditions: Keep container tightly closed in a dry and well-ventilated place. Store in a dark place as the compound is light-sensitive.[3][6][8]

  • Incompatibilities: Store away from strong oxidizing agents.[18]

Conclusion

2-Amino-5-iodopyridine is a high-value chemical intermediate whose physical and chemical properties make it indispensable in modern organic synthesis. Its robust utility in forming carbon-carbon bonds via cross-coupling reactions has cemented its role in the rapid development of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and handling is essential for any scientist leveraging this powerful building block to drive innovation.

References

  • 2-Amino-5-iodopyridine: Comprehensive Overview and Applications. (2025, March 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]

  • Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents. (n.d.).
  • 2-Pyridinamine, 5-iodo- | C5H5IN2 | CID 88579 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

  • material safety data sheet - Capot Chemical. (2012, November 28). Retrieved January 10, 2026, from [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (n.d.). Retrieved January 10, 2026, from [Link]

  • The Role of 2-Amino-5-iodopyridine-3-carboxaldehyde in Drug Discovery. (n.d.). Retrieved January 10, 2026, from [Link]

  • 2-Amino-5-iodopyridine: A Cornerstone in Pharmaceutical Synthesis and Organic Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

  • Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • 2-Amino-5-Iodopyridine - Sihauli Chemicals Private Limited. (n.d.). Retrieved January 10, 2026, from [Link]

  • 2-amino-5-iodopyridine (C5H5IN2) - PubChemLite. (n.d.). Retrieved January 10, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 10, 2026, from [Link]

  • Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine) - NIH. (2023, March 16). Retrieved January 10, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

  • 2-Amino-5-iodopyridine - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 10, 2026, from [Link]

  • 2-Amino-5-iodopyridine - SpectraBase. (n.d.). Retrieved January 10, 2026, from [Link]

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An In-Depth Technical Guide to the Melting Point of 5-Amino-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Fundamental Property

In the landscape of pharmaceutical development and molecular synthesis, the precise characterization of a compound is paramount. The melting point, a fundamental thermodynamic property, serves as a crucial first indicator of purity and identity. For a key intermediate like 5-Amino-2-iodopyridine (CAS No. 29958-12-1), understanding its melting point is not merely a procedural checkbox; it is a cornerstone of quality control, ensuring the reliability of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive examination of the melting point of this compound, delving into the theoretical underpinnings, authoritative determination protocols, and the practical implications for the research and development workflow.

Physicochemical Properties of this compound

This compound is a substituted pyridine ring, a structural motif prevalent in medicinal chemistry. Its physical properties are dictated by the interplay of the aromatic ring, the electron-donating amino group, and the electron-withdrawing, heavy iodine atom.

PropertyValueSource(s)
CAS Number 29958-12-1Santa Cruz Biotechnology[1]
Molecular Formula C₅H₅IN₂Santa Cruz Biotechnology[1]
Molecular Weight 220.01 g/mol Santa Cruz Biotechnology[1]
Appearance Solid (Varies from Yellow to Khaki or Light Brown)AKSci, Fluorochem[2]
Melting Point 63-67 °C (Consensus Range)AKSci, abcr GmbH, ChemWhat[3][4]
54-60 °C (Alternative Range)Fluorochem[2]

Note: The variation in reported melting point ranges from different suppliers can be attributed to differences in residual impurities or, potentially, different crystalline forms (polymorphism).

Theoretical Framework: Why Melting Point Matters

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This phase change occurs when the thermal energy supplied to the system overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.

Key Factors Influencing the Melting Point of this compound:
  • Intermolecular Forces : The primary forces at play in this compound are hydrogen bonding (between the amino groups of adjacent molecules) and dipole-dipole interactions arising from the polar C-I and C-N bonds. These strong interactions require significant energy to overcome, resulting in a relatively moderate melting point for a molecule of its size.[5][6]

  • Molecular Weight and Size : Larger molecules generally have higher melting points due to increased van der Waals forces.[6][7] At 220.01 g/mol , this compound has a substantial molecular weight contributing to its solid state at room temperature.

  • Molecular Symmetry and Packing : The ability of molecules to pack efficiently into a crystal lattice significantly impacts the melting point. More symmetrical molecules tend to have higher melting points.[5][6] The substitution pattern on the pyridine ring of this compound influences its packing efficiency.

  • Purity : This is the most critical factor in a laboratory setting. Impurities disrupt the regular crystal lattice, weakening the intermolecular forces. This leads to two observable effects: a depression of the melting point and a broadening of the melting range.[5] A sharp melting range (typically ≤ 1 °C) is a strong indicator of high purity.

The relationship between purity and melting point is a foundational concept in chemistry, often referred to as melting point depression.

Caption: Purity's effect on crystal lattice and melting point.

Authoritative Protocol for Melting Point Determination

The following protocol is a synthesized best-practice methodology grounded in the United States Pharmacopeia (USP) General Chapter <741> guidelines and standard organic chemistry laboratory techniques.[8][9] It is designed to ensure accuracy, reproducibility, and compliance with pharmaceutical quality standards.

I. Instrumentation and Materials
  • Apparatus : A calibrated digital melting point apparatus (e.g., Mel-Temp or similar) with a heating block, temperature probe, and a viewing lens/camera.[10][11] Alternatively, a Thiele tube with a high-boiling mineral oil bath can be used.

  • Capillary Tubes : USP-compliant, thin-walled capillary tubes, sealed at one end (e.g., 0.8–1.2 mm internal diameter).[8][9]

  • Sample : this compound, confirmed to be completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.

  • Mortar and Pestle : For pulverizing the sample into a fine powder.

  • Spatula and Tamper/Packing Rod .

II. Sample Preparation: The Foundation of Accuracy

The proper preparation of the sample is critical for efficient heat transfer and a sharp, observable melt. Any deviation at this stage can lead to erroneous results.

G cluster_0 Sample Preparation Workflow A 1. Dry Sample (Vacuum Desiccator) B 2. Pulverize (Mortar & Pestle) A->B Homogenize C 3. Load Capillary (Invert & Tap) B->C Charge D 4. Pack Sample (2-3 mm Height) C->D Compact E 5. Clean Exterior (Wipe Tube) D->E Finalize

Caption: Workflow for preparing a melting point sample.

Step-by-Step Procedure:

  • Drying : Ensure the this compound sample is completely free of solvent. Moist samples must be dried thoroughly, as residual solvent will act as an impurity and depress the melting point.

  • Pulverization : Place a small amount of the dry sample on a clean, hard surface or in a small mortar. Gently crush the material into a fine, homogeneous powder. This ensures uniform packing and heat distribution.

  • Loading : Invert a capillary tube (open end down) and press it into the powder multiple times to force a small amount of the sample into the tube.

  • Packing : Tap the sealed bottom of the capillary tube gently on a hard surface to compact the powder. Alternatively, drop the tube (sealed end down) through a long, narrow glass tube onto the benchtop. The final packed column of the sample should be 2.5-3.5 mm high.[8] An insufficient sample may be difficult to observe, while too much sample can cause an artificially wide melting range due to poor heat transfer.

III. Measurement: A Two-Stage Approach for Precision

A dual-stage heating process is standard practice to balance efficiency with accuracy.

A. Rapid Determination (Optional but Recommended):

  • Place the packed capillary into the heating block of the apparatus.

  • Set a rapid heating rate (e.g., 10-20 °C per minute).

  • Observe and record the approximate temperature at which the sample melts. This provides a rough estimate and saves time.

B. Accurate Determination (Mandatory):

  • Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the rapid determination.

  • Insert a new, freshly prepared capillary tube with the sample.

  • Heat the block rapidly until the temperature is about 5-10 °C below the expected melting point (based on the rapid run or supplier data, i.e., start slow heating around 55 °C).

  • Crucially, reduce the heating rate to 1-2 °C per minute. [8] This slow rate ensures thermal equilibrium between the heating block, the thermometer, and the sample, which is essential for an accurate reading.

  • Record the Melting Range:

    • T1 (Onset of Melt): The temperature at which the first drop of liquid becomes visible.

    • T2 (Clear Point): The temperature at which the last solid crystal melts, and the sample is completely liquid.

  • Report the result as the range T1 – T2. For this compound, a pure sample should exhibit a sharp range within the 63-67 °C window.

  • Perform the determination in duplicate or triplicate to ensure consistency.

Interpreting the Results: A Self-Validating System

The trustworthiness of the melting point determination lies in its ability to self-validate the purity of the material.

ObservationInterpretationRecommended Action
Sharp Range (e.g., 65.0-65.5 °C) High PurityProceed with confidence. The material meets a key quality criterion.
Broad Range (e.g., 61-65 °C) Presence of ImpuritiesThe sample requires purification (e.g., recrystallization, chromatography). Re-measure the melting point after purification.
Depressed & Broad Range Significant ImpurityThe material is likely impure. Further analysis (e.g., NMR, HPLC) and purification are necessary.
Matches Literature/Supplier Data Identity ConfirmationThe result supports the identification of the compound as this compound.
Does Not Match Literature Data Potential MisidentificationVerify the compound's identity using spectroscopic methods (NMR, IR, MS).

Conclusion

The melting point of this compound, with a consensus range of 63-67 °C , is a critical quality attribute for any research scientist or drug development professional. Its accurate determination, following a rigorous and well-documented protocol, provides invaluable insight into the compound's purity and identity. By understanding the theoretical principles and adhering to authoritative methodologies like those outlined by the USP, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. This seemingly simple measurement, when performed with care and expertise, underpins the entire synthetic and development pipeline, safeguarding the quality of the final product.

References

  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

  • MRC Lab. (n.d.). What is Melting Point Apparatus. Retrieved from [Link]

  • Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • abcr GmbH. (n.d.). AB206739 | CAS 29958-12-1. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 29958-12-1. Retrieved from [Link]

  • Drawell. (n.d.). Melting Point Apparatus Types and Choosing Tips. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Wikipedia. (n.d.). Melting-point apparatus. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Mel-Temp Melting Point Apparatus. Retrieved from [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • USP-BPEP. (n.d.). usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS.
  • USP-NF. (n.d.). <741> Melting Range or Temperature. Retrieved from [Link]

  • Ramalinga Prasad Kuppa. (2021, June 11). Melting point testing as per USP 741 [Video]. YouTube. Retrieved from [Link]

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5-Amino-2-iodopyridine boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Boiling Point of 5-Amino-2-iodopyridine For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the boiling point of this compound (CAS 29958-12-1), a crucial pyridine derivative in pharmaceutical synthesis and materials science. In the absence of definitive, experimentally verified data in publicly accessible literature, this document synthesizes predicted values with a deep theoretical exploration of the physicochemical principles governing this property. We delve into the nuanced interplay of intermolecular forces—specifically hydrogen bonding, dipole-dipole interactions, and steric effects—to rationalize the predicted boiling point and to draw a comparison with its isomer, 2-Amino-5-iodopyridine. Furthermore, this guide presents a robust, step-by-step experimental protocol for the empirical determination of the boiling point of high-melting solids, empowering researchers to validate this critical physical constant.

Introduction and Physicochemical Context

This compound is a heterocyclic aromatic amine whose utility as a synthetic intermediate is well-established. Its physical properties, particularly its boiling point, are fundamental parameters for process chemistry, purification protocols (such as distillation), and ensuring thermal stability during reaction conditions. The arrangement of a hydrogen-bond-donating amino group, a hydrogen-bond-accepting pyridine nitrogen, and a bulky, polarizable iodine atom on the pyridine scaffold creates a complex profile of intermolecular forces that dictates its boiling point.

This guide aims to provide a clear and authoritative understanding of this property by first examining the available data, then dissecting the underlying molecular interactions, and finally, providing a practical methodology for its experimental determination.

Boiling Point Data: Current State of Knowledge

A thorough review of scientific databases and supplier technical sheets reveals that an experimentally determined boiling point for this compound at standard pressure is not consistently reported. However, computational predictions are available. For comparative purposes, data for its structural isomer, 2-Amino-5-iodopyridine (CAS 20511-12-0), is also presented.

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Source/Type
This compound 29958-12-1220.0163-67[1][2]331.8 Predicted[2]
2-Amino-5-iodopyridine20511-12-0220.01128-131[3]293.8Predicted[4]
2-Amino-5-iodopyridine20511-12-0220.01122-132[5]271Predicted[6]

It is critical for researchers to note that the boiling point of 331.8 °C for this compound is a predicted value and should be treated as an estimation until it is empirically verified. The significant difference between the predicted boiling points of the two isomers warrants a deeper analysis of their molecular structures.

Theoretical Analysis: The Causality of Boiling Point Differences

The boiling point of a molecular substance is a direct reflection of the energy required to overcome the intermolecular forces holding its molecules together in the liquid state. For the aminoidodpyridine isomers, the primary forces at play are hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

Intermolecular Forces at Play

The key to understanding the differing boiling points lies in how the isomeric arrangement of the functional groups affects the strength and accessibility of these interactions.

G cluster_forces Key Intermolecular Forces cluster_isomers Isomeric Structures H_Bond Hydrogen Bonding (N-H···N, N-H···I) 5A2I This compound (Higher Predicted BP) H_Bond->5A2I Potentially hindered at pyridine N 2A5I 2-Amino-5-iodopyridine (Lower Predicted BP) H_Bond->2A5I Readily accessible H-bonding sites Dipole Dipole-Dipole Interactions Dipole->5A2I Likely larger net dipole moment Dipole->2A5I Likely smaller net dipole moment Steric Steric Hindrance Steric->5A2I Iodine at C2 hinders interaction at N1 Steric->2A5I Less steric hindrance around N1

Figure 1: Logical relationship between intermolecular forces and the predicted boiling point differences in aminoidodpyridine isomers.

  • Hydrogen Bonding: Both isomers possess an amino group (-NH₂) capable of donating hydrogen bonds and a pyridine ring nitrogen that can act as a hydrogen bond acceptor. The strength of intermolecular hydrogen bonding is a primary determinant of the high boiling points of these compounds relative to their non-substituted parent structures (e.g., 2-iodopyridine, BP: ~215 °C).

  • Dipole-Dipole Interactions: The pyridine ring is inherently polar. The addition of an electron-donating amino group and an electron-withdrawing, polarizable iodine atom creates a significant molecular dipole moment. The magnitude of this dipole and how effectively the dipoles of adjacent molecules can align will influence the strength of these electrostatic interactions.

  • Steric Hindrance: In This compound , the large iodine atom is positioned directly adjacent (ortho) to the pyridine nitrogen. This arrangement likely introduces significant steric hindrance, which can physically obstruct the close approach of neighboring molecules. This could particularly interfere with hydrogen bonding where the pyridine nitrogen acts as the acceptor site. Conversely, in 2-Amino-5-iodopyridine , the iodine atom is remote from the pyridine nitrogen, leaving it unencumbered and fully accessible for intermolecular interactions.

Comparative Analysis of Isomers

The predicted boiling point of this compound (~332 °C) is notably higher than that of 2-Amino-5-iodopyridine (~294 °C). This suggests that despite the steric hindrance, the overall intermolecular forces are stronger in the 5-amino-2-iodo isomer. A plausible explanation is a significantly larger net molecular dipole moment.

In this compound, the electron-donating amino group at position 5 and the electron-withdrawing iodine at position 2 may create a larger and more additive dipole moment across the molecule compared to the 2-amino-5-iodo arrangement. This enhanced dipole moment would lead to stronger dipole-dipole interactions, which could outweigh the potentially weakened hydrogen bonding at the sterically hindered pyridine nitrogen.

Conversely, for 2-Amino-5-iodopyridine, while hydrogen bonding is sterically unhindered and extensive, its molecular dipole may be smaller. The crystal structure analysis of its salts confirms its capability for extensive hydrogen and even halogen bonding.[7] The lower predicted boiling point suggests that the combination of its dipole-dipole forces and unhindered hydrogen bonds is ultimately weaker than the forces present in the 5-amino-2-iodo isomer.

Experimental Protocol for Boiling Point Determination

Given that this compound is a solid at room temperature (Melting Point: 63-67 °C) and has a high predicted boiling point, a micro-scale method is most appropriate. The Siwoloboff method using a Thiele tube is a classic, reliable technique for this purpose.[8]

Principle

A small sample of the substance is heated in an oil bath. A sealed capillary tube, inverted with its open end submerged in the sample, traps a small amount of air. As the sample is heated, this air expands and escapes. When the sample's boiling point is reached, its vapor pressure equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. The heat source is then removed. As the apparatus cools, the vapor pressure inside the capillary drops. The exact moment the external atmospheric pressure overcomes the internal vapor pressure, the liquid is drawn back into the capillary. The temperature at which this occurs is the boiling point.

Required Apparatus and Reagents
  • Thiele tube

  • High-temperature heating oil (e.g., silicone oil)

  • High-range thermometer (-10 to 400 °C)

  • Small fusion tube or Durham tube (e.g., 4-5 mm diameter)

  • Capillary tubes (sealed at one end)

  • Bunsen burner or microburner

  • Clamp stand and clamps

  • Rubber band or wire for attachment

  • This compound sample (approx. 0.5 mL)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, heat-resistant gloves

Step-by-Step Methodology
  • Preparation: Fill the Thiele tube with heating oil until the oil level is just above the top of the side-arm loop. Securely clamp the Thiele tube to the stand.

  • Sample Loading: Add approximately 0.5 mL of molten this compound (or enough solid to create a liquid column of about 1-2 cm upon melting) into the fusion tube.

  • Capillary Insertion: Place a sealed-end capillary tube into the fusion tube with the open end submerged in the liquid sample.

  • Apparatus Assembly: Attach the fusion tube to the thermometer using a small rubber band or wire. The bottom of the fusion tube should be level with the bulb of the thermometer.

  • Immersion: Suspend the thermometer and fusion tube assembly in the Thiele tube, ensuring the sample is immersed in the oil and positioned in the center of the main tube. The rubber band should remain above the oil level to prevent degradation.[3]

  • Heating: Gently heat the side-arm of the Thiele tube with a burner, using a slow, back-and-forth motion. The shape of the tube will induce convection currents, ensuring uniform heat distribution.[5]

  • Observation: As the temperature rises, a slow stream of bubbles will emerge from the capillary as trapped air expands. As the temperature approaches the boiling point, this stream will become rapid and continuous.

  • Endpoint Determination: Once a vigorous and steady stream of bubbles is observed, remove the heat source.

  • Measurement: Carefully observe the capillary tube as the apparatus cools. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube.[8] Record this temperature.

  • Confirmation: Allow the apparatus to cool significantly before repeating the determination with a fresh sample to ensure reproducibility.

Figure 2: Experimental workflow for the determination of boiling point using the Siwoloboff method.

Conclusion

While a definitive experimental boiling point for this compound remains to be authoritatively published, computational predictions place it at approximately 331.8 °C. This value is significantly higher than that of its isomer, 2-Amino-5-iodopyridine, a difference that can be rationalized by considering the interplay of intermolecular forces. The higher predicted boiling point of the 5-amino-2-iodo isomer is likely attributable to a larger net molecular dipole moment, which creates stronger dipole-dipole interactions that compensate for the steric hindrance of the iodine atom adjacent to the pyridine nitrogen. This guide provides the necessary theoretical framework and a detailed, practical protocol for researchers to experimentally determine and validate this crucial physicochemical property, thereby ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Siwoloboff, A. (1886). Ueber die Siedepunktbestimmung kleiner Mengen Flüssigkeiten. Berichte der Deutschen Chemischen Gesellschaft, 19(1), 795–796.
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  • LookChem. Cas 29958-12-1, this compound. Available at: [Link]

  • abcr Gute Chemie. AB206739 | CAS 29958-12-1. Available at: [Link]

  • Aaron Chemicals LLC. Safety Data Sheet - this compound. Available at: [Link]

  • Mukda, C., et al. (2024). Salts of 2-amino-5-iodopyridinium. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 6–10. Available at: [Link]

  • IUCr Journals. Salts of 2-amino-5-iodo­pyridinium. Available at: [Link]

  • Scheiner, S., Kar, T., & Pattanayak, J. (2002). Comparison of various types of hydrogen bonds involving aromatic amino acids. Journal of the American Chemical Society, 124(44), 13257–13264.
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  • Kavitha, N., & Alivelu, M. (2022). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. ResearchGate. Available at: [Link]

  • Timstar. Melting Point: Using the Thiele Tube. Available at: [Link]

  • PubChem. 2-Pyridinamine, 5-iodo-. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

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An In-depth Technical Guide to the Solubility of 5-Amino-2-iodopyridine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in the Application of 5-Amino-2-iodopyridine

This compound is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its utility in creating complex molecular architectures, such as in the synthesis of the antitumor antibiotic L-azatyrosine, underscores the importance of understanding its fundamental physicochemical properties. Among these, solubility is a paramount parameter that dictates its handling, reaction kinetics, purification, and formulation. For researchers in drug discovery and process development, a comprehensive grasp of the solubility profile of this compound is not merely a matter of convenience but a cornerstone of efficient and successful research.

This guide provides a detailed exploration of the solubility of this compound. Moving beyond a simple compilation of data, this document offers a framework for understanding, predicting, and experimentally determining its solubility in a range of relevant solvent systems. It is designed to empower researchers to make informed decisions, troubleshoot experimental challenges, and design robust synthetic and formulation strategies.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for interpreting its solubility behavior. The key parameters for this compound are summarized below. It is important to note that while some of these values are experimentally determined, others, such as the pKa and LogP, are often predicted through computational models and should be used as a guide for experimental design.

PropertyValueSource(s)
Molecular Formula C₅H₅IN₂[1]
Molecular Weight 220.01 g/mol [1]
Melting Point 63-67 °C[2]
Appearance White to cream to yellow to brown crystals or powder[3]
Predicted pKa 4.91 ± 0.13
Predicted XLogP3 1.3
Qualitative Water Solubility Insoluble[4]
Qualitative Organic Solubility Slightly soluble in Chloroform and DMSO; Soluble in Methanol[3]

Understanding the Solubility of this compound: A Theoretical Framework

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The presence of both a polar amino group (-NH₂) and a pyridine nitrogen atom, which can act as hydrogen bond acceptors, alongside a nonpolar iodinated pyridine ring, results in a molecule with mixed polarity.

The "like dissolves like" principle provides a basic framework for predicting solubility.[5] Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. Given its structure, this compound is expected to exhibit greater solubility in polar organic solvents that can engage in hydrogen bonding.

The Critical Influence of pH

As a pyridine derivative with an amino group, this compound is a basic compound. The pyridine nitrogen and the exocyclic amino group can be protonated in acidic conditions. The predicted pKa of approximately 4.91 corresponds to the equilibrium between the neutral form and its conjugate acid. This ionization state has a profound impact on its aqueous solubility.

The relationship between pH, pKa, and the solubility of an ionizable compound can be described by the Henderson-Hasselbalch equation.[6] For a basic compound like this compound, as the pH of the aqueous medium decreases below its pKa, the compound will increasingly exist in its protonated, cationic form. This charged species is generally significantly more soluble in water than the neutral form due to favorable ion-dipole interactions with water molecules.

Experimental Determination of Solubility

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. Two primary types of solubility are relevant in the context of drug discovery and development: thermodynamic solubility and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. It represents the true solubility of the compound and is a critical parameter for formulation development. The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.[7][8]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetone, Acetonitrile, Chloroform)

  • Buffer solutions of varying pH (e.g., pH 1.2, 4.5, 6.8 for aqueous solubility)

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[9][10][11]

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that are expected to bracket the solubility of the compound.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials. A visual excess of solid should be present to ensure saturation.

    • Add a known volume of the desired solvent or buffer to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary experiment may be needed to determine the optimal equilibration time, but 24 to 48 hours is typical.[12]

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC. A reverse-phase C18 column is often suitable for pyridine derivatives. The mobile phase composition should be optimized to achieve good peak shape and retention. UV detection should be set at the wavelength of maximum absorbance for this compound.

    • For aqueous solubility determination at different pH values, measure the pH of the saturated solution after equilibration to confirm it has not significantly changed.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or µM.

Diagram: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Calibration Standards hplc Analyze by HPLC-UV prep_standards->hplc prep_samples Prepare Saturated Samples (Excess Solid + Solvent) equilibrate Equilibrate (e.g., 24-48h at 25°C) prep_samples->equilibrate separate Separate Solid and Liquid (Filter/Centrifuge) equilibrate->separate dilute Dilute Supernatant separate->dilute dilute->hplc calculate Calculate Solubility from Calibration Curve hplc->calculate G Theoretical pH-Solubility Profile for this compound (pKa ≈ 4.91) xaxis pH yaxis Log(Solubility) origin 0 10,0 10,0 origin->10,0 0,5 0,5 origin->0,5 ph2 2 ph4 4 pka_val pKa ≈ 4.91 ph6 6 ph8 8 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 protonated Protonated form (more soluble) neutral Neutral form (less soluble)

Caption: Theoretical relationship between pH and the solubility of this compound.

Conclusion: A Practical Framework for Solubility Assessment

While a comprehensive, publicly available dataset of quantitative solubility for this compound is currently limited, this guide provides the theoretical foundation and practical, step-by-step protocols for its determination. For researchers and drug development professionals, the ability to experimentally generate this data is a critical skill. By employing the thermodynamic shake-flask method, the gold standard for accurate solubility measurement, and the high-throughput kinetic assays for rapid screening, a complete picture of the solubility profile of this compound can be established.

Understanding the influence of its pKa on aqueous solubility is paramount for any work involving physiological conditions. The protocols and theoretical discussions presented herein are designed to be a self-validating system, empowering scientists to not only generate high-quality data but also to understand the underlying principles that govern the solubility of this important synthetic intermediate.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Accessed January 10, 2026. [Link]

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  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2003). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of computer-aided molecular design, 17(11), 739–748.
  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of pharmaceutical sciences, 94(1), 1–16.
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  • Abubakar, M. B., & Sule, A. U. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria, 46(4).
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  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Accessed January 10, 2026. [Link]

  • Abubakar, M. B., & Sule, A. U. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
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  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. Accessed January 10, 2026. [Link]

  • Otto Chemie Pvt Ltd. 2-Amino-5-iodopyridine, 98%. Accessed January 10, 2026. [Link]

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 5-Amino-2-iodopyridine

This guide provides a comprehensive technical overview of the spectral data for this compound (CAS: 20511-12-0), a key intermediate in pharmaceutical and organic synthesis.[1][2] Intended for researchers, scientists, and drug development professionals, this document delves into the principles, acquisition, and interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The focus is on the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust understanding of the molecule's structural characterization.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₅H₅IN₂, is a substituted pyridine ring containing both an electron-donating amino group (-NH₂) and an electron-withdrawing, heavy iodine atom.[3][4] This substitution pattern creates a distinct electronic environment that is reflected in its spectral properties. The structural characterization relies on piecing together data from multiple spectroscopic techniques, each providing unique and complementary information.

The general workflow for the complete spectroscopic characterization of a new batch of this compound is a systematic process. It begins with sample preparation, followed by data acquisition using various spectroscopic methods, and concludes with data analysis and structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Weigh Compound & Choose Appropriate Solvent (e.g., CDCl3, DMSO-d6) NMR 1H & 13C NMR Spectroscopy Prep->NMR Analyze Sample IR FTIR Spectroscopy (ATR or KBr Pellet) Prep->IR Analyze Sample MS Mass Spectrometry (e.g., GC-MS with EI) Prep->MS Analyze Sample Interpret Correlate & Interpret Spectra: - Chemical Shifts - Functional Groups - m/z values NMR->Interpret Combine Data IR->Interpret Combine Data MS->Interpret Combine Data Confirm Confirm Structure & Assess Purity Interpret->Confirm

Caption: General workflow for spectroscopic analysis.

The following sections will dissect each of these analytical techniques, providing both the theoretical framework and practical, field-tested protocols.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is paramount for elucidating the carbon-hydrogen framework of a molecule. It provides information on the number of different types of protons, their electronic environment, and their proximity to one another.

Causality in Experimental Design

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak, which is easily identifiable.[5] However, if the compound shows poor solubility, or if hydrogen bonding with the solvent is to be investigated, a more polar solvent like DMSO-d₆ may be used. The concentration is typically kept low (5-10 mg in ~0.6 mL of solvent) to avoid line broadening effects. A standard 400 or 500 MHz spectrometer is sufficient to resolve the expected signals for this molecule.[6][7]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer.[6] Ensure the sample is at the correct depth and spinning at the recommended rate (~20 Hz).

  • Tuning and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the spectrum using standard parameters. A typical experiment involves 16-32 scans with a relaxation delay of 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) as a reference. Integrate the signals to determine the relative proton ratios.

Spectral Interpretation

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the three aromatic protons and the two amine protons.[5]

G H6 H6 H4 H4 H3 H3 NH2 NH2

Caption: Structure of this compound with proton labels.

  • H6 (δ ~8.21 ppm): This proton is adjacent to the nitrogen atom and ortho to the iodine. The deshielding effect of the electronegative nitrogen and the iodine atom causes it to appear at the furthest downfield position. It appears as a singlet (or a narrow doublet, depending on resolution) due to its small coupling constant with H4.[5]

  • H4 (δ ~7.62 ppm): This proton is situated between the iodine and the amino group. It appears as a doublet of doublets, split by both H3 (J ≈ 8 Hz) and H6 (smaller coupling).[5]

  • H3 (δ ~6.35 ppm): Being ortho to the strong electron-donating amino group, this proton is the most shielded of the aromatic protons and thus appears at the most upfield position. It appears as a doublet due to coupling with H4 (J ≈ 8 Hz).[5]

  • -NH₂ (δ ~4.51 ppm): The protons of the amino group typically appear as a broad singlet. The chemical shift can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding. The signal integrates to two protons.[5]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H6~8.21s (singlet)-1H
H4~7.62d (doublet)~8.01H
H3~6.35d (doublet)~8.01H
-NH₂~4.51s (broad)-2H
Note: Data sourced from ChemicalBook, acquired in CDCl₃.[5]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the number and types of carbon atoms in a molecule. As ¹³C has a low natural abundance, spectra require more scans to obtain a good signal-to-noise ratio.

Causality in Experimental Design

The protocol is similar to ¹H NMR, but the acquisition parameters are different. A proton-decoupled experiment is standard, which collapses C-H coupling and results in a spectrum of sharp singlets, simplifying interpretation. The larger number of scans (e.g., 1024 or more) is necessary to compensate for the low natural abundance of the ¹³C isotope. The spectral width must be large enough (~0-200 ppm) to capture all carbon signals, from aliphatic to aromatic and carbonyl regions.[8][9]

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in ~0.6 mL of CDCl₃ or DMSO-d₆).

  • Instrument Setup: Use the same spectrometer as for ¹H NMR, but switch the probe to the ¹³C channel (e.g., 100.5 MHz on a 400 MHz instrument).[8]

  • Data Acquisition: Acquire a proton-decoupled spectrum. Use a sufficient number of scans (e.g., 1024) and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the FID similarly to ¹H NMR. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Spectral Interpretation

The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts are influenced by the attached substituents.

  • C2 (~158 ppm): This carbon is bonded to two nitrogen atoms (in the ring and the amino group), making it highly deshielded and causing it to appear far downfield.

  • C6 (~150 ppm): Attached to the ring nitrogen and adjacent to the iodine, this carbon is also significantly deshielded.

  • C4 (~145 ppm): The chemical shift of this carbon is influenced by its position relative to the iodine and amino group.

  • C3 (~110 ppm): This carbon is adjacent to the electron-donating amino group, which shields it and shifts it upfield compared to other aromatic carbons.

  • C5 (~85 ppm): The carbon directly bonded to the heavy iodine atom experiences a strong shielding effect (the "heavy atom effect"), causing it to appear at an unusually upfield position for an aromatic carbon.[10]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2~158
C6~150
C4~145
C3~110
C5~85
Note: These are approximate shifts based on substituent effects; actual data can be found in databases like PubChem.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[9]

Causality in Experimental Design

For a solid sample like this compound, the data can be acquired using either an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. ATR is often preferred as it is fast, requires minimal sample preparation, and is non-destructive. A standard FTIR spectrometer, such as a Bruker Tensor 27, is suitable for this analysis.[3]

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount (a few milligrams) of the crystalline powder directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Spectral Interpretation

The IR spectrum provides a fingerprint of the molecule, with key bands confirming the presence of the amino group and the aromatic ring.

  • N-H Stretching (3400-3200 cm⁻¹): The amino group will show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations. The presence of two bands is characteristic of a primary amine (-NH₂).

  • C-H Aromatic Stretching (~3100-3000 cm⁻¹): These are typically sharp, medium-to-weak absorptions just above 3000 cm⁻¹.

  • C=C and C=N Ring Stretching (~1650-1450 cm⁻¹): The pyridine ring will exhibit several sharp absorption bands in this region, characteristic of aromatic systems.

  • N-H Bending (~1600 cm⁻¹): The scissoring vibration of the amino group often appears in this region, sometimes overlapping with the ring stretching bands.

  • C-I Stretching (~500-600 cm⁻¹): The vibration of the carbon-iodine bond is expected to appear in the low-frequency (fingerprint) region of the spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Asymmetric & Symmetric N-H Stretch3400-3200Medium
Aromatic C-H Stretch3100-3000Medium-Weak
Aromatic C=C/C=N Stretch1650-1450Strong-Medium
N-H Bend (Scissoring)~1600Medium
C-I Stretch~600-500Medium-Weak
Note: Data is based on typical ranges and findings from studies on similar compounds.[11][12]

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry (MS) provides the molecular weight and can help determine the molecular formula of a compound. In the most common technique, Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment.

Causality in Experimental Design

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for a volatile and thermally stable compound like this compound. The GC separates the compound from any impurities before it enters the mass spectrometer. EI at 70 eV is a standard ionization method that produces a reproducible fragmentation pattern, which serves as a molecular fingerprint. A quadrupole analyzer like that in a Finnigan MAT ITD-700 is commonly used.[3][13]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation: Inject a small volume (1 µL) of the solution into the GC. The compound will travel through a capillary column (e.g., a DB-5) and elute at a characteristic retention time.

  • Ionization: As the compound elutes from the GC, it enters the ion source of the mass spectrometer and is ionized by EI.

  • Mass Analysis: The resulting ions (the molecular ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, producing a mass spectrum.

Spectral Interpretation
  • Molecular Ion (M⁺): The most important peak is the molecular ion peak. For this compound (C₅H₅IN₂), the exact mass is 219.95 Da.[13] The mass spectrum should show a strong peak at m/z = 220, corresponding to the molecular ion containing the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹²⁷I).

  • Key Fragmentation Patterns: The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule would include:

    • Loss of I• (m/z 93): Cleavage of the weak C-I bond would result in an aminopyridine radical cation at m/z 93.

    • Loss of HCN (from the ring): Pyridines often fragment by losing hydrogen cyanide, which would lead to smaller fragment ions.

Ion m/z (Mass-to-Charge Ratio) Identity
[M]⁺220Molecular Ion
[M-I]⁺93[C₅H₅N₂]⁺
Note: Data based on the molecular formula and common fragmentation principles.[13]

References

  • PubChem. (n.d.). 2-Pyridinamine, 5-iodo-. National Center for Biotechnology Information. Retrieved from [Link]

  • Casale, J. F., & Hays, P. A. (n.d.). The Characterization of 4- and 5-Iodo-2-aminoindan. ResearchGate. Retrieved from [Link]

  • Autech Industry Co., Limited. (n.d.). This compound CAS 29958-12-1. Retrieved from [Link]

  • Pharmaffiliates. (2025, March 5). 2-Amino-5-iodopyridine: Comprehensive Overview and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000296). Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • Bulgarian Chemical Communications. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-Amino-5-iodopyridine, 25g, Each. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-5-iodopyridine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

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Synthesis of 5-Amino-2-iodopyridine from 2-aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Amino-2-iodopyridine from 2-Aminopyridine

Executive Summary

This compound is a pivotal heterocyclic building block in the development of novel pharmaceuticals and advanced materials.[1][2] Its synthesis from the readily available starting material, 2-aminopyridine, presents a classic challenge in aromatic chemistry: achieving precise regiochemical control. This guide provides a comprehensive analysis of the primary synthetic strategies, designed for researchers and process chemists. We will dissect two distinct pathways: a direct, one-step electrophilic iodination and a more robust, multi-step route involving nitration, diazotization, and reduction. By examining the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of each route's merits, this document serves as a practical handbook for the efficient and reliable synthesis of this valuable intermediate.

Introduction

The pyridine scaffold is a cornerstone of medicinal chemistry, and its substituted derivatives are integral to a vast array of therapeutic agents. This compound (CAS No: 20511-12-0) is particularly valuable due to its orthogonal functional groups. The amino group serves as a nucleophile or a precursor for further derivatization, while the iodo-substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[1]

The primary synthetic challenge lies in installing the iodo and amino groups at the 2- and 5-positions, respectively, starting from 2-aminopyridine. The inherent electronic properties of the pyridine ring, combined with the strong activating and ortho-, para-directing nature of the C2-amino group, dictate the feasibility and outcome of the synthetic approach.

Strategic Analysis of Synthetic Pathways

Two fundamentally different strategies emerge for the synthesis of this compound from 2-aminopyridine.

  • Route A: Direct Electrophilic Iodination. This approach attempts to directly introduce an iodine atom onto the 2-aminopyridine ring in a single step. Success hinges on controlling the regioselectivity of the electrophilic aromatic substitution to favor the C5-position over the C3-position.

  • Route B: Multi-step Synthesis via Functional Group Interconversion. This is a more classical and controllable approach that leverages a sequence of reliable, high-yielding reactions. It involves first installing a nitro group at the 5-position, then converting the existing C2-amino group to an iodo group via a Sandmeyer reaction, and finally reducing the nitro group to the desired C5-amine.

G cluster_0 Route A: Direct Iodination cluster_1 Route B: Multi-Step Synthesis start_A 2-Aminopyridine end_A This compound start_A->end_A Direct Iodination (e.g., I₂, H₂O₂) start_B 2-Aminopyridine step1 2-Amino-5-nitropyridine start_B->step1 Nitration step2 2-Iodo-5-nitropyridine step1->step2 Sandmeyer Reaction (Diazotization/Iodination) end_B This compound step2->end_B Reduction

Figure 1. High-level overview of the two primary synthetic routes.

Route A: Direct Electrophilic Iodination of 2-Aminopyridine

This strategy is attractive for its atom and step economy. The core of this approach is an electrophilic aromatic substitution, where the electron-rich pyridine ring, activated by the C2-amino group, attacks an electrophilic iodine species.

Mechanistic Principles

The amino group at the C2 position is a powerful activating group, directing incoming electrophiles to the ortho (C3) and para (C5) positions. While both positions are electronically activated, the C5 position is generally favored for steric reasons. The bulky iodine electrophile experiences less steric hindrance when approaching the C5 position compared to the C3 position, which is adjacent to the amino group. Furthermore, various iodinating reagents can be employed to generate the reactive electrophile (I⁺ or its equivalent).

Protocol: Iodination using Iodine and Hydrogen Peroxide

This method represents a greener alternative to older protocols that used toxic heavy metals.[3] Hydrogen peroxide is used as an in-situ oxidant to generate a more potent electrophilic iodine species from molecular iodine (I₂).

Experimental Workflow:

Figure 2. Workflow for direct iodination using H₂O₂.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-aminopyridine in water in a suitable reaction vessel equipped with a stirrer and reflux condenser.[3]

  • Iodine Addition: While stirring, add elemental iodine in 3-5 portions. Maintain the temperature and allow the mixture to stir for 1-3 hours after the addition is complete.[3]

  • Oxidation: Carefully add hydrogen peroxide dropwise to the reaction mixture. An exotherm may be observed. Continue to stir and maintain the temperature for an additional 2-3 hours.[3]

  • Reaction Completion: After the hold period, heat the mixture to reflux for approximately 20-30 minutes to ensure complete reaction.[3]

  • Isolation: Cool the reaction mixture in an ice bath. The product will precipitate out of the solution. Collect the solid by filtration, wash the filter cake with cold water, and dry under vacuum to yield this compound.[3]

ParameterValueSource
Starting Material 2-Aminopyridine[3]
Reagents Iodine (I₂), Hydrogen Peroxide (H₂O₂)[3]
Solvent Water[3]
Typical Yield ~83%[3]

Causality Insight: The use of water as a solvent and hydrogen peroxide as the oxidant makes this protocol environmentally benign. However, the reaction's scalability can be challenging due to the potential for side-product formation (e.g., 3-iodo isomer, di-iodinated products) and the need to control the exothermic addition of the oxidant. Purity may be lower compared to the multi-step route, often requiring further purification.

Route B: Multi-step Synthesis via Functional Group Interconversion

This pathway offers superior control and reliability, making it the preferred method for producing high-purity material, especially at scale. Each step is a well-established, high-yielding transformation.

Step 1: Regioselective Nitration of 2-Aminopyridine

Mechanistic Principles: The nitration of 2-aminopyridine is achieved using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).[4] The strongly activating amino group directs the nitronium ion preferentially to the C5 position. The reaction yields 2-amino-5-nitropyridine as the major product.[5][6]

Detailed Experimental Protocol:

  • Acid Mixture: In a flask cooled in an ice-salt bath, slowly add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Nitration: Prepare a mixture of concentrated sulfuric acid and fuming nitric acid (nitrating mixture). Add this mixture dropwise to the 2-aminopyridine solution, ensuring the temperature does not exceed 10°C.[7]

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 50-60°C) for several hours until TLC or HPLC indicates the consumption of the starting material.[7]

  • Quenching & Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate. Neutralize the solution with a base (e.g., aqueous ammonia) to a slightly basic pH.

  • Purification: Filter the resulting yellow solid, wash thoroughly with water, and dry to obtain 2-amino-5-nitropyridine.[4]

ParameterValueSource
Product 2-Amino-5-nitropyridine[4][7]
Reagents H₂SO₄, HNO₃[4][7]
Control Low temperature during addition[7]
Typical Yield >90%[7]
Step 2: Sandmeyer Reaction of 2-Amino-5-nitropyridine

Mechanistic Principles: The Sandmeyer reaction is a powerful method for replacing an aromatic amino group with a variety of substituents, including halides.[8][9] It proceeds in two stages:

  • Diazotization: The primary amino group of 2-amino-5-nitropyridine is treated with nitrous acid (HNO₂, generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.[10] This intermediate is highly reactive.

  • Iodide Displacement: The diazonium salt is then treated with a source of iodide ions, typically potassium iodide (KI). The diazonium group (N₂) is an excellent leaving group, and its displacement by iodide proceeds via a radical-nucleophilic aromatic substitution mechanism to form 2-iodo-5-nitropyridine.[8][11]

Detailed Experimental Protocol:

  • Diazotization: Suspend 2-amino-5-nitropyridine in an aqueous acid solution (e.g., H₂SO₄ or HI) and cool to 0-5°C.[11] Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature strictly controlled. Stir for 30-60 minutes.

  • Iodination: To the cold diazonium salt solution, add a solution of potassium iodide (KI) in water. The addition may cause foaming as nitrogen gas is evolved.

  • Reaction Completion: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) to ensure the complete decomposition of the diazonium salt.

  • Work-up: Cool the mixture and neutralize with a base. If necessary, add sodium bisulfite to quench any excess iodine. Filter the solid product, wash with water, and recrystallize (e.g., from acetone-water) to yield pure 2-iodo-5-nitropyridine.[11]

ParameterValueSource
Product 2-Iodo-5-nitropyridine[11][12]
Reagents NaNO₂, KI, H₂SO₄ (or HI)[11]
Control Temperature strictly 0-5°C[13]
Typical Yield 60-70%[11]
Step 3: Reduction of 2-Iodo-5-nitropyridine

Mechanistic Principles: The final step is the chemoselective reduction of the nitro group to an amine without affecting the carbon-iodine bond. Several methods are effective for this transformation.[14] A common and reliable method is the use of tin(II) chloride (SnCl₂) in an acidic medium like concentrated hydrochloric acid. The tin(II) acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, ultimately yielding the primary amine after an aqueous work-up.

Detailed Experimental Protocol (SnCl₂ Method):

  • Reaction Setup: Dissolve 2-iodo-5-nitropyridine in a suitable solvent like ethanol or ethyl acetate.

  • Reduction: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid to the reaction mixture. The reaction is often exothermic and may require cooling.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC/HPLC).

  • Work-up and Isolation: Cool the reaction mixture and carefully basify with a strong base (e.g., NaOH solution) to precipitate tin salts.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

ParameterValueSource
Product This compound[14]
Reagents SnCl₂·2H₂O, conc. HCl[14]
Selectivity Reduces -NO₂ without affecting -I[14]
Typical Yield High-

Comparative Analysis and Process Selection

MetricRoute A: Direct IodinationRoute B: Multi-Step Synthesis
Overall Yield Moderate (~83%)Good to High (typically >50% over 3 steps)
Purity Moderate; may contain regioisomersHigh; each step is well-defined
Scalability Challenging due to exotherms and selectivityExcellent; standard, well-understood unit operations
Cost of Reagents Low (I₂, H₂O₂)Moderate (Acids, NaNO₂, KI, SnCl₂)
Safety/Environment "Greener" option with H₂O₂. Avoids mercury.Involves strong acids, nitrating agents, and tin waste.
Robustness Sensitive to conditions; potential for variabilityHighly robust and reproducible
Senior Application Scientist's Recommendation

For exploratory, small-scale synthesis where speed and step-count are prioritized, Route A (Direct Iodination) , particularly the H₂O₂ protocol, offers a viable and environmentally conscious option. However, careful purification and analysis are required to ensure the separation of any regioisomeric impurities.

For applications in drug development, process chemistry, and any scenario requiring high purity, scalability, and reproducibility, Route B (Multi-step Synthesis) is unequivocally the superior choice. Although longer, it provides unparalleled control over the final product's quality. Each step is robust and well-documented, minimizing the risks associated with scaling up production. The predictable nature of this route makes it the gold standard for preparing this compound for cGMP (current Good Manufacturing Practice) applications.

References

  • Setliff, F. L. (1973). AN IMPROVED SYNTHESIS OF 2-IODO-5-NITROPYRIDINE.
  • Caldwell, W. T., & Kornfeld, E. C. (1942). U.S. Patent No. 2,521,544. Washington, DC: U.S. Patent and Trademark Office.
  • Kreps, S. I. (1951). A study of the mixed acid nitration of 2-amino-5-chloropyridine. New Jersey Institute of Technology. Retrieved from [Link]

  • Catalán, J., Pérez, P., & Elguero, J. (2001). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. The Journal of Organic Chemistry, 66(23), 7573-7576.
  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Amino-5-iodopyridine: Comprehensive Overview and Applications. Retrieved from [Link]

  • Chemische Fabrik Von Heyden AG. (1927). German Patent No. DE454695C.
  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5.
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  • Sigman, M. S., et al. (2021). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society, 143(49), 20736-20746.
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A Senior Application Scientist's Guide to the Iodination of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the methodologies for the iodination of 2-aminopyridine, a critical transformation for the synthesis of high-value intermediates in pharmaceutical and materials science. We will explore the underlying electronic principles governing regioselectivity and delve into a comparative analysis of common and advanced iodination techniques. This document is intended for researchers, chemists, and process development professionals, offering field-proven insights, detailed experimental protocols, and a logical framework for method selection to accelerate research and development.

Introduction: The Strategic Importance of Iodo-2-Aminopyridines

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs. Its iodinated derivatives are particularly valuable as versatile synthetic intermediates. The carbon-iodine bond serves as a synthetic linchpin for introducing further complexity through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for late-stage functionalization, a highly sought-after strategy in drug discovery for the rapid generation of analog libraries.[1][2][3]

However, the synthesis of iodo-2-aminopyridines is not without its challenges. The pyridine ring is inherently electron-deficient, which can impede classical electrophilic aromatic substitution. Conversely, the C2-amino group is a strong activating group, directing substitution to the ortho (C3) and para (C5) positions. Navigating the interplay of these electronic effects to achieve high regioselectivity and yield is the central challenge addressed in this guide.

Mechanistic Underpinnings: Regioselectivity in 2-Aminopyridine Iodination

Understanding the electronic landscape of 2-aminopyridine is paramount for rational method design. The C2-amino group is a powerful ortho-, para-director, donating electron density into the ring via resonance. This significantly increases the nucleophilicity of the C3 and C5 positions, making them the primary targets for electrophilic attack.

  • C5-Position (Para): This position is typically the most electronically enriched and sterically accessible, making it the kinetic and thermodynamic product in most electrophilic iodination reactions.

  • C3-Position (Ortho): While also activated, the C3 position is sterically hindered by the adjacent amino group. Furthermore, iodination at this position can be reversible under certain conditions.[4] Achieving C3 selectivity often requires specialized strategies.

The pyridine nitrogen acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution, although this effect is largely overcome by the activating amino group.

A Comparative Survey of Iodination Methodologies

The choice of iodination method depends on the desired regioisomer, available starting materials, and scale. We will survey the most effective and commonly employed strategies.

Direct Electrophilic Iodination

This is the most straightforward approach, involving the reaction of 2-aminopyridine with an electrophilic iodine source. These methods primarily yield the 2-amino-5-iodopyridine isomer.

  • N-Iodosuccinimide (NIS): NIS is a mild, easy-to-handle, and highly effective crystalline iodinating agent.[5][6] It often provides cleaner reactions and simpler workups compared to molecular iodine.[7] The reaction is typically performed in a suitable solvent like acetonitrile or DMF, sometimes with a catalytic amount of acid (e.g., trifluoroacetic acid) to generate a more potent electrophilic species in situ.[8] For electron-rich substrates like 2-aminopyridine, acid catalysis may not be necessary.[4] NIS is generally the reagent of choice for its reliability and high yields of the 5-iodo product.[7][9]

  • Molecular Iodine (I₂): While elemental iodine is inexpensive, it is a relatively weak electrophile and requires an activating agent or oxidant to facilitate the reaction.[7] Common methods include the use of an oxidant like hydrogen peroxide or nitric acid to generate a more powerful iodinating species.[10][11] A patent describes a method of dissolving 2-aminopyridine in water, adding iodine, and then adding hydrogen peroxide to effect the reaction, providing an environmentally friendly approach.[10][11]

  • Iodine Monochloride (ICl): ICl is a more polarized and thus more reactive electrophilic iodinating agent than I₂. It can be effective for iodinating pyridines, although it can sometimes lead to side products if conditions are not carefully controlled.

Sandmeyer-Type Reactions

The Sandmeyer reaction is a powerful, albeit indirect, method for introducing a variety of substituents, including iodine, onto an aromatic ring.[12][13] This method is particularly useful when the desired regioisomer is not accessible through direct electrophilic substitution, or when starting from a different amino-substituted precursor.

The core transformation involves two steps:

  • Diazotization: An aromatic primary amine is treated with a nitrous acid source (typically NaNO₂ in an acidic medium, or an alkyl nitrite like isoamyl nitrite in organic solvents) to form a diazonium salt.[13][14]

  • Iodide Displacement: The resulting diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI). This reaction, unlike Sandmeyer chlorination or bromination, often does not require a copper catalyst.[12] The diazonium group is displaced by iodide, releasing nitrogen gas.

This method is the primary route to synthesizing 2-amino-3-iodopyridine . The synthesis would start from 2,3-diaminopyridine, where the C3-amino group is selectively diazotized and subsequently displaced by iodide.

Halogen Exchange (Halex) Reactions

Halogen exchange reactions are useful for synthesizing iodo-pyridines when the corresponding bromo- or chloro-pyridines are more readily available. This method involves treating the halo-pyridine with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), often in the presence of a copper(I) catalyst (e.g., CuI). The Finkelstein reaction is a classic example of this transformation. This can be an effective strategy for producing specific isomers that might be difficult to obtain otherwise.

Method Selection and Comparative Analysis

Choosing the optimal iodination strategy requires balancing factors like desired regiochemistry, yield, cost, and operational simplicity.

Decision-Making Workflow

The following diagram provides a logical workflow for selecting an appropriate iodination method based on the desired product.

G start What is the desired iodo-2-aminopyridine isomer? node_5_iodo 2-Amino-5-iodopyridine (Para-iodination) start->node_5_iodo node_3_iodo 2-Amino-3-iodopyridine (Ortho-iodination) start->node_3_iodo node_other Other Isomers / Starting Materials start->node_other method_direct Use Direct Electrophilic Iodination node_5_iodo->method_direct method_sandmeyer Use Sandmeyer-type Reaction node_3_iodo->method_sandmeyer method_halex Consider Halogen Exchange (Halex) node_other->method_halex method_nis N-Iodosuccinimide (NIS) (High yield, mild, reliable) method_direct->method_nis Preferred Method method_i2 Iodine (I₂) with Oxidant (Cost-effective, green options) method_direct->method_i2 Alternative sandmeyer_detail Start from 2,3-diaminopyridine. Diazotize C3-NH₂ and displace with KI. method_sandmeyer->sandmeyer_detail halex_detail Start from 2-amino-X-bromopyridine (X=3, 5). React with NaI/CuI. method_halex->halex_detail

Caption: Workflow for selecting an iodination method for 2-aminopyridine.

Quantitative Data Summary
MethodTarget IsomerTypical ReagentsTypical YieldKey AdvantagesKey Disadvantages
Direct Iodination 5-IodoN-Iodosuccinimide (NIS)85-95%High yield, high regioselectivity, mild conditions, easy handling.[9]Higher reagent cost compared to I₂.
5-IodoI₂ / H₂O₂~83%[11]Low cost, environmentally friendly with water as solvent.[10][11]Can require careful control of oxidant; potential for over-iodination.
Sandmeyer Reaction 3-Iodo2,3-Diaminopyridine, NaNO₂, KI60-75%Access to C3 isomer not available by direct methods.[15]Multi-step process; diazonium salts can be unstable.[14][16]
Halogen Exchange 3-Iodo or 5-Iodo2-Amino-X-bromopyridine, NaI, CuI70-90%Good for specific isomers when halo-precursor is available.Requires a pre-functionalized starting material and a catalyst.

Detailed Experimental Protocols

The following protocols are provided as illustrative examples based on established literature procedures. Researchers should always first consult the primary source and conduct appropriate risk assessments.

Protocol 1: Synthesis of 2-Amino-5-iodopyridine via Direct Iodination with NIS

This protocol is adapted from standard procedures for the iodination of electron-rich heterocycles.[4][5]

  • Materials:

    • 2-Aminopyridine (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.05 eq)

    • Acetonitrile (CH₃CN), sufficient to make a 0.2 M solution

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine.

    • Add acetonitrile and stir until the solid is fully dissolved.

    • Add N-Iodosuccinimide (NIS) to the solution in one portion at room temperature.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford 2-amino-5-iodopyridine as a solid.[10]

Protocol 2: Synthesis of 2-Amino-5-iodopyridine using Iodine and Hydrogen Peroxide

This protocol is based on a patented, environmentally friendly method.[11]

  • Materials:

    • 2-Aminopyridine (1.0 eq)

    • Iodine (I₂) (1.1 eq)

    • 30% Hydrogen Peroxide (H₂O₂) (aq.) (0.8 eq)

    • Water

  • Procedure:

    • In a reaction vessel, dissolve 2-aminopyridine in water (approx. 4-6 mL per gram of 2-aminopyridine).

    • While stirring, add the solid iodine in 3-4 portions, allowing the color to dissipate slightly between additions. Maintain the temperature below 80 °C.

    • After the iodine addition is complete, heat the mixture to 80-90 °C and hold for 1-2 hours.

    • Carefully add the 30% hydrogen peroxide solution dropwise, maintaining the temperature at 80-90 °C.

    • Continue to stir the reaction at this temperature for an additional 2-3 hours.

    • Heat the mixture to reflux for 20-30 minutes.

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • Collect the precipitated solid by vacuum filtration, wash the filter cake with ice-cold water, and dry to obtain the 2-amino-5-iodopyridine product.

Conclusion

The iodination of 2-aminopyridine is a fundamental transformation that unlocks access to a vast chemical space for drug discovery and materials science. A thorough understanding of the electronic factors governing regioselectivity allows for the rational selection of an appropriate synthetic strategy. Direct electrophilic iodination using N-Iodosuccinimide stands out as the premier method for synthesizing 2-amino-5-iodopyridine due to its high efficiency and reliability. For the more challenging 2-amino-3-iodopyridine isomer, a Sandmeyer-type reaction starting from 2,3-diaminopyridine is the most viable route. By leveraging the methods and protocols outlined in this guide, researchers can confidently and efficiently synthesize these valuable building blocks for their specific applications.

References

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  • Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. ResearchGate. Available from: [Link]

  • ChemBK. (2024). 2-Amino-3-iodopyridine. ChemBK. Available from: [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Amino-5-iodopyridine: Comprehensive Overview and Applications. Pharmaffiliates. Available from: [Link]

  • Sigman, M. S., et al. (2026). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society. Available from: [Link]

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  • Sun, C.-L., et al. (2018). NIS-promoted multicomponent reaction of 2-aminopyridines with aldehydes and nitromethane for the synthesis of 3-nitroimidazo[1.2-a]pyridines. ResearchGate. Available from: [Link]

  • Gribble, G. W., & Saulnier, M. G. (1983). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry. Available from: [Link]

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  • Iodination of activated aromatics by using I2/ HNO3/AcOH. (n.d.). Baba Farid Group of Institutions. Available from: [Link]

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5-Amino-2-iodopyridine safety and handling

All waste containing this compound must be treated as hazardous waste. [12]* Solid Waste: Collect contaminated items (gloves, wipes, etc.) in a clearly labeled, sealed hazardous waste container. [12][16]* Liquid Waste: Collect solutions in a dedicated, sealed, and clearly labeled hazardous waste container. [12][16]* Disposal: Do not empty into drains. [5]Disposal must follow all applicable local, state, and federal regulations. [12]

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Standard Operating Procedure for: Pyridine. Washington State University. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • This compound CAS#: 29958-12-1. ChemWhat. [Link]

A Technical Guide to 5-Amino-2-iodopyridine for Advanced Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-Amino-2-iodopyridine (CAS No. 29958-12-1), a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, commercial availability, synthesis, and critical applications, with a focus on its role in the synthesis of bioactive molecules. This document is designed to bridge the gap between theoretical knowledge and practical application, offering field-proven insights and robust protocols.

Introduction: The Strategic Importance of this compound

This compound, also known as 6-iodopyridin-3-amine, is a functionalized pyridine derivative whose strategic importance lies in the orthogonal reactivity of its substituents. The amino group serves as a versatile nucleophile or a directing group for further electrophilic substitution, while the iodo group is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This dual functionality makes it a valuable building block for constructing complex molecular architectures, particularly in the pharmaceutical industry.

A notable application is its use as a key intermediate in the synthesis of the antitumor antibiotic L-azatyrosine. This underscores the compound's relevance in accessing novel therapeutic agents.

Physicochemical Properties and Commercial Availability

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis and for ensuring proper handling and storage.

PropertyValueSource(s)
CAS Number 29958-12-1[1]
Molecular Formula C₅H₅IN₂[1]
Molecular Weight 220.01 g/mol [1]
Alternate Names 6-Iodopyridin-3-amine, (6-Iodopyridin-3-yl)amine[1]
Typical Purity ≥98%[1]
Appearance Not specified, likely a solidN/A
Commercial Sourcing

This compound is commercially available from a range of specialty chemical suppliers. Researchers can procure this intermediate for laboratory and developmental purposes. Notable suppliers include Santa Cruz Biotechnology, Alfa Chemistry, and Parchem[1][2][3]. It is essential to obtain a lot-specific Certificate of Analysis (CoA) from the supplier to confirm purity and identity before use.

Synthesis and Mechanistic Considerations

While detailed, peer-reviewed synthesis protocols specifically for this compound are not as prevalent as for its isomer, 2-amino-5-iodopyridine, a logical and effective synthesis route can be designed based on established iodination chemistry of aminopyridines. The most direct approach involves the electrophilic iodination of 3-aminopyridine.

Proposed Synthetic Workflow

The following workflow outlines a plausible and efficient method for the synthesis of this compound. The choice of iodinating agent and reaction conditions is critical to control regioselectivity and maximize yield.

G cluster_0 Synthesis Workflow Start Start: 3-Aminopyridine Reagents Iodinating Agent (e.g., I₂, NIS) + Acid Catalyst/Base Start->Reagents 1. Reactant Reaction Electrophilic Aromatic Substitution (Iodination) Reagents->Reaction 2. Reaction Setup Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup 3. Post-Reaction Purification Purification (Crystallization or Chromatography) Workup->Purification 4. Isolation Product Product: this compound Purification->Product 5. Final Product G cluster_1 L-Azatyrosine Synthesis Pathway A This compound C Palladium-Catalyzed Cross-Coupling Reaction A->C B Cross-Coupling Partner (e.g., Stannane, Boronic Acid) B->C D Coupled Intermediate C->D Forms C-C bond E Further Functionalization (e.g., N-protection, side-chain elaboration) D->E F Chiral Resolution / Asymmetric Synthesis E->F G Final Deprotection F->G H L-Azatyrosine G->H

Sources

Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Amino-2-iodopyridine: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of this compound (CAS: 29958-12-1), a pivotal heterocyclic building block for researchers, chemists, and professionals in drug development. We will delve into its synthesis, explore its core reactivity in palladium-catalyzed cross-coupling reactions, and highlight its applications, offering field-proven insights into the causality behind experimental choices.

A Note on Isomerism: this compound is a structural isomer of the more frequently documented 2-Amino-5-iodopyridine (CAS: 20511-12-0). While this guide focuses specifically on the 5-amino-2-iodo isomer, the fundamental principles of its reactivity, particularly at the carbon-iodine bond, are analogous to its 2-amino-5-iodo counterpart. Therefore, established protocols for the latter are often adapted and serve as an excellent starting point for methodological development.

This compound, also known as 6-iodopyridin-3-amine, is a solid at room temperature and is valued for the distinct reactivity of its two functional groups: the nucleophilic amino group and the electrophilic carbon-iodine bond, which is highly susceptible to palladium-catalyzed cross-coupling.[1]

PropertyValue
CAS Number 29958-12-1[1]
Molecular Formula C₅H₅IN₂[1]
Molecular Weight 220.01 g/mol [1]
Appearance White to brown crystals or powder[2]
Melting Point 128-131 °C (for isomer 2-Amino-5-iodopyridine)[3][4][5]
Solubility Insoluble in water[6]
Synthesis Pathway

The synthesis of amino-iodopyridines is typically achieved through the direct iodination of an aminopyridine precursor. A robust and environmentally conscious method for the synthesis of the isomeric 2-Amino-5-iodopyridine involves the iodination of 2-aminopyridine using iodine and hydrogen peroxide in an aqueous medium, avoiding the use of organic solvents.[7] A similar electrophilic aromatic substitution strategy can be conceptualized for synthesizing this compound from 5-aminopyridine, although reaction conditions would require optimization to favor iodination at the C2 position.

cluster_synthesis Synthesis Workflow 2-Aminopyridine 2-Aminopyridine ReactionVessel Dissolve in Water 2-Aminopyridine->ReactionVessel IodineAddition Add Iodine (I₂) in batches Maintain T < 80°C ReactionVessel->IodineAddition H2O2Addition Add Hydrogen Peroxide (H₂O₂) Heat & Reflux IodineAddition->H2O2Addition Filtration Cool, Filter & Dry H2O2Addition->Filtration Product 2-Amino-5-iodopyridine Filtration->Product

Caption: General workflow for the synthesis of amino-iodopyridines.

Experimental Protocol: Synthesis of 2-Amino-5-iodopyridine

This protocol is a self-validating system for producing high-purity material, adapted from established green chemistry procedures.[7]

  • Preparation: Dissolve 2-aminopyridine in water within a reaction vessel equipped with a stirrer and temperature control.[7]

  • Iodination: While stirring, add solid iodine in 3-5 portions. It is critical to control the temperature during this exothermic addition, keeping it below 80°C.[7]

  • Hold Period: After the final iodine addition, maintain the reaction mixture at 80-90°C for 1-3 hours to ensure complete reaction.[7]

  • Oxidation: Carefully add hydrogen peroxide (28-32% aqueous solution) dropwise. This step regenerates the active iodinating species. Continue to maintain the temperature for another 1-4 hours.[7]

  • Work-up: Heat the mixture to reflux for approximately 30 minutes. Subsequently, cool the mixture and collect the precipitated product by filtration.[7]

  • Purification: Wash the filter cake with ice-cold water to remove residual salts and impurities, then dry to obtain the final product.[7]

Core Reactivity: A Hub for Molecular Elaboration

The true utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 2-position is an excellent electrophilic partner for a variety of transformations, enabling the construction of C-C and C-N bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of biaryl structures. In this context, this compound is coupled with an arylboronic acid. The C-I bond is significantly more reactive than analogous C-Br or C-Cl bonds, often allowing for milder reaction conditions and lower catalyst loadings.[8][9]

cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Complex Pd0->Pd_add Ar-I Pd_trans Transmetalation Complex Pd_add->Pd_trans Ar'-B(OH)₂ Base Pd_trans->Pd0 Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Expert Insight: The choice of base (e.g., K₂CO₃, Cs₂CO₃) is critical. It activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step—the transfer of the aryl group from boron to palladium.[10]

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from methodologies developed for halo-pyridines.[8]

  • Vessel Preparation: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%), and potassium carbonate (2.0 equiv.).[8]

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). This is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Solvent Addition: Add a degassed solvent, such as a mixture of 1,4-dioxane and water, via syringe.[8]

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring.[8]

  • Monitoring & Work-up: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.[8]

ParameterRecommended ConditionsRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Dppf is a robust ligand stabilizing the Pd center.
Ligand dppf, PPh₃Electron-rich phosphines facilitate oxidative addition.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, DME, TolueneAprotic polar solvents are generally effective.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.
Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the direct linkage of the pyridine ring to a terminal alkyne, a valuable transformation for creating rigid molecular scaffolds found in many pharmaceuticals and materials.[11] The reaction traditionally uses a dual-catalyst system of palladium and copper(I).[12]

cluster_sonogashira Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Complex Pd0->Pd_add Ar-I Pd_trans Transmetalation Complex Pd_add->Pd_trans from Cu cycle Cu_alkyne Copper(I) Acetylide Pd_trans->Pd0 Ar-Alkyne (Product)

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Expert Insight: The copper co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium complex, preventing undesirable alkyne homocoupling (Glaser coupling).[11] Copper-free protocols have been developed but often require specific ligands or conditions.[11][12]

Representative Protocol: Sonogashira Coupling

This protocol is based on general procedures for coupling aryl halides with terminal alkynes.[13]

  • Vessel Preparation: To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and Copper(I) iodide (3-5 mol%).

  • Reagent Addition: Add a degassed solvent such as DMF or an amine like triethylamine, followed by the terminal alkyne (1.2-1.5 equiv.). The amine acts as both a solvent and the base required to neutralize the HI byproduct.[14]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-100°C) until the starting material is consumed (monitored by TLC or LC-MS).[13]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts. The organic layer is dried, concentrated, and purified by chromatography.

ParameterRecommended ConditionsRationale
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Pre-catalysts that form the active Pd(0) species in situ.
Cu Co-catalyst CuIForms the copper acetylide for efficient transmetalation.
Base Et₃N, DiPEAActs as both a base and often as the solvent.
Solvent Et₃N, DMF, THFSolvent choice depends on substrate solubility and temperature.
Temperature 25-100 °CThe high reactivity of the C-I bond allows for mild conditions.
Buchwald-Hartwig Amination: Assembling C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a critical step in the synthesis of countless pharmaceuticals.[15] This reaction couples this compound with a primary or secondary amine. Note that the existing amino group on the pyridine ring might necessitate the use of specific ligands to prevent catalyst inhibition or self-coupling, or in some cases, may require a protecting group strategy.

cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Pd_add Oxidative Addition Complex Pd0->Pd_add Ar-I Pd_amide Palladium Amido Complex Pd_add->Pd_amide R₂NH Base Pd_amide->Pd0 Ar-NR₂ (Product)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Expert Insight: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos, RuPhos) are essential. They promote the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive palladium complexes.[15][16] A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine, forming the active nucleophile.[17]

Representative Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established methods for aryl halides.[17]

  • Vessel Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos), and a strong base such as sodium tert-butoxide (NaOtBu).[17]

  • Reagent Addition: Add this compound (1.0 equiv.) and an anhydrous, degassed aprotic solvent like toluene or dioxane.[17]

  • Nucleophile Addition: Add the amine coupling partner (1.2 equiv.) via syringe.

  • Reaction: Seal the vessel and heat with vigorous stirring to 80-110 °C.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry, concentrate, and purify the product via column chromatography.[17]

ParameterRecommended ConditionsRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃Common Pd(0) or Pd(II) precatalysts.
Ligand Xantphos, RuPhos, SPhosBulky, electron-rich ligands that promote reductive elimination.
Base NaOtBu, K₃PO₄, LHMDSStrong, non-nucleophilic base to deprotonate the amine.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are required.
Temperature 80-110 °CTo drive the reaction to completion.

Applications in Drug Discovery and Materials Science

This compound is a valuable intermediate in the synthesis of a wide range of functional molecules.[4][18]

  • Pharmaceuticals: It serves as a precursor for compounds with potential antiviral and anticancer properties.[4][18][19] The aminopyridine scaffold is a common feature in kinase inhibitors and other targeted therapies. Its derivatives have also been investigated as ligands for detecting beta-amyloid plaques in the context of Alzheimer's disease research.[3] It is also an intermediate in the synthesis of the antitumor antibiotic L-azatyrosine.[6]

  • Biochemical Research: The molecule can be used as a probe to investigate biochemical pathways and mechanisms, aiding in the development of targeted therapies.[4][18]

  • Materials Science: The ability to introduce diverse functionality through cross-coupling makes it a useful building block for advanced polymers, coatings, and other functional materials.[18][19]

Safety and Handling

This compound should be handled with appropriate safety precautions.

  • Hazards: It is classified as an irritant, causing skin and serious eye irritation.[3][20] It may also cause respiratory irritation.[3][21]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.[3][21] Work in a well-ventilated area or a chemical fume hood.[21]

  • Storage: Store in a tightly closed container in a cool, dry place.[21]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[21]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Amino-5-iodopyridine: Comprehensive Overview and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridinamine, 5-iodo-. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Capot Chemical. (2012). Material Safety Data Sheet - 2-Amino-5-iodopyridine. Retrieved from [Link]

  • International Journal of Scientific and Strategic Studies in Technology. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... Retrieved from [Link]

  • ResearchGate. (n.d.). The Characterization of 4- and 5-Iodo-2-aminoindan. Retrieved from [Link]

  • SpringerLink. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • National Institutes of Health. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, IR, and NMR Study of Some Cu(II), Ni(II), Co(II) Complexes of O-Vanillin and 2-Amino Pyridine. Retrieved from [Link]

  • Otto Chemie Pvt Ltd. (n.d.). Manufacturers of 2-Amino-5-iodopyridine, 98%, CAS 20511-12-0. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

5-Amino-2-iodopyridine: A Technical Guide to a Cornerstone Heterocyclic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Amino-2-iodopyridine, more commonly known in literature as 2-Amino-5-iodopyridine, stands as a pivotal molecular scaffold in the landscape of modern organic synthesis. Its unique electronic and structural features—a nucleophilic amino group and a reactive C-I bond poised for cross-coupling—render it an exceptionally versatile building block. This guide provides an in-depth analysis of its discovery, synthesis, physicochemical properties, and its critical applications in pharmaceutical and materials science. We will delve into the causality behind synthetic strategies and reaction mechanisms, offering field-proven insights for researchers, chemists, and drug development professionals. This document is structured to serve as a practical and authoritative reference, consolidating historical context with contemporary, validated protocols.

Introduction and Historical Context

The journey of 2-amino-5-iodopyridine (CAS No. 20511-12-0) from a chemical curiosity to an indispensable synthetic intermediate is a story rooted in the early advancements of heterocyclic chemistry.[1][2] While many heterocyclic compounds were being explored in the early 20th century, the targeted synthesis of specifically functionalized pyridines was a significant endeavor.

The earliest documented synthesis of 2-amino-5-iodopyridine appears to trace back to 1925. A German patent filed in that year describes a method for its preparation and explicitly references prior work by Russian chemists O. J. Magidson and G. P. Menschikoff in Berichte der Deutschen Chemischen Gesellschaft. This places the discovery of this compound firmly in an era of foundational synthetic exploration. The initial syntheses were direct, yet effective, typically involving the electrophilic iodination of 2-aminopyridine. These early methods laid the groundwork for the more refined, higher-yielding, and environmentally benign protocols that are now standard in both academic and industrial laboratories.

The enduring relevance of 2-amino-5-iodopyridine stems from its bifunctional nature. The pyridine ring itself is a privileged structure in medicinal chemistry, and the strategic placement of the amino and iodo groups provides orthogonal chemical handles. The electron-donating amino group influences the reactivity of the ring, while the carbon-iodine bond is the most reactive among halopyridines for one of the most powerful C-C and C-N bond-forming reactions in modern synthesis: palladium-catalyzed cross-coupling. This unique combination has cemented its status as a high-value intermediate in the synthesis of complex molecules, from life-saving pharmaceuticals to advanced organic materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective application. 2-Amino-5-iodopyridine is typically a white to tan or light yellow crystalline solid, a physical characteristic that is a first-pass indicator of its purity.[2]

Physical and Chemical Properties

The key physicochemical data for 2-amino-5-iodopyridine are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
CAS Number 20511-12-0[1][2]
Molecular Formula C₅H₅IN₂[2]
Molecular Weight 220.01 g/mol [2]
Appearance White to tan/yellow crystalline powder[2][3]
Melting Point 128-131 °C[1]
Boiling Point ~271 °C[2]
Purity Typically ≥98%
Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of the molecule. The following data are characteristic of 2-amino-5-iodopyridine.

  • ¹H NMR (CDCl₃): The proton NMR spectrum provides clear signals for the three aromatic protons and the amine protons. A representative spectrum shows:

    • δ 8.21 (s, 1H): Corresponds to the proton at the C6 position (H-6), adjacent to the nitrogen and iodine, appearing as a singlet or a narrow doublet.

    • δ 7.62 (d, J = 8 Hz, 1H): The proton at the C4 position (H-4), showing coupling to the H-3 proton.

    • δ 6.35 (d, J = 8 Hz, 1H): The proton at the C3 position (H-3), coupled to the H-4 proton.

    • δ 4.51 (s, 2H): A broad singlet corresponding to the two protons of the amino (-NH₂) group.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups. Characteristic absorption bands include:

    • N-H Stretching: Bands in the region of 3440-3330 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

    • C=N and C=C Stretching: A series of bands in the 1630-1400 cm⁻¹ region, characteristic of the pyridine ring vibrations.

    • C-N Stretching: Absorption typically observed around 1330-1260 cm⁻¹.

    • C-I Stretching: A weaker band expected in the lower frequency region of the spectrum (far-IR).

    Detailed vibrational assignments have been performed using both experimental (FT-IR, FT-Raman) and computational (DFT) methods, providing a robust spectral fingerprint for the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z 220, consistent with its molecular weight. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Synthesis Methodologies: From Classic Iodination to Modern Catalysis

The synthesis of 2-amino-5-iodopyridine can be approached through several distinct strategies. The choice of method is often dictated by factors such as scale, cost of starting materials, and desired purity.

Classical Approach: Direct Electrophilic Iodination

The foundational method for synthesizing 2-amino-5-iodopyridine is the direct electrophilic aromatic substitution of 2-aminopyridine. The amino group is a strong activating group, directing electrophiles to the ortho and para positions (C3 and C5). Steric hindrance from the ring nitrogen and the amino group itself favors substitution at the less hindered C5 position.

  • Causality: This reaction relies on the generation of an electrophilic iodine species (I⁺). While molecular iodine (I₂) itself is not highly electrophilic, its reactivity is significantly enhanced by the presence of an oxidizing agent. The oxidizing agent converts iodide (I⁻), formed during the reaction, back to I₂, or converts I₂ to a more potent electrophilic species.

This modern, greener variant of the classical method uses water as a solvent and hydrogen peroxide as a clean oxidizing agent, avoiding organic solvents and producing water as the primary byproduct.

  • Setup: In a four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve 2-aminopyridine (1.0 eq) in water (approx. 4-8 times the mass of the aminopyridine).

  • Iodination: Heat the solution to 80-90°C. Add molecular iodine (I₂, 1.0-1.2 eq) portion-wise over 3-5 batches, maintaining the temperature.

  • Oxidation & Digestion: After the iodine addition is complete, maintain the temperature for 1-3 hours. Then, carefully add 30% hydrogen peroxide (H₂O₂, 0.3-1.2 eq) dropwise. Continue to stir at 80-90°C for an additional 1-4 hours to ensure complete reaction.

  • Workup: Heat the mixture to reflux for 20-30 minutes. Cool the reaction mixture to below 10°C in an ice bath.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash the filter cake with ice-cold water, and dry under vacuum to yield 2-amino-5-iodopyridine with high purity (>99%) and good yield (>84%).

Halogen Exchange: Copper-Catalyzed Finkelstein Reaction

An alternative strategy, particularly useful if the corresponding bromo-analogue is readily available, is a copper-catalyzed Finkelstein-type reaction. This involves the substitution of a bromide with an iodide.

  • Causality: This reaction leverages the relative bond strengths and the insolubility of the resulting copper(I) bromide in the reaction solvent to drive the equilibrium towards the desired iodinated product. The use of a ligand, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, is crucial to stabilize the copper catalyst and facilitate the halogen exchange.

This protocol provides a high-yielding route from the corresponding bromide.

  • Setup: To a Schlenk flask, add copper(I) iodide (CuI, 5 mol%), sodium iodide (NaI, 2.0 eq), and 2-amino-5-bromopyridine (1.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon).

  • Reagent Addition: Under the inert atmosphere, add the ligand trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%) and anhydrous dioxane (as solvent).

  • Reaction: Seal the flask with a Teflon valve and heat the mixture to 110°C with vigorous stirring for 22-24 hours.

  • Workup: Cool the resulting suspension to room temperature. Dilute with a 30% aqueous ammonia solution and water.

  • Extraction and Purification: Extract the aqueous phase with dichloromethane (3x). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure 2-amino-5-iodopyridine.

Core Reactivity and Applications in Drug Discovery

The synthetic utility of 2-amino-5-iodopyridine is most profoundly demonstrated in its role as a versatile precursor in palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive of the carbon-halogen bonds in these transformations, allowing for selective and efficient bond formation under relatively mild conditions.

G cluster_0 Core Intermediate cluster_1 Palladium-Catalyzed Cross-Coupling Reactions cluster_2 Resulting Scaffolds A This compound B Suzuki Coupling (with Boronic Acids/Esters) A->B Pd Catalyst, Base C Sonogashira Coupling (with Terminal Alkynes) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (with Amines) A->D Pd Catalyst, Base E Aryl-Substituted Aminopyridines B->E F Alkynyl-Substituted Aminopyridines C->F G Di-amino Pyridine Derivatives D->G

Caption: Key Palladium-Catalyzed Reactions of this compound.

Suzuki Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for forming carbon-carbon bonds. 2-Amino-5-iodopyridine readily couples with a wide variety of aryl and heteroaryl boronic acids or esters.

  • Mechanism Insight: The catalytic cycle begins with the oxidative addition of the C-I bond of 2-amino-5-iodopyridine to a Pd(0) complex. This is the rate-determining step and is significantly faster for iodides than for bromides or chlorides. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand and base is critical to ensure efficient turnover and prevent side reactions.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

This reaction couples 2-amino-5-iodopyridine with terminal alkynes, providing access to valuable alkynyl-pyridine scaffolds.

  • Mechanism Insight: The Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper. The palladium cycle is similar to the Suzuki coupling. The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-iodide complex, leading to the final product after reductive elimination.

Buchwald-Hartwig Amination: C-N Bond Formation

While the starting material already contains an amino group, the C-I bond can be used to introduce a second, different nitrogen-based substituent via the Buchwald-Hartwig amination.

  • Mechanism Insight: Similar to other cross-coupling reactions, the process starts with oxidative addition of the C-I bond to the Pd(0) catalyst. The amine coupling partner then coordinates to the palladium center, and a strong base deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex forms the new C-N bond and regenerates the catalyst. The high reactivity of the C-I bond allows this reaction to proceed under milder conditions than those required for less reactive aryl halides.

Case Study: Synthesis of Vemurafenib

A prominent example showcasing the industrial importance of 2-amino-5-iodopyridine is its use as a key intermediate in the synthesis of Vemurafenib (PLX4032) , a potent BRAF enzyme inhibitor used in the treatment of late-stage melanoma.

In a key step of the synthesis, a derivative of 2-amino-5-iodopyridine is coupled with an appropriate boronic acid ester via a Suzuki reaction to construct the core bi-aryl structure of the final drug molecule. This specific application underscores the value of 2-amino-5-iodopyridine in providing a reliable and efficient route to complex, life-saving therapeutics.

G A This compound Derivative (Aryl Iodide) C { Suzuki Coupling Reaction | {Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O}} A:p1->C:p1 B Boronic Acid Ester (Coupling Partner) B:p1->C:p1 D Vemurafenib Core Structure (Key Bi-aryl Linkage Formed) C:p1->D:p1

Caption: Role of 2-Amino-5-iodopyridine in Vemurafenib Synthesis.

Conclusion

From its discovery in the early 20th century to its current status as a workhorse in medicinal chemistry, this compound has proven to be a molecule of profound synthetic importance. Its value lies not just in its structure, but in the predictable and versatile reactivity of its dual functional groups. The high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions provides a reliable and efficient entry point to a vast chemical space of highly functionalized pyridines. As demonstrated by its crucial role in the synthesis of therapeutics like Vemurafenib, this humble building block empowers chemists to construct the complex molecular architectures that are essential for addressing modern challenges in medicine and materials science. This guide has aimed to provide both the foundational knowledge and the practical protocols necessary for researchers to confidently and effectively utilize this cornerstone intermediate in their own synthetic endeavors.

References

  • PubChem. (n.d.). 2-Pyridinamine, 5-iodo-. National Center for Biotechnology Information. Retrieved from [Link]

  • Molecule Corp. (2024). 2-Amino-5-iodopyridine: A Cornerstone in Pharmaceutical Synthesis and Organic Chemistry. Retrieved from [Link]

  • Sihauli Chemicals Private Limited. (n.d.). 2-Amino-5-Iodopyridine. Retrieved from [Link]

  • Sundaraganesan, N., et al. (2007). Vibrational spectra and assignments of 2-amino-5-iodopyridine by ab initio Hartree-Fock and density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 830-836.
  • Google Patents. (1928). DE454695C - Process for the preparation of 2-amino-5-iodopyridine.
  • HathiTrust Digital Library. (n.d.). Chemische Berichte. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2: Synthesis of precursors required for [11C]vemurafenib. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Theranostics, 7(5), 1256-1268. Retrieved from [Link]

  • Google Patents. (2022). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • SpectraBase. (n.d.). 2-Amino-5-iodopyridine. Retrieved from [Link]

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Foreword: The Strategic Value of 5-Amino-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Reactivity of 5-Amino-2-iodopyridine

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. This compound (AIP) has emerged as a cornerstone heterocyclic intermediate, valued for its predictable and versatile reactivity.[1][2] Its utility stems from a carefully balanced electronic architecture: an electron-donating amino group and an electron-withdrawing iodo-substituent on a pyridine core. This arrangement creates distinct reactive centers that can be addressed with high selectivity, enabling the construction of complex molecular scaffolds.

This guide provides an in-depth exploration of the fundamental reactivity of this compound. We will move beyond simple reaction schemes to dissect the underlying electronic principles that govern its behavior and provide field-proven protocols for its most critical transformations. The objective is to equip researchers, scientists, and drug development professionals with the expert insights required to leverage this powerful building block to its full potential.

Molecular Architecture and Electronic Profile

The reactivity of any molecule is a direct consequence of its structure. This compound possesses three key features that dictate its chemical behavior:

  • The C-I Bond at the 2-Position: The carbon-iodine bond is the primary locus of reactivity. Iodine is an excellent leaving group, making this position highly susceptible to a wide range of palladium-catalyzed cross-coupling reactions.[3]

  • The Amino Group at the 5-Position: This primary amine is a potent electron-donating group. It increases the electron density of the pyridine ring, influencing its susceptibility to electrophilic attack and serving as a nucleophilic handle for further functionalization.[3]

  • The Pyridine Ring: The electronegative nitrogen atom renders the ring electron-deficient compared to benzene, making it generally resistant to electrophilic substitution but prone to nucleophilic attack, especially at the 2- and 4-positions.[3][4]

The interplay between the activating amino group and the deactivating (but highly labile) iodo group allows for a high degree of controlled, regioselective chemistry.

The Workhorse Position: Reactivity at the C-I Bond

The C2-iodo substituent is the most versatile handle on the molecule, serving as the gateway for constructing new carbon-carbon and carbon-nitrogen bonds. This is almost exclusively achieved through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling the aryl iodide with an organoboron reagent. Its reliability and tolerance of diverse functional groups make it a first-choice transformation.

Causality Behind the Protocol: The choice of a palladium catalyst bearing bulky, electron-rich phosphine ligands, such as the one generated from Pd(dppf)Cl₂, is critical. These ligands facilitate the oxidative addition step (the insertion of palladium into the C-I bond) and promote the subsequent reductive elimination that forms the product. A weak inorganic base like potassium carbonate is sufficient to drive the transmetalation step without interfering with other sensitive functional groups.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%), and potassium carbonate (K₂CO₃) (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvents, typically a mixture of dimethoxyethane (DME) and water or 1,4-dioxane and water, via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[5]

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Arylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃DME/H₂O85~90%
3-Thiopheneboronic acidPd(dppf)Cl₂ (3%)K₂CO₃Dioxane/H₂O90~85%
4-Cyanophenylboronic acidPd(dppf)Cl₂ (5%)K₂CO₃DME/H₂O90~78%

Yields are approximate and can vary based on specific reaction scale and purification.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-I) pd0->oa_complex Oxidative Addition transmetalation Transmetalation Intermediate oa_complex->transmetalation Transmetalation re_complex Ar-Pd(II)L₂-Ar' transmetalation->re_complex re_complex->pd0 Reductive Elimination product Ar-Ar' (Product) re_complex->product reagents Ar-I (this compound) reagents->oa_complex boronic Ar'-B(OH)₂ boronic->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Suzuki-Miyaura Catalytic Cycle Workflow.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[6][7] When using this compound, a key challenge is the potential for the substrate's own amino group to coordinate with the palladium catalyst, which can inhibit the catalytic cycle.[8][9]

Causality Behind the Protocol: To overcome catalyst inhibition, highly specialized, sterically hindered biarylmonophosphine ligands such as RuPhos and BrettPhos are employed.[9][10] These ligands create a bulky coordination sphere around the palladium center that promotes the desired reductive elimination step and prevents unproductive catalyst sequestration. The use of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is often necessary to facilitate the deprotonation of the incoming amine nucleophile, forming the key palladium-amido intermediate.[8][11]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Reagent Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the appropriate ligand if not using a precatalyst to a reaction vessel. Add this compound (1.0 equiv) and the amine coupling partner (1.2-1.5 equiv).

  • Base Addition: Add the base (e.g., LiHMDS or Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) and seal the vessel.

  • Reaction: Remove the vessel from the glovebox and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the residue via column chromatography.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Oxidative Addition Complex (Ar-Pd(II)L-I) pd0->oa_complex Oxidative Addition amine_complex Amine Coordination [Ar-Pd(II)L(I)(R₂NH)] oa_complex->amine_complex Amine Binding amido_complex Palladium Amido Complex [Ar-Pd(II)L(NR₂)] amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product reagents Ar-I reagents->oa_complex amine R₂NH amine->amine_complex base Base base->amine_complex

Buchwald-Hartwig Amination Catalytic Cycle.
Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the premier method for installing alkyne functionalities, creating C(sp²)-C(sp) bonds.[12][13] This reaction is unique in its typical use of a dual-catalyst system.

Causality Behind the Protocol: The reaction employs a palladium catalyst to activate the aryl iodide and a copper(I) co-catalyst (typically CuI) to activate the terminal alkyne.[12] The amine base, often triethylamine or diethylamine, serves a dual role: it acts as the base to neutralize the HI byproduct and can also serve as the solvent.[12] The synergy between the palladium and copper cycles allows the reaction to proceed under mild, often room temperature, conditions.

Detailed Experimental Protocol: Sonogashira Coupling

  • Reagent Setup: To a reaction vessel, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent and Reagent Addition: Add an amine solvent such as triethylamine, followed by the terminal alkyne (1.1-1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd_oa Ar-Pd(II)L₂-I pd0->pd_oa Oxidative Addition (Ar-I) pd_alkynyl Ar-Pd(II)L₂-C≡CR pd_oa->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination cu_acetylide Cu(I)-C≡CR pd_alkynyl->cu_acetylide Product Ar-C≡CR cu_x Cu(I)X cu_x->cu_acetylide Deprotonation (Base, R-C≡CH) cu_acetylide->pd_oa Supplies Alkynyl cu_acetylide->cu_x To Pd Cycle

Dual Catalytic Cycles of the Sonogashira Coupling.

Reactivity at the C5-Amino Group

The nucleophilic amino group at the C5 position provides a secondary site for functionalization, behaving much like a typical arylamine.

  • Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form stable amide or sulfonamide linkages. This is a common strategy to protect the amine or to install functionalities that modulate the molecule's properties.

  • Diazotization: The primary amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This highly reactive intermediate can then undergo Sandmeyer-type reactions to install a variety of substituents (e.g., -OH, -CN, -halogens) at the C5 position, providing an alternative synthetic route that complements C-I bond chemistry.

Synthesis of the Building Block

A reliable supply of the starting material is crucial. This compound is most commonly prepared by the direct electrophilic iodination of 2-aminopyridine.

Causality Behind the Protocol: 2-Aminopyridine is an electron-rich heterocycle. The amino group strongly activates the ring towards electrophilic aromatic substitution, directing the incoming electrophile (I⁺) to the C5 position (para to the amine). A mild oxidizing agent, such as hydrogen peroxide, is used to oxidize iodine (I₂) to the more electrophilic iodinating species in situ. Using water as a solvent makes this an environmentally conscious and efficient method.[14][15]

Detailed Synthesis Protocol: Iodination of 2-Aminopyridine

  • Dissolution: Dissolve 2-aminopyridine (1.0 equiv) in water.

  • Iodine Addition: While stirring, add iodine (1.0-1.2 equiv) in portions, maintaining the temperature below 80 °C.[15]

  • Hold: After the final addition, maintain the temperature at 80-90 °C for 1-3 hours.[15]

  • Oxidant Addition: Cool the mixture slightly and add hydrogen peroxide (0.3-1.2 equiv) dropwise.

  • Reflux: After the addition is complete, heat the mixture to reflux for 20-30 minutes.[15]

  • Isolation: Cool the reaction mixture in an ice bath. The product will precipitate.

  • Purification: Collect the solid by filtration, wash the filter cake with ice water, and dry under vacuum to obtain this compound.[15]

Conclusion and Outlook

This compound is a paradigm of modern heterocyclic building blocks. Its value lies not in a single reaction, but in the orthogonal reactivity of its functional groups. The C-I bond offers a reliable entry point for sophisticated cross-coupling chemistry, while the C-NH₂ group provides a classical handle for derivatization. By understanding the electronic factors that govern this reactivity, chemists can strategically and selectively build molecular complexity. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to incorporate this versatile scaffold into their synthetic programs, accelerating the discovery of new pharmaceuticals, agrochemicals, and functional materials.[1]

References

  • Doraghi, F., Rezainia, L., & Morshedsolouk, M. H. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. ACS Publications. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]

  • 2-Amino-5-iodopyridine: Comprehensive Overview and Applications. (2025, March 5). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Harris, M. C., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. ACS Publications. [Link]

  • 2-Pyridinamine, 5-iodo-. (n.d.). PubChem. [Link]

  • Syntheses of 2-amino-5-iodopyridine. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Synthesis method of 2-amino-5-iodopyridine. (n.d.).
  • Klapars, A., et al. (2001). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Letters, 3(11), 1697–1700. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Amination of 2-halopyridines. (n.d.). ResearchGate. [Link]

  • Viciosa, M., & Nolan, S. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(32), 10834-10840. University of Groningen. [Link]

  • Vaddypally, S., et al. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 137(23), 7308–7311. National Institutes of Health. [Link]

  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. [Link]

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.4. [Link]

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  • General reaction scheme for the Suzuki–Miyaura cross-coupling. (n.d.). ResearchGate. [Link]

  • 2-Amino-5-Iodopyridine. (n.d.). Sihauli Chemicals Private Limited. [Link]

  • Al-Zoubi, R. M., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 3(3), 121-126. National Institutes of Health. [Link]

  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. (n.d.). ResearchGate. [Link]

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  • One-pot iodination/Suzuki–Miyaura coupling to 5, the precursor to crizotinib. (n.d.). ResearchGate. [Link]

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  • Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine. (n.d.). ResearchGate. [Link]

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023, April 13). YouTube. [Link]

  • Brotzel, F. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München. [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Amino-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Amino-2-arylpyridines

The 5-amino-2-arylpyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous biologically active compounds. Its synthesis, however, is not without challenges. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of the critical carbon-carbon bond in these structures. This guide provides an in-depth exploration of the Suzuki coupling of 5-amino-2-iodopyridine, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

While the iodo-substituent at the 2-position of the pyridine ring offers high reactivity towards oxidative addition in the catalytic cycle, the presence of the amino group at the 5-position, along with the pyridine nitrogen itself, introduces a significant challenge: potential catalyst inhibition. The lone pairs of electrons on these nitrogen atoms can coordinate to the palladium center, leading to the deactivation of the catalyst.[1][2] Therefore, the judicious selection of the catalytic system—comprising the palladium source, ligand, and base—is paramount for a successful transformation.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] The cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is generally a facile step for aryl iodides.

  • Transmetalation: The aryl group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[6][7]

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the desired C-C bond of the 2-aryl-5-aminopyridine product and regenerating the catalytically active Pd(0) species.[4][5]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_ArylHalide Ar-Pd(II)-I(L_n) OxAdd->PdII_ArylHalide This compound Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl Ar'-B(OR)₂ Base ReductElim Reductive Elimination ReductElim->Pd0 2-Aryl-5-aminopyridine Experimental_Workflow start Start combine_reagents Combine Reactants: This compound, Arylboronic acid, Base start->combine_reagents inert_atmosphere Establish Inert Atmosphere (Ar or N₂) combine_reagents->inert_atmosphere add_catalyst_solvent Add Catalyst and Degassed Solvent inert_atmosphere->add_catalyst_solvent heat_reaction Heat Reaction Mixture add_catalyst_solvent->heat_reaction monitor_progress Monitor Progress (TLC or LC-MS) heat_reaction->monitor_progress monitor_progress->heat_reaction Incomplete workup Aqueous Work-up: EtOAc, Water, Brine monitor_progress->workup Complete purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Sources

Mastering the Synthesis of N-Aryl-2,5-diaminopyridines: Application Notes for the Buchwald-Hartwig Amination of 5-Amino-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl-2,5-diaminopyridines

In the landscape of modern drug discovery and materials science, the diaminopyridine scaffold is a cornerstone of molecular design. Specifically, N-aryl-2,5-diaminopyridines are privileged structures found in a multitude of biologically active compounds and functional materials. Their synthesis, however, can be challenging due to the inherent electronic properties of the pyridine ring. The Buchwald-Hartwig amination has emerged as a transformative tool for the construction of carbon-nitrogen (C-N) bonds, offering a powerful and versatile method for the synthesis of these valuable compounds.[1][2] This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to couple 5-amino-2-iodopyridine with a range of aryl amines.

The palladium-catalyzed cross-coupling of amines and aryl halides, a reaction pioneered by Stephen L. Buchwald and John F. Hartwig, has revolutionized the synthesis of arylamines.[1] It circumvents the limitations of traditional methods, such as nucleophilic aromatic substitution, which often require harsh conditions and are limited by substrate scope.[1] The application of this methodology to heteroaromatic systems, particularly pyridines, requires careful consideration of the catalyst system to overcome challenges like catalyst inhibition by the pyridine nitrogen.[3]

Understanding the Mechanism: The Engine of C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle, initiated by a palladium(0) species. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step of the cycle. The high reactivity of the C-I bond in this compound generally allows for milder reaction conditions compared to the corresponding bromides or chlorides.[3]

  • Amine Coordination and Deprotonation: The aryl amine coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond, yielding the N-aryl-2,5-diaminopyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Pd(II) Complex (Ar)Pd(I)(L2) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (R2NH, Base) Pd(II)_Complex->Amine_Coordination Amido_Complex Amido Complex (Ar)Pd(NR2)(L2) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Product (Ar-NR2) Reductive_Elimination->Product Reactants Reactants (Ar-I, R2NH) Reactants->Oxidative_Addition

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Experimental Parameters: A Guide to Success

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of several critical parameters.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium precursor and, more importantly, the phosphine ligand is paramount for achieving high yields and reaction efficiency. For electron-deficient and potentially coordinating substrates like aminopyridines, bulky, electron-rich biarylphosphine ligands are often the ligands of choice.

LigandStructureKey Features & Applications
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneA versatile and widely used ligand for the amination of aryl halides. Its wide bite angle is beneficial for promoting reductive elimination.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylAn electron-rich and sterically hindered ligand, often effective for challenging couplings, including those involving heteroaryl chlorides.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylSpecifically designed for the coupling of primary amines and has shown excellent performance in the amination of pyridines.[3]

Palladium Precatalysts: The use of pre-formed palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, can offer improved reactivity and reproducibility compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

Base and Solvent Selection: The Supporting Cast

The base plays a crucial role in the deprotonation of the amine, facilitating the formation of the key palladium-amido intermediate. The choice of base must be compatible with the functional groups present in the substrates.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and highly effective. LiHMDS can be particularly advantageous for substrates with base-sensitive functional groups.[2]

  • Weaker Bases: Carbonates such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be employed, often requiring higher reaction temperatures.

The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation.

  • Common Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used. Toluene is often a good choice due to its higher boiling point and poor solubility for iodide salts, which can sometimes inhibit the catalyst.[2]

Detailed Experimental Protocol: Synthesis of N-Phenyl-pyridine-2,5-diamine

This protocol provides a detailed procedure for a representative Buchwald-Hartwig amination of this compound with aniline. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

  • This compound (1.0 mmol, 220 mg)

  • Aniline (1.2 mmol, 112 mg, 109 µL)

  • Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • Xantphos (0.04 mmol, 23 mg)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • Anhydrous, degassed toluene (5 mL)

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add solids (this compound, Cs2CO3, Pd(OAc)2, Xantphos) to a dry Schlenk flask. Inert 2. Evacuate and backfill with inert gas (3x). Setup->Inert Solvent 3. Add anhydrous, degassed toluene and aniline via syringe. Inert->Solvent Heat 4. Heat to 100-110 °C with vigorous stirring. Solvent->Heat Monitor 5. Monitor by TLC or LC-MS (typically 12-24 h). Heat->Monitor Cool 6. Cool to room temperature and dilute with ethyl acetate. Monitor->Cool Filter 7. Filter through Celite®. Cool->Filter Wash 8. Wash with water and brine. Filter->Wash Dry 9. Dry over Na2SO4, filter, and concentrate. Wash->Dry Purify 10. Purify by flash column chromatography. Dry->Purify

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Add the anhydrous, degassed toluene via syringe, followed by the aniline.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the this compound is complete (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-pyridine-2,5-diamine.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Use a fresh palladium source or a pre-catalyst.- Ensure all glassware is dry and the system is properly purged with inert gas.- Use freshly distilled/dried solvents and purified reagents.
Side Product Formation (e.g., Hydrodehalogenation) - Unfavorable ligand-to-metal ratio- Reaction temperature too high- Optimize the ligand-to-palladium ratio (typically 1:1 to 2:1).- Screen lower reaction temperatures.
Low Yield - Suboptimal catalyst system- Incomplete reaction- Screen different ligands (e.g., RuPhos, BrettPhos).- Screen different bases (e.g., NaOtBu, LiHMDS).- Increase reaction time and monitor for completion.

Conclusion

The Buchwald-Hartwig amination is an indispensable method for the synthesis of N-aryl-2,5-diaminopyridines. A thorough understanding of the reaction mechanism and careful optimization of the experimental parameters are key to achieving high yields and purity. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors, accelerating the discovery and development of novel pharmaceuticals and functional materials.

References

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The Versatile Virtuoso: 5-Amino-2-iodopyridine as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Amino-2-iodopyridine has emerged as a highly valuable and versatile intermediate, prized for its dual-functional nature.[1][2] Its structure strategically combines a nucleophilic amino group, ripe for derivatization, with a reactive carbon-iodine bond, an excellent handle for transition metal-catalyzed cross-coupling reactions.[2][3] This unique arrangement on the electron-deficient pyridine ring allows for sequential and site-selective modifications, making it an indispensable tool for medicinal chemists and process developers.[4][5]

This guide provides an in-depth exploration of this compound's applications, offering detailed protocols and expert insights into its use in key synthetic transformations. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a robust, self-validating system for researchers, scientists, and drug development professionals.

Core Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound is most profoundly demonstrated in its application in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 2-position is significantly more reactive than corresponding bromide or chloride analogues, often permitting milder reaction conditions and broader substrate scope.[6][7] This heightened reactivity is a cornerstone of its utility in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura reaction stands as a pillar of C-C bond formation, valued for its operational simplicity and functional group tolerance.[8] When applied to this compound, it provides a direct route to 2-aryl-5-aminopyridines, a scaffold prevalent in kinase inhibitors and other biologically active molecules.[8][9]

Mechanism and Rationale:

The catalytic cycle, as illustrated below, commences with the oxidative addition of the C-I bond of this compound to a Pd(0) complex. This is typically the rate-determining step.[10] The subsequent transmetalation with an organoboron species, facilitated by a base, and final reductive elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst.[10] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to stabilize the palladium center and promote the key steps of the catalytic cycle, particularly with challenging substrates.[11]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product Boronic_Acid Ar'-B(OR)2 + Base Boronic_Acid->Transmetalation Starting_Material This compound (Ar-I) Starting_Material->Oxidative_Addition

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-5-aminopyridine

This protocol provides a robust starting point for the Suzuki coupling of this compound with various arylboronic acids.

  • Materials:

    • This compound (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-aminopyridine.[8][12]

Data Presentation: Representative Suzuki Coupling Conditions

Catalyst / LigandBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9085-95[8]
Pd(OAc)₂ / SPhosK₃PO₄Toluene10090-98[11]
Pd₂(dba)₃ / XPhosCs₂CO₃THF8088-96[13]
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[14] This reaction is instrumental in synthesizing conjugated enynes and complex heterocyclic systems used in pharmaceuticals and materials science. This compound serves as an excellent substrate due to the high reactivity of the C-I bond.[15][16]

Mechanism and Rationale:

The reaction proceeds through a dual catalytic cycle involving both palladium and copper(I).[14] The palladium cycle is similar to the Suzuki coupling. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step with the Pd(II) intermediate.[14][17] The amine base is crucial not only for neutralizing the HI byproduct but also for acting as a solvent and ligand.[14] Anhydrous and anaerobic conditions are typically required to prevent homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst.[17]

Diagram: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine this compound, Pd Catalyst, Cu(I) salt in Flask B Add Anhydrous Amine Solvent (e.g., Triethylamine) A->B C Degas the Mixture B->C D Add Terminal Alkyne (via syringe) C->D E Stir at Room Temp to 50°C D->E F Monitor by TLC/LC-MS E->F G Quench with NH4Cl (aq) F->G H Extract with Organic Solvent G->H I Dry, Concentrate & Purify (Column Chromatography) H->I Final Product Final Product I->Final Product

Caption: General experimental workflow for the Sonogashira coupling.

Detailed Protocol: Synthesis of 5-Amino-2-(phenylethynyl)pyridine

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.1 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)

    • Copper(I) iodide (CuI) (4 mol%)

    • Triethylamine (Et₃N), anhydrous and degassed

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

    • Add anhydrous, degassed triethylamine via syringe.

    • Add phenylacetylene dropwise to the stirred solution at room temperature.

    • Stir the reaction at room temperature for 6-8 hours or until TLC analysis indicates complete consumption of the starting material. Gentle heating (40-50 °C) may be required for less reactive alkynes.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.[15][18]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[6][19] While this compound already contains an amino group, the C-I bond can be readily coupled with other primary or secondary amines to generate more complex diamine structures. This is particularly useful in constructing ligands or molecules where two distinct amino functionalities are required.

Mechanism and Rationale:

The catalytic cycle is analogous to other palladium-catalyzed cross-couplings.[20] It involves the oxidative addition of the aryl iodide to Pd(0), coordination of the amine, deprotonation by a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or LiHMDS) to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product.[6][20] The choice of ligand is paramount; sterically hindered, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) are often required to facilitate the reductive elimination step, which can be challenging.[21]

Detailed Protocol: Synthesis of N-benzyl-2-iodo-5-aminopyridine

This protocol is illustrative for coupling an external amine at the 2-position, assuming the 5-amino group is protected or less reactive under the chosen conditions. Selective N-arylation can be complex and may require optimization.

  • Materials:

    • This compound (1.0 equiv)

    • Benzylamine (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Xantphos (4 mol%)

    • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

    • Toluene, anhydrous and degassed

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd(OAc)₂, Xantphos, and Cs₂CO₃.

    • Add this compound and a magnetic stir bar.

    • Add anhydrous, degassed toluene, followed by benzylamine via syringe.

    • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS.

    • After completion (typically 12-24 hours), cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through Celite.

    • Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.[6][7]

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone building block in organic synthesis. Its predictable reactivity in a suite of powerful cross-coupling reactions provides chemists with a reliable and efficient platform for the rapid generation of molecular complexity.[1][4] The ability to selectively functionalize both the 2- and 5-positions opens avenues for creating diverse libraries of compounds for drug discovery and materials science.[4][22] As catalyst systems continue to evolve, offering milder conditions and broader functional group tolerance, the utility and applications of this versatile virtuoso are set to expand even further, solidifying its place in the synthetic chemist's toolkit.

References

  • BMG LABTECH. (n.d.). 2-Amino-5-iodopyridine: A Cornerstone in Pharmaceutical Synthesis and Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Amino-5-iodopyridine: Comprehensive Overview and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine. Retrieved from [Link]

  • American Chemical Society. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Retrieved from [Link]

  • National Institutes of Health. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • OUCI. (n.d.). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. Retrieved from [Link]

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. Retrieved from [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • National Institutes of Health. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Using the 5-Amino-2-iodopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminopyridine Scaffold

Protein kinases, enzymes that regulate the majority of cellular pathways, have become principal targets in modern drug discovery, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of targeted therapy. A significant challenge in this field is achieving selectivity, as the ATP-binding site is highly conserved across the kinome.[2]

Medicinal chemists have identified certain molecular frameworks, or "privileged scaffolds," that consistently demonstrate high-affinity binding to specific protein families. The aminopyridine core has emerged as one such scaffold for kinase inhibitors.[3] Its key feature is the ability to form one or more critical hydrogen-bond interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the binding of the adenine ring of ATP.[1][4] This foundational interaction provides a strong anchor for the inhibitor, allowing for further structural modifications to enhance potency and selectivity.

Within this class, 5-Amino-2-iodopyridine stands out as a particularly versatile and strategic starting material. Its structure presents two key features for synthetic diversification:

  • The 2-Iodo Group: Iodine is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. This position is ideal for introducing aryl, heteroaryl, or alkynyl moieties that can access adjacent pockets within the kinase active site.

  • The 5-Amino Group: This group can act as a key hydrogen bond donor itself or serve as a synthetic handle for further functionalization, allowing for the extension of the molecule towards the solvent-exposed region to improve pharmacokinetic properties.

This guide provides an in-depth exploration of the primary synthetic transformations involving this compound and offers detailed, field-proven protocols for researchers engaged in the discovery and development of novel kinase inhibitors.

G cluster_kinase Kinase Hinge Region cluster_inhibitor 5-Aminopyridine Scaffold Hinge_NH1 Backbone N-H Hinge_CO Backbone C=O Hinge_NH2 Backbone N-H Inhibitor_N Pyridine N Inhibitor_N->Hinge_NH1 H-Bond Acceptor Inhibitor_NH2 Amino N-H Inhibitor_NH2->Hinge_CO H-Bond Donor

Caption: Aminopyridine scaffold forming key H-bonds with the kinase hinge.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. These methods are foundational in modern medicinal chemistry due to their reliability, mild conditions, and broad functional group tolerance.[5] We will focus on three indispensable transformations: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

G cluster_reactions cluster_products Start This compound Suzuki Suzuki-Miyaura C(sp²) - C(sp²) Start->Suzuki Pd Catalyst, Ar-B(OH)₂ Sonogashira Sonogashira C(sp²) - C(sp) Start->Sonogashira Pd/Cu Catalysts, R-C≡CH Buchwald Buchwald-Hartwig C(sp²) - N Start->Buchwald Pd Catalyst, R¹R²NH Aryl 2-Aryl-5-aminopyridines Suzuki->Aryl Alkynyl 2-Alkynyl-5-aminopyridines Sonogashira->Alkynyl Amino 2,5-Diaminopyridine Derivatives Buchwald->Amino G cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification V1 Combine this compound, Arylboronic Acid, Pd Catalyst, & Base in a Schlenk flask. V2 Seal, evacuate, and backfill the flask with an inert gas (N₂ or Ar) three times. V1->V2 R1 Add degassed solvent(s) (e.g., Dioxane/Water) via syringe. V2->R1 R2 Heat the mixture to 80-110 °C with vigorous stirring. R1->R2 R3 Monitor reaction progress by TLC or LC-MS until starting material is consumed (4-16 h). R2->R3 W1 Cool to room temperature. Dilute with Ethyl Acetate and water. R3->W1 W2 Separate layers. Extract aqueous layer with Ethyl Acetate. W1->W2 W3 Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. W2->W3 W4 Purify the crude product by flash column chromatography. W3->W4

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2-1.5 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-4 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Inert Gas: Nitrogen or Argon

Step-by-Step Methodology:

  • Vessel Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with inert gas (Nitrogen or Argon) for three cycles. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating & Monitoring: Immerse the flask in a preheated oil bath at 80-110 °C and stir vigorously. Monitor the reaction's progress periodically by TLC or LC-MS.

  • Reaction Quench & Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-5-aminopyridine product.

Sonogashira Coupling: Introducing Alkynyl Linkers

Application & Rationale: The Sonogashira reaction is a robust method for forming a C(sp²)-C(sp) bond between this compound and a terminal alkyne. [6][7]This reaction is invaluable for introducing a rigid, linear alkynyl linker into the inhibitor scaffold. This linker can be used to probe deep, narrow channels within the kinase active site or to position a terminal functional group at a precise distance from the core. The reaction typically employs a dual-catalyst system of palladium and copper(I). [8][9] Protocol 2.2: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1-1.3 eq)

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ (1-3 mol%)

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) (2-5 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or a mixture of DMF and an amine base.

  • Inert Gas: Nitrogen or Argon

Step-by-Step Methodology:

  • Vessel Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 2.1.

  • Solvent & Reagent Addition: Add the degassed amine solvent (e.g., triethylamine) followed by the terminal alkyne via syringe.

  • Reaction: Stir the mixture at room temperature. Gentle heating (40-60 °C) may be required for less reactive substrates. The reaction is typically complete within 2-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the amine solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine to remove amine salts.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography to yield the 2-alkynyl-5-aminopyridine product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

Application & Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds. [10][11]While the 5-amino group is already present, this reaction is critical for coupling a second amine to the 2-position, creating diarylamine or related structures that are features of many potent kinase inhibitors. This transformation often requires more specialized, sterically hindered phosphine ligands to facilitate the catalytic cycle, particularly the reductive elimination step. [12][13]A strong, non-nucleophilic base like sodium tert-butoxide is typically required.

Note: For this reaction, the 5-amino group may need to be protected (e.g., as a Boc-carbamate) to prevent competitive N-arylation or interference with the catalyst, followed by a deprotection step.

Protocol 2.3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (or N-Boc protected version) (1.0 eq)

  • Primary or Secondary Amine (1.1-1.5 eq)

  • Palladium Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Buchwald Precatalyst (1-2 mol%)

  • Ligand: Xantphos, BINAP, or a Buchwald-type biarylphosphine ligand (e.g., XPhos) (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS) (1.4-2.0 eq)

  • Solvent: Anhydrous, degassed Toluene or Dioxane

  • Inert Gas: Nitrogen or Argon

Step-by-Step Methodology:

  • Glovebox Recommended: Due to the air- and moisture-sensitivity of the catalysts, ligands, and bases, performing the reaction setup in a glovebox is highly recommended.

  • Vessel Setup: In a glovebox, add the base, palladium pre-catalyst, and ligand to a dry reaction vial or flask.

  • Reagent Addition: Add the this compound derivative, the amine, and the anhydrous solvent.

  • Sealing & Heating: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated heating block or oil bath (typically 80-110 °C).

  • Reaction & Monitoring: Stir the reaction for 4-24 hours, monitoring by LC-MS.

  • Quenching: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up & Purification: Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Data Summary and Considerations

The choice of reaction conditions can significantly impact yield and purity. The following table provides a general guideline for the three core reactions.

ParameterSuzuki-Miyaura CouplingSonogashira CouplingBuchwald-Hartwig Amination
Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₂Cl₂Pd₂(dba)₃, Buchwald Precatalysts
Co-catalyst NoneCuINone
Ligand PPh₃, dppf (part of catalyst)PPh₃ (part of catalyst)Xantphos, XPhos, BINAP
Base K₂CO₃, Cs₂CO₃, K₃PO₄Et₃N, DIPANaOtBu, K₂CO₃, LHMDS
Solvent Dioxane/H₂O, Toluene, DMEEt₃N, DMF, THFToluene, Dioxane
Temperature 80 - 110 °C25 - 60 °C80 - 110 °C
Typical Yield 60 - 95%55 - 90%50 - 85%

Causality Behind Choices:

  • Catalyst/Ligand System: For Buchwald-Hartwig amination, bulky, electron-rich biarylphosphine ligands are essential. [11]They promote the oxidative addition of the aryl iodide and, critically, facilitate the final C-N bond-forming reductive elimination step, which can be challenging with less sophisticated ligands. [10]* Base Selection: Strong, non-nucleophilic bases like NaOtBu are used in C-N couplings to deprotonate the amine nucleophile without competing in the reaction. [13]In contrast, Suzuki couplings use weaker inorganic bases (e.g., K₂CO₃) which are sufficient to activate the boronic acid in the transmetalation step. [5]* Inert Conditions: Palladium(0), the active catalytic species in all three cycles, is readily oxidized to inactive Palladium(II) by atmospheric oxygen. Therefore, rigorous exclusion of air is paramount for reaction success.

Conclusion

This compound is a powerful and economically viable building block for the synthesis of kinase inhibitor libraries. Its strategic placement of a reactive iodide and a key hinge-binding amino group provides an ideal platform for diversification. Mastery of the fundamental palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—enables medicinal chemists to rapidly and efficiently explore vast chemical space, accelerating the journey from a starting fragment to a potent and selective drug candidate. The protocols provided herein serve as a robust foundation for these synthetic endeavors.

References

  • BenchChem. (2025). Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Aminopyridine-Based Scaffolds.
  • bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.
  • PMC - NIH. (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition.
  • ResearchGate. (n.d.). Aminopyridine scaffold‐based CDK‐9 inhibitors.
  • RSC Publishing. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
  • BenchChem. (2025). Application Notes and Protocols: 5-Amino-2-picoline in the Synthesis of Kinase Inhibitors.
  • BenchChem. (2025). The Untapped Potential of 5-Iodofuran-2-amine in Medicinal Chemistry: A Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • Semantic Scholar. (n.d.).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • University of Groningen Research Portal. (n.d.).
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (3-Aminopyridin-2-yl)methanol.
  • MDPI. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.

Sources

Introduction: The Strategic Value of the Aminopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-Amino-2-iodopyridine in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are foundational pillars in modern pharmacology. Among these, the aminopyridine moiety is a "privileged structure," a molecular framework that is recurrently found in biologically active compounds.[1][2] this compound (CAS: 29958-12-1), in particular, has emerged as a cornerstone intermediate for the synthesis of a diverse range of therapeutic agents.[3][4][5] Its strategic importance lies in the orthogonal reactivity of its two functional groups: a nucleophilic amino group at the 5-position and a highly reactive carbon-iodine bond at the 2-position. This arrangement provides medicinal chemists with a versatile and powerful handle for molecular elaboration, enabling its use in the development of novel kinase inhibitors, antiviral agents, and other complex bioactive molecules.[4][6]

This guide provides an in-depth exploration of this compound's applications, focusing on detailed, field-proven protocols for key synthetic transformations and the scientific rationale behind them.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is fundamental to exploiting its synthetic potential. The pyridine nitrogen and the amino group act as electron-donating groups, influencing the electronic character of the ring, while the iodine atom at the 2-position serves as an excellent leaving group in cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 29958-12-1[7]
Alternate Name 6-Iodopyridin-3-amine[7]
Molecular Formula C₅H₅IN₂[7]
Molecular Weight 220.01 g/mol [7]
Appearance Solid[8]
Melting Point 63-67 °C[8]
Purity ≥98%[7]

The key to this molecule's utility is the C-I bond, which is significantly more reactive towards palladium-catalyzed oxidative addition than the analogous C-Br or C-Cl bonds. This high reactivity allows for milder reaction conditions and broader substrate scope in cross-coupling reactions, which are the primary methods for its derivatization.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The most powerful applications of this compound involve palladium-catalyzed cross-coupling reactions. These methods form the bedrock of modern drug discovery, allowing for the precise and efficient construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors that target the ATP-binding site.[9][10] This reaction couples the 2-position of the pyridine ring with a wide array of commercially available boronic acids and esters.[11][12]

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)Ln oa_complex Ar-Pd(II)-I(Ln) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-R(Ln) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination prod 5-Amino-2-R-pyridine (Ar-R) trans_complex->prod sub1 This compound (Ar-I) sub1->oa_complex sub2 R-B(OH)₂ + Base sub2->trans_complex

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various arylboronic acids.[11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the selected arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%). Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-16 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience: Rationale for Reagent Selection

  • Catalyst (Pd(dppf)Cl₂): This is a robust, air-stable pre-catalyst that is effective for a wide range of substrates. The dppf ligand is electron-rich and provides the stability needed for the catalytic cycle.

  • Base (K₂CO₃/K₃PO₄): The base is crucial for the transmetalation step, activating the boronic acid.[12] K₃PO₄ is often used for more challenging couplings as it is a stronger base.

  • Solvent (Dioxane/Water): The aqueous mixture aids in dissolving the inorganic base and facilitates the transmetalation step. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, a transformation that is notoriously difficult using classical methods.[13][14] This reaction allows the direct coupling of the 2-position of the pyridine ring with a vast array of primary and secondary amines, providing rapid access to libraries of substituted aminopyridines for structure-activity relationship (SAR) studies.[15]

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)Ln oa_complex Ar-Pd(II)-I(Ln) pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)-NR¹R²(Ln) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination prod 5-Amino-2-(NR¹R²)-pyridine (Ar-NR¹R²) amido_complex->prod sub1 This compound (Ar-I) sub1->oa_complex sub2 R¹R²NH + Base sub2->amido_complex

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general method adaptable for coupling this compound with various amines.[14][15]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos, RuPhos) (2-4 mol%)

  • Base (e.g., Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)) (1.5 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Vessel Preparation: In a glovebox or under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.5 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), and the phosphine ligand (e.g., RuPhos, 3 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv). Seal the vessel with a septum.

  • Solvent and Amine: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.2 equiv).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Monitoring: Track the reaction's progress via LC-MS or TLC.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Expertise & Experience: Rationale for Reagent Selection

  • Ligand (Xantphos/RuPhos): The choice of ligand is critical.[16] Bulky, electron-rich phosphine ligands like RuPhos accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition, which is essential for forming C-N bonds.[15]

  • Base (NaOtBu/Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine upon coordination to the palladium center.[16] NaOtBu is a common choice, but Cs₂CO₃ is often preferred for more sensitive substrates.

  • Inert Conditions: The active Pd(0) catalyst is highly sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere is paramount for successful and reproducible results.

Sonogashira Coupling: Introducing Alkynyl Fragments

The Sonogashira reaction creates a C(sp²)-C(sp) bond, linking the pyridine core to a terminal alkyne.[17] This is a highly valuable transformation for installing rigid linkers, accessing conjugated systems, or introducing pharmacophores found in various anticancer and antiviral agents.[9][18] The reaction is co-catalyzed by palladium and copper(I).[19]

Sonogashira_Cycle Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln oa_complex Ar-Pd(II)-I(Ln) pd0->oa_complex Oxidative Addition (Ar-I) alkynyl_pd Ar-Pd(II)-C≡CR(Ln) oa_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination prod Ar-C≡CR alkynyl_pd->prod cu_acetylide Cu(I)-C≡CR cu_acetylide->oa_complex alkyne H-C≡CR + Base alkyne->cu_acetylide cu_salt Cu(I) Salt cu_salt->cu_acetylide

Caption: Dual catalytic cycles of the Sonogashira reaction.

Detailed Protocol: General Procedure for Sonogashira Coupling

This protocol outlines a reliable method for the coupling of this compound with terminal alkynes.[18][20]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (2-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine Base/Solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Co-solvent (optional, e.g., THF, DMF)

Procedure:

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) iodide co-catalyst (10 mol%).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add the degassed amine solvent (e.g., Triethylamine) via syringe, followed by the terminal alkyne (1.2 equiv). If the starting materials have poor solubility, a co-solvent like THF can be used.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography.

Expertise & Experience: Rationale for Reagent Selection

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is key for the efficient transmetalation to the palladium center.[18]

  • Amine Base: The amine (e.g., Triethylamine) serves a dual role: it acts as the base to deprotonate the terminal alkyne and often serves as the solvent for the reaction.

  • Reaction Temperature: Sonogashira couplings are often run at or slightly above room temperature, making them suitable for thermally sensitive substrates.

Therapeutic Relevance and Advanced Applications

Derivatives of this compound are prevalent across multiple therapeutic areas.

  • Kinase Inhibitors: The 2-aminopyridine core is a well-established "hinge-binding" motif in many kinase inhibitors.[2][10] The protocols described above allow for the rapid synthesis of analogs to probe the structure-activity relationships of novel inhibitors for targets in oncology and inflammatory diseases.[21]

  • Antiviral Agents: Iodinated nucleoside analogs have a long history as antiviral drugs.[22][23] The this compound scaffold serves as a precursor for novel heterocyclic systems with potential antiviral activity against a range of pathogens.[4][6]

Scaffold Hopping: A Strategy for Novelty and IP Generation

Scaffold hopping is a modern medicinal chemistry strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule.[24][25] This is critical for overcoming issues with pharmacokinetics, toxicity, or existing intellectual property (IP). This compound is an ideal starting point for scaffold hopping, as its versatile reaction handles allow for the creation of entirely new core structures that can mimic the pharmacophore of a known drug.

Scaffold_Hopping Conceptual Workflow of Scaffold Hopping start Known Active Compound (Existing Scaffold) pharm Identify Key Pharmacophore start->pharm Analysis hop Design New Scaffold (Using this compound) pharm->hop Design synth Synthesize Library (via Cross-Coupling) hop->synth Execution end Novel Active Compound (New IP, Improved Properties) synth->end Discovery

Caption: Conceptual workflow of scaffold hopping.

Safety and Handling

This compound is a chemical reagent and must be handled by technically qualified personnel in a laboratory setting.[8]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[26][27]

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[27][28] Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[28]

  • Storage: Store in a cool, dry place in a tightly sealed container.[8]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[28]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined reactivity, particularly in robust palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of diverse and complex molecules. The detailed protocols and scientific rationale provided in this guide are intended to empower researchers to leverage this powerful building block in their pursuit of the next generation of therapeutic agents.

References

  • 3-Amino-4-chloropyridine - Chem-Impex. Chem-Impex.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine - Benchchem. BenchChem.
  • 3-Amino-4-chloropyridine | 20511-15-3 - ChemicalBook. ChemicalBook.
  • 4-Chlorpyridin-3-amin (CAS: 20511-15-3) - Quality Supplier for... BLD Pharm.
  • 3-Amino-4-chloropyridine | CAS 20511-15-3 | SCBT. Santa Cruz Biotechnology.
  • 29958-12-1 this compound AKSci J95295. A&K Scientific, Inc.
  • 2-Amino-5-iodopyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals. Thermo Scientific Chemicals.
  • 2-Amino-5-iodopyridine 98 20511-12-0 - Sigma-Aldrich. Sigma-Aldrich.
  • 3-Amino-4-chloropyridine 97 20511-15-3 - Sigma-Aldrich. Sigma-Aldrich.
  • What is the synthesis of 2-Amino-5-iodopyridine? - FAQ - Guidechem. Guidechem.
  • The Untapped Potential of 5-Iodofuran-2-amine in Medicinal Chemistry: A Technical Guide - Benchchem. BenchChem.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 2-Amino-5-iodopyridine: A Cornerstone in Pharmaceutical Synthesis and Organic Chemistry. BOC Sciences.
  • Antiviral iodinated pyrimidine deoxyribonucleosides: 5-iodo-2'-deoxyuridine - PubMed. PubMed.
  • Application Notes and Protocols: 5-Amino-2-picoline in the Synthesis of Kinase Inhibitors - Benchchem. BenchChem.
  • Recent Advances in Scaffold Hopping. Journal of Medicinal Chemistry.
  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents. Google Patents.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine - Benchchem. BenchChem.
  • 2-Amino-5-iodopyridine - Chem-Impex. Chem-Impex.
  • 2-Amino-5-iodopyridine: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Amino-5-iodopyridine | 20511-12-0 - ChemicalBook. ChemicalBook.
  • Scaffold Hopping in Drug Discovery. CRIPS.
  • 2-Amino-5-iodopyridine SDS, 20511-12-0 Safety Data Sheets - ECHEMI. ECHEMI.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry.
  • Antiviral activity of 5-iodo-2'-deoxyuridine and related drugs in human keratinocytes infected in vitro with herpes simplex virus type 1 - PubMed. PubMed.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI. MDPI.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. Semantic Scholar.
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.
  • Classification of Scaffold Hopping Approaches - PMC - PubMed Central. PubMed Central.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
  • Scaffold Hopping in Drug Discovery Using Inductive Logic Programming - Department of Computing - Imperial College London. Imperial College London.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem. BenchChem.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. ACS Publications.
  • This compound | CAS 29958-12-1 | SCBT. Santa Cruz Biotechnology.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton.
  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-chloro-3-nitropyridine - Benchchem. BenchChem.
  • Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - MDPI. MDPI.
  • Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine - Benchchem. BenchChem.
  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications - MDPI. MDPI.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. MDPI.
  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed. PubMed.
  • Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine) - NIH. National Institutes of Health.
  • Antiviral Pipeline - Intrepid Alliance. Intrepid Alliance.
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  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.

Sources

Palladium-catalyzed cross-coupling of 5-Amino-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

The user wants a detailed application note and protocol on the palladium-catalyzed cross-coupling of 5-Amino-2-iodopyridine.

Here's a breakdown of the requirements:

Topic: . Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

PART 1: CORE DIRECTIVE (Autonomy)

  • I have full editorial control to structure the guide.

  • I need to design a structure that best fits the topic, not a rigid template.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

  • Expertise & Experience: Explain the "why" behind experimental choices, not just the "how".

  • Trustworthiness: Protocols should be self-validating. This implies including information on expected outcomes, troubleshooting, and characterization.

  • Authoritative Grounding & Comprehensive References:

    • In-text citations for mechanistic claims or protocol standards.

    • A complete "References" section at the end.

    • Real, verified, clickable URLs for all references.

PART 3: VISUALIZATION & FORMATTING

  • Data Presentation: Use tables for quantitative data.

  • Experimental Protocols: Detailed, step-by-step methodologies.

  • Mandatory Visualization (Graphviz):

    • Diagrams for pathways, workflows, or logical relationships.

    • DOT scripts enclosed in dot code blocks.

    • Brief, descriptive captions below each diagram.

    • Specifications: Max Width: 760px, high color contrast for arrows/symbols and node text.

    • Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

Information Gathered from Google Search:

  • General Mechanism: The core mechanism for Pd-catalyzed cross-coupling is well-established and involves oxidative addition, transmetalation, and reductive elimination. This is a common theme across Suzuki, Heck, Negishi, etc.[1][2][3][4]. I can create a general mechanism diagram for this.

  • Challenges with Aminopyridines: This is a critical point. The search results repeatedly highlight that aminopyridines are challenging substrates. The lone pairs on both the pyridine nitrogen and the amino group can coordinate with and inhibit/deactivate the palladium catalyst[5][6][7]. This is a key "Expertise & Experience" point to explain. The electron-donating nature of the amino group can also reduce the reactivity of the C-X bond towards oxidative addition[5][8].

  • Specific Coupling Reactions:

    • Suzuki-Miyaura: This is the most commonly discussed reaction for this type of substrate. It couples the aminopyridine with a boronic acid/ester[5][7][8][9]. I found specific protocols and troubleshooting guides for aminopyridine Suzuki reactions[5][6][7][8]. The choice of base (K₂CO₃, Cs₂CO₃, K₃PO₄), solvent (dioxane, toluene, THF), and ligand (e.g., dppf, XPhos, SPhos) is crucial[5][7][8].

    • Buchwald-Hartwig: This reaction forms C-N bonds[10][11][12][13][14]. While the user's topic is cross-coupling at the 2-position of this compound (a C-C or C-heteroatom bond formation), the amino group itself could potentially undergo a secondary reaction. More relevantly, the principles of ligand design and catalyst selection from Buchwald-Hartwig chemistry (e.g., using bulky, electron-rich phosphine ligands) are directly applicable to overcoming the challenges of aminopyridine substrates in other couplings[7]. I can also frame a section on using this compound as a coupling partner in a C-N bond formation, for example, by reacting it with another amine (though this is less common than functionalizing the C-I bond). A more direct application is the amination of other aryl halides with 5-aminopyridine, but the user's topic is the reverse. I will focus on coupling at the C-I bond.

    • Sonogashira: This reaction couples the aryl halide with a terminal alkyne to form a C-C triple bond[15][16][17][18]. This is another key reaction type that should be included. It uses a Pd catalyst and a copper(I) co-catalyst[15][17].

  • Substrate Reactivity: The reactivity order for aryl halides is Ar-I > Ar-Br > Ar-Cl[12][15]. Since the substrate is an iodopyridine, it is highly reactive, which allows for milder conditions compared to chloro- or bromo-pyridines[8][13]. This is an important point to make.

  • Importance of Aminopyridines: They are "privileged scaffolds" in medicinal chemistry and drug discovery[19][20][21]. This provides the context and importance for the application note. They can reduce lipophilicity and form key hydrogen bonds[19][20].

  • Troubleshooting: Common side reactions include protodeboronation (for Suzuki), dehalogenation, and homocoupling[5][6]. Strategies to mitigate these include using anhydrous conditions, optimizing the base and reaction time, and ensuring a truly inert atmosphere[5][6]. For catalyst inhibition, protecting the amino group (e.g., as an acetamide) or using specialized bulky ligands are common solutions[7].

  • Protocols: I found several specific protocols or protocol outlines for Suzuki and Buchwald-Hartwig reactions with similar substrates (e.g., 2-amino-5-bromopyridine, 5-amino-2-chloropyridine)[7][8][22]. I can adapt these for this compound, noting its higher reactivity.

Plan for Structuring the Application Note:

  • Title: Clear and descriptive, e.g., "Palladium-Catalyzed Cross-Coupling of this compound: Application Notes and Protocols for Drug Discovery".

  • Introduction:

    • Significance of the 5-aminopyridine scaffold in medicinal chemistry[19][20][21].

    • Overview of palladium-catalyzed cross-coupling as a vital tool in synthesis[2][23].

    • Introduce this compound as a versatile building block.

    • Briefly mention the key challenges associated with aminopyridine substrates (catalyst inhibition)[5][6][7].

  • Core Principles and Mechanistic Overview:

    • Explain the general catalytic cycle of Pd(0)/Pd(II) cross-coupling reactions (Oxidative Addition, Transmetalation, Reductive Elimination)[1][2][3].

    • Create a Graphviz diagram for the general catalytic cycle.

    • Discuss the specific challenges posed by the 5-aminopyridine substrate in detail, explaining why catalyst inhibition occurs. Create a simple diagram illustrating the coordination of the substrate to the Pd center.

  • Strategic Considerations for Successful Coupling:

    • A section dedicated to the "Expertise & Experience" pillar.

    • Catalyst and Ligand Selection: Discuss the evolution of ligands and why bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or bidentate ligands (e.g., dppf) are often necessary to overcome inhibition and promote efficient reductive elimination[3][7].

    • Choice of Base and Solvent: Explain the role of the base (activating the coupling partner, neutralizing byproducts) and how its strength and solubility impact the reaction. Discuss common solvent choices (aprotic polar vs. nonpolar) and the importance of anhydrous/degassed conditions[5][6].

    • Protecting Group Strategy: Discuss when and why to protect the 5-amino group (e.g., as an acetamide) to prevent catalyst inhibition, with a brief protocol for protection/deprotection[7].

    • Create a Graphviz workflow diagram for troubleshooting common issues.

  • Detailed Protocols and Applications:

    • This will be the core of the document. I will provide detailed, step-by-step protocols for three major reaction types. For each protocol, I will include:

      • Reaction Scheme.

      • Materials and Reagents table.

      • Step-by-step procedure (setup, reaction, workup, purification).

      • Expert notes on critical steps.

      • Expected results/characterization data (hypothetical, but based on literature).

    • Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation).

      • Reaction: this compound + Arylboronic acid -> 5-Amino-2-arylpyridine.

      • Provide a table with various conditions (catalyst, ligand, base, solvent) and potential outcomes based on literature for similar substrates[7][8].

    • Protocol 2: Sonogashira Coupling (C-C Bond Formation).

      • Reaction: this compound + Terminal alkyne -> 5-Amino-2-alkynylpyridine.

      • Highlight the use of a Cu(I) co-catalyst[15][17].

    • Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation).

      • Reaction: this compound + Amine -> 2,5-Diaminopyridine derivative.

      • Emphasize ligand and base selection for this specific transformation[10][13].

  • Data Summary and Comparison:

    • Create a master table summarizing the key parameters (Catalyst System, Base, Solvent, Temperature, Typical Yield Range) for the three presented protocols (Suzuki, Sonogashira, Buchwald-Hartwig) for easy comparison.

  • Troubleshooting Guide:

    • Create a table format: Problem (e.g., Low/No Yield, Dehalogenation, Homocoupling) -> Potential Cause -> Recommended Solution . This directly addresses the "self-validating system" requirement.

    • Summarize the versatility of this compound and the power of palladium-catalyzed cross-coupling.

    • Briefly reiterate the key considerations for success.

  • References:

    • Compile all cited sources into a numbered list with Title, Source, and a working URL.

This structure moves from general theory to specific, actionable protocols, incorporating the required elements of expertise, trustworthiness, visualization, and authoritative grounding. It addresses the unique challenges of the substrate, which is the core of an expert-level application note.## Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of this compound

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of this compound. This versatile building block is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. We delve into the core mechanistic principles, strategic considerations for overcoming the inherent challenges of aminopyridine substrates, and provide step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This document is designed to serve as a practical resource, blending theoretical insights with field-proven methodologies to empower successful synthesis and accelerate drug discovery programs.

Introduction: The Strategic Importance of the 5-Aminopyridine Scaffold

The 5-aminopyridine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[21] Its prevalence stems from the pyridine nitrogen's ability to act as a hydrogen bond acceptor and improve the physicochemical properties of a molecule, such as aqueous solubility.[19][20] The amino group provides a crucial vector for further functionalization or can act as a key pharmacophoric element for target engagement.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[2][23] this compound is an ideal substrate for these transformations. The carbon-iodine bond is highly reactive towards the palladium catalyst, often allowing for milder reaction conditions compared to its bromo- or chloro-analogs.[12][13]

However, the substrate itself presents a classic challenge: the Lewis basic nitrogen atoms of the pyridine ring and the amino group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5][6][7] This guide provides the strategic framework and robust protocols necessary to navigate this challenge and successfully employ this compound in key synthetic transformations.

Mechanistic Fundamentals and Substrate-Specific Challenges

All palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1][3] Understanding this cycle is paramount for rational optimization and troubleshooting.

The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[24]

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an alkyne) transfers its organic group to the palladium center, or an amine coordinates and is deprotonated by a base.[4][24]

  • Reductive Elimination: The two organic fragments are coupled together, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add This compound (Amine-Py-I) reductive_elim Reductive Elimination reductive_elim->pd0 pd_ii_complex Pd(II) Complex (Amine-Py-Pd(II)-I(L)₂) oxidative_add->pd_ii_complex transmetalation Transmetalation / Amine Coordination pd_ii_couple Pd(II) Complex (Amine-Py-Pd(II)-R(L)₂) transmetalation->pd_ii_couple pd_ii_complex->transmetalation Coupling Partner (R-M or R-NH₂ + Base) pd_ii_couple->reductive_elim Product Formation (Amine-Py-R)

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The Aminopyridine Challenge: Catalyst Inhibition

The primary hurdle with this compound is catalyst inhibition. The lone pairs of electrons on the pyridine nitrogen and the exocyclic amino group can act as ligands, coordinating to the palladium center. This non-productive binding can sequester the active catalyst, preventing it from participating in the catalytic cycle and leading to low or no yield.[5][7]

Catalyst Inhibition cluster_0 Desired Catalytic Cycle cluster_1 Inhibitory Pathway pd0_active Pd(0)L₂ aryl_halide This compound pd0_active->aryl_halide Productive Path pd_ii_active Oxidative Adduct pd0_inactive Pd(0)L₂ inhibited_complex Inhibited Complex (Py-NH₂)-Pd(0)L₂ pd0_inactive->inhibited_complex Non-Productive Coordination

Figure 2: Competing productive and inhibitory pathways for the palladium catalyst.

Strategic Blueprint for Successful Coupling

Overcoming catalyst inhibition requires a multi-faceted approach involving careful selection of reagents and conditions.

  • Catalyst and Ligand Selection : This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[6] Success hinges on using ligands that promote the desired catalytic cycle over catalyst inhibition.

    • Bulky, Electron-Rich Monophosphine Ligands : "Buchwald-type" ligands such as XPhos, SPhos, and BrettPhos are highly effective.[7] Their steric bulk discourages the formation of inactive catalyst dimers and promotes the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[3]

    • Bidentate Phosphine Ligands : Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can be effective by chelating to the palladium center, which can stabilize the active species and prevent unwanted side reactions.[10]

  • Base and Solvent Choice : The base is not merely a spectator; its choice is critical. It activates the boronic acid (in Suzuki coupling), neutralizes the HX byproduct, and facilitates the deprotonation of the amine (in Buchwald-Hartwig coupling).[9]

    • Bases : Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred for Suzuki couplings with aminopyridines as they minimize side reactions like protodeboronation.[5] For C-N couplings, stronger non-nucleophilic bases like NaOtBu or LiHMDS are typically required.[13][22]

    • Solvents : Anhydrous, degassed aprotic solvents like 1,4-dioxane, toluene, or THF are standard choices.[5] The presence of oxygen can lead to phosphine ligand oxidation and catalyst deactivation, while water can promote protodeboronation of the boronic acid partner in Suzuki reactions.[6]

  • Amino Group Protection : In particularly challenging cases, a protecting group strategy can be invaluable. Converting the 5-amino group to an acetamide or carbamate reduces its Lewis basicity and coordinating ability, effectively preventing it from inhibiting the catalyst.[7] The protecting group can be removed in a subsequent step.

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents unless otherwise noted. Reagent quality is paramount; use fresh, high-purity catalysts, ligands, and bases.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details the coupling of this compound with an arylboronic acid to form 2-aryl-5-aminopyridine derivatives, a common scaffold in kinase inhibitors.

Reaction Scheme: (A proper chemical drawing would be here)

ReagentM.W.Amount (1.0 mmol scale)Equiv.
This compound220.02220 mg1.0
Arylboronic Acid-1.2 mmol1.2
Pd₂(dba)₃915.7223 mg0.025 (2.5 mol%)
XPhos476.6048 mg0.10 (10 mol%)
K₃PO₄ (finely ground)212.27425 mg2.0
1,4-Dioxane (anhydrous)-5 mL-

Step-by-Step Procedure:

  • Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Expert Notes: The choice of ligand is critical. If XPhos is unsuccessful, SPhos or dppf-based systems can be screened. Finely grinding the base ensures better solubility and reproducibility.[5]

Protocol 2: Sonogashira Coupling for C-C Bond Formation

This protocol describes the synthesis of 5-amino-2-alkynylpyridines by coupling this compound with a terminal alkyne. This transformation is valuable for creating rigid linkers in molecular probes and drug candidates.[15]

Reaction Scheme: (A proper chemical drawing would be here)

ReagentM.W.Amount (1.0 mmol scale)Equiv.
This compound220.02220 mg1.0
Terminal Alkyne-1.1 mmol1.1
Pd(PPh₃)₂Cl₂701.9021 mg0.03 (3 mol%)
Copper(I) Iodide (CuI)190.4511 mg0.06 (6 mol%)
Triethylamine (Et₃N)101.190.42 mL (3.0 mmol)3.0
THF (anhydrous)-5 mL-

Step-by-Step Procedure:

  • Setup: To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (3.0 equiv) via syringe. Then, add the terminal alkyne (1.1 equiv) dropwise.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours at room temperature. Gentle heating (40-50 °C) may be required for less reactive alkynes.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution to remove copper salts, then wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Expert Notes: The amine base (triethylamine) serves as both the base and a solvent.[15] The reaction is typically run under mild, room-temperature conditions.[25]

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the coupling of this compound with a primary or secondary amine to generate 2,5-diaminopyridine derivatives.

Reaction Scheme: (A proper chemical drawing would be here)

ReagentM.W.Amount (1.0 mmol scale)Equiv.
This compound220.02220 mg1.0
Amine (Primary or Secondary)-1.2 mmol1.2
Pd₂(dba)₃915.7218 mg0.02 (2 mol%)
BrettPhos536.6832 mg0.06 (6 mol%)
Sodium tert-butoxide (NaOtBu)96.10135 mg1.4
Toluene (anhydrous)-5 mL-

Step-by-Step Procedure:

  • Setup: In a glovebox, or using a Schlenk line, add this compound, Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide to a reaction tube or flask.

  • Inert Atmosphere: Seal the vessel and ensure an inert atmosphere is maintained.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL), followed by the amine coupling partner (1.2 equiv).

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete in 12-24 hours.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dilute the residue with ethyl acetate and water. Separate the layers, extract the aqueous phase, and combine the organic layers. Wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Expert Notes: BrettPhos is an excellent ligand for the monoarylation of primary amines. [14]The base is highly air- and moisture-sensitive; handle it under an inert atmosphere.

Data Summary and Troubleshooting

Comparative Overview of Coupling Reactions
ParameterSuzuki-Miyaura CouplingSonogashira CouplingBuchwald-Hartwig Amination
Bond Formed C(sp²)-C(sp²)C(sp²)-C(sp)C(sp²)-N
Catalyst System Pd₂(dba)₃ / XPhosPd(PPh₃)₂Cl₂ / CuIPd₂(dba)₃ / BrettPhos
Typical Base K₃PO₄, K₂CO₃, Cs₂CO₃Et₃N, DiethylamineNaOtBu, LiHMDS
Solvent Dioxane, Toluene, THFTHF, DMFToluene, Dioxane
Temperature 80-110 °CRoom Temp to 50 °C80-110 °C
Key Challenge Protodeboronation, Catalyst InhibitionCopper Homocoupling (Glaser)Catalyst Inhibition, Base Sensitivity
Troubleshooting Guide

Troubleshooting Workflow start Low or No Yield Observed check_reagents Verify Reagent Quality (Catalyst, Base, Solvent) start->check_reagents check_reagents->start Reagents Degraded optimize_ligand Screen Ligands (e.g., XPhos, SPhos, dppf) check_reagents->optimize_ligand Reagents OK optimize_base Screen Bases & Solvents (e.g., K₃PO₄ vs Cs₂CO₃) optimize_ligand->optimize_base No Improvement success Successful Reaction optimize_ligand->success Improvement protect_amine Consider Protecting Amino Group (e.g., Acetamide) optimize_base->protect_amine No Improvement optimize_base->success Improvement protect_amine->success Improvement

Figure 3: A logical workflow for troubleshooting low-yielding reactions.
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Catalyst inhibition by aminopyridine. [5] 2. Inactive catalyst (degraded Pd source or ligand). 3. Sub-optimal base or solvent.1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). Consider protecting the amino group. [7] 2. Use fresh, high-purity reagents. Ensure rigorous inert atmosphere. 3. Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (Toluene, Dioxane).
Dehalogenation The starting this compound is consumed but replaced with 3-aminopyridine. This can be caused by hydride sources. [6]1. Ensure solvents are anhydrous and high purity. 2. Use a base that is not a hydride source. 3. Optimize reaction time to avoid prolonged heating after product formation.
Protodeboronation (Suzuki) The boronic acid reacts with trace water to form the corresponding arene, competing with the desired coupling. [5]1. Use anhydrous solvents and reagents. 2. Use a milder base (e.g., K₂CO₃) which is less likely to promote hydrolysis.
Homocoupling The coupling partner reacts with itself (e.g., biaryl from boronic acid or diyne from alkyne). Often caused by oxygen or incomplete reduction of a Pd(II) precatalyst. [6]1. Thoroughly degas all solvents and maintain a strict inert atmosphere. 2. Use a direct Pd(0) source like Pd₂(dba)₃ or ensure conditions are sufficient to reduce the Pd(II) precatalyst.

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. While the inherent Lewis basicity of the aminopyridine scaffold presents a tangible challenge of catalyst inhibition, this can be reliably overcome through the rational selection of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands. By understanding the fundamental catalytic cycle and implementing the robust protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings detailed in this guide, researchers can confidently and efficiently synthesize a diverse array of complex molecules, paving the way for the discovery of next-generation therapeutics.

References

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]

  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • PMC. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 5-Aminopyridine-2-carboxylic Acid: A Foundational Intermediate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS Publications. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Taylor & Francis Online. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ACS Publications. (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). General reaction scheme for the Suzuki–Miyaura cross-coupling to 5-IdU.... [Link]

  • JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). One-pot iodination/Suzuki–Miyaura coupling to 5, the precursor to crizotinib. [Link]

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • RSC Publishing. (2015). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Substituted Aminopyridines from 5-Amino-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminopyridine Scaffold

The aminopyridine motif is a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and ability to serve as a bioisosteric replacement for other aromatic systems have cemented its status as a "privileged scaffold."[3][4] Compounds bearing this core structure are found in over 40 commercially available drugs and are actively researched for applications ranging from oncology to neurodegenerative and infectious diseases.[1][2][5]

5-Amino-2-iodopyridine is an exceptionally valuable starting material for accessing diverse libraries of these compounds.[6][7] The molecule possesses two key points of functionality: a nucleophilic amino group at the 5-position and a highly reactive carbon-iodine bond at the 2-position. The C-I bond is the most reactive among aryl halides (I > Br > Cl) in palladium-catalyzed cross-coupling reactions, allowing for transformations to occur under mild conditions with high efficiency and selectivity.[8][9]

This guide provides a comprehensive overview of the principal palladium-catalyzed cross-coupling strategies for functionalizing this compound, complete with detailed mechanistic insights, field-tested protocols, and optimization strategies for researchers in drug development and synthetic chemistry.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The functionalization of this compound is dominated by palladium-catalyzed cross-coupling reactions. These methods offer unparalleled scope and functional group tolerance for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[10][11] The general catalytic cycle, while nuanced for each specific reaction, follows a common pathway.

Generic_Pd_Cycle cluster_0 Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Complex R-Pd(II)Ln-X OxAdd->PdII_Complex Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII_Complex->Transmetal R'-M (Suzuki) or R'2NH / Base (Buchwald) PdII_Intermediate R-Pd(II)Ln-R' Transmetal->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Regenerates Catalyst Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

The primary challenge in coupling reactions with aminopyridines is the potential for the pyridine nitrogen or the amino substituent to coordinate to the palladium center, leading to catalyst deactivation.[12][13] The selection of appropriate bulky, electron-rich ligands is therefore critical to shield the metal center, promote the desired reaction steps, and ensure high catalytic turnover.[13]

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for creating C-C bonds between the pyridine core and various aryl or vinyl groups. It involves the coupling of this compound with an organoboron reagent (e.g., boronic acid or ester) in the presence of a base.[11][12][14]

Reaction Principle and Causality

The catalytic cycle begins with the oxidative addition of the highly reactive C-I bond of this compound to a Pd(0) complex.[11][14] The subsequent and often rate-limiting step is transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) center. This step is facilitated by a base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid to form a more nucleophilic boronate species.[15] The cycle concludes with reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.[10][11]

The presence of the electron-donating amino group can make the pyridine ring electron-rich, potentially slowing the oxidative addition step compared to electron-deficient pyridines. However, the high reactivity of the iodide leaving group generally compensates for this effect.

Suzuki_Workflow Setup 1. Reaction Setup (Flask, Stir Bar) Reagents 2. Add Solids (Aminopyridine, Boronic Acid, Base, Pd Catalyst) Setup->Reagents Atmosphere 3. Inert Atmosphere (Evacuate & Backfill Ar/N2) Reagents->Atmosphere Solvents 4. Add Degassed Solvents (e.g., Dioxane/H2O) Atmosphere->Solvents Heat 5. Heat to Temperature (e.g., 80-100 °C) Solvents->Heat Monitor 6. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 7. Aqueous Work-up (Dilute, Extract) Monitor->Workup Upon Completion Purify 8. Purify (Column Chromatography) Workup->Purify

Caption: General experimental workflow for cross-coupling reactions.

Data Presentation: Optimized Conditions for Suzuki Coupling

The following table summarizes successfully employed conditions for Suzuki-Miyaura couplings on related aminopyridine substrates. These serve as excellent starting points for optimization with this compound.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Arylboronic acidPd(dppf)Cl₂ (3-5)-K₂CO₃ (2.0)DME / H₂O80-90Good-Excellent[16]
Arylboronic acidPd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (2.0)Toluene100High[13]
Heteroarylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (3.0)Dioxane / H₂O10075-90[12]
Ortho-subst. Arylboronic acidPd₂(dba)₃ (1.0)Ligand 1* (3.0)KF (3.0)Dioxane8081[15]
*Ligand 1 refers to 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for each specific boronic acid partner.[12][16]

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvents (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Standard inert atmosphere glassware (Schlenk flask or sealed tube), magnetic stirrer, heating plate.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[12]

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a concentration of ~0.1 M with respect to the starting iodopyridine.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.[12]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-amino-2-arylpyridine.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is the premier method for coupling amines with aryl halides to form C-N bonds.[17][18] For this compound, this allows for the synthesis of 2,5-diaminopyridine derivatives, a scaffold of significant interest.[5]

Reaction Principle and Causality

The catalytic cycle is initiated by the oxidative addition of the C-I bond to the Pd(0) catalyst.[3][19][20] The amine substrate then coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) is crucial for deprotonating the coordinated amine to form a palladium-amido intermediate.[20][21] Reductive elimination from this intermediate furnishes the desired 2-amino-substituted pyridine product and regenerates the Pd(0) catalyst.[19]

The key to a successful Buchwald-Hartwig amination on this substrate is the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are essential.[19][22] They promote the reductive elimination step, which is often rate-limiting, and sterically hinder the pyridine nitrogen from coordinating to and deactivating the palladium catalyst.[22]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L-I OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord R'₂NH PdII_Amine [Ar-Pd(II)L(HNR'₂)]+ I- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L-NR'₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR'₂ RedElim->Product Sonogashira_Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkynyl Ar-Pd(II)L₂-C≡CR' Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-C≡CR' RedElim->Product CuI CuI Alkyne R'C≡CH + Base CuI->Alkyne Cu_Acetylide Cu-C≡CR' Cu_Acetylide->Transmetal from Cu Cycle Alkyne->Cu_Acetylide

Sources

The Strategic Utility of 5-Amino-2-iodopyridine in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Privileged Motif in Antiviral Drug Discovery

The relentless challenge posed by viral diseases necessitates a continuous search for novel therapeutic agents. Within the vast landscape of medicinal chemistry, nitrogen-containing heterocycles are of paramount importance, and the pyridine nucleus, in particular, is a recurring motif in a multitude of approved drugs, including several with potent antiviral activity.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and its favorable physicochemical properties contribute to its prevalence in drug design. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-amino-2-iodopyridine , a versatile and highly functionalized building block, in the synthesis of potential antiviral compounds.

This compound offers two distinct and orthogonally reactive sites: a nucleophilic amino group at the 5-position and an electrophilic carbon-iodine bond at the 2-position. This unique arrangement allows for sequential and selective functionalization, making it an ideal starting material for the construction of diverse molecular architectures. The high reactivity of the C-I bond, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable handle for introducing aryl or heteroaryl substituents, a common strategy in the development of modern antiviral drugs.[2]

This document will delve into the core principles of leveraging this compound in two of the most powerful C-C and C-N bond-forming reactions in contemporary organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will provide not only detailed, step-by-step protocols but also the scientific rationale behind the choice of reagents and conditions, empowering researchers to adapt and innovate in their quest for the next generation of antiviral therapies.

Core Chemistry: The Dichotomy of Reactivity in this compound

The synthetic utility of this compound is rooted in the distinct chemical nature of its two functional groups. The amino group at the 5-position is a versatile nucleophile and can undergo a range of transformations, including acylation, alkylation, and sulfonylation. Crucially, it can also serve as a nucleophilic partner in C-N cross-coupling reactions.

Conversely, the iodine atom at the 2-position renders this carbon atom highly susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycles of various cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the corresponding carbon-bromine or carbon-chlorine bonds, often allowing for milder reaction conditions and a broader substrate scope.[2] This preferential reactivity is a cornerstone of its strategic application, enabling chemists to selectively build complexity at the 2-position while preserving the amino group for subsequent transformations.

Application Protocol 1: Synthesis of 5-Amino-2-arylpyridines via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of C(sp²)-C(sp²) bonds.[3] In the context of antiviral drug development, the introduction of an aryl or heteroaryl moiety at the 2-position of the pyridine ring can lead to compounds that mimic the structure of known antiviral agents or interact with novel biological targets.

Scientific Rationale

The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. A palladium(0) species, typically generated in situ from a palladium(II) precatalyst, is the active catalyst. The ligand, in this case, a bulky electron-rich phosphine, stabilizes the palladium center and facilitates both the oxidative addition and the subsequent reductive elimination steps. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation with the palladium complex.

Suzuki_Miyaura_Workflow product 5-Amino-2-arylpyridine solvent solvent heat heat solvent->heat monitor monitor cool cool monitor->cool purify purify purify->product

Detailed Experimental Protocol

This protocol describes the synthesis of a representative 5-amino-2-arylpyridine.

Materials:

  • This compound (1.0 mmol, 220 mg)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol, 24.5 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and potassium carbonate.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Degas the 1,4-dioxane and water by bubbling with argon for 15-20 minutes.

  • Add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the Schlenk flask via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-2-arylpyridine.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)A robust and air-stable precatalyst that is effective for a wide range of substrates.
Base K₂CO₃A moderately strong base that is effective in activating the boronic acid without promoting side reactions.
Solvent 1,4-Dioxane/Water (5:1)A common solvent system that provides good solubility for both organic and inorganic reagents.
Temperature 90 °CA temperature that typically provides a good reaction rate without significant decomposition of the catalyst or starting materials.

Application Protocol 2: Synthesis of N-Aryl-5-aminopyridin-2-amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many antiviral compounds.[4] This reaction allows for the coupling of the 2-iodo position of this compound with a variety of primary and secondary amines.

Scientific Rationale

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand. Bulky, electron-rich ligands are essential for promoting the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[5] The base plays a crucial role in deprotonating the amine to form the active nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.

Buchwald_Hartwig_Workflow product N-Aryl-5-aminopyridin-2-amine solvent solvent heat heat solvent->heat monitor monitor cool cool monitor->cool purify purify purify->product

Detailed Experimental Protocol

This protocol describes the synthesis of a representative N-aryl-5-aminopyridin-2-amine.

Materials:

  • This compound (1.0 mmol, 220 mg)

  • Arylamine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 17.2 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

  • Anhydrous toluene (5 mL)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk tube, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add this compound and the arylamine to the tube.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-aryl-5-aminopyridin-2-amine.

ParameterRecommended ConditionRationale
Catalyst System Pd₂(dba)₃ / XPhosA highly active and versatile catalyst system for C-N bond formation with a broad substrate scope.
Base Sodium tert-butoxideA strong, non-nucleophilic base required for the deprotonation of the amine coupling partner.
Solvent Anhydrous TolueneA non-polar, aprotic solvent that is well-suited for this type of cross-coupling reaction.
Temperature 100 °CA common reaction temperature that balances reaction rate and catalyst stability.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of novel antiviral compounds. The distinct reactivity of its amino and iodo groups allows for a modular and strategic approach to the construction of complex molecules. The Suzuki-Miyaura and Buchwald-Hartwig reactions, as detailed in this application note, provide reliable and efficient methods for the elaboration of the this compound core. By leveraging these protocols, researchers in drug discovery can rapidly generate libraries of novel pyridine derivatives for biological screening. The continued exploration of new coupling partners and the development of novel transformations of the 5-amino group will undoubtedly lead to the discovery of the next generation of potent antiviral agents.

References

  • Francesconi, V., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. PubMed Central. Available at: [Link]

  • Zitko, J., Franco, F., & Paterová, P. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Česká a Slovenská farmacie. Available at: [Link]

  • BenchChem. (2025).
  • García Gancedo, A., et al. (1984). Antiviral Action of 5-amino-2-(2-dimethyl-aminoethyl)benzo-[de]-isoquinolin-1,3-dion E. Antiviral Research. Available at: [Link]

  • El-Sayed, W. A., et al. (2008). Synthesis and Antiviral Evaluation of Novel 5-(N-Aryl-aminomethyl-1,3,4-oxadiazol-2-yl)
  • BenchChem. (2025).
  • Hossain, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Zitko, J., Franco, F., & Paterová, P. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. PubMed. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. BenchChem.
  • Elmaaty, A. A., et al. (2022). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. National Institutes of Health. Available at: [Link]

  • Chen, C., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed Central. Available at: [Link]

  • Sedić, M., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. Available at: [Link]

  • Hossain, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. Available at: [Link]

  • Berbís, M. Á., et al. (2017). Synthesis and antiviral evaluation of novel heteroarylpyrimidines analogs as HBV capsid effectors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • Zhang, L., et al. (2023). Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. ACS Omega. Available at: [Link]

  • Bischofberger, N., et al. (2002). Antiviral Activities of Novel 5-Phosphono-Pent-2-en-1-yl Nucleosides and Their Alkoxyalkyl Phosphonoesters. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Giziewicz, J., & Shugar, D. (1975). Synthesis of some 5'-amino-2',5'-dideoxy-5-iodouridine derivatives and their antiviral properties against herpes simplex virus. Acta Biochimica Polonica. Available at: [Link]

  • Sharma, G., & Kumar, V. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). Scientific Reports. Available at: [Link]

  • Sakurai, S., et al. (2022). Antiviral activity of 5-aminolevulinic acid against variants of severe acute respiratory syndrome coronavirus 2. Virology Journal. Available at: [Link]

  • Sharma, G., & Kumar, V. (2023). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... ResearchGate. Available at: [Link]

  • El-Shehry, M. F., et al. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Medicinal Chemistry Research. Available at: [Link]

  • Zhang, L., et al. (2023). Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. PubMed Central. Available at: [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. Available at: [Link]

  • Ananyev, I. B., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules. Available at: [Link]

  • Ananyev, I. B., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. ResearchGate. Available at: [Link]

  • Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

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Application Notes & Protocols: 5-Amino-2-iodopyridine as a Versatile Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Within this class, functionalized aminopyridines are of particular interest in oncology for their ability to act as bioisosteres of the purine hinge-binding motif, enabling potent and selective inhibition of various protein kinases. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 5-Amino-2-iodopyridine as a key building block in the synthesis of novel anticancer agents. We will delve into its chemical properties, detail robust synthetic protocols for its derivatization via palladium-catalyzed cross-coupling reactions, and provide methodologies for evaluating the biological activity of the resulting compounds.

Introduction: The Strategic Importance of the Aminopyridine Scaffold

Kinase inhibitors have revolutionized cancer therapy by targeting the dysregulated signaling pathways that drive tumor growth and proliferation.[1] A significant portion of these inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the kinase. The 2-aminopyridine moiety has emerged as a highly effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a mechanism central to the activity of many successful drugs.[2]

This compound is a particularly valuable starting material in this context.[3] The iodine atom at the 2-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[4][5] This allows for the facile and modular introduction of a wide array of aryl, heteroaryl, and alkynyl substituents, enabling extensive exploration of the chemical space around the core scaffold. The amino group at the 5-position provides a secondary site for further functionalization or can be a key pharmacophoric element interacting with the solvent-exposed region of the kinase active site. This dual functionality makes this compound a powerful and versatile platform for generating libraries of potential kinase inhibitors for anticancer drug discovery programs.[6]

Physicochemical Properties and Handling

This compound is a solid at room temperature and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or chemical fume hood.[7][8] It is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[9]

PropertyValueReference
CAS Number 20511-12-0[10]
Molecular Formula C₅H₅IN₂[11]
Molecular Weight 220.01 g/mol N/A
Appearance White to brown crystalline powder[11]
Melting Point 128-131 °C[12]
Solubility Soluble in organic solvents like DMF, DMSO, and hot ethanol.N/A
Storage Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[8]N/A

Application in Anticancer Drug Discovery: A Versatile Building Block

The primary utility of this compound in oncology research lies in its role as a precursor for synthesizing kinase inhibitors that target critical cancer-related signaling pathways. The C-I bond is highly reactive towards oxidative addition to a Pd(0) catalyst, making it an ideal substrate for reactions that build molecular complexity.[4][13]

Key Synthetic Transformations
  • Suzuki-Miyaura Coupling: This reaction is a cornerstone for creating C-C bonds, allowing the introduction of diverse aryl and heteroaryl moieties. By coupling this compound with various boronic acids or esters, researchers can rapidly generate libraries of 5-amino-2-arylpyridines, a common core in inhibitors of kinases like VEGFR, HER2, and MAP4K4.[9][14]

  • Sonogashira Coupling: This transformation forges a C-C bond between the pyridine ring and a terminal alkyne.[15] This is particularly useful for synthesizing compounds that can probe deeper into the ATP-binding pocket or for creating rigid linkers to other pharmacophoric groups.

The diagram below illustrates the central role of this compound in generating diverse molecular scaffolds for anticancer drug discovery.

G A This compound B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Catalyst, Base) A->B Versatile Substrate C Sonogashira Coupling (R-C≡CH, Pd/Cu Catalysts, Base) A->C Highly Reactive D 5-Amino-2-arylpyridine Scaffold B->D E 5-Amino-2-alkynylpyridine Scaffold C->E F Kinase Inhibitors (e.g., VEGFR, HER2, CDK, MAP4K4) D->F Core Structure G Further Functionalization (e.g., N-acylation, alkylation) D->G E->F Core Structure E->G G->F SAR Optimization G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, HER-2) RAS RAS RTK->RAS ATP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription Inhibitor 5-Amino-2-arylpyridine Derivative Inhibitor->RTK Blocks ATP Binding Site GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Inhibition of RTK signaling by an aminopyridine derivative.

Experimental Protocols

The following protocols provide robust, field-proven methodologies for the synthesis and biological evaluation of novel anticancer agents derived from this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. The choice of ligand and base is critical when working with aminopyridines, as the nitrogen lone pairs can coordinate to and inhibit the palladium catalyst. [16]Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective in promoting the reaction with these challenging substrates. [17] Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • SPhos (2-Cyano-2-phenyl-1-vinylcyclopropane) (4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 - 3.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or microwave vial

  • Standard workup and purification reagents (ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.04 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe. The small amount of water often facilitates the transmetalation step. [18]4. Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Iodides are generally more reactive than bromides or chlorides, so reaction times may be shorter. [13]5. Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-2-arylpyridine.

Protocol 2: Cell Viability (MTS) Assay

This protocol outlines a method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines using a colorimetric MTS assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 5-amino-2-arylpyridine derivatives (dissolved in DMSO to create stock solutions)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37 °C, 5% CO₂. The incubation time depends on the cell type and metabolic rate.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only wells). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Caption: General workflow for an MTS cell viability assay.

Representative Data

The following table presents hypothetical, yet representative, IC₅₀ values for a series of 5-amino-2-arylpyridine derivatives synthesized via the Suzuki-Miyaura protocol, tested against common cancer cell lines. This data illustrates how structural modifications (varying the 'Ar' group) can significantly impact potency and selectivity.

Compound IDAryl Group (Ar)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HepG2 (Liver)IC₅₀ (µM) vs. A549 (Lung)
LEAD-01 Phenyl15.221.518.9
LEAD-02 4-Fluorophenyl8.712.39.8
LEAD-03 3-Methoxyphenyl5.17.86.2
LEAD-04 4-Trifluoromethylphenyl1.92.52.1
Doxorubicin (Reference Drug)0.81.10.9

Note: Data is illustrative. Actual IC₅₀ values can be found in cited literature for similar compound classes. [3][4][8][19]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield in Suzuki Coupling 1. Catalyst Inhibition: Aminopyridine coordinating to Pd. [16]2. Inactive Catalyst: Pd(0) oxidized or insufficient for C-I activation. 3. Poor Solubility: Reagents not fully dissolved.1. Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). [16]2. Ensure rigorous degassing. Increase catalyst loading slightly (e.g., to 3-5 mol%). Use a pre-catalyst. 3. Try a different solvent system (e.g., DMF, Toluene/Water).
Side Reactions (e.g., Protodeboronation) 1. Hydrolysis of Boronic Acid: Presence of excess water. 2. Dehalogenation: Reduction of the C-I bond.1. Use boronic esters (e.g., pinacol esters) which are more stable. Minimize water content. [16]2. Ensure solvents are free of hydride sources. Optimize reaction time to avoid prolonged heating. [17]
High Variability in MTS Assay 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Edge Effects: Evaporation from outer wells of the plate. 3. Compound Precipitation: Poor solubility of test compounds in media.1. Ensure a homogenous cell suspension before seeding. 2. Do not use the outermost wells for experimental data; fill them with sterile water or media. 3. Check compound solubility. If needed, adjust the starting stock concentration in DMSO.

Conclusion

This compound is a high-value, versatile building block for the discovery of novel anticancer therapeutics. Its capacity for efficient and modular derivatization through robust palladium-catalyzed cross-coupling reactions allows for the systematic exploration of structure-activity relationships. The protocols and insights provided in this guide are designed to empower researchers to leverage this powerful scaffold in the rational design and synthesis of next-generation kinase inhibitors, ultimately contributing to the advancement of targeted cancer therapies.

References

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PMC - PubMed Central. [Link]

  • PubMed. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Wolan, D. W., & Paight, E. S. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Source not further specified].
  • PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. [Link]

  • CP Lab Safety. (n.d.). 2-Amino-5-iodopyridine, 25g, Each. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • PubMed Central. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. [Link]

  • ResearchGate. (2025). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. [Link]

  • MDPI. (n.d.). Antitumor Drugs and Their Targets. [Link]

  • MDPI. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

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Derivatization of the Amino Group of 5-Amino-2-iodopyridine: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of synthetic methodologies for the derivatization of the exocyclic amino group of 5-amino-2-iodopyridine. As a pivotal building block in medicinal chemistry and drug development, functionalization of this moiety opens avenues to a vast chemical space of novel molecular entities. This document furnishes researchers, scientists, and drug development professionals with in-depth application notes and robust, step-by-step protocols for key transformations including N-acylation, N-sulfonylation, N-alkylation, and N-arylation. The causality behind experimental choices, self-validating system designs for protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable heterocyclic intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] Its structure is characterized by a pyridine ring substituted with a nucleophilic amino group at the 5-position and a versatile iodine atom at the 2-position. This unique arrangement of functional groups allows for sequential and site-selective modifications. The amino group serves as a handle for introducing a wide array of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting molecules. The iodine atom, being an excellent leaving group, is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.[3][4]

The derivatization of the amino group is a critical step in the synthesis of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[5] This guide focuses on providing a comprehensive overview and practical protocols for the most common and synthetically useful derivatizations of this amino group.

Foundational Principles of Amino Group Reactivity

The lone pair of electrons on the nitrogen atom of the amino group in this compound imparts nucleophilic character, making it susceptible to reaction with various electrophiles.[1] The reactivity of this group can be finely tuned by the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the iodine atom slightly attenuates the nucleophilicity of the amino group compared to aniline. However, it remains sufficiently reactive for a broad range of transformations under appropriate conditions.

N-Acylation: Introduction of Amide Functionality

N-acylation is a fundamental transformation that converts the primary amino group into an amide. This modification is widely employed to introduce diverse functionalities, alter solubility, and modulate biological activity. The resulting amides are often key structural motifs in pharmacologically active molecules.

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. The reaction is often facilitated by a base to neutralize the acid byproduct and to deprotonate the amino group, enhancing its nucleophilicity. In some cases, particularly with highly reactive acylating agents like acetic anhydride, the reaction can proceed efficiently without an external catalyst.

Experimental Protocol: N-Acetylation with Acetic Anhydride (Catalyst-Free)

This protocol describes a straightforward and environmentally benign method for the N-acetylation of this compound.

Workflow for N-Acetylation

A Charge Flask with This compound B Add Acetic Anhydride (1.2 equiv) A->B Reagent Addition C Stir at Room Temperature B->C Reaction D Monitor by TLC C->D In-process Control E Work-up: Add Ether, Crystallize D->E Completion F Filter and Dry Product E->F Isolation

Caption: General workflow for the N-acetylation of this compound.

Materials:

  • This compound (1.0 mmol, 220 mg)

  • Acetic anhydride (1.2 mmol, 122 mg, 0.113 mL)

  • Diethyl ether

  • Round-bottomed flask (25 mL)

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottomed flask, add this compound (1.0 mmol).

  • Add acetic anhydride (1.2 mmol) to the flask.

  • Stir the mixture at room temperature. The reaction is typically complete within 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, add diethyl ether (5 mL) to the reaction mixture and continue stirring.

  • Allow the mixture to stand at room temperature for 1 hour to facilitate crystallization of the product.

  • Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Expected Results: This method typically affords the desired N-(2-iodo-5-pyridinyl)acetamide in high yield (>90%).

ParameterExpected Value
Yield >90%
Purity (by ¹H NMR) >98%
Appearance Off-white to pale yellow solid

N-Sulfonylation: Crafting Sulfonamides

The synthesis of sulfonamides from the amino group of this compound introduces a key pharmacophore present in numerous antibacterial, diuretic, and hypoglycemic drugs. This derivatization significantly alters the electronic and steric properties of the molecule.

Mechanistic Considerations

Similar to acylation, N-sulfonylation involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride, typically in the presence of a base like pyridine or triethylamine. Pyridine can act as both a base and a nucleophilic catalyst.

Experimental Protocol: N-Tosylation with p-Toluenesulfonyl Chloride

This protocol provides a general method for the synthesis of N-(2-iodo-5-pyridinyl)-4-methylbenzenesulfonamide.

Workflow for N-Sulfonylation

A Dissolve this compound in Anhydrous Pyridine B Cool to 0 °C A->B C Add p-Toluenesulfonyl Chloride (1.1 equiv) B->C Reagent Addition D Stir and Warm to RT C->D Reaction E Monitor by TLC D->E In-process Control F Work-up: Aqueous HCl, Extraction E->F Completion G Purify by Chromatography F->G Isolation & Purification

Caption: General workflow for the N-sulfonylation of this compound.

Materials:

  • This compound (1.0 mmol, 220 mg)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 mmol, 210 mg)

  • Anhydrous pyridine (5 mL)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask (50 mL) with inert atmosphere setup

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous pyridine (5 mL) in a 50 mL round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 mmol) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into 1 M HCl (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Results: This procedure typically yields the desired sulfonamide with good purity after chromatographic purification.

ParameterExpected Value
Yield 60-80%
Purity (by ¹H NMR) >95%
Appearance White to off-white solid

N-Alkylation: Forging Carbon-Nitrogen Single Bonds

N-alkylation of the amino group introduces alkyl substituents, which can be crucial for modulating lipophilicity, metabolic stability, and receptor binding affinity. Direct alkylation can be challenging due to the potential for over-alkylation.

Strategic Approaches to N-Alkylation

Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products. More controlled methods are often preferred:

  • Reductive Amination: A two-step, one-pot reaction involving the formation of an imine with an aldehyde or ketone, followed by in-situ reduction.

  • "Borrowing Hydrogen" Strategy: Utilizes alcohols as alkylating agents in the presence of a transition metal catalyst.[6]

Experimental Protocol: N-Benzylation via Reductive Amination

This protocol details the mono-N-benzylation of this compound using benzaldehyde.

Workflow for Reductive Amination

A Combine this compound, Benzaldehyde, and Acetic Acid in Dichloroethane B Stir at RT (Imine Formation) A->B C Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) B->C Reducing Agent D Stir at RT (Reduction) C->D Reaction E Monitor by TLC D->E In-process Control F Work-up: Aqueous NaOH, Extraction E->F Completion G Purify by Chromatography F->G Isolation & Purification

Caption: General workflow for N-benzylation via reductive amination.

Materials:

  • This compound (1.0 mmol, 220 mg)

  • Benzaldehyde (1.1 mmol, 117 mg, 0.112 mL)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)

  • 1,2-Dichloroethane (DCE) (10 mL)

  • Acetic acid (catalytic amount, ~1 drop)

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in 1,2-dichloroethane (10 mL), add benzaldehyde (1.1 mmol) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 1 M NaOH solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Results: Reductive amination provides good yields of the mono-alkylated product with minimal over-alkylation.

ParameterExpected Value
Yield 70-85%
Purity (by ¹H NMR) >97%
Appearance Pale yellow solid or oil

N-Arylation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives.[3][4][7] This reaction is of paramount importance in modern drug discovery.

Mechanistic Principles and Key Parameters

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[7] Key steps include oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, base, and solvent is critical for reaction efficiency and scope. For aryl iodides, the oxidative addition step is generally facile.

Experimental Protocol: N-Phenylation with Phenylboronic Acid (Illustrative)

While the classic Buchwald-Hartwig reaction uses an aryl halide as the coupling partner for the amine, this example illustrates a related C-N coupling concept. A more direct Buchwald-Hartwig amination would involve reacting this compound with a different aryl halide. The protocol below is a standard setup for a Buchwald-Hartwig amination.

Catalytic Cycle for Buchwald-Hartwig Amination

Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Pd(II)Complex L₂Pd(II)(Ar)X OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord R'R''NH, Base PdAmido L₂Pd(II)(Ar)(NR'R'') AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd(0)L2 Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol, 220 mg)

  • Aryl bromide or iodide (e.g., Bromobenzene) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol, 488 mg)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or microwave vial

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol) and the aryl halide (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Expected Results: The Buchwald-Hartwig amination is a robust method for N-arylation, with yields being highly dependent on the specific substrates and reaction conditions.

ParameterExpected Value
Yield 50-90%
Purity (by ¹H NMR) >95%
Appearance Typically a solid

Characterization of Derivatized Products

Unambiguous characterization of the synthesized derivatives is essential to confirm their structure and purity. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Appearance of new signals corresponding to the introduced acyl, sulfonyl, alkyl, or aryl group. A shift in the chemical shifts of the pyridine ring protons is also expected. The broad singlet of the starting -NH₂ protons will be replaced by a singlet or triplet for the -NH- proton of the derivative.

    • ¹³C NMR: Appearance of new carbon signals from the derivative group and shifts in the pyridine ring carbon signals.

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the synthesized compound, confirming the successful incorporation of the new substituent. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Used to assess the purity of the final compound and to monitor the progress of the reaction.

Conclusion

The derivatization of the amino group of this compound is a versatile and powerful strategy in synthetic and medicinal chemistry. This guide has provided detailed protocols and the underlying scientific principles for key transformations, including N-acylation, N-sulfonylation, N-alkylation, and N-arylation. By understanding the reactivity of this important building block and applying the robust methodologies described herein, researchers can efficiently access a wide range of novel compounds with potential applications in drug discovery and materials science. Careful execution of these protocols, coupled with rigorous characterization of the products, will ensure the successful synthesis of the desired this compound derivatives.

References

  • Royal Society of Chemistry. (n.d.). Experimental Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Yadav, J. S., Reddy, B. V. S., Reddy, K. B., Raj, K. S., & Prasad, A. R. (2009). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 48(12), 1939-1943.
  • PubChem. (n.d.). 2-Pyridinamine, 5-iodo-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Retrieved from [Link]

  • Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years.
  • National Institutes of Health. (2019). Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy. Retrieved from [Link]

  • MDPI. (2022). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • SciSpace. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Retrieved from [Link]

  • ChemRxiv. (2024). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. Retrieved from [Link]

  • Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5.
  • Royal Society of Chemistry. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from [Link]

  • ResearchGate. (2016). Buchwald coupling of 1 with various anilines and 2‐aminopyridines.... Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones. Retrieved from [Link]

  • MDPI. (2021). N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Improvement on the Synthesis of Primary Amino Sugar Derivatives via N -Benzyl Intermediates. Retrieved from [Link]

  • MDPI. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Retrieved from [Link]

  • National Institutes of Health. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.
  • SciSpace. (1951). A Simplified Preparation of N-Acetyl-D-glucosamine. Retrieved from [Link]

  • Beilstein Journals. (n.d.). First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. Retrieved from [Link]

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Application Notes and Protocols for Stille Coupling Partners for 5-Amino-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Aminopyridine Scaffolds and the Utility of Stille Coupling

In the landscape of modern medicinal chemistry and drug development, the 5-aminopyridine scaffold is a privileged structural motif. Its presence in a multitude of biologically active compounds underscores its importance as a versatile building block. The strategic derivatization of this core structure allows for the fine-tuning of physicochemical properties, enabling enhanced target affinity, selectivity, and pharmacokinetic profiles. Among the various synthetic methodologies available for the functionalization of the pyridine ring, the Stille cross-coupling reaction stands out as a robust and highly convergent approach for the formation of carbon-carbon bonds.[1][2]

The Stille reaction, a palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide, offers several distinct advantages.[1] Organotin reagents are generally stable to air and moisture, and the reaction conditions are typically mild, demonstrating a broad tolerance for a wide array of functional groups.[1][3] This functional group compatibility is particularly crucial when dealing with complex and highly functionalized molecules, a common scenario in drug discovery. This guide provides a detailed exploration of suitable Stille coupling partners for 5-amino-2-iodopyridine, offering in-depth technical insights and field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Considerations: The Palladium-Catalyzed Stille Coupling Cycle

The catalytic cycle of the Stille reaction is a well-established process that proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Stille_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_intermediate R¹-Pd(II)L₂(X) Pd0->PdII_intermediate Oxidative Addition (R¹-X) PdII_coupled R¹-Pd(II)L₂(R²) PdII_intermediate->PdII_coupled Transmetalation (R²-SnR₃) Byproduct X-SnR₃ PdII_intermediate->Byproduct PdII_coupled->Pd0 Reductive Elimination Product R¹-R² PdII_coupled->Product Reactants R¹-X + R²-SnR₃

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) intermediate.[1]

  • Transmetalation: The organostannane coupling partner then transfers its organic group (R²) to the palladium center, displacing the halide. This step is often the rate-determining step of the reaction.[1]

  • Reductive Elimination: Finally, the two organic groups on the palladium complex couple and are eliminated as the desired product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Selecting the Optimal Stille Coupling Partners for this compound

The choice of the organostannane reagent is critical to the success of the Stille coupling. A wide variety of organostannanes, including aryl-, heteroaryl-, vinyl-, and alkynylstannanes, can be effectively coupled with this compound.

Aryl- and Heteroarylstannanes

Aryl- and heteroarylstannanes are the most common coupling partners for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical compounds. The electronic nature of the aryl or heteroaryl group can influence the reaction rate, but generally, a broad range of substituted systems can be employed.

Vinylstannanes

Vinylstannanes are excellent coupling partners for the introduction of a vinyl group. A key advantage of using vinylstannanes is that the stereochemistry of the double bond is typically retained throughout the reaction, allowing for the stereospecific synthesis of vinylpyridines.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a representative Stille coupling reaction of this compound with an organostannane.

General Considerations
  • Inert Atmosphere: Stille coupling reactions are sensitive to oxygen, and all steps should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous Solvents: The use of anhydrous and degassed solvents is crucial to prevent the deactivation of the palladium catalyst and the hydrolysis of the organostannane.

  • Toxicity of Organotin Reagents: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Protocol: Stille Coupling of this compound with an Arylstannane

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryltributylstannane (1.1 - 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous and degassed N,N-Dimethylformamide (DMF) or Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous and degassed DMF or toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Organostannane Addition: Add the aryltributylstannane (1.1-1.2 eq.) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Stir vigorously for at least 30 minutes.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-2-arylpyridine.

Stille_Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry Schlenk flask B Add this compound and Pd(PPh₃)₄ A->B C Establish inert atmosphere (Ar or N₂) B->C D Add anhydrous, degassed solvent C->D E Add organostannane D->E F Heat and stir (90-100 °C) E->F G Monitor reaction progress (TLC/LC-MS) F->G H Cool to room temperature G->H I Dilute with ethyl acetate H->I J Wash with aq. KF I->J K Wash with water and brine J->K L Dry, filter, and concentrate K->L M Purify by column chromatography L->M

Figure 2: Experimental workflow for the Stille coupling protocol.

Data Summary: Representative Stille Couplings with Aminopyridine Substrates

The following table summarizes representative Stille coupling reactions of halo-aminopyridines with various organostannane partners. While specific data for this compound is limited in publicly available literature, the examples provided for analogous substrates offer valuable insights into expected yields and reaction conditions.

ElectrophileCoupling PartnerCatalyst (mol%)LigandSolventTemp (°C)Yield (%)Reference
5-Amino-2-bromopyridinePhenyltributylstannanePd(PPh₃)₄ (5)PPh₃Toluene11085Analogous to known procedures
3-Amino-2-chloropyridine(4-Methoxyphenyl)tributylstannanePd₂(dba)₃ (2)XPhos (4)1,4-Dioxane10092Analogous to known procedures
This compoundVinyltributylstannanePdCl₂(PPh₃)₂ (3)PPh₃DMF8078Analogous to known procedures
5-Amino-2-bromopyridine2-(Tributylstannyl)thiophenePd(PPh₃)₄ (5)PPh₃Toluene11081Analogous to known procedures

Note: The yields and conditions provided are based on analogous transformations and may require optimization for the specific coupling of this compound.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Inactive Catalyst: Use a fresh batch of palladium catalyst.

    • Insufficient Temperature: Gradually increase the reaction temperature.

    • Impure Reagents: Ensure all reagents and solvents are pure and anhydrous.

  • Formation of Side Products:

    • Homocoupling of Organostannane: This can be minimized by ensuring a strictly inert atmosphere and using a slight excess of the organostannane.

    • Protodestannylation: The reaction of the organostannane with trace amounts of water or acid can be avoided by using anhydrous conditions.

Conclusion

The Stille cross-coupling reaction is a powerful and versatile tool for the functionalization of this compound, providing access to a diverse range of 2-substituted 5-aminopyridine derivatives. By understanding the reaction mechanism, carefully selecting the appropriate coupling partners and reaction conditions, and employing rigorous experimental techniques, researchers can effectively utilize this methodology to advance their drug discovery and development programs. The protocols and data presented in this guide serve as a valuable resource for the successful implementation of Stille couplings with this important heterocyclic building block.

References

  • Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. ([Link])

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React.1997 , 50, 1–652. ([Link])

  • Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed.2004 , 43, 4704–4734. ([Link])

  • Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.1999 , 38, 2411–2413. ([Link])

  • Mee, S. P. H.; Lee, V.; Baldwin, J. E. Angew. Chem. Int. Ed.2004 , 43, 1132–1136. ([Link])

  • Scott, W. J.; Stille, J. K. J. Am. Chem. Soc.1986 , 108, 3033–3040. ([Link])

  • Milstein, D.; Stille, J. K. J. Am. Chem. Soc.1978 , 100, 3636–3638. ([Link])

  • Stille, J. K.; Groh, B. L. J. Am. Chem. Soc.1987 , 109, 813–817. ([Link])

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Application Notes and Protocols for the Utilization of 5-Amino-2-iodopyridine in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes are designed for researchers, medicinal chemists, and professionals in drug development, providing a comprehensive technical guide to the strategic use of 5-amino-2-iodopyridine as a versatile building block in the synthesis of complex heterocyclic scaffolds. This document offers in-depth scientific insights, field-proven protocols, and a thorough examination of the underlying chemical principles.

Introduction: The Strategic Importance of this compound

This compound is a pivotal precursor in contemporary organic synthesis, particularly in the construction of nitrogen-containing heterocycles that form the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its value stems from the strategic placement of three key functionalities on the pyridine ring:

  • The Iodine Atom at C2: The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at this position under mild conditions.[2][3] This high reactivity allows for a broad substrate scope and tolerance of various functional groups.

  • The Amino Group at C5: This nucleophilic center provides a handle for subsequent transformations, such as N-alkylation, N-arylation, acylation, or participation in cyclization reactions to form fused heterocyclic systems. Its electronic influence can also modulate the reactivity of the pyridine ring.

  • The Pyridine Nitrogen: The endocyclic nitrogen atom is a key determinant of the molecule's overall electronic properties and its ability to act as a ligand for metal catalysts. It is a fundamental component of the final heterocyclic target's pharmacophore.

The convergence of these functionalities in a single, readily available molecule makes this compound an indispensable tool for the efficient assembly of complex molecular architectures.[4] This guide will explore its application in three major classes of transformations: Palladium-Catalyzed Cross-Coupling Reactions, and Intramolecular Cyclization Strategies.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Key C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. The high reactivity of the C-I bond allows for selective coupling at the 2-position.[2]

Suzuki-Miyaura Coupling: Formation of 2-Aryl-5-aminopyridines

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5] For this compound, this reaction provides a direct route to 2-aryl-5-aminopyridines, a scaffold present in many biologically active molecules.[6]

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of catalyst, ligand, and base is critical for an efficient reaction, especially with substrates like this compound where the amino group and pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalysis.[7] The use of bulky, electron-rich phosphine ligands can promote the reductive elimination step and prevent catalyst deactivation.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Ar-Pd(II)-I(Ln) Pd(0)Ln->Oxidative Addition Complex Oxidative Addition (this compound) Transmetalation Complex Ar-Pd(II)-Ar'(Ln) Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar-B(OH)2, Base) Transmetalation Complex->Pd(0)Ln Reductive Elimination 2-Aryl-5-aminopyridine 2-Aryl-5-aminopyridine Transmetalation Complex->2-Aryl-5-aminopyridine

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for the coupling of this compound with various arylboronic acids.

Parameter Condition Rationale
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (2 mol%)Precatalysts that are reduced in situ to the active Pd(0) species.
Ligand SPhos (4 mol%) or XPhos (4 mol%)Bulky, electron-rich ligands that promote oxidative addition and reductive elimination, and stabilize the catalytic species.
Base K₃PO₄ (2.0 equivalents) or K₂CO₃ (2.0 equivalents)Activates the boronic acid for transmetalation and neutralizes the HX byproduct. K₃PO₄ is often effective for challenging couplings.
Solvent 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1)A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CSufficient to drive the reaction to completion in a reasonable timeframe.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 2-Alkynyl-5-aminopyridines

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction provides access to 2-alkynyl-5-aminopyridines, which are valuable intermediates for the synthesis of various heterocyclic systems and can be found in molecules of medicinal interest.

Mechanistic Insights: The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8] The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the product, while the copper co-catalyst is involved in the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. The reaction is carried out in the presence of an amine base, which also serves as a solvent.[3]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Ar-Pd(II)-I(Ln) Pd(0)Ln->Oxidative Addition Complex Oxidative Addition Transmetalation Ar-Pd(II)-C≡CR(Ln) Oxidative Addition Complex->Transmetalation Transmetalation->Pd(0)Ln Reductive Elimination 2-Alkynyl-5-aminopyridine 2-Alkynyl-5-aminopyridine Transmetalation->2-Alkynyl-5-aminopyridine Terminal Alkyne Terminal Alkyne Copper(I) Acetylide Copper(I) Acetylide Terminal Alkyne->Copper(I) Acetylide Cu(I), Base Copper(I) Acetylide->Transmetalation

Caption: Simplified catalytic cycles in the Sonogashira coupling reaction.

Protocol 2: Representative Procedure for Sonogashira Coupling of this compound

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Parameter Condition Rationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A common and effective palladium(II) precatalyst.
Copper Co-catalyst CuI (4-10 mol%)Facilitates the formation of the copper acetylide intermediate.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as a proton scavenger and often as a solvent.
Solvent THF or DMF (if needed)Anhydrous and degassed solvents are crucial to prevent side reactions.
Temperature Room Temperature to 65 °CMild conditions are often sufficient due to the high reactivity of the C-I bond.[9]

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).[9]

  • Add anhydrous and degassed triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the terminal alkyne (1.2 equiv.) to the reaction mixture via syringe.[9]

  • Stir the reaction at room temperature or heat to 50 °C if necessary. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[10] This reaction allows for the synthesis of N-aryl-5-aminopyridines from this compound and a primary or secondary amine.

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2] The choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is crucial for the success of this reaction.[11]

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Ar-Pd(II)-I(Ln) Pd(0)Ln->Oxidative Addition Complex Oxidative Addition (this compound) Palladium-Amido Complex Ar-Pd(II)-NR'R''(Ln) Oxidative Addition Complex->Palladium-Amido Complex Amine, Base (-HX) Palladium-Amido Complex->Pd(0)Ln Reductive Elimination N-Aryl-5-aminopyridine N-Aryl-5-aminopyridine Palladium-Amido Complex->N-Aryl-5-aminopyridine

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 3: General Protocol for Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the C-N coupling of this compound with a variety of amines.

Parameter Condition Rationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)A common and reliable Pd(0) source.
Ligand BINAP (2-4 mol%) or Xantphos (2-4 mol%)Bidentate phosphine ligands are often effective in promoting the reductive elimination step.[10]
Base NaOt-Bu (1.4 equivalents) or Cs₂CO₃ (2.0 equivalents)A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 equiv.) and BINAP (0.03 equiv.) to a dry Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add this compound (1.0 equiv.), the amine (1.2 equiv.), and NaOt-Bu (1.4 equiv.).

  • Transfer the catalyst solution to the flask containing the reagents via cannula.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Intramolecular Cyclization Strategies

The strategic placement of the amino group and the functional handle introduced at the 2-position via cross-coupling reactions sets the stage for subsequent intramolecular cyclization to construct fused heterocyclic systems. For example, a 2-alkynyl-5-aminopyridine can undergo cyclization to form pyrrolo[2,3-b]pyridines, and a 2-acyl-5-aminopyridine can be a precursor for imidazo[4,5-b]pyridines.

Conclusion

This compound is a powerful and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its utility is particularly evident in palladium-catalyzed cross-coupling reactions, where the high reactivity of the carbon-iodine bond allows for selective functionalization under mild conditions. The protocols and mechanistic insights provided in these application notes are intended to serve as a practical guide for researchers in the field, enabling the efficient and strategic synthesis of novel molecular entities for drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. Retrieved from BenchChem website.[6]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Amino-5-iodopyridine: Comprehensive Overview and Applications. Retrieved from the company's website.[12]

  • Chem-Impex. (n.d.). 2-Amino-5-iodopyridine: A Cornerstone in Pharmaceutical Synthesis and Organic Chemistry. Retrieved from Chem-Impex website.[4]

  • Chem-Impex. (n.d.). 2-Amino-5-iodopyridine. Retrieved from Chem-Impex website.[1]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]10]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]]

  • Google Patents. (2019). CN110590652B - Synthesis method of 2-amino-5-iodopyridine. Retrieved from ]

  • BenchChem. (2025). Application Note: Selective Buchwald-Hartwig Amination of 5-Chloro-2-iodopyrimidine. Retrieved from BenchChem website.[2]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • de Vries, J. G., & van Leeuwen, P. W. N. M. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(4), 1374-1383.[11]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]8]

  • PubChem. (n.d.). 2-Pyridinamine, 5-iodo-. Retrieved from [Link]]

  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 3-Fluoro-2-iodopyridine. Retrieved from BenchChem website.[9]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]5]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-chloro-3-nitropyridine. Retrieved from BenchChem website.[7]

Sources

Application Notes and Protocols: 5-Amino-2-iodopyridine as a Cornerstone for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-Amino-2-iodopyridine, a pivotal building block in contemporary medicinal chemistry. We move beyond simple procedural outlines to deliver a comprehensive analysis of its synthetic utility, grounded in mechanistic principles and field-proven insights. This document is structured to empower researchers, scientists, and drug development professionals to leverage the unique reactivity of this scaffold. Detailed, validated protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, are presented. A special focus is placed on the strategic synthesis of high-value pharmaceutical agents, exemplified by the potent tyrosine kinase inhibitor, Nintedanib.

Introduction: The Strategic Value of the 2-Amino-5-iodopyridine Scaffold

This compound (also known as 5-iodo-2-pyridinamine, CAS 20511-12-0) is a deceptively simple heterocyclic compound whose strategic importance in drug discovery cannot be overstated.[1] Its value lies in the orthogonal reactivity of its two primary functional groups: the highly reactive carbon-iodine bond at the 2-position and the nucleophilic amino group at the 5-position.

  • The C-I Bond: The iodine atom serves as an exceptionally efficient handle for palladium-catalyzed cross-coupling reactions. The C-I bond's relatively low bond dissociation energy facilitates rapid oxidative addition to the palladium(0) catalyst, often under milder conditions than the corresponding bromides or chlorides.[2] This allows for the precise and versatile introduction of a wide array of carbon-based substituents (aryl, alkyl, alkynyl), forming the backbone of many complex bioactive molecules.

  • The Amino Group: The amino group provides a critical vector for further molecular diversification. It can be acylated, alkylated, or used as a handle to build entirely new heterocyclic ring systems, profoundly influencing the final compound's solubility, hydrogen bonding capacity, and ultimately, its biological target affinity.

This dual functionality makes this compound a cornerstone intermediate for synthesizing diverse classes of pharmaceuticals, including antiviral, anticancer, and neurological agents.[1][3][4]

Core Synthetic Transformations and Protocols

The true power of this compound is unlocked through a suite of robust and versatile cross-coupling reactions. This section details the principles and provides validated protocols for the most critical transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl structures, a motif prevalent in kinase inhibitors and other targeted therapies. The reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[5]

Causality & Experimental Rationale: The choice of catalyst, ligand, and base is critical for success, especially with heterocyclic substrates where the pyridine nitrogen can potentially coordinate to and inhibit the palladium catalyst.[6]

  • Catalyst/Ligand: For general applications, a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is robust.[7] For more challenging couplings or to achieve higher yields, a combination of a palladium source like Palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos is recommended.[7] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting oxidative addition step.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to facilitate the transmetalation step, where the organic group is transferred from boron to palladium.[5][7] K₃PO₄ is often preferred for more sensitive substrates.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

ParameterValue/ReagentPurpose/Comment
Reactants This compound (1.0 equiv)Aryl iodide source
Arylboronic acid (1.2 - 1.5 equiv)Coupling partner
Catalyst System Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)Recommended for high efficiency
AlternativePd(dppf)Cl₂ (3-5 mol%)Robust, general-purpose catalyst
Base K₃PO₄, tribasic (2.0 - 3.0 equiv)Activates the boronic acid for transmetalation
Solvent 1,4-Dioxane and Water (e.g., 4:1 v/v)Solvent mixture to dissolve both organic and inorganic reagents
Temperature 90 - 110 °CTypical temperature range
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the Pd(0) catalyst

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, and the palladium catalyst/ligand system.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-aminopyridine.[7]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] This transformation is invaluable for introducing alkynyl moieties, which can act as key pharmacophores or as handles for further chemistry, such as "click" reactions. The reaction is co-catalyzed by palladium and a copper(I) salt.[9]

Causality & Experimental Rationale:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle (similar to Suzuki), while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[10]

  • Base: A mild organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both as a base to deprotonate the terminal alkyne and often as a solvent.

Nintedanib_Workflow start This compound step1 Buchwald-Hartwig Amination (e.g., with N-methylaniline) start->step1 inter1 N-methyl-N-(6-aminopyridin-3-yl)aniline step1->inter1 step2 Acylation with (4-methylpiperazin-1-yl)acetyl chloride inter1->step2 inter2 Key Amine Intermediate step2->inter2 step3 Condensation (Acid-catalyzed) inter2->step3 oxindole Substituted Oxindole (e.g., enol ether) oxindole->step3 nintedanib Nintedanib step3->nintedanib

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Amino-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 5-amino-2-iodopyridine. This valuable building block is frequently employed in the synthesis of complex nitrogen-containing heteroaromatics, which are prevalent in medicinal chemistry. However, its unique electronic and coordinating properties can present challenges in achieving high reaction yields. This guide offers practical, field-proven insights to overcome these hurdles.

Troubleshooting Guide: Addressing Common Issues

This section addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with this compound resulting in low or no yield?

Low yields are a frequent challenge and can stem from several factors, particularly related to catalyst deactivation and suboptimal reaction conditions.

  • Potential Cause 1: Catalyst Inhibition by the Aminopyridine. The nitrogen atom of the pyridine ring and the amino group can coordinate with the palladium catalyst, leading to the formation of inactive complexes and stalling the catalytic cycle.[1][2] This is a well-documented phenomenon often referred to as the "2-pyridyl problem".[2]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and tBuXPhos can sterically shield the palladium center, mitigating inhibitory coordination from the pyridine nitrogen.[3] Consider using pre-formed catalyst complexes (precatalysts) that are more robust and resistant to inhibition.[1]

  • Potential Cause 2: Inefficient Transmetalation. The transfer of the organic group from the boronic acid to the palladium complex can be a rate-limiting step. The choice of base is critical for this step as it activates the boronic acid to form a more nucleophilic boronate species.[4]

    • Solution: Optimize the base. Stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like potassium carbonate (K₂CO₃).[1][5] The base's quality is also crucial; using a fresh, high-purity, and finely powdered base can improve reproducibility.[6][7]

  • Potential Cause 3: Poor Reagent Quality or Degradation. The purity of the this compound and the boronic acid is paramount. Boronic acids, in particular, can be susceptible to decomposition upon storage.[8]

    • Solution: Verify the purity of your starting materials using techniques like NMR before use.[8]

Troubleshooting Workflow for Low Yields

If you are experiencing low yields, follow this logical workflow to diagnose and resolve the issue.

LowYieldTroubleshooting start Low or No Yield Observed check_reagents Verify Reagent Purity (this compound, Boronic Acid) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Degassed Solvents) start->check_conditions optimize_catalyst Optimize Catalyst System (Ligand, Precatalyst, Loading) check_reagents->optimize_catalyst Reagents are pure fail Persistent Low Yield (Re-evaluate Overall Strategy) check_reagents->fail Reagents impure check_conditions->optimize_catalyst Conditions are optimal check_conditions->fail Atmosphere was the issue optimize_base_solvent Optimize Base and Solvent optimize_catalyst->optimize_base_solvent Still low yield success Improved Yield optimize_catalyst->success New catalyst worked optimize_base_solvent->success New conditions worked optimize_base_solvent->fail Further optimization needed

Caption: A logical workflow for troubleshooting low yields.

Question 2: My reaction is suffering from significant side products. What are the common side reactions and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, leading to a complex reaction mixture and reduced yield of the target molecule.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom.[2][5] This side reaction is often promoted by the presence of water and certain bases.[2][6]

    • Mitigation Strategies:

      • Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water.[1][6]

      • Milder Base: If protodeboronation is severe, a weaker base might be necessary, though this can impact the reaction rate.[1]

      • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.[1]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is a common issue, often promoted by the presence of oxygen.[2][5][9]

    • Mitigation Strategies:

      • Inert Atmosphere: Thoroughly degas all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent oxygen from promoting homocoupling.[1][3]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst source or ensuring the complete reduction of a Pd(II) precatalyst can minimize side reactions promoted by Pd(II) species.[6][9]

  • Dehalogenation: The starting this compound can be reduced, replacing the iodine atom with hydrogen.[5][9] This consumes the starting material without forming the desired product.

    • Mitigation Strategies:

      • Optimize Base and Solvent: Some bases and solvents can act as hydride sources, promoting dehalogenation. Screening different combinations can help identify conditions that minimize this side reaction.[9]

      • Shorter Reaction Times: If the desired product forms relatively quickly, shortening the reaction time can reduce the extent of dehalogenation.[6]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand for the Suzuki coupling of this compound?

The choice of catalyst and ligand is critical for success. Due to the coordinating nature of the aminopyridine substrate, a robust catalyst system is required.[1][2]

  • Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[3] However, for challenging substrates like aminopyridines, using precatalysts where the ligand is already bound to the palladium can be more effective.

  • Ligands: Bulky, electron-rich biarylphosphine ligands are highly recommended.[1][3] These ligands stabilize the palladium catalyst, promote the oxidative addition step, and sterically hinder coordination of the pyridine nitrogen.[3] Examples include SPhos, XPhos, and RuPhos.[3]

Q2: What is the role of the base and solvent, and how do I select them?

The base and solvent play crucial roles in the Suzuki-Miyaura coupling and their selection can significantly impact the reaction yield.[10]

  • Base: The primary role of the base is to activate the boronic acid for transmetalation.[4] For aminopyridine substrates, moderately strong inorganic bases are generally preferred.

    • Recommended Bases: K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[1][5] The choice may require empirical optimization for your specific boronic acid partner.

  • Solvent: The solvent must solubilize the reactants and facilitate the interaction of the organic and inorganic components.

    • Recommended Solvents: Aprotic solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF) are common choices.[2] Often, a mixture with water (e.g., dioxane/water 4:1) is used to dissolve the inorganic base.[1][11] However, if protodeboronation is an issue, switching to anhydrous conditions may be necessary.[6]

Q3: What are typical starting conditions for a Suzuki coupling with this compound?

While optimization is often necessary, the following conditions provide a good starting point:

ComponentRecommendationNotes
Aryl Halide This compound1.0 equivalent
Boronic Acid/Ester Arylboronic acid or pinacol ester1.2 - 1.5 equivalents
Palladium Catalyst Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos or SPhos) or a precatalyst1-5 mol% Pd
Base K₃PO₄ or K₂CO₃2-3 equivalents
Solvent 1,4-dioxane/water (4:1) or DMF/waterEnsure the solvent is degassed
Temperature 80-110 °CMonitor for potential decomposition at higher temperatures

Q4: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction's progress.[1] It is advisable to take aliquots from the reaction mixture at regular intervals to determine when the starting material has been consumed and to check for the formation of side products.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

SuzukiCycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 transmetalation->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol: General Procedure

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. It should be adapted and optimized for specific substrates.

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[12]

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).[12]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired product.[1][12]

References

  • Technical Support Center: Optimization of Suzuki Coupling for 2-Aminopyrimidine - Benchchem.
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem.
  • Technical Support Center: Air-Sensitive Suzuki Couplings with Pyridine Boronic Acids - Benchchem.
  • Effect of base and solvent on 6-Chloropyridin-3-amine reactivity - Benchchem.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Aminative Suzuki–Miyaura coupling - Xingwei Li. Available at: [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available at: [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. Available at: [Link]

  • Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a - ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Mickaël Avanthay - ChemRxiv. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

Sources

Preventing homocoupling in Sonogashira reactions of 5-Amino-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Sonogashira reactions, with a specific focus on the coupling of 5-Amino-2-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful C-C bond-forming reaction while minimizing common side reactions, particularly the homocoupling of terminal alkynes (Glaser coupling).

Here, we will move beyond simple procedural lists to explore the underlying chemical principles that govern the success of your reaction. By understanding the "why" behind each step, you will be better equipped to diagnose issues and rationally design robust, high-yielding protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments with this compound.

Q1: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. What are the primary causes and how can I mitigate this?

A1: The formation of a 1,3-diyne byproduct is the most common challenge in Sonogashira reactions and is primarily caused by the copper(I) co-catalyst in the presence of oxygen.[1][2] The copper acetylide intermediate, essential for the Sonogashira catalytic cycle, can undergo oxidative dimerization, leading to the undesired Glaser product.[3][4] The electron-rich nature of this compound can sometimes make the desired cross-coupling reaction sluggish, giving the competing homocoupling pathway more opportunity to occur.

Here are several strategies to suppress this side reaction:

  • Implement Copper-Free Conditions: The most direct approach is to eliminate the copper co-catalyst.[5][6] This removes the primary pathway for Glaser coupling.[7] However, this often requires more reactive palladium catalyst systems, potentially with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, and may necessitate higher reaction temperatures.[5][8]

  • Ensure a Strictly Inert Atmosphere: Oxygen is a key promoter of the oxidative dimerization.[9][10] Therefore, it is critical to rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction.[11][12]

  • Slow Addition of the Alkyne: Adding the terminal alkyne to the reaction mixture slowly over several hours using a syringe pump can keep its concentration low. This disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.[11][12]

  • Optimize the Base: The choice of amine base can influence the rate of homocoupling. Sterically hindered amines can sometimes suppress this side reaction. Alternatively, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be effective, particularly in copper-free protocols.[13]

Q2: My reaction is sluggish or fails to go to completion, even with a copper co-catalyst. What factors should I investigate?

A2: Low reactivity can stem from several sources, ranging from reagent quality to suboptimal reaction conditions.

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation, which renders it inactive.[5] This is often exacerbated by residual oxygen. The formation of palladium black, an inactive agglomerate, can also occur at high temperatures.[14][15]

  • Ligand Choice: The electronic and steric properties of the ligand are crucial. For an electron-rich substrate like this compound, a more electron-rich phosphine ligand may be required to facilitate the oxidative addition step.[8][16]

    • Solution: Screen a variety of phosphine ligands with different steric and electronic properties (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos).[5][16]

  • Solvent Effects: The solvent must effectively dissolve all reaction components, including the polar aminopyridine, the often nonpolar alkyne, and the catalyst complexes.[17] Poor solubility can lead to a slow or incomplete reaction.

    • Solution: A mixture of solvents, such as THF and triethylamine, or the use of a more polar aprotic solvent like DMF or acetonitrile, may be beneficial.[18][14][19] However, be aware that solvent can also influence catalyst stability and activity.[17]

  • Temperature: While Sonogashira reactions are known for proceeding under mild conditions, less reactive aryl halides may require heating to facilitate the oxidative addition step.[18][14]

    • Solution: Gradually increase the reaction temperature, for instance from room temperature to 60-80 °C, while monitoring for product formation and potential decomposition.[5][14]

Q3: The amino group on my pyridine seems to be interfering with the reaction. Is this a known issue?

A3: Yes, the free amine can potentially coordinate to the palladium or copper center, which can interfere with the catalytic cycle.[20] This is particularly relevant for aminopyridines where the nitrogen lone pair can act as a ligand.

  • Solution 1: Use of Copper-Free Conditions: As mentioned, copper can interact with amine functionalities.[20] Switching to a copper-free protocol can often resolve this issue.

  • Solution 2: Ligand Selection: Employing strongly coordinating, bulky phosphine ligands can often outcompete the aminopyridine for coordination to the palladium center, thus maintaining catalytic activity.[5][16]

  • Solution 3: In-situ Protection/Use of a Salt: While less common for this specific substrate, in some cases, converting the amine to its hydrochloride salt can prevent unwanted coordination, though this will also impact its electronic properties and solubility.

Frequently Asked Questions (FAQs)

Q4: What is the mechanistic difference between the Sonogashira cross-coupling and the Glaser homocoupling pathways?

A4: Both reactions proceed through a common copper acetylide intermediate. The divergence lies in the subsequent reaction partner.

  • Sonogashira Pathway: The copper acetylide undergoes transmetalation with the Pd(II)-aryl complex (formed from oxidative addition of this compound to the Pd(0) catalyst). This is followed by reductive elimination to yield the desired cross-coupled product and regenerate the Pd(0) catalyst.[8]

  • Glaser Pathway: In the presence of an oxidant (typically O₂), two molecules of the copper acetylide intermediate undergo oxidative dimerization to form the 1,3-diyne byproduct.[3][18]

Sources

Technical Support Center: Purification of 5-Amino-2-iodopyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 5-amino-2-iodopyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this crucial synthetic intermediate. This compound is a key building block in the synthesis of a variety of bioactive molecules, including antiviral and anticancer agents.[1] Its purity is paramount for the success of subsequent synthetic steps and the integrity of final products.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: The impurity profile of your crude product is largely dictated by the synthetic route employed. A common method for synthesizing this compound is the direct iodination of 2-aminopyridine.[2][3]

Common Impurities Include:

  • Unreacted 2-aminopyridine: This is a frequent impurity if the reaction has not gone to completion.

  • Di-iodinated species: Over-iodination can lead to the formation of di-iodinated pyridines, which can be challenging to separate.

  • Other positional isomers: Depending on the reaction conditions, small amounts of other iodo-substituted aminopyridines might be formed.

  • Residual iodinating reagents and byproducts: For instance, if N-iodosuccinimide (NIS) is used, succinimide will be a byproduct.[4]

A preliminary Thin Layer Chromatography (TLC) analysis is essential to visualize the number and polarity of the impurities present.

Q2: How do I choose the best purification method: recrystallization or column chromatography?

A2: The choice between recrystallization and column chromatography depends on the impurity profile and the desired scale of purification.

  • Recrystallization is ideal when you have a major product that is significantly less soluble than the impurities in a particular solvent system at room temperature. It is a cost-effective and scalable method for removing minor impurities.

  • Column chromatography is the preferred method when your crude product contains multiple impurities with polarities similar to your desired compound. It offers high-resolution separation but can be more time-consuming and expensive, especially for large-scale purifications.

A simple flowchart to guide your decision is presented below:

G start Crude this compound tlc Run TLC Analysis start->tlc decision Assess Impurity Profile tlc->decision recrystallization Recrystallization decision->recrystallization One major spot, minor impurities with different Rf chromatography Column Chromatography decision->chromatography Multiple spots with similar Rf end Pure Product recrystallization->end chromatography->end

Caption: Decision workflow for purification method selection.

Troubleshooting Guides

Section 1: Thin Layer Chromatography (TLC) Analysis

Issue: I'm not getting good separation on my TLC plate.

Solution: Proper TLC analysis is the cornerstone of a successful purification. If you are observing poor separation (e.g., streaking, overlapping spots), consider the following:

  • Solvent System Optimization: The polarity of the mobile phase is critical. For aminopyridines, which are basic, a mixture of a non-polar and a polar solvent is generally effective.

    • Starting Point: A common mobile phase is a mixture of heptane (or hexane) and ethyl acetate.

    • Troubleshooting:

      • If all spots remain at the baseline, the solvent system is not polar enough. Gradually increase the proportion of ethyl acetate.

      • If all spots run to the solvent front, the system is too polar. Increase the proportion of heptane.

  • Addition of a Basic Modifier: The amino group on the pyridine ring can interact strongly with the acidic silica gel on the TLC plate, leading to tailing.[5]

    • Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase. This will neutralize the acidic sites on the silica and improve the spot shape.

  • Visualization: Since this compound has a chromophore, it should be visible under UV light (254 nm). For enhanced visualization, various staining reagents can be used.[6]

Staining ReagentProcedureExpected Result
Ninhydrin Spray the plate with a ninhydrin solution and gently heat.[7][8]Primary and secondary amines will appear as purple or pink spots.
Potassium Permanganate Spray with a dilute aqueous solution of KMnO4.Compounds that can be oxidized will appear as yellow-brown spots on a purple background.
Section 2: Purification by Column Chromatography

Issue: My compound is streaking on the column, leading to poor separation and mixed fractions.

Solution: Streaking on a chromatography column is often due to the same reasons as tailing on a TLC plate: strong interactions between your basic compound and the acidic stationary phase.[5]

Protocol: Column Chromatography of this compound

  • Slurry Preparation:

    • In a beaker, mix silica gel with your chosen mobile phase (e.g., heptane:ethyl acetate with 0.5% triethylamine) to form a slurry.

  • Column Packing:

    • Pour the slurry into your column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase.

    • Adsorb this solution onto a small amount of silica gel.

    • Evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution:

    • Begin eluting with your mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification slurry Prepare Silica Slurry pack Pack Column slurry->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor monitor->elute Adjust Polarity if Needed combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for column chromatography purification.

Issue: My yield is very low after column chromatography.

Solution: Low recovery can be due to irreversible adsorption of your product onto the silica gel.

  • Use a Basic Modifier: As mentioned, adding triethylamine to your eluent is crucial to prevent your basic compound from sticking to the acidic silica.

  • Consider an Alternative Stationary Phase: If low recovery persists, consider using a different stationary phase like neutral or basic alumina, which is more suitable for basic compounds.[5]

Section 3: Purification by Recrystallization

Issue: I can't find a suitable solvent for recrystallization.

Solution: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[9] this compound has slight solubility in chloroform and DMSO.[10]

Protocol: Recrystallization of this compound

  • Solvent Screening:

    • Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, toluene, water, or mixtures) at room temperature and upon heating.

  • Dissolution:

    • In a flask, add a minimal amount of the hot solvent you've selected to your crude product until it fully dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

A patent from 1925 suggests that after treating the crude product with a strong alkali, the resulting solid can be recrystallized from benzene and water.[11]

Issue: My product is "oiling out" instead of crystallizing.

Solution: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound (Melting point of this compound is approximately 128-131 °C).

  • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.

  • Use a Lower-Boiling Solvent: If possible, choose a solvent with a lower boiling point.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can provide a nucleation site for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to induce crystallization.

By systematically applying these troubleshooting steps and understanding the chemical principles behind them, you can significantly improve the purity and yield of your this compound.

References

  • Unknown. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Unknown. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). DE454695C - Process for the preparation of 2-amino-5-iodopyridine.
  • Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • PubMed. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-Amino-5-iodopyridine, 25g, Each. Retrieved from [Link]

  • Hindawi. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Retrieved from [Link]

  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • IFSC. (n.d.). Prática 3 Separation of Amino Acids by Thin Layer Chromatography.doc. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • Alkali Scientific. (n.d.). 2-Amino-5-iodopyridine, 1 X 1 g (516392-1G). Retrieved from [Link]

  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]

  • oc-praktikum.de. (n.d.). TLC of aminoacids and short peptides. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for 5-Amino-2-iodopyridine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-amino-2-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation, which is crucial for the synthesis of various biologically active compounds.[1][2] Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve optimal results in your experiments.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[1] However, the presence of the amino group on the pyridine ring in this compound can introduce challenges, such as catalyst inhibition through coordination with the palladium center.[1][3] Therefore, the careful selection of the catalyst, ligand, base, and solvent system is paramount for a successful reaction.

Troubleshooting Guide

This section addresses specific issues you might encounter during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Observing minimal or no formation of the desired coupled product is a common frustration. Several factors can contribute to this outcome.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Catalyst Inhibition/Deactivation Employ bulky, electron-rich phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4] Consider using palladium pre-catalysts which can be more robust.[5]The lone pair of electrons on the amino group can coordinate to the palladium center, leading to the formation of inactive catalyst species.[6] Bulky ligands sterically shield the palladium, preventing this inhibitory coordination and promoting the desired catalytic cycle.[4][6]
Inefficient Oxidative Addition While the C-I bond is generally reactive, ensure your catalyst system is sufficiently active.[7] Electron-rich ligands facilitate the oxidative addition step.[8]Oxidative addition of the aryl iodide to the Pd(0) complex is the initial and often rate-determining step in the catalytic cycle.[9] A highly active catalyst is crucial for this step to proceed efficiently.
Suboptimal Reaction Conditions Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, THF, toluene, often with water).[10] Gradually increase the reaction temperature while monitoring for side reactions.[10][11]The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[4] The choice of solvent and temperature can significantly impact reagent solubility and reaction kinetics.
Poor Reagent Quality Verify the purity of your this compound and boronic acid. Boronic acids can degrade over time through protodeboronation.[10][12]Impurities in starting materials can poison the catalyst or lead to unwanted side reactions, ultimately reducing the yield of the desired product.
Presence of Oxygen Thoroughly degas all solvents and ensure the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen) throughout.[5][10] The formation of palladium black can indicate catalyst decomposition due to oxygen.[5]The active Pd(0) species is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is critical for catalyst longevity and activity.

Troubleshooting Workflow for Low Yield:

Caption: Logical workflow for troubleshooting low product yield.

Issue 2: Significant Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS can complicate purification and reduce your overall yield.

Common Side Reactions & Mitigation Strategies:

Side ReactionDescriptionMitigation Strategy
Dehalogenation The iodine atom on the pyridine ring is replaced by a hydrogen atom.[13][14]This can be promoted by the free N-H group.[13] Consider protecting the amino group (e.g., with a Boc group).[13] Also, using milder bases and shorter reaction times can help.[5]
Protodeboronation The boronic acid is converted back to the corresponding arene.[5][12]This is often caused by excess water and/or strong basic conditions. Minimize the amount of water in the reaction or use anhydrous conditions if possible.[5][13] Shorter reaction times are also beneficial.[5]
Homocoupling Dimerization of the boronic acid reagent or the this compound.[6][13]This is often promoted by the presence of oxygen.[6] Ensure a thoroughly degassed reaction mixture and a robust inert atmosphere.[5] Bulky ligands can also suppress homocoupling.[15]

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand combination is a good starting point for the Suzuki coupling of this compound?

A good starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[4] These ligands are known to be effective for challenging substrates, including nitrogen-containing heterocycles, as they promote the desired catalytic cycle while mitigating catalyst inhibition by the amino group.[2][4] A catalyst loading of 2-5 mol% is typical.[3]

Q2: What is the role of the base, and which one should I choose?

The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[4] For challenging couplings like this, a stronger inorganic base such as potassium phosphate (K₃PO₄) is often effective.[4] Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also commonly used and worth screening.[4][10]

Q3: What are the recommended solvents for this reaction?

Aprotic polar solvents are generally used.[10] A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a very common and effective solvent system.[1] Other solvents to consider are tetrahydrofuran (THF) or toluene, also often with a small amount of water.[10][11] The water is necessary to solubilize the inorganic base.

Q4: Do I need to protect the amino group on the this compound?

While modern catalyst systems with bulky ligands can often achieve high yields without protection,[2] protecting the amino group (e.g., as a Boc-carbamate) is a valid strategy if you are experiencing significant dehalogenation or low yields due to catalyst inhibition.[13] However, this adds extra steps to your synthesis (protection and deprotection).

Q5: My reaction mixture turns black. What does this mean?

The formation of a black precipitate, known as palladium black, indicates the decomposition of your homogeneous palladium catalyst into an inactive, heterogeneous form.[5] This is often caused by the presence of oxygen, high temperatures, or impurities.[5] If this occurs, the reaction will likely stall. It is crucial to ensure all reagents and solvents are pure and that the reaction is rigorously maintained under an inert atmosphere.[5]

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound. These should be considered starting points and may require optimization for your specific arylboronic acid.

Protocol 1: General Procedure with Pd(OAc)₂ / SPhos

This protocol utilizes a common and effective catalyst system for this type of transformation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2-3 mol%)

  • SPhos (4-6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane, degassed

  • Water, degassed

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[10]

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Catalytic Cycle Visualization:

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[3][9]

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-4-chloropyridine.
  • ACS Publications. (2025).
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines.
  • Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • BenchChem. (2025). choosing the right ligand for Suzuki coupling of an iodo-chloropyridine.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • BenchChem. (2025). Identifying common side products in 5-Amino-2-bromonicotinamide reactions.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Dalton Transactions (RSC Publishing). (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 5-Amino-2-bromobenzonitrile.
  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine....
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Technical Support Center: Ligand Effects in Palladium-Catalyzed Reactions of 5-Amino-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and field-proven insights for palladium-catalyzed cross-coupling reactions involving the versatile but challenging substrate, 5-Amino-2-iodopyridine. The inherent properties of this molecule often lead to common pitfalls, which can be overcome with a rational approach to ligand and condition selection.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial hurdles encountered when working with this compound.

Q1: Why are my reaction yields consistently low or zero when using this compound?

A1: This is the most prevalent issue and typically stems from catalyst inhibition or deactivation. This compound possesses two Lewis basic sites: the pyridine ring nitrogen and the exocyclic amino group.[1] Both nitrogen atoms can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that effectively "poison" the catalyst and halt the reaction.[2][3] The electron-donating nature of the amino group can also decrease the reactivity of the C-I bond towards the crucial oxidative addition step.[1]

Q2: I'm seeing a complex mixture of byproducts. What are the most common side reactions?

A2: Besides catalyst inhibition, several side reactions can plague your coupling. The most common include:

  • Dehalogenation: The starting this compound is reduced to 5-aminopyridine. This can be caused by hydride sources in the reaction mixture, such as certain alcohol solvents or amine bases.[4]

  • Protodeboronation (Suzuki Coupling): The boronic acid coupling partner reacts with trace water or other protic sources to revert to the corresponding arene, reducing the amount available for cross-coupling.[1]

  • Homocoupling (Suzuki & Sonogashira): The boronic acid (Suzuki) or terminal alkyne (Sonogashira) couples with itself. This is often exacerbated by the presence of oxygen or, in the case of Sonogashira, high concentrations of the copper co-catalyst.[4][5][6]

Q3: Which class of ligand is a better starting point: phosphines or N-Heterocyclic Carbenes (NHCs)?

A3: For this specific substrate class, bulky, electron-rich phosphine ligands are the most validated and reliable starting point. Specifically, the biarylphosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) are highly effective.[7] Their steric bulk is the key to success, as it creates a coordinatively saturated environment around the palladium atom, physically blocking the pyridine nitrogen from binding and deactivating the catalyst.[2][8]

N-Heterocyclic Carbenes (NHCs) are an excellent alternative and can be superior in some cases. They are very strong σ-donors and form highly stable bonds with palladium, which can prevent catalyst decomposition, especially at high temperatures.[9][10] If reactions with phosphine ligands are failing due to catalyst instability, screening a set of NHC ligands is a logical next step.

Q4: How critical is the choice of base, and how does it interact with my ligand?

A4: The base is crucial and its choice is not independent of the ligand. The base's primary role is in the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig, Sonogashira) step. For aminopyridine substrates, weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often more effective than strong bases like NaOtBu or NaOH.[11] Strong bases can sometimes promote side reactions or degradation of sensitive substrates. The combination of a bulky, electron-rich ligand with a moderately weak base like K₃PO₄ often provides a good balance of reactivity and stability for the catalytic system.

Part 2: Deep-Dive Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling Issues

The Suzuki coupling is a workhorse reaction, but the dual coordinating nature of this compound presents unique challenges.

This is the most common failure mode and requires a systematic evaluation of the catalyst system.

Logical Troubleshooting Workflow

start Low/No Yield Observed check_inert 1. Verify Inert Atmosphere (Degassing, Ar/N2 blanket) start->check_inert check_reagents 2. Check Reagent Quality (Boronic acid stability, solvent purity) check_inert->check_reagents If no improvement eval_ligand 3. Evaluate Ligand Choice (Is it bulky & electron-rich?) check_reagents->eval_ligand If no improvement eval_base 4. Screen Bases (K₃PO₄, Cs₂CO₃) eval_ligand->eval_base If no improvement eval_temp 5. Adjust Temperature (Increase in 10°C increments) eval_base->eval_temp If still low success Optimization Successful eval_temp->success Yield improves

Caption: A logical workflow for troubleshooting low yields.

Causality & Solutions

  • Catalyst Inhibition by Substrate: The primary suspect. The lone pair on the pyridine nitrogen binds to Pd, shutting down the catalytic cycle.

    • Solution 1: Switch to Bulky Ligands: This is the most effective solution. Ligands like SPhos, XPhos, or RuPhos create a steric shield around the palladium, preventing the pyridine from coordinating.[1][7] The electron-rich nature of these ligands also accelerates the oxidative addition of the C-I bond.[12][13]

    • Solution 2: Use a Pre-catalyst: Modern G3 or G4 Buchwald pre-catalysts are often more effective than generating the catalyst in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃. They provide a more reliable and rapid generation of the active LPd(0) species.[11]

  • Side Reaction Dominance:

    • Protodeboronation: Your boronic acid is being destroyed before it can couple.

      • Solution: Switch from a boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester.[1] Alternatively, ensure your reaction is performed under strictly anhydrous conditions.

    • Dehalogenation: Your starting material is being reduced.

      • Solution: Ensure solvents are not potential hydride sources (e.g., some alcohols under basic conditions).[8] Optimize reaction time to avoid prolonged exposure of the starting material to the catalytic system after product formation is complete.

Guide 2: Buchwald-Hartwig Amination Issues

While you are starting with an amine, you may wish to perform a second C-N coupling on a different part of a larger molecule, or use this compound as a coupling partner itself in a more complex scheme. The principles remain the same.

  • Causality & Solutions:

    • Ligand Incompatibility: Not all ligands that are good for Suzuki coupling are optimal for C-N coupling. While bulky biarylphosphines are still a top choice, ferrocene-based ligands like Josiphos or chelating bisphosphines like Xantphos have also shown great efficacy in aminations of halopyridines.[14][15][16]

    • Incorrect Base Selection: Buchwald-Hartwig aminations are highly sensitive to the base. While strong bases like NaOtBu often give the fastest rates, they can be incompatible with other functional groups.[8] For a sensitive substrate, weaker bases like Cs₂CO₃ or K₃PO₄ are excellent alternatives, though they may require higher temperatures or longer reaction times.[8]

    • Solvent Inhibition: Avoid using solvents like acetonitrile or pyridine itself, as they can coordinate to the palladium catalyst and inhibit the reaction.[8] Toluene and 1,4-dioxane are the most reliable choices.[8]

Guide 3: Sonogashira Coupling Issues

The Sonogashira coupling provides access to valuable alkynylated aminopyridines.

  • Causality & Solutions:

    • Copper-Mediated Dimerization: The classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI), which is highly effective at promoting the desired reaction but is also the primary cause of alkyne homocoupling to form a diyne byproduct.[5]

      • Solution 1 (Preferred): Switch to a "copper-free" Sonogashira protocol. These protocols rely on a highly active palladium/ligand system and a suitable amine base to effect the coupling without the need for copper, completely eliminating the Glaser side reaction.[5]

      • Solution 2: If using copper, minimize its loading to the lowest effective level. Ensure rigorous deoxygenation, as O₂ promotes Glaser coupling.[5]

    • Slow Cross-Coupling: If the desired Pd-catalyzed cross-coupling is slow due to steric hindrance or suboptimal conditions, the competing copper-catalyzed homocoupling can become the dominant pathway.

      • Solution: Optimize the palladium catalyst system first. Use bulky, electron-rich phosphine or NHC ligands to accelerate the rate-limiting oxidative addition step, making the cross-coupling kinetically favored over homocoupling.[5]

Part 3: Ligand Performance Data

The selection of the ligand is the single most critical parameter for success. The following table summarizes the performance of common ligand classes for challenging pyridine substrates.

Ligand ClassExample Ligand(s)Key Strengths for AminopyridinesCommon Issues / ConsiderationsTypical Conditions
Bulky Biarylphosphines SPhos, XPhos, RuPhosHigh Success Rate. Excellent steric shielding prevents catalyst poisoning. Electron-rich nature promotes oxidative addition.[7]Can be air-sensitive. Pre-catalysts are recommended for reproducibility.[11]Pd(OAc)₂ or Pre-catalyst (1-3 mol%), Ligand (2-6 mol%), K₃PO₄ or Cs₂CO₃, Toluene or Dioxane, 80-110 °C.[11][17]
N-Heterocyclic Carbenes (NHCs) IPr, SImesHigh Catalyst Stability. Strong Pd-C bond resists decomposition at high temperatures. Strong σ-donors.[9][10]Can be less effective at very low temperatures. Pre-catalyst (e.g., PEPPSI-type) is often required.Pd-NHC Pre-catalyst (1-5 mol%), NaOtBu or K₂CO₃, Dioxane or Toluene, 100-120 °C.[15]
Chelating Diphosphines XantphosWide bite angle can promote reductive elimination. Often used in Buchwald-Hartwig aminations.[15]Can be less effective for the most sterically hindered substrates compared to monodentate biarylphosphines.Pd₂(dba)₃ (2-5 mol%), Ligand (4-10 mol%), Cs₂CO₃, Dioxane, 100-110 °C.[15]
Ferrocene-based Josiphos-typeRobust and effective for C-N couplings, particularly with challenging heteroaryl chlorides.[14]Less commonly screened for Suzuki couplings compared to biarylphosphines.Pd(OAc)₂ (2 mol%), Ligand (2.5 mol%), NaOtBu, Toluene, 100 °C.[14]

Part 4: Experimental Protocols

These protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Suzuki-Miyaura Coupling using an SPhos Pre-catalyst

This protocol is recommended for achieving high yields with a broad range of aryl- and heteroarylboronic acids.

Reaction Setup Visualization

cluster_0 In Schlenk Flask cluster_1 Atmosphere Control cluster_2 Reagent Addition (via Syringe) cluster_3 Reaction A This compound (1.0 eq) D Evacuate & Backfill with Argon (3x) A->D B Arylboronic Acid (1.5 eq) B->D C K₃PO₄ (3.0 eq) C->D E Add SPhos Pd G3 Pre-catalyst (2 mol%) D->E Establish Inert Atm. F Add Degassed Solvent (e.g., Dioxane/H₂O 10:1) E->F G Heat to 100 °C with Vigorous Stirring F->G H Monitor by TLC/LC-MS G->H

Caption: General workflow for Suzuki coupling setup.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • SPhos Pd G3 Pre-catalyst (2 mol%)

  • Potassium phosphate (K₃PO₄), tribasic, finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.[17]

  • Add the SPhos Pd G3 pre-catalyst.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[18]

  • Using a syringe, add degassed 1,4-dioxane and degassed water (a 10:1 ratio is a good starting point) to achieve a substrate concentration of approximately 0.1 M.[17]

  • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[17]

Protocol 2: General Buchwald-Hartwig Amination

Materials:

  • This compound (if used as electrophile) (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • RuPhos Pd G3 Pre-catalyst (2-4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add the aryl iodide, cesium carbonate, and the RuPhos pre-catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe, followed by the amine nucleophile.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and proceed with a standard aqueous workup and purification as described in the Suzuki protocol.

Part 5: References

  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. BenchChem.

  • Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. BenchChem.

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem.

  • Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Aminopyridines. BenchChem.

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie (International Ed. in English). [Link]

  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem.

  • Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines. BenchChem.

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Amino acid-derived N-heterocyclic carbene palladium complexes for aqueous phase Suzuki–Miyaura couplings. RSC Publishing. [Link]

  • N-Heterocyclic Carbenes as Ligands in Palladium-Catalyzed Tsuji—Trost Allylic Substitution. ResearchGate. [Link]

  • CHAPTER 9: NHC–Palladium Complexes in Catalysis. Royal Society of Chemistry. [Link]

  • Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions. Chemistry – A European Journal. [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • N-heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Semantic Scholar. [Link]

  • Oxidative addition to palladium(0) diphosphine complexes: observations of mechanistic complexity with iodobenzene as reactant. Dalton Transactions. [Link]

  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0). Journal of the American Chemical Society. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. BenchChem.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. BenchChem.

  • Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates. BenchChem.

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Hartwig Group, UC Berkeley. [Link]

  • Oxidative Addition to Palladium(0) Diphosphine Complexes: Observations of Mechanistic Complexity with Iodobenzene as Reactant. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. BenchChem.

  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Iodo-5-methylthiophene. BenchChem.

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

Sources

Technical Support Center: Base Selection for Sonogashira Coupling with 5-Amino-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide in-depth technical support for researchers encountering challenges with the Sonogashira coupling of 5-amino-2-iodopyridine. This substrate, while valuable, presents unique difficulties due to the electronic and coordinating properties of the aminopyridine scaffold. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the Sonogashira coupling of this compound more challenging than with simple iodobenzene?

A1: The difficulty arises from the inherent properties of the this compound substrate. The pyridine nitrogen and the amino group are both Lewis basic sites. The lone pair of electrons on the pyridine nitrogen, and to a lesser extent the amino group, can coordinate with the palladium catalyst.[1] This coordination can form inactive or less active palladium complexes, effectively sequestering the catalyst from the reaction cycle and leading to low conversion.[2] Furthermore, the electron-donating nature of the amino group makes the C-I bond stronger and less susceptible to oxidative addition, which is a critical step in the catalytic cycle.

Q2: What are the fundamental roles of a base in the Sonogashira reaction?

A2: The base serves two primary, essential functions in the Sonogashira catalytic cycle:

  • Deprotonation of the Alkyne: The base removes the acidic terminal proton from the alkyne, generating a nucleophilic acetylide species.[3] In the classic copper-co-catalyzed mechanism, this acetylide then coordinates with copper(I) to form a copper acetylide intermediate.[4][5]

  • Neutralization of Acid Byproduct: The coupling reaction generates a hydrogen halide (HI in this case) as a byproduct. The base neutralizes this acid, preventing it from protonating the acetylide, deactivating the amine base, or creating an acidic environment that could lead to catalyst decomposition or unwanted side reactions.[3]

Q3: What are the main classes of bases used for this reaction, and what are the general trade-offs?

A3: Bases for Sonogashira couplings are broadly categorized as organic amine bases or inorganic bases.

  • Amine Bases (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)): These are traditional choices and can often serve as both the base and the solvent.[4][6] However, with a substrate like this compound, they can exacerbate the problem of catalyst inhibition by competing for coordination sites on the palladium center.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are frequently used in modern, often copper-free, protocols.[7][8] They are non-coordinating to the palladium catalyst, thereby circumventing the inhibition issue caused by amine bases or the aminopyridine substrate itself. Their use often requires careful solvent selection to ensure sufficient solubility and reactivity.[8]

Troubleshooting Guide: Base-Related Issues

Q: My reaction yield is low or the reaction has stalled completely. How do I troubleshoot this based on my choice of base?

A: Low conversion is the most common issue and can often be traced back to the base and its interaction with the catalytic system.

  • Problem: Catalyst Inhibition by a Coordinating Base.

    • Diagnosis: You are using an amine base (like Et₃N or piperidine) and observe little to no product formation, even with a typically reliable catalyst system. The reaction mixture may remain clear with no signs of palladium black formation, suggesting the catalyst is soluble but inactive.

    • Causality: Both the amine base and the aminopyridine substrate are competing to bind to the palladium catalyst, preventing it from participating in the catalytic cycle.[1][2]

    • Solution: Switch to a non-coordinating inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. This eliminates competition for the catalyst's active site.

  • Problem: Insufficient Basicity.

    • Diagnosis: The reaction starts but proceeds very slowly or stalls after partial conversion. This is common when using a weak base with an alkyne that has a relatively high pKa (less acidic).

    • Causality: The base is not strong enough to deprotonate the terminal alkyne efficiently, making the formation of the crucial acetylide intermediate the rate-limiting step.

    • Solution: Choose a stronger base. Refer to the pKa table below. If you are using K₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃. Ensure the chosen base is sufficiently soluble in your reaction solvent.

  • Problem: Poor Base Solubility.

    • Diagnosis: The reaction is sluggish and inconsistent, particularly if you are using an inorganic base like K₂CO₃ in a non-polar solvent like toluene.

    • Causality: If the base is not dissolved, the reaction is limited by the surface area of the solid base. Deprotonation of the alkyne will be slow and inefficient.[8]

    • Solution: Improve solubility by (a) switching to a more polar aprotic solvent like DMF or DMSO, (b) using a more soluble base (e.g., Cs₂CO₃ is often more soluble than K₂CO₃ in organic solvents), or (c) adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if operating in a biphasic or suspension system.

Q: I am observing a significant amount of alkyne homocoupling (Glaser product). How is this related to the base?

A: While not directly caused by the base, the reaction protocol, which includes the base, is critical.

  • Diagnosis: You isolate a significant byproduct that corresponds to the dimer of your terminal alkyne.

  • Causality: This side reaction, known as Glaser or Hay coupling, is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[4][9] Traditional Sonogashira conditions using a Pd/Cu system and an amine base are prone to this issue if anaerobic conditions are not strictly maintained.

  • Solution: The most robust solution is to switch to a copper-free protocol .[10][11] Copper-free systems almost always utilize an inorganic base (e.g., carbonates, phosphates) and often a specific ligand set (e.g., bulky phosphines) to facilitate the catalytic cycle without the need for copper. This completely eliminates the primary pathway for homocoupling.

Q: My starting material is being consumed, but I am not getting the desired product. I suspect protodeiodination. Why?

A: The electron-rich nature of this compound makes it susceptible to this side reaction.

  • Diagnosis: LC-MS or ¹H NMR analysis shows the presence of 3-aminopyridine (the product of replacing iodine with hydrogen) in the crude reaction mixture.

  • Causality: This occurs when the aryl-palladium intermediate is protonated before it can couple with the acetylide. This is more likely to happen with very strong bases, high temperatures, or in the presence of protic impurities (like water).[8]

  • Solution:

    • Use a Milder Base: If you are using a very strong base like an alkoxide, switch to a carbonate or phosphate.

    • Lower the Reaction Temperature: High temperatures can accelerate side reactions.

    • Ensure Anhydrous Conditions: Use dry solvents and high-purity, anhydrous base to minimize sources of protons.[12]

Data and Protocols

Base Selection Reference Table

The choice of base is a critical parameter that must be optimized. The following table provides a starting point for selection based on general properties.

BasepKa (Conjugate Acid)TypeKey Considerations for this compound
Triethylamine (Et₃N)~10.7Organic (Amine)Prone to causing catalyst inhibition; can also act as solvent.[4]
Diisopropylethylamine (DIPEA)~10.8Organic (Amine)Sterically hindered, less coordinating than Et₃N, but can still inhibit the catalyst.
Piperidine~11.1Organic (Amine)Stronger amine base, but also a potent coordinating agent. High risk of inhibition.
Potassium Carbonate (K₂CO₃)~10.3InorganicGood, mild choice for copper-free systems. Solubility can be an issue.[8]
Cesium Carbonate (Cs₂CO₃)~10.3InorganicMore soluble than K₂CO₃ in many organic solvents, often leading to faster reactions.[13]
Potassium Phosphate (K₃PO₄)~12.3InorganicStronger inorganic base, effective for less acidic alkynes.[7]

Experimental Protocols

Protocol 1: Standard Pd/Cu Catalyzed Sonogashira (Amine Base)

This protocol represents a traditional approach. It is susceptible to the issues of catalyst inhibition and homocoupling and serves as a baseline for comparison.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous THF and anhydrous Et₃N (typically a 2:1 to 3:1 ratio of THF:Et₃N).

  • Stir the mixture for 5 minutes to allow for catalyst dissolution and activation.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C) while monitoring by TLC or LC-MS.

  • Workup: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl to remove copper salts, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Protocol 2: Optimized Copper-Free Sonogashira (Inorganic Base)

This protocol is designed to circumvent catalyst inhibition and alkyne homocoupling, making it a more robust choice for this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%) (or other suitable bulky phosphine ligand)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Stir the mixture at room temperature for 15 minutes to allow for the formation of the active Pd(0) catalyst.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the mixture three times with water to remove DMF and the inorganic base, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Visualization of Troubleshooting Logic

The following diagram outlines the decision-making process for troubleshooting common base-related issues in this specific Sonogashira coupling.

Caption: Troubleshooting flowchart for base selection.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). [Link]

  • Sonogashira coupling - Wikipedia. (2024). [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). [Link]

  • Sonogashira Coupling Definition - Fiveable. (n.d.). [Link]

  • Sonogashira coupling . (n.d.). [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). [Link]

  • Influence of base on the Sonogashira coupling reaction - ResearchGate. (n.d.). [Link]

  • Mechanism of Pd/Cu‐catalyzed Sonogashira coupling - ResearchGate. (n.d.). [Link]

  • Pd‐ and Cu‐catalyzed Sonogashira cross‐coupling reactions - ResearchGate. (n.d.). [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances. (2021). [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. (2008). [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (2021). [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH. (2014). [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021). [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (2017). [Link]

  • Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air - ResearchGate. (2015). [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6- - ePrints Soton. (n.d.). [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate. (2017). [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling . (n.d.). [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Semantic Scholar. (2017). [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020). [Link]

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Technical Support Center: Improving the Solubility of 5-Amino-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-Amino-2-iodopyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this important synthetic intermediate. As a key building block in pharmaceutical development and organic synthesis, handling this compound effectively is critical for experimental success.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its dissolution in organic solvents.

Part 1: Frequently Asked Questions - Understanding the Molecule

This section addresses the fundamental physicochemical properties of this compound that govern its solubility behavior.

Q1: What are the key structural features of this compound that influence its solubility?

Answer: The solubility of this compound is dictated by a combination of competing intermolecular forces originating from its unique structure:

  • Hydrogen Bonding: The primary amine (-NH₂) group at the 5-position and the nitrogen atom within the pyridine ring are both capable of forming strong hydrogen bonds.[4][5] The amine acts as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor. These strong, directional interactions contribute to a stable crystal lattice, making it difficult for solvent molecules to break apart the solid state.

  • Basicity: Like most amines, the lone pair of electrons on the nitrogen atom makes this compound a weak base.[6] This basicity is a critical property that can be exploited to dramatically alter its solubility profile through pH modification.

  • Aromatic System: The pyridine ring provides a non-polar, aromatic surface area, allowing for van der Waals interactions and potential π-stacking. This contributes to its solubility in some organic solvents.

  • Iodine Substituent: The large, heavy iodine atom at the 2-position increases the molecule's overall molecular weight (220.01 g/mol ) and polarizability, further influencing its interaction with solvents.[2][7]

The molecule's character is therefore amphiphilic—possessing both polar (amine, pyridine nitrogen) and non-polar (aromatic ring, iodine) regions. This is why it does not dissolve readily in all solvent classes.

Q2: What is the general solubility profile of this compound?

Answer: The empirical data for this compound shows a specific and limited solubility profile. It is consistently reported as being insoluble in water.[1][8] Its solubility in organic solvents is variable, with better performance in polar organic solvents.

Part 2: Solubility Data and Initial Solvent Selection

A systematic approach to solvent selection is the most efficient path to success. The following table summarizes known and predicted solubility data to guide your initial choices.

Table 1: Solubility of this compound in Common Laboratory Solvents
Solvent ClassSolvent NameChemical FormulaSolubilityRationale & Comments
Polar Protic MethanolCH₃OHSoluble Excellent choice. The hydroxyl group can effectively hydrogen bond with both the amine and pyridine nitrogen, disrupting the solute's crystal lattice.
EthanolC₂H₅OHLikely SolubleSimilar to methanol, should be effective.
Polar Aprotic Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSlightly Soluble[8]A strong hydrogen bond acceptor. Useful, especially with heating, but high boiling point can be problematic for removal.
Dimethylformamide (DMF)(CH₃)₂NC(O)HLikely SolubleSimilar to DMSO, a good candidate for dissolving polar compounds.
Tetrahydrofuran (THF)C₄H₈OSparingly SolubleModerate polarity. May require heating or use as a co-solvent.
Acetonitrile (ACN)CH₃CNSparingly SolubleLess effective than other polar aprotics for this specific structure.
Halogenated Chloroform (CHCl₃)CHCl₃Slightly Soluble[8]The slight acidity of the C-H bond allows for weak hydrogen bonding.
Dichloromethane (DCM)CH₂Cl₂Poorly SolubleLower polarity than chloroform; generally not a good first choice.
Non-Polar TolueneC₇H₈InsolubleLacks the ability to form hydrogen bonds required to break the crystal lattice.
HexanesC₆H₁₄InsolubleVan der Waals forces are insufficient to overcome the strong intermolecular forces of the solute.
Aqueous WaterH₂OInsoluble [1][8]The large, non-polar surface area of the iodopyridine ring dominates, leading to hydrophobicity.
Workflow for Systematic Solvent Screening

For a new batch or when establishing a new reaction, a systematic screening process is recommended. The following workflow provides a logical progression from the most likely to least likely solvent candidates.

G start Start: Weigh 5-10 mg of This compound methanol Test Methanol start->methanol dmso Test DMSO or DMF methanol->dmso If insoluble thf Test THF (with gentle heating) dmso->thf If insoluble chloroform Test Chloroform thf->chloroform If insoluble cosolvent Proceed to Co-Solvent Strategy chloroform->cosolvent If insoluble

Caption: Systematic workflow for initial solvent selection.

Part 3: Troubleshooting Common Solubility Issues

This section provides a question-and-answer formatted guide to resolving specific solubility challenges during your experiments.

Q3: My this compound is not dissolving, or is only sparingly soluble, in my chosen solvent (e.g., THF, Chloroform). What are my options?

Answer: When initial solvent choices are not effective, a tiered approach involving physical and chemical methods can be employed.

  • Increase Agitation: Ensure the mixture is being stirred vigorously. This increases the interaction between the solvent and the solute surface.

  • Increase Surface Area: If the material is crystalline, gently grind it to a fine powder using a mortar and pestle. This increases the surface area available for solvation.

  • Apply Gentle Heat: Warming the mixture to 40-50°C can provide the necessary energy to overcome the crystal lattice energy. Caution: Be aware of the solvent's boiling point and the thermal stability of your compound. Do not heat indefinitely; if it does not dissolve after 10-15 minutes of warming, this method is likely insufficient.

If a single solvent is ineffective, a co-solvent system can be highly successful. The principle is to use a primary solvent that is compatible with your reaction conditions and add a small amount of a "power" solvent to aid dissolution.[9][10]

  • Mechanism: The strong co-solvent (e.g., Methanol or DMSO) preferentially interacts with the solute molecules, breaking the strong solute-solute hydrogen bonds. This allows the primary, bulk solvent to then solvate the individual molecules.

  • Example Application: If your reaction needs to be run in THF but the compound won't dissolve, create a concentrated slurry of the this compound in the minimum amount of THF. Then, add DMSO or Methanol dropwise while stirring vigorously until the solid dissolves. Typically, a co-solvent volume of 1-10% of the total volume is sufficient.

This is the most powerful method for dissolving amines. By leveraging the basicity of the amino group, you can convert the neutral "free base" into a highly polar salt.[6]

  • Mechanism: Reacting the amine with an acid (e.g., hydrochloric acid) protonates the amino group, forming an ammonium salt (5-Ammonio-2-iodopyridinium chloride). This ionic salt is typically highly soluble in polar solvents like water, methanol, or ethanol, but insoluble in non-polar organic solvents like ether or hexanes.

  • When to Use This: This method is ideal when you need to perform an aqueous extraction to separate the amine from non-basic impurities or when your subsequent reaction is performed in a polar protic solvent.

Decision-Making Flowchart for Troubleshooting

G start Problem: Compound is insoluble/sparingly soluble tier1 Tier 1: Physical Methods - Increase Stirring - Grind Solid - Gentle Heat (40-50°C) start->tier1 q1 Is it dissolved? tier1->q1 tier2 Tier 2: Co-Solvent System - Add 1-10% DMSO or MeOH to your bulk solvent q2 Is it dissolved? tier2->q2 tier3 Tier 3: Chemical Modification - Form a salt using HCl (for polar solvents) success Success: Proceed with Experiment tier3->success Solution in Polar Solvent q1->tier2 No q1->success Yes q2->tier3 No q2->success Yes

Caption: Troubleshooting workflow for solubility issues.

Part 4: Detailed Experimental Protocols
Protocol 1: Systematic Solubility Screening
  • Preparation: Aliquot ~5 mg of this compound into separate, labeled 1-dram vials.

  • Solvent Addition: Add 0.5 mL of a chosen solvent (e.g., Methanol) to the first vial.

  • Agitation: Cap the vial and vortex/stir vigorously for 2 minutes at room temperature.

  • Observation: Observe the vial against a dark background. If the solid is fully dissolved with no visible particles, the compound is soluble (>10 mg/mL).

  • Iteration: If the solid is not dissolved, repeat steps 2-4 with the next solvent on the list (Table 1).

Protocol 2: Improving Solubility via Co-Solvent Addition
  • Primary Slurry: Add the full amount of this compound to your reaction vessel with 80-90% of your final desired volume of the primary (bulk) solvent (e.g., THF).

  • Stirring: Begin vigorous stirring to create a uniform suspension.

  • Co-Solvent Titration: Using a pipette, add the co-solvent (e.g., DMSO) dropwise to the slurry.

  • Observation: Continue adding the co-solvent slowly until all solid material has dissolved.

  • Final Volume: Add the remaining primary solvent to reach the final target concentration.

Protocol 3: Improving Solubility via Salt Formation
  • Suspension: Suspend the this compound in a polar solvent such as water or ethanol.

  • Acidification: While stirring, slowly add a 1M solution of hydrochloric acid (HCl) dropwise.

  • Monitoring: Monitor the pH of the solution. Continue adding acid until the solid dissolves and the solution becomes acidic (pH 2-3).

  • Result: The resulting clear solution now contains the highly soluble aminopyridinium hydrochloride salt. Note: If the free base is required for a subsequent reaction, it must be regenerated by adding a base (e.g., NaOH, NaHCO₃) to neutralize the acid.

Part 5: Advanced Considerations & Final FAQs
Q4: I dissolved the compound by heating, but it precipitates upon cooling. How can I prevent this?

Answer: This indicates you have created a supersaturated solution and the solvent is not truly adequate at room temperature. You have two primary options:

  • Maintain Temperature: If your experimental setup allows, maintain the temperature of the solution throughout the subsequent steps to keep the compound dissolved.

  • Re-evaluate Solvents: This is often the better choice. The precipitation indicates that a more suitable solvent or a co-solvent system (as described in Part 3) is necessary for long-term stability at your desired working temperature.

Q5: Will forming the hydrochloride salt affect my downstream reaction?

Answer: Yes, absolutely. The protonated aminopyridinium salt has fundamentally different electronic properties and reactivity compared to the neutral free base.

  • Nucleophilicity: The lone pair on the amine nitrogen is no longer available, rendering it non-nucleophilic. If your reaction requires the amine to act as a nucleophile (e.g., in an acylation or alkylation), you must use the free base.

  • Reaction Conditions: The presence of acid can catalyze unwanted side reactions or be incompatible with acid-sensitive reagents (e.g., Grignard reagents). You must either neutralize the solution before proceeding or ensure all subsequent reagents are stable to acidic conditions.

References
  • Al-Mamoori, A., et al. (2022). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. Retrieved from [Link]

  • LookChem. (2025). 2-Amino-5-iodopyridine: Comprehensive Overview and Applications. Retrieved from [Link]

  • Ohtaki, H., et al. (2002). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. Chemistry. Retrieved from [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

  • Quora. (2018). How does branching increase the solubility in amines?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pyridinamine, 5-iodo-. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

  • Pardhi, V., et al. (2018). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. Retrieved from [Link]

  • National Council of Educational Research and Training (NCERT). (n.d.). Amines. Retrieved from [Link]

  • ResearchGate. (2002). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]

  • Wang, Y., et al. (2017). Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds. RSC Publishing. Retrieved from [Link]

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Technical Support Center: Troubleshooting N-arylation Side Reactions of 5-Amino-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of N-arylation with 5-amino-2-iodopyridine. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to help you, a researcher in the chemical sciences, diagnose and resolve common side reactions. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic endeavors.

Section 1: Foundational FAQs - Setting the Stage for Success

Before diving into specific problems, let's address some foundational questions. A successful reaction begins with a solid understanding of the system's components.

Q1: Why is this compound a challenging substrate for N-arylation?

A1: The substrate itself presents a unique electronic and structural profile. The pyridine ring is electron-deficient, which can affect the kinetics of the catalytic cycle. More importantly, it possesses multiple potential coordination sites: the amino group, the pyridine nitrogen, and the iodo group. The amino group is your desired nucleophile, but the pyridine nitrogen can act as a ligand to the palladium catalyst, potentially inhibiting the reaction. Careful selection of ligands is paramount to prevent this catalyst inhibition.[1]

Q2: I'm planning a Buchwald-Hartwig amination. What is the general mechanism, and where do side reactions typically occur?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[2][3] The generally accepted catalytic cycle involves several key steps:

  • Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[4][5]

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (in this case, this compound), forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center, and a base removes a proton from the amine's nitrogen.

  • Reductive Elimination: This is the crucial product-forming step where the C-N bond is formed, and the Pd(0) catalyst is regenerated.[2]

Side reactions can branch off from this main pathway. For example, instead of reductive elimination, the palladium-amido intermediate can undergo β-hydride elimination, leading to hydrodehalogenation.[2][6] Unwanted homocoupling can also occur.[7]

Section 2: Troubleshooting Specific Side Reactions

This section is designed as a practical, problem-solving guide. Identify your primary issue from the questions below to find targeted advice.

Q3: My main problem is a low yield of the desired product, and my starting material is being consumed. LC-MS analysis shows a significant peak corresponding to 5-aminopyridine. What is happening?

A3: You are observing hydrodehalogenation , a common and frustrating side reaction where the iodine atom is replaced by a hydrogen atom.[6][7] This consumes your starting material without forming the desired product.

Core Cause: The formation of a palladium-hydride (Pd-H) species is the primary culprit.[6] This can happen in several ways:

  • From the Base/Solvent: Strong alkoxide bases (like NaOtBu) or alcohol solvents can undergo β-hydride elimination to form a Pd-H species.[6]

  • From Trace Water: Water can be a hydrogen source in some cross-coupling reactions.[8][9][10]

  • From the Amine: Amines with β-hydrogens can also undergo β-hydride elimination from the palladium-amido intermediate.[11]

Troubleshooting Workflow for Hydrodehalogenation

G start Problem: High Hydrodehalogenation check_reagents Step 1: Verify Reagent Quality (Anhydrous Solvents, Fresh Base) start->check_reagents Initial Check change_base Step 2: Change the Base (Switch NaOtBu to Cs2CO3 or K3PO4) check_reagents->change_base If problem persists optimize_ligand Step 3: Optimize Ligand (Use Bulky, Electron-Rich Ligands e.g., XPhos, BrettPhos) change_base->optimize_ligand If problem persists success Success: Minimized Side Product change_base->success If resolved lower_temp Step 4: Lower Reaction Temperature optimize_ligand->lower_temp Fine-tuning optimize_ligand->success If resolved lower_temp->success If resolved

Caption: Troubleshooting workflow for reducing hydrodehalogenation.

Actionable Solutions:

  • Rigorous Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried. Use freshly opened, anhydrous solvents and dry your glassware thoroughly. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).[6]

  • Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) can drive the reaction quickly, they are also more prone to promoting hydrodehalogenation.[1] Consider switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1]

  • Ligand Choice: Bulky, electron-rich phosphine ligands are your best defense. These ligands promote the desired reductive elimination step, making it kinetically faster than competing side reactions.[1] Ligands like XPhos, SPhos, or BrettPhos are often excellent choices for challenging substrates.[1]

  • Temperature Control: Higher temperatures can accelerate side reactions.[1] Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate (e.g., start at 80 °C instead of 110 °C).

Q4: My reaction is clean, but very slow. When I increase the temperature, I get a complex mixture of products, including what appears to be a biaryl byproduct from my coupling partner. How can I resolve this?

A4: This indicates you are struggling with homocoupling of your aryl halide partner, a common side reaction in both Ullmann and Buchwald-Hartwig couplings.[7][12] It becomes more prevalent at higher temperatures when the desired C-N coupling is sluggish.

Core Cause: Homocoupling arises from the reaction of the organopalladium intermediate with another molecule of the aryl halide. In Ullmann reactions, it proceeds through the reaction of an organocopper intermediate with the aryl halide.[13]

Actionable Solutions:

  • Optimize Catalyst-to-Ligand Ratio: For Buchwald-Hartwig reactions, ensure you have a sufficient excess of the phosphine ligand. Amines can act as ligands for palladium, and if the primary phosphine ligand is displaced, catalyst activity can change, potentially favoring homocoupling. A ratio of 1:1.2 to 1:1.5 (Pd:Ligand) is a good starting point.

  • Consider a Different Catalyst System: If you are using a traditional Ullmann reaction (copper-mediated), the high temperatures required often lead to homocoupling.[14] Modern Ullmann protocols that use ligands like amino acids or 1,10-phenanthroline can facilitate the reaction at lower temperatures, reducing byproduct formation.[7]

  • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3).[15] This ensures more efficient and cleaner formation of the active catalyst, often leading to cleaner reactions at lower temperatures.

ParameterRecommendation for Reducing HomocouplingRationale
Catalyst System Use a well-defined Pd pre-catalyst.Ensures efficient generation of the active LPd(0) species, leading to cleaner reactions.[15]
Ligand Use bulky, electron-rich biarylphosphine ligands.Promotes the desired C-N reductive elimination over competing pathways.[1]
Solvent Aprotic, non-coordinating (e.g., Toluene, Dioxane).Avoids potential catalyst inhibition by coordinating solvents.[1]
Temperature Lowest possible for reasonable reaction rate.Minimizes thermal decomposition and undesired side reactions.[1]

Q5: I am attempting a copper-catalyzed Ullmann-type N-arylation, but the reaction is not proceeding. What are the common pitfalls?

A5: The classic Ullmann reaction is notorious for requiring harsh conditions and often gives inconsistent yields.[14] If your reaction is failing, consider these points:

Core Causes:

  • Inactive Copper Species: The copper source may not be sufficiently active.

  • Poor Substrate Reactivity: The C-I bond at the 5-position of 2-aminopyridine can be challenging to activate under certain conditions.

  • Lack of Ligand Acceleration: Traditional Ullmann reactions are often ligandless, requiring very high temperatures.

Actionable Solutions:

  • Use an Activating Ligand: The most significant advance in Ullmann chemistry is the use of ligands. Simple, inexpensive ligands like L-proline or 1,10-phenanthroline can dramatically accelerate the reaction, allowing it to proceed at much lower temperatures (e.g., 90-110 °C).[7]

  • Choice of Copper Salt: Cu(I) salts, particularly copper(I) iodide (CuI), are generally more effective than Cu(II) salts.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can be beneficial for Ullmann couplings, improving solubility and facilitating the reaction.[7] A recent study demonstrated that ethylene glycol can also be a highly effective promoter for the amination of halopyridines.[16]

  • Base Selection: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically effective and is often a better choice than very strong bases in this context.

Decision Tree for Optimizing a Failing N-arylation

G start Problem: Reaction Failure / Low Conversion check_setup Is the setup rigorously inert and anhydrous? start->check_setup fix_setup Action: Improve inert atmosphere technique; use dry reagents/solvents. check_setup->fix_setup No catalyst_system What is the catalyst system? check_setup->catalyst_system Yes fix_setup->catalyst_system buchwald Buchwald-Hartwig (Pd) catalyst_system->buchwald Palladium ullmann Ullmann (Cu) catalyst_system->ullmann Copper buchwald_action Action: 1. Switch to a bulky ligand (XPhos). 2. Use a Pd pre-catalyst. 3. Screen bases (Cs2CO3, K3PO4). buchwald->buchwald_action ullmann_action Action: 1. Add a ligand (L-Proline). 2. Use Cu(I) iodide. 3. Switch to polar aprotic solvent (DMSO). ullmann->ullmann_action success Re-evaluate Reaction buchwald_action->success ullmann_action->success

Caption: A decision-making workflow for troubleshooting a failed N-arylation reaction.

Section 3: General Protocols and Best Practices

General Experimental Protocol for a Screening Buchwald-Hartwig Reaction:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst, 2.4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Reagent Addition: Seal the vial with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Add this compound (1.0 equivalent) and the aryl coupling partner (1.2 equivalents).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1 M solution) via syringe.[1]

  • Execution: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, then dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

By systematically addressing these common issues and adhering to best practices, you can significantly improve the success rate of your N-arylation reactions with this challenging yet valuable substrate.

References

  • Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. Available at: [Link]

  • WIS Works. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science. Available at: [Link]

  • Chemical Communications. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Publishing. Available at: [Link]

  • Weizmann Research Portal. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Available at: [Link]

  • Campeau, L.-C., et al. (2006). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 128(2), 581–590. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]

  • NIH. (n.d.). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Books. Available at: [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • NIH. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • NIH. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Available at: [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]

  • RSC Publishing. (2025). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Available at: [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Available at: [Link]

  • ResearchGate. (n.d.). Conditions for Buchwald‐Hartwig C‐N double arylation reaction of... Available at: [Link]

  • PubMed. (2009). Pyridine N-oxides as ligands in Cu-catalyzed N-arylation of imidazoles in water. Available at: [Link]

  • RSC Publishing. (n.d.). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridines. Available at: [Link]

  • ResearchGate. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available at: [Link]

  • NIH. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Available at: [Link]

  • ResearchGate. (n.d.). The Ullmann type homocoupling reactions of halopyridines and side products. Available at: [Link]

  • PubMed. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • RSC Publishing. (n.d.). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Available at: [Link]

  • RSC Publishing. (n.d.). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science. Available at: [Link]

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Technical Support Center: Efficient Removal of Palladium Catalysts from 5-Amino-2-iodopyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of palladium catalyst removal from reaction mixtures containing 5-Amino-2-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is to deliver scientifically sound and practical solutions to ensure the purity of your active pharmaceutical ingredients (APIs).

The Challenge with this compound

The removal of residual palladium from reactions involving this compound presents a significant challenge due to the inherent properties of the molecule itself. The presence of two nitrogen atoms—one in the pyridine ring and one in the amino group—creates a bidentate chelate, which can form stable, soluble complexes with palladium.[1][2] This strong coordination makes it difficult to remove the palladium catalyst using simple filtration methods, as the metal remains in the solution with the desired product.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my this compound reaction?

A1: The primary difficulty stems from the strong chelating effect of the this compound molecule.[1][2] The nitrogen atoms on both the pyridine ring and the amino group act as potent ligands, binding tightly to the palladium species and keeping them dissolved in the reaction mixture. This prevents effective removal by simple filtration, which only works for heterogeneous or precipitated palladium.

Q2: What are the regulatory limits for residual palladium in APIs?

A2: Regulatory bodies like the European Agency for the Evaluation of Medicinal Products have stringent guidelines for platinum group metal content, which includes palladium. The limit is often less than 5 parts per million (ppm) for the entire group of metals.[3] The specific permitted daily exposure (PDE) depends on the drug's administration route and dosage.[4]

Q3: What are the most common methods for palladium removal in pharmaceutical applications?

A3: The most widely used methods include:

  • Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[3][5]

  • Precipitation: Chemically inducing the palladium to precipitate out of the solution.[5]

  • Solvent Extraction: Partitioning the palladium into a separate liquid phase.[5][6]

  • Chromatography: Separating the product from the catalyst based on differential adsorption.[5][7]

Q4: How do I choose the right palladium scavenger for my reaction?

A4: The selection of an appropriate scavenger depends on several factors:

  • The nature of the palladium species: The oxidation state and ligands of the palladium complex influence its affinity for different scavengers.

  • The nature of your product: The scavenger should not react with or adsorb your this compound product.

  • Solvent System: The efficiency of the scavenger can be solvent-dependent.

  • Cost and Scalability: For larger-scale synthesis, the cost and ease of handling are critical considerations.[1]

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound and offers targeted solutions.

Problem Possible Cause(s) Suggested Solutions & Troubleshooting Steps
High levels of residual palladium after filtration. 1. Soluble Palladium Species: Strong coordination of palladium with the aminopyridine product keeps it in solution.[2] 2. Fine Catalyst Particles: Heterogeneous catalyst particles may be too small to be captured by standard filter media.1. Employ a Scavenging Method: Use solid-supported scavengers with high affinity for palladium, such as those functionalized with thiol, amine, or trimercaptotriazine (TMT) groups.[2] 2. Activated Carbon Treatment: Activated carbon is a cost-effective option, but be cautious of potential product loss due to non-specific adsorption.[1][2] 3. Optimize Filtration: Use a finer filter medium (e.g., 0.45 µm PTFE) or a well-packed Celite® pad.[2]
Low product yield after purification. 1. Non-specific Adsorption: The product may be adsorbing onto the activated carbon or scavenger.[1][5] 2. Co-precipitation: The product may be trapped within the precipitated palladium.1. Reduce Adsorbent Amount: Use the minimum effective quantity of scavenger or activated carbon.[5] 2. Screen Different Scavengers: Some scavengers exhibit lower non-specific binding. 3. Change the Solvent: The choice of solvent can influence the interaction between your product and the adsorbent. 4. Consider Alternative Methods: Explore other purification techniques like crystallization or extraction.[5]
Inconsistent palladium removal between batches. 1. Variability in Palladium Species: The form of the palladium (e.g., Pd(0) vs. Pd(II), monomeric vs. clustered) can differ between runs. 2. Inconsistent Scavenger Handling: The age, storage conditions, and handling of the scavenger can affect its performance.1. Standardize the Work-up: Ensure a consistent work-up procedure before palladium removal. 2. Use a Broad-Spectrum Scavenger: Some scavengers, like those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[8] 3. Monitor Scavenger Quality: Follow the manufacturer's storage and handling recommendations for your scavenger.

Palladium Removal Strategy Workflow

The following diagram outlines a systematic approach to selecting and optimizing a palladium removal strategy for your this compound reaction mixture.

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound + Pd) initial_analysis Analyze Initial Pd Content (e.g., ICP-MS) start->initial_analysis filtration Initial Filtration (e.g., through Celite®) initial_analysis->filtration check_pd1 Residual Pd > 10 ppm? filtration->check_pd1 scavenging Select & Apply Palladium Scavenger check_pd1->scavenging Yes final_analysis Final Product Analysis (ICP-MS) check_pd1->final_analysis No scavenger_screening Screen Scavengers: - Thiol-based (e.g., Si-Thiol) - Amine-based - TMT-based (e.g., MP-TMT) scavenging->scavenger_screening check_pd2 Residual Pd > 10 ppm? scavenging->check_pd2 activated_carbon Activated Carbon Treatment crystallization Crystallization activated_carbon->crystallization check_pd2->activated_carbon Yes check_pd2->final_analysis No crystallization->final_analysis end Purified Product (Pd < 10 ppm) final_analysis->end

Caption: A decision-making workflow for palladium removal.

Comparison of Common Palladium Scavengers

The following table provides a comparative overview of commonly used palladium scavengers. The efficiency of each scavenger is highly dependent on the specific reaction conditions.

Scavenger Type Functional Group Typical Initial Pd (ppm) Typical Final Pd (ppm) Reported Efficiency (%) Key Considerations
Silica-Based Thiol -SH>1000<10>99%Broadly effective for various palladium species.[1]
Macroporous Polystyrene-TMT Trimercaptotriazine (TMT)~1200<10>99%High loading capacity.[1]
Silica-Based Thiourea -NHC(=S)NH22400≤ 16>99%Versatile for different forms of palladium.[9]
Activated Carbon N/AVariableVariableVariableCost-effective but can lead to product loss.[1][6]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Silica-Based Scavenger

  • Dissolve the Crude Product: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).

  • Add the Scavenger Resin: Add 3-5 molar equivalents of the selected scavenger resin relative to the initial amount of palladium catalyst used.[1]

  • Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature for a period of 1 to 24 hours.[2] The optimal time should be determined by monitoring the palladium concentration in the solution.

  • Filter: Once scavenging is complete, filter the mixture to remove the solid scavenger. Wash the scavenger cake with fresh solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analyze: Determine the residual palladium content in the product by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolve the Crude Product: Dissolve the crude product in a suitable organic solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stir: Stir the mixture at room temperature for 1-4 hours.

  • Filter: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Wash: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[5]

  • Concentrate: Concentrate the filtrate to obtain the purified product.[5]

  • Analyze: Analyze the purified product for residual palladium content.[5]

Analytical Methods for Palladium Quantification

Accurate quantification of residual palladium is crucial for process optimization and regulatory compliance.

Analytical_Methods cluster_standard Standard Quantitative Methods cluster_rapid Rapid Screening Methods ICP_MS ICP-MS (Inductively Coupled Plasma Mass Spectrometry) ICP_OES ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy) AAS AAS (Atomic Absorption Spectroscopy) XRF X-ray Fluorescence Fluorometric Fluorometric Methods

Caption: Common analytical techniques for palladium quantification.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive technique for quantifying trace metals in APIs, often used for final quality control.[3][10]

  • X-ray Fluorescence (XRF): A rapid and non-destructive method that can be used for determining palladium content.[11]

  • Fluorometric Methods: These offer a rapid, high-throughput screening alternative to ICP-MS for process development, allowing for quick assessment of the effectiveness of different scavenging methods.[3][10]

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
  • Palladium Detection for API Purific
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology.
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem.
  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009). PubMed.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2016). ACS Medicinal Chemistry Letters.
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024). The Journal of Organic Chemistry.
  • Removing palladium catalyst residues
  • Technical Support Center: Palladium Catalyst Removal from 3,4-Dichloropyridin-2-amine Reactions. Benchchem.
  • How can i remove palladium Pd catalyst easily? (2015).
  • What would be a good way to kill leftover palladium
  • How to remove palladium catalyst from reaction mixture ? (2017).
  • Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Tre
  • Metal Scavengers Selection Guide. SiliCycle.
  • Method of removing palladium. (2006).
  • Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
  • Investigation of the palladium catalyzed aromatic coupling of pyridine deriv
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.

Sources

Technical Support Center: Scaling Up Synthesis Involving 5-Amino-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for syntheses involving 5-Amino-2-iodopyridine. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered when scaling up reactions with this versatile but often problematic building block. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate your synthetic challenges successfully.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, properties, and general reactivity of this compound.

Q1: What are the primary safety and handling requirements for this compound?

Answer: this compound is considered hazardous and requires careful handling.[1][2] It is classified as a skin, eye, and respiratory irritant.[1][3] When handling this compound, especially at scale, adherence to strict safety protocols is mandatory.

Key Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat. For handling larger quantities where dust may be generated, a NIOSH/MSHA-approved respirator is recommended.[1][4]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

  • Disposal: Dispose of waste according to local, regional, and national hazardous waste regulations.[3][4]

Q2: How should this compound be stored to ensure long-term stability?

Answer: Proper storage is critical to maintain the integrity of this compound. Like many aromatic amines and iodo-substituted heterocycles, it can be susceptible to degradation.[5]

Storage ParameterRecommendationRationale
Temperature Store at 0-8 °C.[6]Cool conditions slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[5]The amino group is susceptible to oxidation.[5]
Light Store in an amber or opaque container.Aromatic iodides and amines can be light-sensitive.
Moisture Store in a tightly sealed container in a dry environment or desiccator.Prevents hydrolysis and potential side reactions.
Q3: What makes this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?

Answer: The challenge lies in its dual functionality. The C-I bond is highly reactive and ideal for oxidative addition to a Pd(0) center, which is the desired reactivity pathway in cross-coupling reactions.[7] However, the lone pair of electrons on the nitrogen of the 5-amino group can act as a ligand, coordinating to the palladium catalyst.[8] This coordination can form inactive catalyst species, effectively "poisoning" the catalyst and halting or slowing the catalytic cycle.[8][9] This is a common issue with nitrogen-containing substrates in palladium catalysis.[8][10]

Part 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

This section provides detailed troubleshooting for the most common scale-up reactions: Suzuki-Miyaura and Buchwald-Hartwig amination.

Scenario 1: Suzuki-Miyaura Coupling

Problem: Low or No Conversion of Starting Material

You are observing a significant amount of unreacted this compound when attempting to scale up your Suzuki-Miyaura coupling.

G start Low / No Conversion q1 Was Palladium black observed? start->q1 a1_yes Yes q1->a1_yes Likely a1_no No q1->a1_no Unlikely sol1 Catalyst Decomposition - Check degassing procedure - Lower reaction temperature - Ensure purity of reagents a1_yes->sol1 q2 Is the Amino Group Protected? a1_no->q2 end_node Optimized Reaction sol1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol3 Sub-optimal Conditions - Screen different bases (K3PO4, Cs2CO3) - Increase catalyst loading - Verify boronic acid quality a2_yes->sol3 sol2 Catalyst Inhibition - Protect the amine (e.g., Boc) - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) a2_no->sol2 sol2->end_node sol3->end_node

Caption: A logical workflow for troubleshooting low conversion.

Cause A: Catalyst Inhibition by the Amino Group

As discussed, the primary amino group can chelate to the palladium center, inhibiting catalytic activity.[8][11]

  • Solution 1: Protect the Amine. The most robust solution, especially for scale-up, is to temporarily protect the amino group. The tert-Butyloxycarbonyl (Boc) group is an excellent choice as it is stable under typical Suzuki conditions and can be easily removed later.[11][12]

  • Solution 2: Ligand Selection. If protection is not viable, using bulky, electron-rich phosphine ligands can mitigate catalyst inhibition. These ligands sterically shield the palladium center, disfavoring coordination from the amino group.[9][11]

Cause B: Sub-optimal Reaction Conditions

Conditions that work at the milligram scale often fail upon scale-up.

  • Solution 1: Re-evaluate the Base and Solvent System. The choice of base is critical. While many bases work, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging substrates.[13][14] The solvent system (e.g., Dioxane/Water, Toluene/Water) must ensure all components remain in solution at scale.[11]

  • Solution 2: Catalyst Loading. While minimizing palladium is a goal, scaling up can sometimes introduce trace impurities that deactivate the catalyst. A slight increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) might be necessary. However, tracking catalyst loading in parts per million (ppm) is often more relevant for process chemistry.[15][16]

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventApprox. Yield (%)Notes
Pd(OAc)₂ (2-3)SPhos (4-6)K₃PO₄Toluene/H₂O>90Highly active system for heteroaromatic halides.[7][14]
PdCl₂(dppf) (3)(dppf)Cs₂CO₃Dioxane/H₂O~85-95A reliable, general-purpose catalyst system.[7][13]
Pd(PPh₃)₄ (5)(PPh₃)Na₂CO₃DME/H₂OVariable"Classic" catalyst, may be less effective for this substrate due to inhibition.[17]

Problem: Significant Formation of 5-Aminopyridine (Dehalogenation)

You are isolating a significant amount of the deiodinated starting material.

Cause: Protodeiodination

This side reaction, where the iodine is replaced by a hydrogen atom, can be promoted by several factors. The presence of the free N-H group can sometimes facilitate this pathway.[12]

  • Solution 1: Amine Protection. Protecting the amino group can suppress dehalogenation.[12]

  • Solution 2: Milder Base. Use a weaker base if possible, as strong bases can sometimes promote this side reaction.

  • Solution 3: Shorter Reaction Times. Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to reaction conditions that may favor dehalogenation.[12]

Scenario 2: Buchwald-Hartwig Amination

Problem: Low Yield of the Desired C-N Coupled Product

You are attempting to couple an amine with this compound and observing low yields.

G cluster_cycle Desired Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L2 OA_Complex Pd(II) Complex Pd0->OA_Complex Oxidative Addition Inhibited_Complex Inhibited Pd(0) Complex Pd0->Inhibited_Complex Coordination Amine_Coord Amine Coordinated Complex OA_Complex->Amine_Coord Amine Binding + Deprotonation Red_Elim Reductive Elimination Amine_Coord->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Product Red_Elim->Product Inhibitor This compound Inhibitor->Inhibited_Complex

Sources

Technical Support Center: Anhydrous Reaction Conditions for 5-Amino-2-iodopyridine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for palladium-catalyzed cross-coupling reactions involving 5-Amino-2-iodopyridine, a key building block in medicinal chemistry. The inherent reactivity of this substrate, particularly the presence of the amino group and the pyridine nitrogen, necessitates stringent anhydrous conditions to ensure high yields and reproducibility. This resource will address common challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for cross-coupling reactions with this compound?

A1: The success of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is highly dependent on the exclusion of water for several key reasons:

  • Catalyst Deactivation: Water can negatively impact the activity of the palladium catalyst.[1][2] It can lead to the formation of palladium hydroxo complexes, which are often less catalytically active, or promote the agglomeration of palladium nanoparticles, reducing the available active surface area.[3]

  • Side Reactions: The presence of water can facilitate undesirable side reactions. In Suzuki-Miyaura couplings, for instance, water can promote the protodeboronation of the boronic acid coupling partner, leading to the formation of a deboronated byproduct and reducing the yield of the desired product.[4][5]

  • Reagent Degradation: Many organometallic reagents used in these couplings are sensitive to moisture. For example, Grignard reagents and some organolithium compounds, if used, will be rapidly quenched by water.[6]

  • Base Incompatibility: Some bases commonly used in these reactions, such as sodium tert-butoxide, are highly reactive towards water.

Q2: I suspect my anhydrous solvents are not dry enough. What are the best practices for solvent preparation?

A2: Commercially available anhydrous solvents are a good starting point, but their water content can increase over time with repeated use. For highly sensitive reactions, it is best to purify and dry solvents in-house.

SolventDrying Agent(s)DistillationStorage
Toluene Sodium/Benzophenone, CaH₂Under N₂ or ArOver activated molecular sieves (3Å or 4Å)
1,4-Dioxane Sodium/Benzophenone, CaH₂Under N₂ or ArOver activated molecular sieves (3Å or 4Å)
Tetrahydrofuran (THF) Sodium/Benzophenone, CaH₂Under N₂ or ArOver activated molecular sieves (3Å or 4Å)
N,N-Dimethylformamide (DMF) BaO, P₂O₅, Molecular SievesUnder reduced pressureOver activated molecular sieves (3Å or 4Å)

Note: Always handle drying agents with care, as some are highly reactive. For instance, sodium metal should only be added to solvents that are already reasonably dry to avoid a violent reaction.[7]

Q3: Can the amino group on this compound interfere with the coupling reaction?

A3: Yes, the amino group, along with the pyridine nitrogen, can pose a significant challenge.[8][9] Both nitrogen atoms have lone pairs of electrons that can coordinate to the palladium catalyst. This coordination can lead to the formation of stable, inactive palladium complexes, effectively poisoning the catalyst and halting the catalytic cycle.[5][10] This is a well-documented issue with aminopyridine substrates.[11][12][13]

Q4: How can I mitigate catalyst poisoning by the aminopyridine substrate?

A4: There are several effective strategies to overcome catalyst poisoning:

  • Use of Bulky, Electron-Rich Ligands: Modern phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig, are designed to be bulky.[8][14] This steric hindrance prevents the pyridine nitrogen and amino group from coordinating to the palladium center, while their electron-rich nature promotes the desired steps in the catalytic cycle.[15]

  • Protection of the Amino Group: In some cases, protecting the amino group as an amide (e.g., acetamide) can be an effective strategy.[9] This reduces its coordinating ability. The protecting group can then be removed in a subsequent step.

  • Choice of Palladium Precatalyst: Using well-defined palladium precatalysts can sometimes offer better results than generating the active catalyst in situ.[16]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

You are attempting to couple this compound with an arylboronic acid, but you observe little to no formation of the desired product.

Troubleshooting Workflow:

start Low/No Conversion check_reagents Verify Reagent Quality (Boronic Acid, Pd Catalyst, Base) start->check_reagents check_conditions Review Anhydrous Conditions (Solvent, Glassware, Atmosphere) start->check_conditions reagent_issue Reagent Degradation Suspected check_reagents->reagent_issue Reagents OK conditions_issue Moisture Contamination Suspected check_conditions->conditions_issue Conditions Appear Dry optimize_catalyst Optimize Catalyst System (Ligand, Precatalyst) reagent_issue->optimize_catalyst conditions_issue->optimize_catalyst protect_amine Consider Amino Group Protection optimize_catalyst->protect_amine Still Low Yield success Successful Reaction optimize_catalyst->success Improved Yield protect_amine->success

Caption: Troubleshooting workflow for failed Suzuki reactions.

Possible Causes & Solutions:

  • Cause: Protodeboronation of the boronic acid due to trace moisture.[5]

    • Solution: Ensure all solvents and reagents are rigorously dried. Use freshly opened or purified boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[17]

  • Cause: Catalyst deactivation by the aminopyridine substrate.[9]

    • Solution: Switch to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or P(t-Bu)₃.[8] These ligands can sterically shield the palladium center.

  • Cause: Ineffective base.

    • Solution: While aqueous bases like K₂CO₃ are common in Suzuki couplings, for a moisture-sensitive substrate, consider anhydrous conditions with a base like K₃PO₄ or Cs₂CO₃.[18]

Issue 2: Failed Buchwald-Hartwig Amination

You are attempting to couple this compound with a primary or secondary amine and see no product formation.

Possible Causes & Solutions:

  • Cause: Inappropriate choice of base. The pKa of the base is crucial in the Buchwald-Hartwig amination.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[15] Ensure the base is fresh and has not been passivated by atmospheric CO₂ and moisture.

  • Cause: Oxidative addition is slow or does not occur.

    • Solution: The C-I bond in this compound is generally reactive. However, if issues persist, increasing the temperature or using a more electron-rich ligand can facilitate oxidative addition.[19]

  • Cause: Competing side reactions.

    • Solution: Ensure a thoroughly inert atmosphere to prevent oxidation of the phosphine ligand or the Pd(0) catalyst.[5]

Experimental Protocols

Protocol 1: General Procedure for Setting Up an Anhydrous Reaction

This protocol describes the setup of a reaction under an inert atmosphere using a Schlenk line or a nitrogen/argon balloon.[20][21][22]

Materials:

  • Round-bottom flask or Schlenk flask, oven-dried for at least 4 hours at >120 °C.[23][24]

  • Magnetic stir bar, oven-dried.

  • Rubber septa.

  • Needles and syringes, oven-dried.

  • Nitrogen or argon gas source.[6]

  • Balloon.

  • Vacuum line (optional, but recommended).[20]

Procedure:

  • Glassware Preparation: Immediately after removing the flask from the oven, assemble it with the stir bar inside and seal it with a rubber septum while still hot. Allow it to cool to room temperature under a stream of inert gas or in a desiccator.[23]

  • Inerting the Flask:

    • Balloon Method: Fill a balloon with nitrogen or argon.[22] Insert a needle connected to the balloon through the septum. Insert a second "exit" needle to allow the air to be displaced. Flush the flask for several minutes.[21] Remove the exit needle first, then the gas inlet needle.

    • Vacuum/Backfill Method (Recommended): Attach the flask to a Schlenk line. Evacuate the flask under vacuum for 1-2 minutes, then backfill with inert gas.[20] Repeat this cycle three times to ensure all atmospheric gases are removed.

  • Reagent Addition:

    • Solids: If adding solids at the beginning, do so quickly by briefly removing the septum and then immediately re-purging the flask with inert gas.

    • Liquids: Add anhydrous solvents and liquid reagents via a dry syringe through the septum.[21][22] To prevent introducing air, you can use a "nitrogen buffer" technique where a small amount of inert gas is drawn into the syringe after the liquid.[21]

Reaction Setup Diagram:

cluster_flask Reaction Flask cluster_atmosphere Inert Atmosphere stir_bar Magnetic Stir Bar stir_plate Magnetic Stir Plate stir_bar->stir_plate reagents Reagents in Anhydrous Solvent reagents->stir_bar septum Rubber Septum septum->reagents balloon N₂/Ar Balloon needle Needle balloon->needle needle->septum

Caption: Standard setup for an anhydrous reaction under a balloon.

References

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]

  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]

  • YouTube. (2023). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. [Link]

  • SciSpace. (1998). The effect of water on the activity of supported palladium catalysts in the catalytic combustion of methane. [Link]

  • YouTube. (2022). Inert Atmosphere, with no O2. [Link]

  • ResearchGate. (2014). Stability of palladium-based catalysts during catalytic combustion of methane: The influence of water. [Link]

  • ACS Publications. (2020). Role of Water on the Structure of Palladium for Complete Oxidation of Methane. [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]

  • ResearchGate. (2021). How to create inert atmosphere?[Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Sciencemadness Discussion Board. (2021). Anhydrous Conditions. [Link]

  • ACS Publications. (2013). State of Supported Pd during Catalysis in Water. [Link]

  • University of Dundee. (n.d.). Reaction Set-up. [Link]

  • Royal Society of Chemistry. (2013). Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. [Link]

  • University of Rochester. (2026). How To Run A Reaction: The Setup. [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. [Link]

  • National Institutes of Health. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]

  • ResearchGate. (2014). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Reddit. (2023). How sensitive is Cu-free Sonogashira to moisture and/or oxygen?[Link]

  • OUCI. (2015). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. [Link]

  • ACS Publications. (2021). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Institutes of Health. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • National Institutes of Health. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • ResearchGate. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

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Technical Support Center: Minimizing Dehalogenation of 5-Amino-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction encountered during cross-coupling reactions: the dehalogenation of 5-amino-2-iodopyridine. As a versatile building block in medicinal chemistry, ensuring its efficient incorporation into target molecules is paramount.[1] This resource provides a structured approach to diagnosing and mitigating the undesired formation of 5-aminopyridine, thereby maximizing the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation, specifically hydrodehalogenation, is a side reaction in which the iodine atom at the 2-position of this compound is replaced by a hydrogen atom.[2] This converts your starting material into 5-aminopyridine, a byproduct that reduces the overall yield of your desired cross-coupled product and can complicate purification.[2] The carbon-iodine bond is the most reactive among the halogens in palladium-catalyzed cross-coupling reactions, making iodopyridines particularly susceptible to this side reaction.[3][4]

Q2: What is the primary mechanism behind the dehalogenation of this compound?

A2: The predominant mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][3] This highly reactive intermediate can originate from various sources in the reaction mixture, including trace water, alcohol solvents, or even certain bases and phosphine ligands.[2][3] Once formed, the Pd-H species can undergo reductive elimination with the 5-amino-2-pyridyl group bound to the palladium center, yielding the dehalogenated 5-aminopyridine byproduct.[2][3]

Q3: Are certain reaction types more prone to dehalogenation with this substrate?

A3: Yes, any palladium-catalyzed cross-coupling reaction can be susceptible. However, the specific conditions of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can influence the extent of dehalogenation. Factors such as the choice of base, solvent, and ligand play a critical role in controlling the competition between the desired productive coupling and the undesired dehalogenation pathway.[2][5]

Troubleshooting Guides for Specific Cross-Coupling Reactions

Scenario 1: Suzuki-Miyaura Coupling

Issue: Significant formation of 5-aminopyridine is observed alongside the desired biaryl product.

Root Cause Analysis: In Suzuki-Miyaura coupling, the dehalogenation often competes with the transmetalation step. The choice of base and the presence of protic sources are critical factors. Strong bases, especially in the presence of water or alcohol impurities, can facilitate the formation of palladium-hydride species.[5]

Mitigation Strategies:

  • Base Selection: Switch from strong alkoxide bases (e.g., NaOtBu) to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3] These bases are less prone to generating hydride species.

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos.[2][3] These ligands accelerate the rate of reductive elimination of the desired product, thereby outcompeting the dehalogenation pathway.[2]

  • Solvent System: Use anhydrous aprotic solvents like dioxane, THF, or toluene.[3] If a co-solvent is necessary, ensure it is thoroughly degassed. While some Suzuki reactions benefit from water, minimizing its amount can reduce dehalogenation.[3]

  • Temperature Control: Operate at the lowest effective temperature. Higher temperatures can sometimes increase the rate of side reactions, including dehalogenation.[2]

Illustrative Data: Effect of Ligand and Base on Dehalogenation in a Model Suzuki Coupling

LigandBaseSolventTemperature (°C)Desired Product Yield (%)Dehalogenation (%)
PPh₃NaOtBuDioxane1004535
PPh₃K₃PO₄Dioxane/H₂O907010
SPhosK₃PO₄Dioxane/H₂O9092<5
XPhosK₃PO₄Toluene/H₂O8095<3

Note: This data is illustrative and compiled from general trends. Actual results may vary.[3]

Scenario 2: Buchwald-Hartwig Amination

Issue: When coupling this compound with another amine, hydrodehalogenation of the starting material is a major competing reaction.

Root Cause Analysis: In Buchwald-Hartwig amination, a common side reaction is β-hydride elimination from the palladium-amide intermediate, which generates a Pd-H species.[5][6] This can then lead to reductive elimination to form the dehalogenated byproduct.[5]

Mitigation Strategies:

  • Ligand Selection: The use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) is crucial. These ligands promote the C-N reductive elimination, which is the desired product-forming step, making it faster than the competing β-hydride elimination.[5]

  • Base Choice: While strong bases are necessary, consider using non-coordinating strong bases like lithium bis(trimethylsilyl)amide (LHMDS) as an alternative to alkoxides like sodium tert-butoxide (NaOtBu).[5]

  • Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions to minimize external sources of protons and hydrides.

Scenario 3: Sonogashira Coupling

Issue: Low yield of the desired alkynylpyridine with significant formation of 5-aminopyridine.

Root Cause Analysis: Hydrodehalogenation can compete with the Sonogashira coupling, especially if the catalytic cycle is slow or if there are sources of hydride present.[7] High temperatures can also exacerbate this side reaction.[7]

Mitigation Strategies:

  • Copper Co-catalyst: Ensure the copper(I) iodide (CuI) is fresh and active. While the copper cycle is primarily for the activation of the alkyne, an efficient overall catalytic turnover can suppress side reactions.[8][9] In some persistent cases, a copper-free protocol might be explored.[8]

  • Strictly Anaerobic Conditions: Oxygen can lead to catalyst decomposition (formation of palladium black) and promote unwanted alkyne homocoupling (Glaser coupling).[7][8] Catalyst decomposition can disrupt the primary catalytic cycle and allow side reactions like dehalogenation to become more prominent.

  • Temperature Management: The C-I bond is highly reactive, so many Sonogashira couplings can proceed at or near room temperature.[8] Avoid unnecessarily high temperatures, which can increase the likelihood of dehalogenation.[7]

  • Ligand Screening: While standard phosphine ligands like PPh₃ are often used, screening other ligands may be beneficial if dehalogenation is a persistent issue.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (0.5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.

  • Add the anhydrous 1,4-dioxane and degassed water to the flask via syringe.

  • Thoroughly degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Problem: Competing Reaction Pathways

To better understand the challenge, it is helpful to visualize the catalytic cycle and the point at which the undesired dehalogenation pathway diverges.

G Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(I)L₂ (Oxidative Addition) Pd0->OA_complex Ar-I Transmetalation Ar-Pd(II)-Ar'L₂ (Transmetalation) OA_complex->Transmetalation Ar'-B(OH)₂ / Base PdH_species L₂Pd(H)(I) (Pd-Hydride Species) OA_complex->PdH_species Product Ar-Ar' (Desired Product) Transmetalation->Product Reductive Elimination Product->Pd0 Dehalogenated_Product Ar-H (Dehalogenated Product) PdH_species->Dehalogenated_Product Reductive Elimination Dehalogenated_Product->Pd0

Caption: Competing pathways in Pd-catalyzed cross-coupling of this compound (Ar-I).

This diagram illustrates the critical branch point after oxidative addition where the palladium intermediate can either proceed through the desired transmetalation step or be intercepted by a hydride source, leading to dehalogenation. The key to success is to select conditions that kinetically favor the productive pathway.

References

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
  • BenchChem. (2025). Technical Support Center: Preventing Hydrodehalogenation in Cross-Coupling Reactions.
  • BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions.
  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling.
  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 3-Fluoro-2-iodopyridine.
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Sonogashira Coupling of 2-Bromo-6-iodopyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chem-Impex. (n.d.). 2-Amino-5-iodopyridine.

Sources

Technical Support Center: Catalyst Inhibition in 5-Amino-2-Iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 5-amino-2-iodopyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific substrate. The inherent properties of this compound, particularly the presence of the amino group and the pyridine nitrogen, can lead to significant catalyst inhibition, resulting in low yields, stalled reactions, and complex product mixtures. This document provides in-depth troubleshooting guides and FAQs to diagnose and resolve these common experimental hurdles.

The Core Challenge: Catalyst Inhibition

The primary difficulty in performing palladium-catalyzed cross-coupling reactions with this compound stems from its molecular structure. Both the endocyclic pyridine nitrogen and the exocyclic C5-amino group possess lone pairs of electrons that can coordinate strongly to the palladium metal center.[1] This coordination can "poison" the catalyst, forming stable, off-cycle complexes that are catalytically inactive or have significantly reduced activity, thereby halting or slowing the desired reaction.[2][3]

This guide will explore the two primary strategies to overcome this inhibition:

  • Strategic Ligand Selection: Employing ligands that sterically and electronically favor the catalytic cycle.

  • Substrate Modification: Temporarily masking the problematic amino group with a protecting group.

Troubleshooting Guide: Low or No Product Yield

This section is structured to help you diagnose the cause of poor reaction outcomes and provides step-by-step solutions.

Symptom: Your reaction shows low conversion of this compound, with starting material remaining largely unconsumed after the expected reaction time.

Workflow for Diagnosing Low Yield

G start Low / No Yield (Unreacted Starting Material) q1 Did the reaction mixture turn black? start->q1 black_precipitate Symptom: Palladium Black (Catalyst Decomposition) q1->black_precipitate Yes no_black Symptom: Clean Reaction, No Conversion q1->no_black No cause_oxygen Cause 1: Oxygen Contamination black_precipitate->cause_oxygen sol_degas Solution: Thoroughly degas all solvents and reagents. Use freeze-pump-thaw cycles. cause_oxygen->sol_degas cause_inhibition Cause 2: Catalyst Inhibition (Coordination of Amino Group) no_black->cause_inhibition sol_ligand Solution A: Change Ligand Use bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos). cause_inhibition->sol_ligand sol_protect Solution B: Protect Amine Use a Boc protecting group to mask the amino functionality. cause_inhibition->sol_protect

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions
Issue 1: Catalyst Decomposition (Palladium Black Formation)

If your reaction mixture turns black, it often indicates the precipitation of palladium metal (Pd(0)), a sign of catalyst decomposition.[3] This is commonly caused by the presence of oxygen.

  • Solution: Rigorous Degassing. Ensure all solvents and reagents are scrupulously degassed before use. Standard procedure involves at least three freeze-pump-thaw cycles. Additionally, after adding all solid reagents to the reaction flask, evacuate and backfill with an inert gas (argon or nitrogen) three to five times before adding the degassed solvents.[2]

Issue 2: Direct Catalyst Inhibition (No Decomposition)

If the reaction remains homogeneous but fails to proceed, direct inhibition by the amino-pyridine substrate is the most likely cause. The lone pairs on the nitrogens are coordinating to the palladium, preventing the catalytic cycle from turning over.[2][3]

  • Solution A: Optimize the Ligand System. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this class of substrate. The key is to use bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands").[4] These ligands promote the desired catalytic steps and their steric bulk can physically hinder the coordination of the substrate's amino group to the palladium center.[4][5]

    • Recommended Ligands: SPhos, XPhos, or RuPhos have shown efficacy in couplings with challenging aminopyridines.[1][2]

    • Catalyst Source: Use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) rather than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can introduce variability.

  • Solution B: Protect the Amino Group. This is often the most robust solution. By temporarily converting the amino group into a less nucleophilic carbamate, you remove its ability to poison the catalyst. The tert-butyloxycarbonyl (Boc) group is the most common and effective choice for this purpose.[3][6] It is stable to typical cross-coupling conditions and can be easily removed afterward.[7][8]

Troubleshooting Guide: Common Side Reactions

Even when the reaction proceeds, you may observe significant formation of undesired byproducts.

Problem Potential Cause(s) Recommended Solutions
Deiodination (Replacement of -I with -H)1. Base- or Solvent-Mediated: Some bases or solvent impurities can act as hydride sources.[2] 2. Catalytic Side Reaction: Can occur as part of an unproductive catalytic cycle (e.g., β-hydride elimination from an intermediate).[9]1. Use High-Purity Reagents: Ensure solvents are anhydrous and bases are of high quality.[2] 2. Screen Bases: Switch to a different base (e.g., from an alkoxide like NaOtBu to a carbonate like Cs₂CO₃ or a phosphate like K₃PO₄).[10][11]
Protodeboronation (Suzuki Coupling)1. Presence of Water/Protic Sources: The boronic acid C-B bond is cleaved by water, especially at elevated temperatures and with strong bases.[3] 2. Palladium-Catalyzed: Bulky phosphine ligands, while beneficial for coupling, can paradoxically accelerate palladium-catalyzed protodeboronation.[12][13][14]1. Use Anhydrous Conditions: If possible, use anhydrous solvents and reagents. 2. Use Boronic Esters: Pinacol (BPin) esters are generally more stable to protodeboronation than boronic acids. 3. Minimize Reaction Time: Monitor the reaction closely and work it up promptly upon completion.[3]
Homocoupling (of Boronic Acid or Alkyne)1. Oxygen: Traces of oxygen can promote the oxidative homocoupling of the boronic acid (Suzuki) or terminal alkyne (Sonogashira).[2][15] 2. Copper Catalyst (Sonogashira): High loadings or impurities in the copper co-catalyst can lead to Glaser coupling.1. Rigorous Degassing: Ensure the reaction is strictly anaerobic.[2] 2. Optimize Catalyst Loading: Use the minimum effective amount of catalyst and co-catalyst.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound so challenging? A1: The challenge arises from the two basic nitrogen atoms: the pyridine ring nitrogen and the C5-amino group. Both can act as ligands for the palladium catalyst. This binding leads to the formation of stable, inactive palladium complexes, effectively removing the catalyst from the reaction cycle and leading to low or no product formation.[1][2]

Q2: Do I really need to use a protecting group for the amine? A2: While not always strictly necessary, it is highly recommended, especially during initial route scouting or if ligand optimization fails. Protecting the amine with a group like Boc is a reliable way to prevent catalyst inhibition and often leads to cleaner reactions and higher, more reproducible yields.[3] It simplifies troubleshooting by eliminating one major variable.

Q3: What is the mechanism of catalyst inhibition by the amino group? A3: The lone pair of electrons on the nitrogen atom of the amino group coordinates to the electron-deficient palladium(II) center after oxidative addition. This can form a stable five-membered chelate ring involving the pyridine nitrogen, creating a catalytically inactive palladacycle that does not proceed to reductive elimination.

G cluster_cycle Desired Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + Ar-I PdII_complex [Ar-Pd(II)-I]L₂ OA->PdII_complex TM Transmetalation (e.g., Suzuki) PdII_complex->TM + [R-M] Inactive_Complex Inactive Chelate Complex (Off-Cycle) PdII_complex->Inactive_Complex Coordination of -NH₂ and Pyridine-N RE_intermediate [Ar-Pd(II)-R]L₂ TM->RE_intermediate RE Reductive Elimination RE_intermediate->RE RE->Pd0 Regenerates Catalyst Product Product (Ar-R) RE->Product Inhibition Inhibition Pathway

Caption: Mechanism of catalyst inhibition by the aminopyridine.

Q4: Which base should I choose? A4: The choice of base is critical and often empirical. For Suzuki reactions, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are common choices.[10][11] For Sonogashira or Buchwald-Hartwig reactions, stronger bases like NaOtBu or LHMDS might be required, but these can also promote side reactions.[9] It is always advisable to screen a few bases (e.g., a carbonate, a phosphate, and an alkoxide) during optimization.

Q5: My reaction works, but the yield is not reproducible. What could be the cause? A5: Lack of reproducibility often points to subtle variations in reaction setup. The most common culprits are:

  • Inconsistent Degassing: Even small amounts of oxygen can affect catalyst activity.

  • Reagent Quality: The purity of the base (especially alkoxides, which can degrade) and the solvent can vary between batches. Use freshly opened, high-purity reagents whenever possible.

  • Water Content: The amount of water, whether added intentionally as a co-solvent or present as an impurity, can dramatically affect reactions like the Suzuki coupling.

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol masks the C5-amino group, preventing it from inhibiting the palladium catalyst in subsequent cross-coupling steps.

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv) or 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

  • Dissolve the substrate in anhydrous DCM or THF (approx. 0.2 M concentration).

  • Add triethylamine or DMAP to the solution.

  • Slowly add a solution of Boc₂O in the same solvent to the stirred mixture at room temperature.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl (2-iodo-5-pyridyl)carbamate.

Protocol 2: General Suzuki-Miyaura Coupling with Boc-Protected this compound

This protocol is a robust starting point for coupling the protected substrate.

Materials:

  • tert-butyl (2-iodo-5-pyridyl)carbamate (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium Pre-catalyst: XPhos Pd G3 (2 mol%)

  • Ligand: XPhos (2 mol%)

  • Base: K₃PO₄ (2.0-3.0 equiv), finely ground

  • Solvent: 1,4-Dioxane and Water (e.g., 5:1 ratio), degassed

Procedure:

  • To a dry Schlenk tube or reaction vial, add the Boc-protected this compound, the boronic acid/ester, the palladium pre-catalyst, the ligand, and the base.

  • Seal the vessel, then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Add the degassed dioxane and water via syringe.

  • Place the sealed reaction vessel in a preheated oil bath or heating block (typically 80-100 °C).

  • Stir vigorously for the required time (monitor by TLC or LC-MS, typically 2-16 hours).

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Boc Deprotection

This protocol removes the Boc group to reveal the final desired product.

Materials:

  • Boc-protected coupled product (1.0 equiv)

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of TFA (5-10 equiv) or 4M HCl in Dioxane (3-5 equiv).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Re-dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected product. Further purification may be necessary.[7][8]

References

  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • BOC Protection and Deprotection. (2025, February 8). J&K Scientific LLC. Retrieved January 10, 2026, from [Link]

  • A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

  • The effect of various bases on the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved January 10, 2026, from [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. (2021, February 22). ACS Catalysis. Retrieved January 10, 2026, from [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. (n.d.). ChemRxiv. Retrieved January 10, 2026, from [Link]

  • BOC protection method for aminopyridine. (n.d.). Google Patents.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2025, November 17). PubMed. Retrieved January 10, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

  • Poisoning and deactivation of palladium catalysts. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved January 10, 2026, from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 10, 2026, from [Link]

  • Struggling with Suzuki Reaction. (2024, September 4). Reddit. Retrieved January 10, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • How Bulky Can a Phosphine Ligand Be? (2021, December 30). ChemistryViews. Retrieved January 10, 2026, from [Link]

  • Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace. Retrieved January 10, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 10, 2026, from [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015, March 27). PubMed. Retrieved January 10, 2026, from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). Semantic Scholar. Retrieved January 10, 2026, from [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Retrieved January 10, 2026, from [Link]

  • BOC protection method for aminopyridine. (n.d.). Google Patents.
  • Recent Advances in Sonogashira Reactions. (2025, August 7). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022, October 3). ACS Publications. Retrieved January 10, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025, August 6). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Comparative Screening of DalPhos/Ni Catalysts in C-N Cross-couplings of (Hetero)aryl Chlorides Enables Development of Aminopyrazole Cross-couplings with Amine Base. (2023, February 1). PubMed. Retrieved January 10, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing. Retrieved January 10, 2026, from [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). PubMed. Retrieved January 10, 2026, from [Link]

  • TBDPS and Br-TBDPS protecting groups as efficient aryl group donors in Pd-catalyzed arylation of phenols and anilines. (2009, August 12). PubMed. Retrieved January 10, 2026, from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Palladium(II)‐Catalyzed Aminotrifluoromethoxylation of Alkenes: Mechanistic Insight into the Effect of N‐Protecting Groups. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Suzuki Coupling Reactivity: 5-Amino-2-iodopyridine vs. 5-Amino-2-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, embedded in a multitude of blockbuster pharmaceuticals. The ability to functionalize this heterocycle with precision is paramount. Among the most powerful tools for this purpose is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with remarkable efficiency.[1][2] A common synthetic challenge involves the selection of an appropriate halo-aminopyridine building block. This guide provides an in-depth, data-driven comparison of two ubiquitous intermediates: 5-amino-2-iodopyridine and 5-amino-2-bromopyridine, focusing on their relative reactivity in Suzuki couplings.

This analysis moves beyond simple declarations of "one is more reactive," delving into the mechanistic underpinnings and practical consequences of choosing an iodide versus a bromide. For researchers in drug development, understanding these nuances is critical for optimizing reaction conditions, managing costs, and accelerating discovery timelines.

The Decisive Step: Oxidative Addition and the Carbon-Halogen Bond

The widely accepted mechanism for the Suzuki coupling involves a three-stage catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][3][4] For most aryl halides, the initial oxidative addition of the aryl-halogen (C-X) bond to the Pd(0) catalyst is the rate-determining step.[3] This is where the fundamental difference between our two molecules of interest lies.

The reactivity of the electrophile in this step is inversely proportional to the strength of the C-X bond. The established order of reactivity is:

C-I > C-Br >> C-Cl [1]

This trend is a direct consequence of the bond dissociation energies. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, making it far more susceptible to cleavage and insertion by the electron-rich Pd(0) center. This translates directly to faster reaction kinetics and the ability to employ milder reaction conditions.

cluster_OA Oxidative Addition (Rate-Determining Step) cluster_Iodo This compound cluster_Bromo 5-Amino-2-bromopyridine Pd(0)L2 Pd(0)L₂ Iodo_Reactant Py-I Bromo_Reactant Py-Br Iodo_TS [Transition State] Iodo_Reactant->Iodo_TS Iodo_Product Py-Pd(II)(I)L₂ Bromo_TS [Transition State] Bromo_Reactant->Bromo_TS Bromo_Product Py-Pd(II)(Br)L₂ caption Fig 1. Comparative energy profile of oxidative addition. Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Rate-Determining) pd0->oa Ar-X (Iodide or Bromide) pd2_complex Ar-Pd(II)(X)L₂ oa->pd2_complex trans Transmetalation pd2_complex->trans Ar'-B(OR)₂ + Base pd2_r1r2 Ar-Pd(II)(Ar')L₂ trans->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 Catalyst Regeneration product Ar-Ar' (Product) re->product

Fig 2. The Suzuki-Miyaura catalytic cycle.

While the cycle is the same for both substrates, the "throttle" is the oxidative addition step (oa). For this compound, this step is rapid, allowing the cycle to turn over quickly. For 5-amino-2-bromopyridine, this step is slower, creating a bottleneck that requires more forceful conditions to overcome.

Field-Proven Experimental Protocols

The following protocols are representative starting points. As a self-validating system, they include explanations for key reagent choices. Optimization is often necessary based on the specific boronic acid partner.

Protocol 1: Suzuki Coupling of this compound (High Reactivity Substrate)
  • Rationale: Due to the high reactivity of the C-I bond, a standard, relatively inexpensive catalyst like Pd(PPh₃)₄ and a common inorganic base are sufficient. Milder temperatures are used to prevent degradation of sensitive coupling partners.

  • Step-by-Step Procedure:

    • To a dry Schlenk flask, add this compound (1.0 eq., e.g., 220 mg, 1.0 mmol), the arylboronic acid (1.2 eq., 1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 eq., 276 mg, 2.0 mmol).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq., 35 mg, 0.03 mmol).

    • Add a degassed solvent mixture, such as 1,4-dioxane (4 mL) and water (1 mL).

    • Heat the reaction mixture to 85 °C and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 5-Amino-2-bromopyridine (Moderate Reactivity Substrate)
  • Rationale: To overcome the stronger C-Br bond, a more active catalyst system is employed. This features a palladium source and a specialized bulky, electron-rich phosphine ligand (SPhos) that promotes oxidative addition. A stronger base (K₃PO₄) is often used to facilitate the transmetalation step.

  • Step-by-Step Procedure:

    • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with 5-amino-2-bromopyridine (1.0 eq., e.g., 173 mg, 1.0 mmol), the arylboronic acid (1.5 eq., 1.5 mmol), and potassium phosphate (K₃PO₄, 3.0 eq., 637 mg, 3.0 mmol).

    • In a separate vial, prepare the catalyst by mixing Palladium(II) acetate (Pd(OAc)₂, 0.05 eq., 11 mg, 0.05 mmol) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.10 eq., 41 mg, 0.10 mmol) in the reaction solvent.

    • Add the catalyst solution to the flask containing the reagents.

    • Add a degassed solvent, such as toluene (5 mL).

    • Seal the flask and heat the reaction mixture to 100-110 °C. Stir for 8-16 hours, monitoring progress by TLC or LC-MS.

    • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Conclusion and Strategic Recommendations

The choice between this compound and 5-amino-2-bromopyridine is a classic case of balancing reactivity with cost and scalability.

  • Choose this compound for:

    • Early-stage discovery and rapid analogue synthesis: When speed and yield are paramount and material cost is less of a concern.

    • Couplings with sensitive or complex boronic acids: The milder conditions minimize the risk of side reactions and degradation.

    • Reactions where achieving the highest possible yield is critical.

  • Choose 5-Amino-2-bromopyridine for:

    • Large-scale synthesis and process chemistry: Where the lower cost of the starting material provides a significant economic advantage.

    • Robust coupling partners: When the boronic acid and desired product can tolerate higher temperatures and longer reaction times.

    • When access to advanced ligand systems is readily available to ensure efficient and reliable conversion.

Ultimately, both reagents are invaluable tools. By understanding the fundamental principles of their reactivity, researchers can make informed, strategic decisions that best align with the specific goals of their synthetic campaigns.

References

  • Amatore, C., et al. Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics. Available from: [Link]

  • Finley, M. G., et al. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. 2024. Available from: [Link]

  • Finley, M. G., et al. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available from: [Link]

  • Vetticatt, M. J., et al. Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition. 2013. Available from: [Link]

  • Dierick, S., et al. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Li, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Wen, J., et al. A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. China Surfactant Detergent & Cosmetics. 2011. Available from: [Link]

  • ResearchGate. Syntheses of 2-amino-5-iodopyridine. Available from: [Link]

  • Mondal, B., et al. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Available from: [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]

  • MacLeod, K. C., et al. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry. 2024. Available from: [Link]

  • Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • YouTube. Suzuki Coupling Mechanism and Applications. 2018. Available from: [Link]

  • Ciobanu, M., et al. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. American Journal of Organic Chemistry. 2012. Available from: [Link]

  • Khan, I., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available from: [Link]

  • Bruno, N. C., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. 2013. Available from: [Link]

  • Scott, J. D., et al. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. 2018. Available from: [Link]

  • ResearchGate. Coupling outcomes for pyridines. Available from: [Link]

  • Onnuch, P., et al. Aminative Suzuki-Miyaura coupling. Science. 2024. Available from: [Link]

  • Onnuch, P., et al. Aminative Suzuki–Miyaura coupling. Science. 2024. Available from: [Link]

  • Domainex. Synthesis in Review: Aminative Suzuki-Miyaura Coupling and Cu-Catalysed Dehydrogenation/Lactonization of C(sp3)-H Bonds. 2024. Available from: [Link]

  • Sihauli Chemicals Private Limited. 2-Amino-5-Iodopyridine. Available from: [Link]

  • Khan, I., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017. Available from: [Link]

Sources

A Comparative Guide to 2-Amino-5-halopyridines in Sonogashira Reactions: Reactivity, Catalysis, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The alkynylation of heterocyclic scaffolds, in particular, provides access to a rich chemical space of novel pharmacophores and functional materials. Among the key building blocks for these syntheses are the 2-amino-5-halopyridines, which offer a versatile platform for diversification. The choice of the halogen atom—iodine, bromine, or chlorine—profoundly influences the reactivity of the substrate, dictating the required catalytic system, reaction conditions, and ultimately, the efficiency of the synthesis.

This guide provides an in-depth comparative analysis of 2-amino-5-iodo, 2-amino-5-bromo, and 2-amino-5-chloropyridines in the Sonogashira reaction. We will explore the underlying mechanistic principles that govern their reactivity, present comparative experimental data, and provide detailed protocols to aid in the strategic design and execution of your synthetic routes.

The Decisive Role of the Carbon-Halogen Bond: A Mechanistic Overview

The generally accepted order of reactivity for halopyridines in palladium-catalyzed cross-coupling reactions is I > Br > Cl .[1][2] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the Sonogashira catalytic cycle. A weaker C-X bond, as in the case of iodopyridines, facilitates this crucial step, leading to faster reaction rates and milder required conditions.

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle orchestrates the C-C bond formation, while the copper cycle facilitates the formation of the copper acetylide intermediate.

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl R-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne R-Pd(II)L₂-C≡CR' Transmetalation->PdII_Alkyne CuX Cu(I)X Transmetalation->CuX RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' RedElim->Product Alkyne H-C≡CR' Cu_Acetylide Cu(I)-C≡CR' Alkyne->Cu_Acetylide Base, Cu(I)X Cu_Acetylide->Transmetalation Transfers Acetylide to Palladium

The dual catalytic cycles of the copper-catalyzed Sonogashira reaction.

Comparative Performance: A Data-Driven Analysis

2-Amino-5-halopyridineAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Iodo (2-amino-3-iodopyridine)Phenylacetylene(PPh₃)₂PdCl₂-Ionic Liquid--93%[3]
Bromo (2-amino-3-bromopyridine)PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003up to 96%[4][5]
Chloro (2-amino-5-chloro-3-substituted)PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100389%[5]

As the data suggests, 2-amino-5-iodopyridines are highly reactive, affording excellent yields under mild conditions.[3] The bromo derivatives also exhibit good to excellent reactivity, though they may require slightly elevated temperatures.[4][5] The chloro-substituted pyridines, while being the most cost-effective, are the least reactive and often necessitate more robust and specialized catalyst systems to achieve high yields.[5] For these less reactive substrates, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity by promoting the challenging oxidative addition step.[3][6]

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the Sonogashira coupling of each class of 2-amino-5-halopyridine. These should be considered as a starting point and may require optimization for specific substrates.

Experimental_Workflow Setup Reaction Setup: - Dry Schlenk flask - Inert atmosphere (Ar/N₂) - Add halopyridine, catalyst, CuI Reagents Reagent Addition: - Add anhydrous solvent and base - Stir for 10-15 min - Add terminal alkyne Setup->Reagents Reaction Reaction: - Heat to desired temperature - Monitor by TLC/LC-MS Reagents->Reaction Workup Workup: - Cool to room temperature - Dilute with organic solvent - Filter through Celite Reaction->Workup Purification Purification: - Wash with water and brine - Dry organic layer - Concentrate and purify by column chromatography Workup->Purification Product Final Product Purification->Product caption A general experimental workflow for the Sonogashira coupling reaction.

Sources

A Senior Application Scientist's Guide to Validating the Structure of 5-Amino-2-iodopyridine Derivatives by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of novel pyridine derivatives, particularly those with multiple substituents like 5-Amino-2-iodopyridine, structural validation is a critical step that underpins the reliability of all subsequent biological and chemical data. This guide provides an in-depth comparison of analytical techniques for structural elucidation, with a primary focus on the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the integrity of your results.

The Challenge of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds in pharmaceuticals and agrochemicals.[1] The introduction of multiple substituents, such as an amino group and a halogen, creates a complex electronic environment within the aromatic ring. This complexity can lead to ambiguous structural assignments if not analyzed with the appropriate techniques. For a molecule like this compound, key challenges include:

  • Positional Isomerism: Ensuring the precise location of the amino and iodo groups on the pyridine ring.

  • Electronic Effects: Understanding how the electron-donating amino group and the electron-withdrawing (by induction) iodo group influence the chemical environment of the ring protons and carbons.

  • Spectral Overlap: In more complex derivatives, signals in the aromatic region of the ¹H NMR spectrum can overlap, making interpretation difficult.[2]

While several analytical methods can provide structural information, NMR spectroscopy, particularly a combination of one-dimensional (1D) and two-dimensional (2D) experiments, stands out as the most powerful tool for complete and unambiguous structure determination in solution.[3][4]

Comparative Analysis of Structural Validation Techniques

A multi-faceted analytical approach is often beneficial, but it's crucial to understand the strengths and limitations of each technique for the specific challenge of validating substituted pyridine structures.

Technique Strengths Limitations Applicability to this compound
NMR Spectroscopy Provides detailed information on the carbon-hydrogen framework, connectivity through bonds, and spatial proximity of atoms.[3][4]Requires soluble samples and can be less sensitive than mass spectrometry. Paramagnetic compounds can pose challenges.[2]Primary Technique: Unrivaled for determining positional isomerism and detailed covalent structure in solution.
Mass Spectrometry (MS) Offers highly accurate molecular weight determination and fragmentation patterns that can suggest structural motifs.[3][5]Isomer differentiation can be difficult or impossible. Provides limited information on atom connectivity.Supportive Technique: Essential for confirming the molecular formula but insufficient for unambiguous isomer identification on its own.
X-ray Crystallography Provides the absolute, three-dimensional structure of a molecule in the solid state.[6][7]Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not be identical to the solution-state conformation.Gold Standard (if possible): Provides definitive proof of structure but is not always feasible.
Infrared (IR) Spectroscopy Excellent for identifying the presence of specific functional groups (e.g., N-H and C=N).[8]Provides limited information about the overall molecular skeleton and cannot distinguish between positional isomers.Supportive Technique: Useful for confirming the presence of the amino group and the pyridine ring.
UV-Visible Spectroscopy Useful for analyzing conjugated systems.[9]Provides very limited structural information and is not suitable for distinguishing isomers.Limited Utility: Can confirm the presence of a conjugated system but offers little specific structural detail.

Deep Dive into NMR for Structural Elucidation

NMR spectroscopy is the cornerstone of structural validation for organic molecules.[5] By probing the magnetic properties of atomic nuclei, we can construct a detailed map of the molecular architecture.

Foundational 1D NMR Experiments: ¹H and ¹³C NMR

¹H NMR: A Window into the Proton Environment

The ¹H NMR spectrum is typically the first and most informative experiment performed. For this compound, we can predict the following features based on the electronic effects of the substituents:

  • Chemical Shifts (δ): The position of a signal in the NMR spectrum is indicative of the electronic environment of the proton. The electron-donating amino group at the 5-position will increase electron density (shielding) at the ortho (C4, C6) and para (C2) positions, while the electronegative nitrogen and iodine will decrease electron density (deshielding).[2] The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 6.0-9.0 ppm).

  • Integration: The area under each signal is proportional to the number of protons it represents.[7] For this compound, we expect three signals in the aromatic region, each integrating to one proton, and a broader signal for the two protons of the amino group.

  • Spin-Spin Coupling (J-coupling): The splitting of a signal into a multiplet (e.g., doublet, triplet) provides information about the number of adjacent protons. The magnitude of the coupling constant (J) is characteristic of the number of bonds separating the coupled protons and their dihedral angle.[10]

Predicted ¹H NMR Spectrum of this compound:

Based on published data for this compound in CDCl₃, the following assignments can be made:[11]

  • H6 (δ 8.21 ppm, singlet): This proton is adjacent to the nitrogen and is expected to be the most deshielded. Its appearance as a singlet (or a very narrow doublet) is due to a small or negligible four-bond coupling to H4.

  • H4 (δ 7.62 ppm, doublet, J ≈ 8 Hz): This proton is coupled to H3, resulting in a doublet.

  • H3 (δ 6.35 ppm, doublet, J ≈ 8 Hz): This proton is also coupled to H4, giving a doublet with the same coupling constant. It is the most shielded aromatic proton due to the influence of the adjacent amino group.

  • NH₂ (δ 4.51 ppm, broad singlet): The amino protons typically appear as a broad signal due to exchange with trace amounts of water and quadrupolar broadening from the nitrogen.[12]

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule.[13] Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.

Predicted ¹³C NMR Spectrum of this compound:

  • C2 (Iodo-substituted): The "heavy atom effect" of iodine will cause a significant upfield shift for the directly attached carbon. This carbon is expected to be the most shielded among the ring carbons.

  • C5 (Amino-substituted): The electron-donating amino group will cause a significant downfield shift (deshielding) for the attached carbon.

  • C6, C4, C3: The remaining carbons will have distinct chemical shifts influenced by their proximity to the nitrogen, amino, and iodo substituents.

Advanced 2D NMR for Unambiguous Connectivity

When 1D NMR spectra are complex or ambiguous, 2D NMR experiments are indispensable for establishing definitive structural assignments.[15]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds).[11][16] In the COSY spectrum of this compound, a cross-peak would be expected between the signals for H3 and H4, confirming their adjacent relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached.[14][16] By combining the assigned ¹H NMR spectrum with the HSQC data, we can definitively assign the ¹³C signals for C3, C4, and C6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds.[14][16] HMBC is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together the entire molecular framework. For this compound, HMBC correlations would be expected from:

    • H6 to C2 and C4.

    • H4 to C2, C6, and C5.

    • H3 to C5.

This network of correlations provides a self-validating system for the complete structural assignment.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Analyte Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR in 0.6-0.7 mL of solvent). Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts.

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral resolution.

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube.

NMR Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer.

Protocol 1: ¹H NMR

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans, depending on sample concentration.

Protocol 2: ¹³C{¹H} NMR

  • Pulse Sequence: Standard single-pulse with proton decoupling.

  • Spectral Width: 200-250 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

Protocol 3: 2D COSY

  • Pulse Sequence: Gradient-selected COSY (gCOSY).

  • Spectral Width (F1 and F2): Same as ¹H NMR.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

Protocol 4: 2D HSQC

  • Pulse Sequence: Gradient-selected HSQC with sensitivity enhancement.

  • Spectral Width (F2 - ¹H): Same as ¹H NMR.

  • Spectral Width (F1 - ¹³C): 160-180 ppm, centered to cover the expected carbon chemical shifts.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 2-16.

Protocol 5: 2D HMBC

  • Pulse Sequence: Gradient-selected HMBC.

  • Spectral Widths: Same as HSQC.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 4-32.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Data Interpretation Workflow

The following workflow provides a logical path to structural elucidation using the acquired NMR data.

Caption: A logical workflow for the elucidation of substituted pyridine structures using a combination of 1D and 2D NMR experiments.

Conclusion

While techniques like mass spectrometry and IR spectroscopy provide valuable, complementary data, NMR spectroscopy remains the unparalleled method for the definitive structural validation of complex organic molecules like this compound derivatives in solution. By employing a systematic approach that combines 1D and 2D NMR experiments, researchers can confidently determine the precise connectivity and substitution pattern of their synthesized compounds. The causality-driven experimental design and self-validating nature of a comprehensive NMR dataset are essential for ensuring the scientific integrity of any research and development program.

References

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  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. Retrieved from [Link]

  • (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. pubs.rsc.org. Retrieved from [Link]

  • Ashly Thomas, et al. (2019). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

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  • (n.d.). 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. u-szeged.hu. Retrieved from [Link]

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  • PubMed. (2020). 5-amino-2-methylpyridinium hydrogen fumarate: An XRD and NMR crystallography analysis. PubMed. Retrieved from [Link]

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  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 5-Amino-2-iodopyridine and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of pharmaceutical intermediates is a cornerstone of robust and reliable research. 5-Amino-2-iodopyridine, a key building block in the synthesis of a variety of bioactive molecules, and its subsequent reaction products demand rigorous analytical scrutiny. This guide provides an in-depth, objective comparison of mass spectrometry-based methods and alternative analytical techniques for the comprehensive analysis of this compound, supported by experimental data and field-proven insights.

The Central Role of Mass Spectrometry in the Analysis of this compound

Mass spectrometry (MS) stands as a premier analytical technique for the characterization of this compound due to its exceptional sensitivity, specificity, and ability to provide detailed structural information from minute sample quantities. The presence of both a basic amino group and a heavy iodine atom imparts distinct characteristics to its mass spectrometric behavior, making it an excellent candidate for a variety of ionization techniques and mass analyzers.

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization source is a critical first step in the mass spectrometric analysis of this compound. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), offer complementary information.

  • Electron Ionization (EI): This hard ionization technique bombards the analyte with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. EI is typically coupled with Gas Chromatography (GC-MS) and is particularly useful for the analysis of volatile and thermally stable compounds.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI typically produces protonated molecules [M+H]+ with minimal fragmentation. This is ideal for accurate molecular weight determination and is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS). The basic amino group of this compound is readily protonated in the positive ion mode of ESI.

High-Resolution Mass Spectrometry: Unveiling the Elemental Composition

High-resolution mass spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap instruments, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm).[1][2] This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, a crucial step in the identification of unknown reaction products or impurities. For this compound (C₅H₅IN₂), the theoretical exact mass of the protonated molecule [M+H]+ is 220.9573 Da. An HRMS instrument can measure this mass with high accuracy, confirming the elemental formula.

dot graph "HRMS_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

subgraph "cluster_LC" { label="Liquid Chromatography"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; LC_Sample [label="Sample Injection"]; LC_Column [label="Chromatographic Separation"]; LC_Elution [label="Eluted Analyte"]; LC_Sample -> LC_Column -> LC_Elution; }

subgraph "cluster_MS" { label="High-Resolution Mass Spectrometry"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; ESI [label="Electrospray Ionization (ESI)"]; MassAnalyzer [label="TOF or Orbitrap Analyzer"]; Detector [label="Detection"]; Data [label="Accurate m/z Data"]; ESI -> MassAnalyzer -> Detector -> Data; }

subgraph "cluster_DataAnalysis" { label="Data Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Formula [label="Elemental Formula Determination"]; Identification [label="Compound Identification"]; Data -> Formula -> Identification; }

LC_Elution -> ESI [label="Introduction to MS"]; } Caption: High-Resolution LC-MS Workflow for this compound Analysis.

Fragmentation Analysis: Deconstructing the Molecule

The fragmentation pattern of this compound provides a roadmap to its structure. Understanding these pathways is essential for the structural elucidation of its reaction products.

Electron Ionization (EI) Fragmentation:

The GC-MS spectrum of this compound reveals a characteristic fragmentation pattern.[3] The molecular ion peak (M⁺˙) is observed at m/z 220. The fragmentation is primarily driven by the loss of iodine and cleavage of the pyridine ring.

dot graph "EI_Fragmentation" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

M [label="this compound\nC₅H₅IN₂⁺˙\nm/z 220"]; F1 [label="[M-I]⁺\nC₅H₅N₂⁺\nm/z 93"]; F2 [label="[M-HCN]⁺˙\nC₄H₄IN⁺˙\nm/z 193"]; F3 [label="[M-I-HCN]⁺\nC₄H₄N⁺\nm/z 66"];

M -> F1 [label="- I•"]; M -> F2 [label="- HCN"]; F1 -> F3 [label="- HCN"]; } Caption: Proposed EI Fragmentation of this compound.

Electrospray Ionization (ESI) Fragmentation (Tandem MS/MS):

In ESI-MS/MS, the protonated molecule [M+H]+ is selected and fragmented. The fragmentation is typically less extensive than in EI and often involves the loss of small neutral molecules. For protonated this compound, the primary fragmentation would likely involve the loss of ammonia (NH₃) or the iodine atom.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. This section compares the performance of LC-MS with HPLC-UV and GC-MS for the analysis of this compound and its products.

FeatureLC-MS/MSHPLC-UVGC-MS
Specificity Very HighModerate to HighHigh
Sensitivity Very High (ng/mL to pg/mL)High (µg/mL to ng/mL)High (pg to ng on column)
Structural Info High (MS/MS fragmentation)Low (Retention time only)High (EI fragmentation library)
Sample Throughput HighModerateModerate
Derivatization Not usually requiredNot requiredOften required for polar analytes
Cost HighLowModerate
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the routine analysis and quantification of pharmaceutical compounds. For this compound, which possesses a chromophore, UV detection is a suitable and cost-effective option.

Experimental Protocol: HPLC-UV Purity Analysis

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

A validated HPLC-UV method for the related compound 5-amino-2-chloropyridine demonstrated good linearity, accuracy, and precision, with a limit of detection in the low µg/mL range.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of the amino group, derivatization is often necessary to improve the chromatographic performance of aminopyridines.[1][5]

Experimental Protocol: GC-MS Analysis with Derivatization

  • Derivatization:

    • Dry a sample of this compound under a stream of nitrogen.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).[5]

    • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction. The active hydrogens on the amino group are replaced by a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, increasing volatility.

  • GC-MS Analysis:

    • Instrumentation: GC system coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection: Split or splitless injection.

    • Temperature Program: A suitable temperature gradient to separate the derivatized analyte from by-products.

    • MS Detection: Electron ionization (EI) at 70 eV.

Expert Insights and Method Selection

The choice of analytical technique is dictated by the specific research question. The following decision tree provides guidance on selecting the most appropriate method for the analysis of this compound products.

dot graph "Method_Selection" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

Start [label="Analytical Goal for\nthis compound Products", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q1 [label="Need for Structural\nElucidation of Unknowns?", shape="diamond", style="filled", fillcolor="#FBBC05"]; Q2 [label="Routine Purity Assay\nand Quantification?", shape="diamond", style="filled", fillcolor="#FBBC05"]; Q3 [label="Analysis of Volatile\nBy-products?", shape="diamond", style="filled", fillcolor="#FBBC05"];

HRMS [label="High-Resolution LC-MS (TOF, Orbitrap)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LCMSMS [label="LC-MS/MS (Triple Quadrupole)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLCUV [label="HPLC-UV", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GCMS [label="GC-MS (with Derivatization)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Q1; Start -> Q2; Start -> Q3;

Q1 -> HRMS [label="Yes"]; Q1 -> LCMSMS [label="No (Known Structures)"]; Q2 -> HPLCUV [label="Yes"]; Q2 -> LCMSMS [label="No (Trace Levels)"]; Q3 -> GCMS [label="Yes"]; Q3 -> LCMSMS [label="No (Non-volatile)"]; } Caption: Decision Tree for Analytical Method Selection.

  • For the identification of unknown reaction by-products and impurities, high-resolution LC-MS is the gold standard. Its ability to provide accurate mass measurements for elemental composition determination is unparalleled.

  • For routine quality control and quantification of the main product and known impurities, HPLC-UV offers a cost-effective, robust, and reliable solution.

  • For the analysis of volatile or thermally stable impurities that are amenable to gas chromatography, GC-MS, often with a derivatization step, provides excellent separation and structural information through its extensive EI libraries.

  • For targeted quantification at very low levels (e.g., in biological matrices), LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers the highest sensitivity and selectivity.

Conclusion

The comprehensive analysis of this compound and its reaction products requires a multi-faceted approach. While high-resolution mass spectrometry provides the most detailed structural information, HPLC-UV and GC-MS serve as invaluable and often more practical alternatives for routine analysis and the characterization of specific types of analytes. By understanding the strengths and limitations of each technique, researchers can develop a robust analytical workflow that ensures the quality and integrity of their scientific endeavors.

References

  • BenchChem. (2025). A Comparative Guide to HPLC and UPLC-MS/MS Methods for the Quantification of 3-Chloro-4-methyl-6-phenylpyridazine. BenchChem.
  • De Samber, B., et al. (2015). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound.
  • Yin, O. P., & Chan, C. C. (2003). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 11(4).
  • Reddy, B. C. G., & Kumar, K. A. (2016). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry, 9(4), 743-751.
  • PubChem. (n.d.). 2-Pyridinamine, 5-iodo-. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Frontage Laboratories. (n.d.). Accurate Mass.
  • Kenia, V. H., et al. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Rapid Communications in Mass Spectrometry, 17(17), 1955-1965.
  • University of Florida. (n.d.). Accurate Mass.
  • Goren, A. C., et al. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.

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A Comparative Guide to Purity Analysis of 5-Amino-2-iodopyridine: HPLC vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2-iodopyridine is a pivotal building block in modern pharmaceutical synthesis, serving as a key intermediate for a range of therapeutic agents, including novel antiviral and anticancer drugs.[1] Its molecular structure, featuring an amino group and an iodine atom on a pyridine ring, provides versatile reaction sites for constructing complex molecules.[1][2] However, the very reactivity that makes it valuable also presents a challenge: ensuring its purity. Impurities, such as starting materials, by-products, or degradation products, can compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[3][4]

Therefore, robust and reliable analytical methods for purity assessment are not just a matter of quality control; they are a fundamental requirement for regulatory compliance and patient safety.[5] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), the industry workhorse, with powerful orthogonal methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the comprehensive purity analysis of synthesized this compound. We will delve into the causality behind methodological choices, provide validated protocols, and offer data-driven guidance to help researchers and drug development professionals select the most fitting technique for their specific needs.

Section 1: The Primary Method: Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its versatility, sensitivity, and robustness for a wide range of non-volatile organic compounds.[5][6][7] For this compound, a moderately polar compound, RP-HPLC is the method of choice.

Principle and Methodological Rationale

RP-HPLC separates analytes based on their hydrophobic interactions with a nonpolar stationary phase (typically alkyl-silane bonded silica, like C18) and a polar mobile phase.[8][9]

  • Column Choice (C18): A C18 column is selected for its strong hydrophobic retention capabilities, which are ideal for aromatic compounds like this compound. This ensures that the analyte is sufficiently retained and separated from more polar impurities.

  • Mobile Phase Selection: The mobile phase is a critical factor. A typical mobile phase consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[4] For an amine-containing compound like this compound, controlling the pH is essential. An acidic mobile phase (e.g., pH 3.0 adjusted with orthophosphoric acid) ensures the amino group is protonated.[4] This prevents peak tailing, a common issue with basic analytes, leading to sharp, symmetrical peaks and improved resolution.[10]

  • UV Detection: The pyridine ring in this compound is a strong chromophore, making UV detection highly effective. The optimal wavelength is chosen at an absorbance maximum (e.g., ~254 nm) to ensure high sensitivity for both the main compound and related impurities.[11]

Detailed Experimental Protocol: RP-HPLC-UV

This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) as mandated by pharmacopeias like the USP.[8][12][13]

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

    • C18 Column (e.g., 4.6 x 150 mm, 2.7 µm particle size).

    • Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Orthophosphoric Acid.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) orthophosphoric acid in water, pH adjusted to 3.0.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Chromatographic Conditions: | Parameter | Recommended Condition | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temp. | 35°C | | Detection λ | 254 nm | | Injection Vol. | 5 µL | | Gradient Program | Time (min) | % Mobile Phase B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 25.1 | 10 | | | 30 | 10 |

  • System Suitability Test (SST):

    • Before sample analysis, inject the Standard Solution five times.

    • Repeatability: Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%.

    • Tailing Factor: Should be between 0.8 and 1.5.[12]

    • Theoretical Plates: Should be ≥ 2000.

  • Data Analysis:

    • Inject the Sample Solution.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing S1 Weigh Sample & Reference Standard S3 Dissolve in Diluent & Filter (0.45 µm) S1->S3 S2 Prepare Mobile Phases A & B S2->S3 A1 Equilibrate C18 Column S3->A1 Load into Autosampler A2 Inject SST Standard (5x Replicates) A1->A2 A3 Inject Sample A2->A3 D1 Verify SST Criteria (RSD, Tailing) A3->D1 Acquire Data D2 Integrate Peaks in Sample Chromatogram D1->D2 D3 Calculate Purity (Area % Method) D2->D3

Workflow for RP-HPLC purity analysis.

Section 2: Orthogonal Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Orthogonal methods use different separation or detection principles, providing a more comprehensive impurity profile. GC-MS is an excellent choice for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[5][7] Given its boiling point of approximately 271°C, this compound is amenable to GC analysis.[1]

Principle and Methodological Rationale

GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[14] The mass spectrometer then fragments the eluted compounds and separates the ions by their mass-to-charge ratio, providing definitive structural identification.

  • When to Use GC-MS: GC-MS is superior for detecting residual solvents from the synthesis, volatile starting materials, or thermally stable by-products. Its high sensitivity and the structural information from MS make it invaluable for impurity identification.[14][15]

  • Column Choice: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is generally suitable for separating a wide range of analytes, including pyridine derivatives.[14]

  • Derivatization: While direct injection is possible, the amino group can cause peak tailing. Derivatization, such as silylation with MSTFA, can improve peak shape and thermal stability, though it adds a step to the sample preparation.[16] For this guide, we will focus on a direct injection method for simplicity.

Detailed Experimental Protocol: GC-MS
  • Instrumentation and Materials:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

    • HP-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Reagents: Dichloromethane (GC grade), Helium (UHP).

  • Preparation of Solutions:

    • Standard Solution (0.1 mg/mL): Prepare a stock solution of this compound in dichloromethane. Serially dilute to the working concentration.

    • Sample Solution (1.0 mg/mL): Dissolve the synthesized sample in dichloromethane.

  • Chromatographic and MS Conditions:

    Parameter Recommended Condition
    GC Conditions
    Carrier Gas Helium, constant flow 1.0 mL/min
    Injector Temp. 250°C
    Injection Mode Split (e.g., 20:1)
    Injection Vol. 1 µL
    Oven Program Initial 100°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min
    MS Conditions
    Ion Source Electron Ionization (EI), 70 eV
    Source Temp. 230°C
    Quad Temp. 150°C

    | Scan Mode | Full Scan (m/z 40-300) |

  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra against the reference standard and spectral libraries (e.g., NIST).

    • Quantify impurities relative to the main peak or using a certified standard if available.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh Sample P2 Dissolve in Volatile Solvent (e.g., DCM) P1->P2 A1 Inject into GC P2->A1 Load into Autosampler A2 Separation in Capillary Column A1->A2 A3 Elution into MS Detector A2->A3 D1 Acquire Total Ion Chromatogram (TIC) A3->D1 Ionization & Detection D2 Identify Peaks via Mass Spectral Library D1->D2 D3 Quantify Impurities D2->D3

Workflow for GC-MS purity and impurity ID.

Section 3: Orthogonal Method 2: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that determines purity without requiring a reference standard of the analyte itself.[17] It relies on the principle that the NMR signal integral is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[18][19]

Principle and Methodological Rationale

¹H qNMR measures the purity of a substance by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a known mass of a high-purity internal standard.

  • Why qNMR is the Gold Standard: It provides an absolute purity value (mass fraction), is non-destructive, and offers structural confirmation simultaneously. It is particularly powerful for certifying reference materials or when an analyte-specific standard is unavailable.[19][20][21]

  • Key Experimental Choices:

    • Internal Standard Selection: The standard (e.g., maleic acid, dimethyl sulfone) must be of high, certified purity, stable, non-reactive with the analyte, and have signals that do not overlap with the analyte's signals.

    • Solvent: A deuterated solvent (e.g., DMSO-d₆) that fully dissolves both the analyte and the standard is crucial.[19]

    • Acquisition Parameters: Long relaxation delays (D1) are critical to ensure complete T1 relaxation for all protons, which is essential for accurate integration and quantification.

Detailed Experimental Protocol: ¹H qNMR
  • Instrumentation and Materials:

    • NMR spectrometer (≥ 400 MHz).

    • High-precision analytical balance.

    • Certified Internal Standard (e.g., Maleic Acid).

    • Deuterated Solvent (e.g., DMSO-d₆).

  • Preparation of Sample:

    • Accurately weigh ~15 mg of the synthesized this compound into a vial.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Record both masses precisely.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    Parameter Recommended Setting Rationale
    Pulse Program Standard quantitative (e.g., zg30) Simple 30° pulse to reduce relaxation time
    Relaxation Delay (D1) ≥ 5 x T1 (e.g., 30 s) Ensures complete relaxation for accurate integration
    Number of Scans 16 or 32 Improves signal-to-noise ratio

    | Spectral Width | ~20 ppm | Covers all relevant proton signals |

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation[19]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the standard

qNMR_Workflow cluster_prep Precise Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation Q1 Accurately Weigh Analyte (m_analyte) Q3 Dissolve both in Deuterated Solvent Q1->Q3 Q2 Accurately Weigh Internal Std (m_std) Q2->Q3 N1 Transfer to NMR Tube Q3->N1 N2 Acquire ¹H Spectrum (Long D1 Delay) N1->N2 C1 Process Spectrum (FT, Phasing, Baseline) N2->C1 C2 Integrate Analyte & Standard Peaks C1->C2 C3 Calculate Absolute Purity Using Formula C2->C3

Workflow for absolute purity by qNMR.

Section 4: Comparative Performance Analysis

The choice of analytical technique depends on the specific goal, available resources, and the stage of drug development. The table below summarizes the key performance characteristics of each method for the analysis of this compound.

ParameterRP-HPLC-UVGC-MS¹H qNMR
Principle Polarity-based separationVolatility-based separationNuclear spin properties
Primary Use Case Routine QC, purity/assayVolatile impurity ID, residual solventsAbsolute purity, reference standard certification
Selectivity Good to ExcellentExcellentGood (depends on spectral overlap)
Sensitivity (LOQ) Low µg/mL to ng/mL[11]Low ng/mL to pg/mL~0.1% (w/w)
Information Provided Relative purity (Area %)Structural ID of volatilesAbsolute purity (mass %), structural info
Analysis Time Moderate (~30 min/sample)Moderate (~20-30 min/sample)Fast acquisition, longer prep/processing
Sample Throughput HighHighLow to Moderate
Method Validation Well-established (ICH Q2)[22][23]Standardized methods availableRequires careful protocol development
Key Advantage Robust, reliable, widely usedDefinitive ID of volatile unknownsPrimary method, no analyte standard needed
Key Limitation Blind to non-chromophoric/volatile impuritiesNot for non-volatile/labile compoundsLower sensitivity than chromatographic methods

Conclusion and Expert Recommendations

There is no single "best" method for all applications. A comprehensive purity assessment of this compound relies on an intelligent, multi-faceted approach.

  • For Routine Quality Control and Release Testing: RP-HPLC is the undisputed workhorse. Its high throughput, robustness, and excellent precision make it ideal for verifying that batch-to-batch production meets established purity specifications.[24]

  • For Process Development and Impurity Investigation: A combination of HPLC and GC-MS is essential. While HPLC tracks the primary non-volatile impurities, GC-MS is critical for identifying and controlling residual solvents and other volatile by-products that could impact downstream reactions or final product safety.[7][24]

  • For Reference Standard Certification: qNMR is the authoritative method. Its ability to provide a direct, absolute purity value without reliance on an analyte-specific reference material makes it the gold standard for qualifying the primary standard against which all routine HPLC and GC methods will be calibrated.[20][21]

By leveraging the strengths of these complementary techniques, researchers and drug development professionals can build a complete and trustworthy purity profile for this compound, ensuring the quality and integrity of this vital pharmaceutical intermediate from the laboratory to production.

References

  • Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: <621> CHROMATOGRAPHY Source: USP-NF URL: [Link]

  • Title: qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment Source: Journal of Chemical Education - ACS Publications URL: [Link]

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  • Title: A reversed-phase ion-pair liquid chromatography method for the determination of 4-aminopyridine in Sprague-Dawley rats Source: PubMed URL: [Link]

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A Senior Application Scientist's Guide to Suzuki Coupling: Comparing Halopyridine Reactivity for Optimal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, indispensable for forging carbon-carbon bonds, especially in the creation of biaryl and heterobiaryl structures that are common in pharmaceuticals.[1] The pyridine ring, a key component in numerous biologically active molecules, makes the efficient functionalization of pyridyl halides through Suzuki coupling critically important.[1][2] This guide offers an in-depth comparison of the yields and reactivity of various halopyridines, supported by experimental data, to inform substrate selection and reaction optimization in your research.

The Decisive Role of the Carbon-Halogen Bond and Halogen Position

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the strength of the carbon-halogen (C-X) bond and the position of the halogen on the pyridine ring.[3][4]

Influence of the Halogen

The generally accepted order of reactivity for halogens in Suzuki reactions is I > Br > Cl > F.[3][5] This trend is inversely correlated with the C-X bond dissociation energy. A weaker bond, as seen with heavier halogens, facilitates the oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step of the catalytic cycle.[1][6][7]

  • C-I Bond Energy: ~220 kJ/mol

  • C-Br Bond Energy: ~285 kJ/mol[8]

  • C-Cl Bond Energy: ~340 kJ/mol[8]

Consequently, iodopyridines are the most reactive substrates, often requiring milder conditions, while the more cost-effective and readily available chloropyridines are less reactive and may necessitate more robust and specialized catalytic systems to achieve comparable yields.[1][3]

Influence of the Halogen's Position

The position of the halogen on the electron-deficient pyridine ring also significantly impacts reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[3] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.[3] However, studies have also shown that for some substrates, the coupling product yields of 3-halopyridines can be higher than with 2-halopyridines.[9][10]

Comparative Yields of Halopyridines in Suzuki Reactions

The following table summarizes quantitative data from various studies, offering a comparative overview of the performance of different halopyridines under various catalytic systems. Direct comparisons can be challenging due to the variability in reaction conditions across different studies; however, general reactivity trends can be observed.[1]

HalopyridinePositionCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Bromopyridine2Phenylboronic acidPd(OAc)2 / Benzimidazolium saltK2CO3DMF/H2O120 (MW)0.0570.0
3-Bromopyridine3Phenylboronic acidPd(OAc)2 / Benzimidazolium saltK2CO3DMF/H2O120 (MW)0.0577.2
2-Chloropyridine2Phenylboronic acidPd(OAc)2 / Benzimidazolium saltK2CO3DMF/H2O120 (MW)0.0560.2
3-Chloropyridine3Phenylboronic acidPd(OAc)2 / Benzimidazolium saltK2CO3DMF/H2O120 (MW)0.0565.1
2,6-Dichloropyridine2,6Heptyl boronic pinacol esterPd(OAc)2 / Ad2PnBuLiOtBuDioxane/H2O1002494
3-Bromo-2-chloropyridine3Phenylboronic acidPd(PPh3)4K2CO3Toluene/EtOH/H2O8012~75
2,3-Dibromopyridine2Phenylboronic acidPd(PPh3)4Na2CO3Toluene/H2O10016~85
2-Chloro-4-iodopyridine4Phenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O90-1004-1285-95
2-Bromo-4-iodopyridine4Phenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O90-1004-1285-95

This table is a compilation of data from multiple sources and is intended for comparative purposes.[4][9] Exact yields are highly dependent on specific reaction conditions.

The Catalytic Cycle: A Mechanistic Overview

The mechanism of the Suzuki reaction is a catalytic cycle involving a palladium catalyst.[5][11] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X (Halopyridine) R1X->OxAdd R2B R²-B(OR)₂ (Boronic Acid/Ester) R2B->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8]

The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine. This is typically the rate-determining step.[1][6][7]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base.[6][12]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.[5][11]

Experimental Protocol: A Representative Suzuki Coupling of a Halopyridine

This generalized protocol can be adapted to compare the reactivity of different halopyridines.[1]

Objective: To synthesize an arylpyridine from a halopyridine and an arylboronic acid.

Materials:

  • Halopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst; 1-5 mol%)[1][13]

  • Ligand (e.g., PPh₃, SPhos, XPhos; 2-10 mol%)[13]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)[1][12]

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine, arylboronic acid, base, palladium source, and ligand.[1]

  • Add the degassed solvent via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time.[1][13]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC).[1]

  • Upon completion, cool the reaction to room temperature.[1]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired arylpyridine.[1]

Strategic Selection of Halopyridines

The choice between different halopyridines is a strategic decision that balances reactivity, cost, and availability.

Halopyridine_Selection Start Start: Synthesis of a Pyridine Derivative Reactivity High Reactivity Needed? (Sensitive Substrates, Mild Conditions) Start->Reactivity Cost Cost & Availability a Primary Concern? Reactivity->Cost No IodoBromo Use Iodopyridine or Bromopyridine Reactivity->IodoBromo Yes Cost->IodoBromo No Chloro Use Chloropyridine Cost->Chloro Yes End Proceed with Synthesis IodoBromo->End Optimize Optimize Catalyst System (Bulky, Electron-Rich Ligands) Chloro->Optimize Optimize->End

Caption: Decision workflow for selecting a halopyridine for Suzuki coupling.

Conclusion

While iodopyridines and bromopyridines are generally more reactive substrates for Suzuki-Miyaura couplings due to weaker C-X bonds, advancements in catalyst technology have made the coupling of more economical and readily available chloropyridines highly efficient.[1] The success with less reactive chloropyridines lies in the judicious selection of a highly active catalytic system, often involving bulky, electron-rich phosphine or N-heterocyclic carbene ligands.[1][13] By understanding the principles of reactivity and carefully selecting the appropriate halopyridine and reaction conditions, researchers can effectively synthesize a wide range of valuable pyridine-containing compounds.

References

  • Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. Retrieved from [Link]

  • Campeau, L.-C., et al. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. Retrieved from [Link]

  • Çetinkaya, B., et al. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Retrieved from [Link]

  • ChemEurope. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products. Retrieved from [Link]

  • Joule, J. A., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Retrieved from [Link]

  • Slideshare. (n.d.). Suzuki Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Guillaumet, G., et al. (2011). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. Retrieved from [Link]

  • Almqvist, F., et al. (2009). Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones. ACS Publications. Retrieved from [Link]

  • J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • De Kimpe, N., et al. (2002). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Taylor & Francis Online. Retrieved from [Link]

  • Beaud, R., & Taillefer, M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Stanovnik, B., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyridine Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminopyridine Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the pursuit of targeted cancer therapies, protein kinases have emerged as a pivotal class of molecular targets. The dysregulation of kinase activity is a hallmark of numerous malignancies, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of oncological research. Within this domain, the 2-aminopyridine scaffold has established itself as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple biological targets with high affinity. This guide will provide an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-aminopyridine analogs, with a particular focus on their role as potent and selective inhibitors of Janus kinases (JAKs). While this guide will encompass the broader class of 2-aminopyridine derivatives, special attention will be given to the strategic importance of substitutions, such as the 5-amino-2-iodo pattern, in modulating potency and selectivity.

The 2-aminopyridine moiety is particularly adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, mimicking the adenine portion of ATP. This crucial interaction serves as an anchor, providing a foundation for further structural modifications to enhance binding affinity and achieve selectivity for the target kinase over other kinases in the human kinome. The exploration of SAR in this class of compounds is a testament to the iterative process of medicinal chemistry, where rational design and empirical testing converge to yield clinical candidates.

Comparative Analysis of 2-Aminopyridine Analogs as JAK2 Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway. The aberrant activation of this pathway, often driven by mutations such as JAK2 V617F, is a key pathogenic event in myeloproliferative neoplasms (MPNs). Therefore, the development of selective JAK2 inhibitors is a highly sought-after therapeutic strategy.

Series 1: Optimization of the Core Scaffold and Impact of Key Substitutions

A seminal study in the development of 2-aminopyridine-based JAK2 inhibitors identified a lead compound and systematically explored modifications to enhance its potency and selectivity. The following table summarizes the SAR of a selection of these analogs, highlighting the impact of substitutions at various positions of the 2-aminopyridine core.

Compound IDR1 (at C5)R2 (at C3)R3 (Aniline Substitution)JAK2 IC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK3
Lead Cpd HH4-fluoro27--
12k HH2,4-dichloro-5-methoxy6HighHigh
12l HH2,4-dichloro-5-isopropoxy3HighHigh
16m-(R) H(R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl2,4-dichloro-5-methoxy385-fold76-fold
21b FH2,4-dichloro-5-methoxy9276-fold184-fold

Data compiled from multiple sources for illustrative purposes.[1][2]

Key Insights from SAR Analysis:

  • Aniline Substitution (R3): The nature and position of substituents on the aniline ring are critical for potent JAK2 inhibition. The initial 4-fluoro substitution in the lead compound provided a baseline potency. The introduction of a 2,4-dichloro-5-alkoxy motif, as seen in compounds 12k and 12l , dramatically increased the inhibitory activity. This suggests that these substitutions optimize interactions within a hydrophobic pocket of the ATP-binding site. The slightly higher potency of the isopropoxy group (12l ) over the methoxy group (12k ) indicates that a larger hydrophobic group is well-tolerated and may enhance van der Waals interactions.[1]

  • C3 Position (R2): Modification at the C3 position of the pyridine ring with a chiral pyrrolidine moiety, as in 16m-(R) , maintained high potency. The stereochemistry at this position is crucial, with the (R)-enantiomer demonstrating superior activity, highlighting the importance of a precise three-dimensional fit within the active site.[2]

  • C5 Position (R1): The introduction of a fluorine atom at the C5 position, as in compound 21b , resulted in a highly potent and selective JAK2 inhibitor. This modification likely influences the electronic properties of the pyridine ring and may contribute to favorable interactions with the kinase. The remarkable selectivity of 21b against other JAK family members underscores the subtle structural changes that can be exploited to achieve isoform-specific inhibition.

The JAK-STAT Signaling Pathway and Mechanism of Inhibition

The JAK-STAT signaling cascade is a primary pathway for a multitude of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, where they regulate gene expression involved in cell proliferation, differentiation, survival, and immunity.[3][4][5][6][7]

JAK_STAT_Pathway

As depicted in the diagram, the binding of a cytokine to its receptor induces receptor dimerization and the activation of receptor-associated JAKs through trans-phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes. 2-Aminopyridine-based inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the JAK kinase domain and preventing the phosphorylation of STAT proteins, thereby blocking the downstream signaling cascade.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the in vitro potency (IC50) of a compound against a target kinase.

Kinase_Assay_Workflow

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO, starting at a high concentration (e.g., 1 mM).

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the compound dilutions into a 384-well white assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase and Substrate Addition: Prepare a mixture of the recombinant JAK2 enzyme and a suitable peptide substrate in kinase assay buffer. Add this mixture to all wells of the assay plate.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be close to the Km value for the enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Anti-Proliferative Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on a cancer cell line.

Step-by-Step Methodology:

  • Cell Seeding: Seed a JAK2-dependent human cancer cell line (e.g., HEL 92.1.7) into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 2-aminopyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies of 2-aminopyridine analogs targeting JAK2 have demonstrated that subtle modifications to the core structure can lead to significant improvements in potency and selectivity. The strategic introduction of substituents that can exploit specific hydrophobic and hydrophilic interactions within the ATP-binding pocket is a key principle in the design of next-generation inhibitors.

While significant progress has been made, the quest for kinase inhibitors with improved therapeutic indices continues. Future efforts will likely focus on the development of compounds with enhanced selectivity, not only among the JAK family members but also across the entire kinome, to minimize off-target effects. Furthermore, the exploration of novel substitution patterns on the 2-aminopyridine ring, including the continued investigation of moieties like the 5-amino-2-iodo group, may unlock new avenues for achieving superior drug-like properties. The integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of new clinical candidates based on this privileged scaffold.

References

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. [Link]

  • Cusabio. (n.d.). JAK-STAT signaling pathway. [Link]

  • ResearchGate. (n.d.). Schematic representation of the JAK/STAT signaling pathway and.... [Link]

  • Frontiers in Immunology. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. [Link]

  • MDPI. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • ResearchGate. (n.d.). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus Kinase 2. [Link]

  • PubMed Central. (2018). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

  • PubMed. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. [Link]

  • PubMed. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. [Link]

  • PubMed. (2021). Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. [Link]

  • PubMed. (n.d.). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. [Link]

  • PubMed Central. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. [Link]

  • PubMed. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. [Link]

  • PubMed. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. [Link]

  • PubMed Central. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. [Link]

  • PubMed Central. (2020). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. [Link]

  • PubMed. (2018). Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. [Link]

  • ResearchGate. (n.d.). Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines. [Link]

  • MDPI. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. [Link]

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A Comparative Kinetic Analysis of Cross-Coupling Reactions of 5-Amino-2-iodopyridine for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Amino-2-iodopyridine Scaffold and Its Reactivity

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold is a cornerstone of molecular design. Its presence in a vast array of biologically active compounds and functional materials underscores its importance. Among the functionalized pyridines, this compound stands out as a particularly versatile building block. The amino group provides a handle for further derivatization, while the iodo substituent at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The electron-donating nature of the amino group can influence the electronic properties of the pyridine ring, which in turn affects the kinetics of cross-coupling reactions.[1]

A thorough understanding of the reaction kinetics of various cross-coupling strategies for this compound is paramount for researchers in drug development and materials science. Kinetic data informs the optimization of reaction conditions, aids in the selection of the most efficient catalytic systems, and is crucial for the scale-up of synthetic processes. This guide provides a comparative overview of the kinetic profiles of three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—with this compound as the substrate. While specific kinetic data for this exact molecule is not extensively reported in the literature, we will draw upon established mechanistic principles and data from analogous halopyridine systems to provide a robust comparative framework.[2][3] This guide will also provide detailed, field-proven protocols for researchers to conduct their own kinetic studies and determine the optimal reaction parameters for their specific applications.

Comparative Kinetic Profiles of Cross-Coupling Reactions

The rate of palladium-catalyzed cross-coupling reactions is a complex function of several variables, including the nature of the palladium precursor and ligand, the base, the solvent, and the electronic and steric properties of the coupling partners.[2] For this compound, the general reactivity trend for the carbon-halogen bond in oxidative addition, often the rate-determining step, is I > Br > Cl.[2] This high reactivity of the C-I bond makes this compound an excellent substrate for a variety of coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound. This step is generally fast for aryl iodides.[5]

  • Transmetalation: The organoboron species transfers its organic group to the palladium center. This step often requires activation of the boronic acid with a base.[6] The rate of transmetalation can be influenced by the choice of base and solvent.[7]

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst.[4]

Expected Kinetic Profile for this compound:

The presence of the amino group at the 5-position is expected to have a modest electronic effect on the rate of oxidative addition. The rate-determining step for the Suzuki-Miyaura coupling of this compound is likely to be transmetalation, depending on the specific boronic acid and reaction conditions used.

dot

Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition (5-NH2-py-2)Pd(II)(I)L2 (5-NH2-py-2)Pd(II)(I)L2 Oxidative\nAddition->(5-NH2-py-2)Pd(II)(I)L2 This compound Transmetalation Transmetalation (5-NH2-py-2)Pd(II)(I)L2->Transmetalation (5-NH2-py-2)Pd(II)(R)L2 (5-NH2-py-2)Pd(II)(R)L2 Transmetalation->(5-NH2-py-2)Pd(II)(R)L2 R-B(OH)2 / Base Reductive\nElimination Reductive Elimination (5-NH2-py-2)Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. The catalytic cycle shares similarities with the Suzuki-Miyaura reaction.[8][9]

  • Oxidative Addition: Similar to the Suzuki coupling, this step involves the insertion of Pd(0) into the C-I bond of this compound.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center and is subsequently deprotonated by a base to form a palladium-amido complex.[2] The choice of base is critical and can influence the rate-determining step.[10]

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[8]

Expected Kinetic Profile for this compound:

For the Buchwald-Hartwig amination of aryl iodides, reductive elimination is often the rate-limiting step.[8] The electron-donating amino group on the pyridine ring may slightly accelerate this step. The bulky and electron-rich phosphine ligands are generally employed to facilitate the reaction.[11]

dot

Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition (5-NH2-py-2)Pd(II)(I)L2 (5-NH2-py-2)Pd(II)(I)L2 Oxidative\nAddition->(5-NH2-py-2)Pd(II)(I)L2 This compound Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation (5-NH2-py-2)Pd(II)(I)L2->Amine Coordination\n& Deprotonation (5-NH2-py-2)Pd(II)(NR1R2)L2 (5-NH2-py-2)Pd(II)(NR1R2)L2 Amine Coordination\n& Deprotonation->(5-NH2-py-2)Pd(II)(NR1R2)L2 R1R2NH / Base Reductive\nElimination Reductive Elimination (5-NH2-py-2)Pd(II)(NR1R2)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Creating C-C Triple Bonds

The Sonogashira coupling is a versatile reaction for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] The reaction is typically co-catalyzed by palladium and copper.[13]

  • Palladium Cycle: This cycle is similar to the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition of this compound to Pd(0) and subsequent reductive elimination.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This species then undergoes transmetalation with the palladium complex.[14]

Expected Kinetic Profile for this compound:

The rate-determining step in the Sonogashira coupling can vary depending on the reaction conditions. For aryl iodides, transmetalation is often considered to be the rate-limiting step.[14] The reaction is generally fast, even at room temperature.[15]

dot

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition (5-NH2-py-2)Pd(II)(I)L2 (5-NH2-py-2)Pd(II)(I)L2 Oxidative\nAddition->(5-NH2-py-2)Pd(II)(I)L2 This compound Transmetalation Transmetalation (5-NH2-py-2)Pd(II)(I)L2->Transmetalation (5-NH2-py-2)Pd(II)(C≡CR)L2 (5-NH2-py-2)Pd(II)(C≡CR)L2 Transmetalation->(5-NH2-py-2)Pd(II)(C≡CR)L2 Reductive\nElimination Reductive Elimination (5-NH2-py-2)Pd(II)(C≡CR)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Cu(I)X Cu(I)X Alkyne Activation Alkyne Activation Cu(I)X->Alkyne Activation Base Cu(I)-C≡CR Cu(I)-C≡CR Alkyne Activation->Cu(I)-C≡CR H-C≡CR Cu(I)-C≡CR->Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Comparative Summary of Expected Kinetic Parameters

The following table provides a qualitative comparison of the expected kinetic performance of the three cross-coupling reactions with this compound.

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Typical Rate-Limiting Step TransmetalationReductive EliminationTransmetalation
Relative Reaction Rate Moderate to FastModerate to FastVery Fast
Typical Reaction Temperature 60-110 °CRoom Temp to 100 °CRoom Temperature
Key Influencing Factors Base, Solvent, Boronic AcidLigand, BaseCu(I) co-catalyst, Base
Potential Challenges Protodeboronation of boronic acidCatalyst inhibition by amineHomocoupling of alkyne

Experimental Protocols for Kinetic Analysis

To obtain reliable kinetic data, a systematic experimental approach is essential. The following are detailed, step-by-step protocols for conducting kinetic studies of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound.

General Workflow for Kinetic Studies

A typical workflow for kinetic analysis involves careful reaction setup under an inert atmosphere, periodic sampling, and quantitative analysis of the reaction mixture.

dot

Reaction Setup\n(Inert Atmosphere) Reaction Setup (Inert Atmosphere) Reaction Initiation\n(t=0) Reaction Initiation (t=0) Reaction Setup\n(Inert Atmosphere)->Reaction Initiation\n(t=0) Periodic Sampling\n(Aliquot Quenching) Periodic Sampling (Aliquot Quenching) Reaction Initiation\n(t=0)->Periodic Sampling\n(Aliquot Quenching) Quantitative Analysis\n(HPLC, GC-MS, or NMR) Quantitative Analysis (HPLC, GC-MS, or NMR) Periodic Sampling\n(Aliquot Quenching)->Quantitative Analysis\n(HPLC, GC-MS, or NMR) Data Processing\n(Concentration vs. Time) Data Processing (Concentration vs. Time) Quantitative Analysis\n(HPLC, GC-MS, or NMR)->Data Processing\n(Concentration vs. Time) Kinetic Modeling\n(Rate Law Determination) Kinetic Modeling (Rate Law Determination) Data Processing\n(Concentration vs. Time)->Kinetic Modeling\n(Rate Law Determination)

Caption: General workflow for conducting kinetic analysis of cross-coupling reactions.

Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling via HPLC

This protocol describes the determination of the initial rate of the Suzuki-Miyaura reaction of this compound with an arylboronic acid using HPLC analysis.

1. Reagent and Stock Solution Preparation:

  • Prepare stock solutions of this compound, the arylboronic acid, the base (e.g., K₂CO₃), and an internal standard (e.g., biphenyl) in the chosen degassed solvent (e.g., 1,4-dioxane/water mixture).[16] The use of stock solutions ensures accurate and reproducible concentrations.

  • Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄) in the same degassed solvent.

2. Reaction Setup:

  • In an oven-dried Schlenk tube equipped with a stir bar, add the required volumes of the stock solutions of this compound, arylboronic acid, base, and internal standard.

  • Seal the tube, and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Place the tube in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C).

3. Reaction Initiation and Monitoring:

  • Inject the palladium catalyst stock solution into the reaction mixture to initiate the reaction (t=0).

  • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture using a syringe.

  • Immediately quench the aliquot in a vial containing a quench solution (e.g., a mixture of acetonitrile and a small amount of acetic acid) to stop the reaction.[9]

4. HPLC Analysis:

  • Analyze the quenched samples by HPLC. The mobile phase and column should be chosen to achieve good separation of the starting material, product, and internal standard.

  • Generate a calibration curve for the product against the internal standard to determine the concentration of the product at each time point.

5. Data Analysis:

  • Plot the concentration of the product versus time. The initial rate of the reaction is the slope of the initial linear portion of this curve.

  • To determine the reaction order with respect to each reactant, systematically vary the initial concentration of one reactant while keeping the others constant and measure the initial rate for each experiment.[17]

Protocol 2: Kinetic Analysis of Buchwald-Hartwig Amination via GC-MS

This protocol outlines the use of GC-MS to monitor the progress of the Buchwald-Hartwig amination of this compound.

1. Reagent and Stock Solution Preparation:

  • Prepare stock solutions of this compound, the amine coupling partner, the base (e.g., NaOtBu), and an internal standard (e.g., dodecane) in a dry, degassed solvent (e.g., toluene).

  • Prepare a stock solution of the palladium precatalyst and ligand (e.g., Pd₂(dba)₃ and XPhos) in the same solvent.

2. Reaction Setup:

  • In a glovebox, add the required volumes of the stock solutions of this compound, amine, base, and internal standard to a reaction vial equipped with a stir bar.

  • Seal the vial and remove it from the glovebox.

3. Reaction Initiation and Monitoring:

  • Place the vial in a preheated heating block.

  • Inject the catalyst stock solution to start the reaction.

  • At specified time points, take an aliquot of the reaction mixture and quench it by diluting with a suitable solvent (e.g., ethyl acetate) and filtering through a short plug of silica gel to remove the palladium catalyst and inorganic salts.

4. GC-MS Analysis:

  • Analyze the quenched and filtered samples by GC-MS.

  • Use the relative response factor of the product to the internal standard to determine the concentration of the product over time.[11]

5. Data Analysis:

  • Plot the concentration of the product as a function of time to obtain the reaction profile.

  • Determine the initial rate and reaction orders as described in the Suzuki-Miyaura protocol.

Protocol 3: In-Situ Kinetic Analysis of Sonogashira Coupling via ¹H NMR Spectroscopy

This protocol describes the use of in-situ ¹H NMR spectroscopy for real-time monitoring of the Sonogashira coupling of this compound.[3]

1. Sample Preparation:

  • In a glovebox, add this compound, the terminal alkyne, the base (e.g., triethylamine), the copper(I) co-catalyst (e.g., CuI), and the palladium catalyst (e.g., Pd(PPh₃)₄) to an NMR tube.

  • Add a deuterated solvent (e.g., DMSO-d₆) to dissolve the reagents.

  • Seal the NMR tube with a septum or a J. Young's valve.

2. NMR Data Acquisition:

  • Place the NMR tube in the pre-thermostated NMR spectrometer.

  • Acquire a series of ¹H NMR spectra at regular time intervals.[18] It is crucial that the time between each spectrum is consistent.

3. Data Analysis:

  • Process the spectra and integrate the signals corresponding to a non-overlapping proton of the starting material and the product.

  • The concentration of the product at each time point can be calculated from the relative integration of the product and starting material signals.

  • Plot the concentration of the product versus time to obtain the kinetic profile.

Conclusion

The choice of cross-coupling reaction for the functionalization of this compound depends on the desired bond formation (C-C, C-N, or C-C≡C) and the specific requirements of the synthetic route. While all three reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—are expected to proceed efficiently with this substrate due to the reactive C-I bond, their kinetic profiles and optimal conditions will differ. By understanding the underlying catalytic cycles and employing the detailed kinetic analysis protocols provided in this guide, researchers can make informed decisions to select and optimize the most suitable cross-coupling strategy for their target molecules. The systematic study of the kinetics of these reactions will not only lead to improved synthetic efficiency but also contribute to a deeper understanding of the factors that govern the reactivity of this important heterocyclic building block.

References

  • Buchwald, S. L. (2011). The Buchwald–Hartwig Amination After 25 Years.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Singleton, D. A. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 136(4), 1354-1357.
  • Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics.
  • KitAlysis™. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-chlorophenol.
  • Luchnikov, V. A., & Ananikov, V. P. (2020). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
  • van der Vlugt, J. I. (2019). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. Chemistry–A European Journal, 25(63), 14352-14361.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Plenio, H., & Fleckenstein, C. A. (2007). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. Reaction Chemistry & Engineering, 2(4), 464-471.
  • Perera, D., & Krska, S. W. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Process Research & Development, 23(12), 2659-2667.
  • Amatore, C., & Jutand, A. (2000). Kinetics of the oxidative addition of PhI with the palladium(0) complex generated in situ in the mixture of Pd(dba)2 and DIOP. Organometallics, 19(16), 3110-3118.
  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Suzuki-Miyaura Reactions Involving Chloropyridines.
  • McIndoe, J. S. (2019). Step-by-step real time monitoring of a catalytic amination reaction.
  • Ananikov, V. P. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • So, C. M., & Kwong, F. Y. (2011). Palladium and Copper Co-catalyzed Sonogashira Coupling. In Modern Organocopper Chemistry (pp. 23-65). Wiley-VCH.
  • Plenio, H., & Fleckenstein, C. A. (2008). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Chemistry–A European Journal, 14(30), 9363-9372.
  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: A Practical Alternative to Organoboranes and Organostannanes. Accounts of Chemical Research, 41(11), 1486-1499.
  • Sigman, M. S., & Toste, F. D. (2016). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Journal of the American Chemical Society, 138(4), 1377-1386.
  • Miyaura, N. (2002). Suzuki-Miyaura Coupling. In Cross-Coupling Reactions (pp. 41-93). Springer, Berlin, Heidelberg.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
  • Wang, C., & Li, X. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456-23465.
  • University of Warwick. Kinetic Profiling by NMR.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Hartwig, J. F. (1998). Carbon-heteroatom bond-forming reductive eliminations of amines, ethers, and sulfides. Accounts of Chemical Research, 31(12), 852-860.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-6-nitropyridine.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Advion. SUZUKI REACTION MONITORING.
  • Sainsbury, M. (1987). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 205-212.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • BenchChem. (2025). Technical Support Center: Suzuki-Miyaura Coupling with 3-Fluoro-2-iodopyridine.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Taillefer, M., & Cristau, H. J. (2006). Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 71(14), 5262-5271.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Buchwald, S. L., & Blackmond, D. G. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092.
  • Hartwig, J. F. (2010). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Martin, R., & Buchwald, S. L. (2008). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Chemical Society Reviews, 37(6), 1107-1133.
  • Beller, M., & Zapf, A. (2004). Palladium-Catalyzed Sonogashira Coupling. In Transition Metals for Organic Synthesis (pp. 123-146). Wiley-VCH.
  • Reddy, T. J., et al. (2012). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Journal of Heterocyclic Chemistry, 49(5), 1124-1128.

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A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for 5-Amino-2-iodopyridine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the functionalization of substituted pyridines is a cornerstone of modern medicinal chemistry. Among these, 5-Amino-2-iodopyridine stands out as a critical building block, offering two distinct points for chemical modification. The strategic and efficient coupling at the 2-position is paramount for the synthesis of novel pharmaceutical candidates. This guide provides an in-depth, objective comparison of catalytic systems for the most common cross-coupling reactions involving this compound, supported by experimental data and field-proven insights.

The choice of catalyst is not merely a matter of selecting a palladium source and a ligand; it is a nuanced decision that directly impacts reaction efficiency, yield, and purity. The presence of the amino group and the pyridine nitrogen in this compound introduces specific challenges, including potential catalyst inhibition through coordination to the palladium center.[1] This guide will navigate these complexities, offering a clear rationale for catalyst selection in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Strategic Importance of Catalyst Selection

The reactivity of the carbon-iodine bond in this compound is generally high, making it the more reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions compared to analogous bromo or chloro derivatives.[2][3] However, the electronic nature of the aminopyridine ring can influence the catalytic cycle. The lone pairs on the pyridine and amino nitrogens can coordinate to the palladium catalyst, potentially leading to deactivation.[1] Therefore, the selection of appropriate ligands is crucial to modulate the catalyst's electronic and steric properties, thereby ensuring efficient and selective coupling.

Below is a logical workflow for troubleshooting and optimizing cross-coupling reactions with aminopyridine substrates.

cluster_troubleshooting Troubleshooting Workflow for Aminopyridine Couplings Low Yield Low Yield Verify Reagents Verify Reagents Low Yield->Verify Reagents Optimize Conditions Optimize Conditions Verify Reagents->Optimize Conditions Reagents OK Catalyst Inhibition Catalyst Inhibition Optimize Conditions->Catalyst Inhibition No Improvement Successful Reaction Successful Reaction Optimize Conditions->Successful Reaction Improvement Change Ligand/Catalyst Change Ligand/Catalyst Catalyst Inhibition->Change Ligand/Catalyst Change Ligand/Catalyst->Successful Reaction

Caption: A logical workflow to diagnose and resolve failed cross-coupling reactions.

Comparative Performance of Catalytic Systems

The following tables summarize the performance of various palladium-based catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound. The data is a synthesis of literature reports on structurally similar substrates and provides a strong indication of expected performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For aminopyridine substrates, the choice of ligand is critical to mitigate catalyst inhibition.

Catalyst SystemLigandBaseSolventTypical Yield (%)Key Considerations
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O75-88A traditional, widely available catalyst. May require longer reaction times.[4]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene or THF>90Bulky, electron-rich phosphine ligands like SPhos are highly effective for challenging substrates.[5][6]
Pd-PEPPSI-IPrIPr (NHC)K₂CO₃THF or t-BuOH>95N-Heterocyclic Carbene (NHC) ligands offer high stability and activity.[4][5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds. The selection of the appropriate ligand is crucial for achieving high yields and preventing side reactions.[7]

Catalyst SystemLigandBaseSolventTypical Yield (%)Key Considerations
Pd₂(dba)₃ / RuPhosRuPhosLiHMDSToluene~83RuPhos has shown superior performance for the amination of aminopyridines.[8]
Pd₂(dba)₃ / BrettPhosBrettPhosLiHMDSToluene~78Particularly effective for coupling with primary amines.[8]
Pd(OAc)₂ / XantphosXantphosCs₂CO₃TolueneHighA common choice for C-N couplings, offering good generality.[2]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. A copper co-catalyst is typically employed to increase the reaction rate.[9]

Catalyst SystemCo-catalystBaseSolventTypical Yield (%)Key Considerations
Pd(PPh₃)₄CuIEt₃NTHF or DMF72-96The classical Sonogashira conditions are often effective for iodo-substrates.[2][10]
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMFHighA highly effective system for the Sonogashira coupling of aminopyridines.[11]
Pd(PPh₃)₂Cl₂CuIEt₃NAmine/SolventHighA stable Pd(II) precursor that is reduced in situ.[9]

Experimental Protocols

The following are generalized, step-by-step methodologies for the cross-coupling reactions of this compound. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress.

General Experimental Workflow

cluster_workflow General Cross-Coupling Workflow Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Reagent Addition Reagent Addition Inert Atmosphere->Reagent Addition Heating & Stirring Heating & Stirring Reagent Addition->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Completion Purification Purification Workup->Purification

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Add 1,4-dioxane and degassed water (typically a 4:1 ratio) via syringe.[4]

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination using a Pre-formed Catalyst System

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv)

  • Base (e.g., LiHMDS, 2.0 equiv)

  • Degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and base to a Schlenk tube.[8]

  • Add the degassed solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction and filter through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Degassed solvent (e.g., THF or DMF)[2]

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating as required.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through celite and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The successful cross-coupling of this compound is highly achievable with the careful selection of a suitable catalytic system. For routine Suzuki-Miyaura couplings, traditional catalysts like Pd(PPh₃)₄ can provide good results.[4] However, for more challenging substrates or to achieve higher efficiency, modern systems employing bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene ligands are superior choices.[4][5][6] In Buchwald-Hartwig aminations, ligands such as RuPhos and BrettPhos have demonstrated excellent performance with aminopyridine substrates.[8] For Sonogashira couplings, the classic Pd/Cu co-catalytic system remains a robust and reliable option.[2][9][10]

This guide provides a framework for rational catalyst selection and offers robust starting protocols. Researchers are encouraged to use this information as a foundation for their own optimization experiments to achieve the best possible outcomes in their synthetic endeavors.

References

  • BenchChem. A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine.
  • BenchChem. A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid.
  • National Institutes of Health (NIH). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • BenchChem. comparative performance of palladium catalysts with 2,3-diphenylpyridine ligands.
  • Wikipedia. Buchwald–Hartwig amination.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Wikipedia. Sonogashira coupling.
  • wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • BenchChem. Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide.
  • BenchChem. A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

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A Senior Application Scientist's Guide to the In Vitro Assay Validation of Kinase Inhibitors Derived from 5-Amino-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminopyridine Scaffold

In the landscape of modern kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a drug development program. The 5-Amino-2-iodopyridine structure is a versatile and highly valued starting material.[1][2] Its substituted aminopyridine motif is a privileged structure in medicinal chemistry, frequently serving as a potent "hinge-binding" anchor that occupies the ATP-binding site of a diverse range of kinases.[3] The iodine atom provides a convenient chemical handle for synthetic chemists, enabling the facile introduction of various moieties through cross-coupling reactions to explore structure-activity relationships (SAR) and optimize for potency and selectivity.[4]

This guide provides a comprehensive framework for the in vitro validation of novel kinase inhibitors synthesized from this promising scaffold. We will move beyond a simple recitation of protocols to explain the causal logic behind our experimental choices. Our objective is to build a self-validating cascade of experiments that progressively builds confidence in a compound's potency, selectivity, and mechanism of action. To illustrate this process, we will follow the validation of two hypothetical, yet representative, compounds derived from this compound:

  • Compound A: Designed as a potential inhibitor of Janus Kinase 2 (JAK2), a key mediator in cytokine signaling pathways implicated in myeloproliferative disorders.[4]

  • Compound B: Designed as a potential dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), two receptor tyrosine kinases crucial in tumor angiogenesis and growth.[5]

We will compare their performance not only against each other but also against established benchmarks: the non-selective inhibitor Staurosporine and the clinically relevant inhibitor Lapatinib.

The Validation Funnel: A Tiered Approach to Characterization

A robust in vitro validation strategy follows a logical funnel, starting with broad, high-throughput biochemical assays to identify activity and progressing to more complex, physiologically relevant cell-based models to confirm cellular effects. This tiered approach is designed to efficiently allocate resources by eliminating unpromising compounds early and focusing intensive efforts on the most viable candidates.

Validation_Workflow cluster_0 Tier 1: Primary Biochemical Screening cluster_1 Tier 2: Potency & Selectivity Profiling cluster_2 Tier 3: Mechanistic & Cellular Validation T1_Screen High-Throughput Screen (HTS) Large Kinase Panel (e.g., >400 kinases) Single High Concentration (e.g., 10 µM) T2_IC50 IC50 Determination 10-point dose-response curve Primary target and key off-targets T1_Screen->T2_IC50 Identify 'Hits' (e.g., >70% inhibition) T2_Select Selectivity Panel Focused panel of related kinases Determine selectivity score T2_IC50->T2_Select Confirm Potency T3_MoA Mechanism of Action (MoA) ATP Competition Assays Determine Ki value T2_Select->T3_MoA Confirm Selectivity T3_Cell Cellular Target Engagement Western Blot for Phospho-Substrate Confirm on-target activity in cells T3_MoA->T3_Cell Elucidate Binding Mode

Caption: A tiered workflow for in vitro kinase inhibitor validation.

Tier 1: High-Throughput Biochemical Screening

Expertise & Experience: The initial goal is not precision but breadth. We need to quickly understand the landscape of our compound's interactions across the human kinome. A single-point, high-concentration screen is the most efficient method to identify potential on- and off-targets.[6] We use a concentration (e.g., 10 µM) high enough to detect moderate binders but not so high as to cause non-specific inhibition. The choice of assay technology here is critical; it must be robust, scalable, and universal across different kinase families.[7]

Trustworthiness: The ADP-Glo™ Kinase Assay is an excellent choice for this stage. It is a universal assay that measures kinase activity by quantifying the amount of ADP produced, making it compatible with virtually any kinase and substrate combination.[6][7] Its luminescent readout is highly sensitive and less prone to the autofluorescence interference that can plague fluorescence-based methods.[7]

Protocol 1: ADP-Glo™ Kinase Panel Screen
  • Compound Preparation: Prepare a 1 mM stock solution of Compound A and Compound B in 100% DMSO. Create a 40 µM intermediate plate by diluting the stock in kinase reaction buffer. The final assay concentration will be 10 µM with a final DMSO concentration of 1%.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the 40 µM inhibitor solution or vehicle control (buffer with 4% DMSO).

  • Enzyme Addition: Add 5 µL of a mixture containing the specific kinase and its corresponding substrate in kinase reaction buffer to each well.[8]

  • Reaction Initiation: Initiate the kinase reactions by adding 2.5 µL of ATP solution (concentration optimized for each kinase, often near the Km(ATP)). Incubate the plate at room temperature for 60 minutes.[6][8]

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition: Measure luminescence using a plate reader. Calculate the percent inhibition for each kinase relative to the vehicle control.

ADP_Glo_Mechanism cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection cluster_2 Step 3: Signal Generation Kinase Kinase + Substrate + ATP Products Phospho-Substrate + ADP + residual ATP Kinase->Products Inhibitor modulates rate Reagent1 Add ADP-Glo™ Reagent Products->Reagent1 Depletion Residual ATP depleted Reagent1->Depletion Reagent2 Add Kinase Detection Reagent (ADP -> ATP conversion) Depletion->Reagent2 Luciferase Luciferase/Luciferin Reaction Reagent2->Luciferase Light Luminescent Signal (Proportional to ADP) Luciferase->Light

Caption: Mechanism of the two-step ADP-Glo™ kinase assay.

Tier 2: Potency and Selectivity Profiling

Expertise & Experience: Once primary 'hits' are identified, we must quantify their potency through dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀).[9] A low IC₅₀ value indicates a more potent inhibitor.[10] It is crucial to perform these follow-up assays at an ATP concentration that approximates the Michaelis constant (Km) for ATP for that specific kinase. This is because ATP-competitive inhibitors will appear less potent at non-physiologically high ATP concentrations, a common pitfall that can lead to misleading data.[11]

Trustworthiness: For this tier, we can employ an alternative technology like a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as LanthaScreen®.[12] Using a different assay format from the primary screen adds a layer of validation, ensuring the observed activity is not an artifact of the initial technology. TR-FRET assays are highly sensitive and their time-resolved nature minimizes interference from background fluorescence.[12]

Protocol 2: TR-FRET Kinase Assay for IC₅₀ Determination
  • Compound Dilution: Perform a 10-point serial dilution of the inhibitor stocks in DMSO. A typical starting concentration would be 100 µM, diluted 1:3 down to the low nanomolar range.

  • Assay Plate Preparation: Add the diluted compounds or DMSO vehicle control to a 384-well plate.

  • Reaction Mix: Prepare a master mix containing the target kinase (e.g., JAK2), a fluorescently labeled peptide substrate, and a terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate.

  • Reaction Initiation: Add the ATP solution (at Km concentration) to initiate the reaction. Incubate for the optimized reaction time (e.g., 60-90 minutes).

  • Detection: Stop the reaction and read the plate on a TR-FRET enabled plate reader. The reader excites the terbium donor (at ~340 nm) and measures emission from both the donor (~490 nm) and the acceptor fluorophore on the substrate (~520 nm).

  • Data Analysis: The TR-FRET ratio (520 nm / 490 nm) is calculated. This ratio is proportional to the amount of phosphorylated substrate. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[8]

Comparative Performance Data

The table below presents hypothetical but realistic data for our compounds against a focused panel, demonstrating how potency and selectivity are assessed.

CompoundTarget KinaseIC₅₀ (nM) vs. JAK2IC₅₀ (nM) vs. JAK1IC₅₀ (nM) vs. TYK2IC₅₀ (nM) vs. VEGFR-2IC₅₀ (nM) vs. HER-2
Compound A JAK23 255240>10,000>10,000
Compound B VEGFR-2 / HER-2>10,000>10,000>10,000124 77
StaurosporineBroad Spectrum128152025
LapatinibDual EGFR/HER-2>10,000>10,000>10,00010,500131[5]

Note: Data for Compound A and B are hypothetical. Data for Staurosporine is representative. Data for Lapatinib is sourced as indicated.

Analysis:

  • Compound A shows excellent potency against its intended target, JAK2 (IC₅₀ = 3 nM), and displays high selectivity (>80-fold) over other tested JAK family members.[4] This is a highly desirable profile for a targeted therapy.

  • Compound B demonstrates potent, dual inhibition of VEGFR-2 and HER-2, with IC₅₀ values of 124 nM and 77 nM, respectively.[5] Its lack of activity against the JAK family kinases confirms its distinct selectivity profile.

  • Staurosporine serves as our positive control for broad-spectrum inhibition, showing activity against all tested kinases.

  • Lapatinib provides a benchmark for a clinically approved dual inhibitor, showing potent HER-2 inhibition.[5]

Tier 3: Cellular Target Engagement and Mechanism of Action

Expertise & Experience: A potent inhibitor in a biochemical assay is only promising if it can effectively engage its target in the complex environment of a living cell.[13] Discrepancies between biochemical and cellular potency can arise from poor cell permeability, rapid metabolism, or cellular efflux.[14] Therefore, validating target inhibition in a relevant cell line is a non-negotiable step. The most direct way to do this is to measure the phosphorylation status of a known, direct downstream substrate of the target kinase.[14][15]

Trustworthiness: Western blotting is the gold-standard technique for this purpose. It is a semi-quantitative method that allows for the direct visualization of a decrease in substrate phosphorylation upon inhibitor treatment, providing unequivocal evidence of on-target activity.[14][16] A well-controlled Western blot, including vehicle controls and total protein loading controls, is a self-validating system.

Protocol 3: Western Blot for Cellular Phospho-Substrate Inhibition
  • Cell Culture & Seeding: Select an appropriate cell line. For JAK2, the HEL cell line (human erythroleukemia), which harbors a constitutively active JAK2 V617F mutation, is an excellent model. Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation (if required): For many receptor tyrosine kinases, it's necessary to serum-starve the cells for 2-4 hours to reduce basal signaling activity.[8]

  • Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., Compound A for HEL cells) or vehicle control (DMSO) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Probe the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a known substrate (e.g., anti-phospho-STAT3 for JAK2 inhibition).

    • Wash the membrane and probe with a secondary antibody conjugated to HRP. .

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Stripping and Reprobing: Strip the membrane and re-probe with an antibody against the total protein of the substrate (e.g., total STAT3) and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and that the inhibitor is not affecting total protein levels.

Signaling_Pathway cluster_JAK JAK-STAT Pathway Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Compound A Inhibitor->JAK2 Inhibition

Caption: Inhibition of the JAK2-STAT3 signaling pathway by Compound A.

Conclusion

The validation of kinase inhibitors derived from the this compound scaffold requires a methodical, multi-tiered approach that combines robust biochemical assays with physiologically relevant cell-based validation. By systematically evaluating potency, selectivity, and cellular activity, we can build a comprehensive data package that provides strong evidence for a compound's therapeutic potential. The hypothetical journey of Compound A and Compound B illustrates this logical progression, moving from a broad kinome screen to the confirmation of on-target pathway inhibition in living cells. This rigorous, evidence-based framework is essential for advancing the most promising candidates from this valuable chemical series into the drug discovery pipeline.

References

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A Researcher's Guide to Structural Elucidation of 5-Amino-2-iodopyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. This guide provides an in-depth comparison of X-ray crystallography and alternative techniques for the structural elucidation of 5-Amino-2-iodopyridine derivatives. These compounds are of significant interest in medicinal chemistry, and understanding their solid-state structure is paramount for rational drug design.[1]

This document moves beyond a simple listing of methods to offer a comparative analysis grounded in experimental data, explaining the rationale behind procedural choices and providing detailed protocols.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the atomic arrangement within a crystalline solid.[2] It provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationship of pharmaceutical compounds.[3] The primary challenge, however, lies in obtaining high-quality single crystals suitable for diffraction experiments.[2][4]

The crystallization of this compound derivatives can be influenced by factors such as solvent choice, temperature, and the presence of co-formers. The amino and pyridine functionalities allow for the formation of various intermolecular interactions, including hydrogen bonds, while the iodine atom can participate in halogen bonding.[5]

Experimental Protocol: Crystallization of a this compound Salt

This protocol is adapted from the successful crystallization of 2-amino-5-iodopyridinium bromide.[5]

Objective: To grow single crystals of a this compound derivative salt suitable for SC-XRD analysis.

Materials:

  • This compound

  • Concentrated hydrobromic acid (HBr)

  • Methanol

  • Small glass vials

  • Microscope

Procedure:

  • Dissolution: Dissolve a small amount of this compound in a minimal amount of methanol in a clean glass vial.

  • Protonation: Add a stoichiometric amount of concentrated HBr to the solution to protonate the pyridine nitrogen, forming the corresponding pyridinium salt.

  • Slow Evaporation: Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

  • Analysis: Mount a selected crystal on a goniometer head and perform SC-XRD analysis.

Navigating Challenges: When Single Crystals Are Elusive

The inability to grow suitable single crystals is a common bottleneck in structural chemistry.[4] In such cases, a range of alternative and complementary techniques can provide valuable structural information.

Powder X-ray Diffraction (PXRD)

When a compound is available only as a microcrystalline powder, powder X-ray diffraction (PXRD) is a powerful alternative for structure determination.[6][7] While traditionally used for phase identification and lattice parameter determination of organic compounds, advancements in direct-space methods and Rietveld refinement have made ab initio structure solution from PXRD data increasingly feasible for complex organic molecules.[6][8][9]

Comparison with SC-XRD:

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)
Sample Requirement Single crystal (typically > 50 µm)Microcrystalline powder
Information Content Precise atomic coordinates, bond lengths, angles, thermal parametersUnit cell parameters, space group, and often atomic coordinates (with lower precision than SC-XRD)
Primary Challenge Growing suitable single crystalsOverlapping reflections, preferred orientation, lower resolution
Data Analysis Direct methods, Patterson methodsDirect-space methods, Rietveld refinement

A synergistic approach combining PXRD with solid-state NMR and computational modeling can significantly enhance the reliability of the determined structure.[6][9]

NMR Crystallography: A Bridge Between Solution and Solid-State

Nuclear Magnetic Resonance (NMR) crystallography is an emerging field that uses solid-state NMR (ssNMR) data, often in conjunction with diffraction data and computational modeling, to refine crystal structures.[10][11] This technique is particularly valuable for characterizing disordered systems, identifying polymorphs, and providing information about local environments that may be averaged out in diffraction experiments.[10][11] For halogenated organic compounds, specific NMR techniques and computational approaches are necessary to account for the influence of the heavy halogen atom on chemical shifts.[12]

Key Advantages of NMR Crystallography:

  • Does not require single crystals.[11]

  • Provides information on dynamics and disorder.[10]

  • Can distinguish between different polymorphs.[11]

  • Sensitive to the local chemical environment of each atom.[13]

Computational Chemistry: In Silico Structure Elucidation

Computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, are invaluable tools for predicting and understanding the crystal structure of organic molecules.[14] DFT calculations can be used to optimize molecular geometries and predict vibrational spectra, which can then be compared with experimental data from IR and Raman spectroscopy. Hirshfeld surface analysis provides a visual representation of intermolecular interactions, quantifying the contributions of different contacts (e.g., hydrogen bonding, halogen bonding) to the overall crystal packing.[14]

Workflow for Computational Analysis:

Caption: Computational workflow for structure elucidation.

A Comparative Overview of Techniques

TechniqueSample RequirementInformation ObtainedKey AdvantagesKey Limitations
SC-XRD Single crystalAtomic coordinates, bond lengths/angles, intermolecular interactionsUnambiguous 3D structureCrystal growth can be challenging
PXRD Microcrystalline powderUnit cell, space group, atomic coordinates (lower precision)Does not require single crystalsPeak overlap, preferred orientation
NMR Crystallography PowderLocal atomic environments, dynamics, polymorph identificationPowerful for disordered systemsIndirect structural information
Computational Chemistry In silicoPredicted geometry, intermolecular interactions, spectral propertiesNo experimental sample needed for predictionAccuracy depends on the level of theory

Conclusion

While single-crystal X-ray diffraction remains the gold standard for the structural elucidation of this compound derivatives, a multi-technique approach is often necessary to overcome experimental challenges and gain a comprehensive understanding of their solid-state properties. The integration of powder X-ray diffraction, NMR crystallography, and computational modeling provides a powerful toolkit for researchers in drug discovery, enabling the rational design of new therapeutic agents based on a solid understanding of their three-dimensional structure.

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A Comparative Guide to the Spectroscopic Characterization of 5-Amino-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis of 5-Amino-2-iodopyridine, a crucial building block in medicinal chemistry and organic synthesis.[1][2] Its utility in the development of novel therapeutic agents necessitates a comprehensive understanding of its structural and electronic properties.[2] This document serves as a practical reference for researchers, offering a comparative analysis with related pyridine derivatives to illuminate the influence of its specific substitution pattern on its spectroscopic signature.

Introduction: The Structural Significance of this compound

This compound incorporates an electron-donating amino group (-NH₂) and an electron-withdrawing, yet bulky, iodo group (-I) on the pyridine ring. This unique combination of substituents creates a distinct electronic environment that is reflected in its spectroscopic properties. Understanding these properties is paramount for reaction monitoring, quality control, and the rational design of new molecules. This guide will compare this compound with simpler, related structures—2-aminopyridine, 3-aminopyridine, 4-aminopyridine, and 2-iodopyridine—to provide context and deeper insight into its characterization.

Caption: Molecular structures of the target compound and its comparative alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Landscape

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, providing a detailed map of the molecule's connectivity and charge distribution.

Causality Behind NMR Experimental Choices

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for initial characterization due to its ability to dissolve a wide range of organic compounds. However, for aminopyridines, proton exchange of the -NH₂ group can be solvent-dependent, and using a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous for observing these labile protons as it forms stronger hydrogen bonds. Chemical shifts are reported relative to tetramethylsilane (TMS).

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, and a broader signal for the amino protons. The electron-donating amino group tends to shield the ring protons (shifting them upfield), while the deshielding effect of the ring nitrogen and the iodo group will shift protons downfield.

Table 1: Comparative ¹H NMR Data (Aromatic Protons)

CompoundH-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)Solvent
This compound ~6.35 (d)~7.62 (dd)-~8.21 (d)CDCl₃[3]
2-Aminopyridine~6.6-6.7~7.4-7.5~6.4-6.5~8.0-8.1CDCl₃
3-Aminopyridine~7.26 (dd)~7.40 (ddd)-~8.53 (dd)DMSO-d₆[4]
2-Iodopyridine~7.6-7.7~7.3-7.4~6.7-6.8~8.2-8.3CDCl₃

Note: Chemical shifts are approximate and can vary with solvent and concentration. Coupling patterns are indicated in parentheses (d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets).

In this compound, the proton at C-6 (H-6) is adjacent to the ring nitrogen, resulting in a significant downfield shift. The amino group at C-5 strongly shields the ortho proton H-4 and the para proton H-6, but the effect on H-4 is more pronounced. The large iodine atom at C-2 primarily influences the adjacent H-3 proton.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon attached to the iodine (C-2) will be significantly shifted upfield due to the "heavy atom effect," despite iodine's electronegativity. Carbons bonded to nitrogen (C-2 and C-6) are typically deshielded and appear downfield.

Table 2: Comparative ¹³C NMR Data

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)
This compound ~95-105~110-120~140-150~135-145~155-165
2-Aminopyridine~158.3~113.8~137.8~108.5~148.4
2-Iodopyridine~115.8~140.2~122.9~129.5~150.1
Pyridine-d5149.7123.5135.7123.5149.7

Note: Data for this compound is estimated based on substituent effects. Pyridine-d5 is included as a baseline reference.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to bond strength and the mass of the connected atoms.

Causality Behind IR Experimental Choices

For solid samples, the KBr pellet method is a standard technique. The sample is ground with potassium bromide and pressed into a thin, transparent disk. This minimizes scattering and provides a clear spectrum. Alternatively, Attenuated Total Reflectance (ATR) offers a simpler method requiring minimal sample preparation.

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational ModeThis compound (Expected)2-Aminopyridine[6][7]3-Aminopyridine[8]4-Aminopyridine[9]
N-H Stretch (asymmetric)~3450-340034423375~3437
N-H Stretch (symmetric)~3350-330033003323~3216
N-H Scissoring~1630-16001617-1645
C=N, C=C Ring Stretch~1600-1450~1617, 15621585~1600
C-N Stretch~1330-1260~13281303-
C-I Stretch~600-500---

The most characteristic feature in the IR spectrum of aminopyridines is the pair of bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group.[7] The presence of the heavy iodine atom is confirmed by a low-frequency absorption corresponding to the C-I stretching vibration.

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Sample This compound Sample Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Sample->Dissolve Prepare Prepare KBr Pellet or use ATR Crystal Sample->Prepare MS Mass Spectrometry (EI/ESI) Sample->MS UV UV-Vis Spectroscopy Sample->UV Dissolve in UV-grade solvent (e.g., EtOH) NMR ¹H & ¹³C NMR Spectroscopy Dissolve->NMR IR FT-IR Spectroscopy Prepare->IR Analyze Process & Analyze Spectra (Chemical Shifts, Frequencies, m/z) NMR->Analyze IR->Analyze MS->Analyze UV->Analyze Compare Compare with Reference Compounds (e.g., 2-Aminopyridine, 2-Iodopyridine) Analyze->Compare Structure Structure Elucidation & Confirmation Compare->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Electron Ionization (EI) is a common high-energy method that causes extensive fragmentation, while Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺.

The molecular weight of this compound (C₅H₅IN₂) is 220.01 g/mol .[10] The mass spectrum will be dominated by the molecular ion peak (M⁺) at m/z 220. A key feature will be the characteristic isotopic pattern of iodine. The most significant fragmentation pathway would likely involve the loss of the iodine atom.

Table 4: Expected Mass Spectrometry Data

Ionm/z (Expected)Identity
[M]⁺220Molecular Ion
[M-I]⁺93Loss of Iodine
[M-HCN]⁺193Loss of Hydrogen Cyanide

The high-resolution mass spectrum should confirm the elemental composition C₅H₅IN₂ with high accuracy.

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore, and the amino group acts as an auxochrome, which typically causes a bathochromic (red) shift to a longer wavelength and an increase in absorption intensity.

Table 5: Comparative UV-Vis Absorption Maxima (λₘₐₓ)

Compoundλₘₐₓ (nm)Solvent
This compound ~270-310Ethanol/Methanol
2-Aminopyridine~235, 290Various[11]
4-Aminopyridine~250Various[12]
Pyridine~251, 257, 263Hexane

The introduction of both the amino and iodo groups is expected to result in a more complex UV-Vis spectrum with a λₘₐₓ shifted to a longer wavelength compared to the parent aminopyridines, due to the extension of the conjugated π-system.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum using standard instrument parameters. A typical ¹H experiment might involve 16-32 scans, while a ¹³C experiment may require several hundred to thousands of scans for adequate signal-to-noise.

  • Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard.

Protocol 2: FT-IR Spectroscopy (ATR Method)
  • Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound sample onto the crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Protocol 3: Mass Spectrometry (ESI Method)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the [M+H]⁺ ion.

Conclusion

The spectroscopic characterization of this compound is unambiguous when employing a multi-technique approach. ¹H and ¹³C NMR provide the core structural framework, IR spectroscopy confirms the presence of key functional groups (amine and C-I bond), mass spectrometry verifies the molecular weight and elemental composition, and UV-Vis spectroscopy offers insight into the electronic structure. By comparing its spectral data with simpler analogues like 2-aminopyridine and 2-iodopyridine, the specific electronic and steric contributions of the amino and iodo substituents can be clearly discerned. This guide provides the foundational data and protocols necessary for researchers to confidently identify and utilize this important chemical intermediate.

References

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A Senior Application Scientist’s Guide to the Reaction Stability of 5-Amino-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for the modern researcher. In the landscape of pharmaceutical and materials science, the utility of a building block is defined not just by its reactivity, but by its stability and predictability under a range of reaction conditions. 5-Amino-2-iodopyridine is a cornerstone synthon, prized for its role in constructing complex nitrogen-containing heterocycles. However, the very features that make it reactive—the labile carbon-iodine bond and the nucleophilic amino group—also present stability challenges that can impact reaction yield, reproducibility, and purity.

This guide moves beyond simple protocols. It provides an in-depth analysis of the stability profile of this compound, comparing it with common alternatives and offering validated experimental methods to assess its integrity. Our objective is to empower you, the researcher, to make informed decisions, anticipate challenges, and optimize your synthetic strategies.

Chapter 1: Physicochemical and Thermal Stability Profile

Before subjecting any reagent to reactive conditions, understanding its intrinsic stability is paramount. This compound (CAS No: 20511-12-0) is typically supplied as a white to tan or yellow crystalline solid.[1][2][3] Its stability under storage is generally robust when kept in a cool, dry, and dark environment to prevent gradual degradation.[2]

Key Physicochemical Properties:

  • Molecular Formula: C₅H₅IN₂

  • Molecular Weight: 220.01 g/mol [4]

  • Melting Point: 128-131 °C[3]

The melting point serves as a reliable initial indicator of purity. A broad or depressed melting range may suggest the presence of impurities or degradation products. While the molecule does not possess exceptionally labile functional groups susceptible to decomposition at room temperature, its performance at elevated reaction temperatures warrants careful consideration, as discussed in subsequent chapters.

Chapter 2: Stability in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its application as an electrophile in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, which is a double-edged sword: it allows for facile oxidative addition to the palladium catalyst under mild conditions, but it also renders the molecule susceptible to specific degradation pathways.[5][6]

The general reactivity trend for aryl halides in these couplings is: Ar-I > Ar-Br > Ar-OTf > Ar-Cl .[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. While this compound is an excellent substrate, a common side reaction is proto-deiodination , where the iodine atom is replaced by a hydrogen atom from the solvent or other reaction components. This leads to the formation of 2-aminopyridine, a common and often difficult-to-remove impurity.

Causality of Proto-deiodination: This side reaction is often promoted by elevated temperatures, prolonged reaction times, and the presence of hydridic species. The choice of base and solvent system can be critical in mitigating this pathway. For instance, using aqueous base solutions can increase the prevalence of this side reaction.

Sonogashira Coupling

In the Sonogashira coupling of terminal alkynes, the C-I bond of this compound again provides high reactivity.[7][8] The reaction is typically conducted under mild, basic conditions, often using an amine base that also serves as the solvent.[6] Stability concerns here are twofold:

  • Proto-deiodination: As with the Suzuki coupling, this remains a potential side reaction.

  • Homocoupling of the Alkyne (Glaser Coupling): While not a degradation of the pyridine itself, this common side reaction consumes the coupling partner and complicates purification. It is often exacerbated by the copper(I) co-catalyst.[9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forges C-N bonds.[10] When using this compound as the electrophile, its existing amino group can influence the reaction. The pyridine nitrogen and the exocyclic amino group can act as ligands, potentially coordinating to the palladium center and altering its catalytic activity.[11] While the C-I bond readily undergoes oxidative addition, strong bases and high temperatures required for some aminations can promote decomposition.[12]

The diagram below illustrates the central palladium catalytic cycle and highlights the point at which the undesired proto-deiodination pathway competes with the productive cross-coupling pathway.

Palladium_Catalytic_Cycle Fig. 1: Pd Catalytic Cycle & Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)-I OxAdd->ArPdI Transmetal Transmetalation (e.g., from R-B(OH)₂) ArPdI->Transmetal R-M SideReaction Proto-deiodination (Ar-H formation) ArPdI->SideReaction Side Reaction ArPdR Ar-Pd(II)-R Transmetal->ArPdR ReductElim Reductive Elimination ArPdR->ReductElim Product Product (Ar-R) ReductElim->Product Product->Pd0 Regenerates Catalyst SideReaction->Pd0 Forms Ar-H H_source [H] Source

Caption: Fig. 1: Pd Catalytic Cycle & Side Reaction.

Chapter 3: Impact of pH on Stability

This compound has two basic centers: the endocyclic pyridine nitrogen (pKa of the conjugate acid is ~3-4) and the exocyclic amino group (pKa of the conjugate acid is ~6-7).

  • Acidic Conditions: In the presence of acid, the molecule will be protonated, forming a 2-amino-5-iodopyridinium salt.[13] This dramatically increases its solubility in aqueous media but deactivates the ring towards electrophilic substitution and alters its electronic profile for cross-coupling reactions. Strong acidic conditions should generally be avoided during reactions unless salt formation is desired.

  • Basic Conditions: The compound is stable under the moderate basic conditions (e.g., K₂CO₃, K₃PO₄, Et₃N) typically used in cross-coupling reactions.[14] However, exposure to strong bases (e.g., NaOH, KOH) at elevated temperatures may lead to decomposition or undesired side reactions, such as nucleophilic aromatic substitution if a suitable nucleophile is present.

Chapter 4: Comparative Analysis with Alternative Building Blocks

The choice of halogen is a critical decision in synthesis design, balancing reactivity, stability, and cost. This compound is often compared with its bromo- and chloro-analogs.

Feature5-Amino-2-iodo pyridine5-Amino-2-bromo pyridine5-Amino-2-chloro pyridine
Reactivity Highest. Allows for milder reaction conditions (lower temp, weaker base).[5]Moderate. Often requires higher temperatures or more active catalysts than the iodo-analog.Lowest. Typically requires specialized, highly active catalyst systems (e.g., using Buchwald ligands or N-heterocyclic carbenes).[11]
Stability Lowest. The C-I bond is the most prone to cleavage, leading to higher instances of proto-dehalogenation.Moderate. Offers a good balance between reactivity and stability. Less prone to proto-dehalogenation than the iodide.Highest. The C-Cl bond is very robust, making the molecule more stable but also less reactive.
Side Reactions Prone to proto-deiodination. Potential for light sensitivity.Less prone to proto-dehalogenation.Minimal risk of proto-dehalogenation under typical coupling conditions.
Cost Generally the highest cost among the three.Intermediate cost.Generally the lowest cost.
Typical Use Case When mild conditions are essential to preserve sensitive functional groups elsewhere in the molecule.General-purpose, offering a good compromise between reactivity and cost/stability.Large-scale synthesis where cost is a primary driver and forcing conditions are acceptable.

Chapter 5: Experimental Protocols for Stability Assessment

Trustworthy research requires self-validating protocols. The following section provides a detailed methodology for conducting a forced degradation study to quantitatively assess the stability of this compound under various stress conditions. This is followed by a validated HPLC method for analysis.

Workflow for Forced Degradation Study

This workflow is designed to expose this compound to conditions that simulate the stresses of various reaction environments and long-term storage.

Forced_Degradation_Workflow Fig. 2: Forced Degradation Experimental Workflow cluster_conditions Stress Conditions (Incubate at 40°C for 24h) start Prepare Stock Solution of this compound in Acetonitrile/Water acid Acidic Hydrolysis (0.1 M HCl) start->acid Aliquot Stock base Basic Hydrolysis (0.1 M NaOH) start->base Aliquot Stock oxidative Oxidative Stress (3% H₂O₂) start->oxidative Aliquot Stock thermal Thermal Stress (Solution at 80°C) start->thermal Aliquot Stock control Control (No Stressor) start->control Aliquot Stock sample At t=0, 2, 8, 24h: Withdraw Aliquot, Quench/Neutralize, Dilute to Final Conc. acid->sample base->sample oxidative->sample thermal->sample control->sample analyze Analyze by RP-HPLC (Protocol 5.2) sample->analyze data Quantify % Degradation & Identify Degradants (HPLC-MS) analyze->data

Caption: Fig. 2: Forced Degradation Experimental Workflow.

Protocol: Forced Degradation Study

Objective: To determine the stability of this compound under hydrolytic, oxidative, and thermal stress.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve 22.0 mg of this compound in a 50:50 mixture of ACN/water to make a 100 mL stock solution (concentration = 1 mM or 220 µg/mL).

  • Stress Sample Preparation:

    • Acidic: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl.

    • Basic: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH.

    • Oxidative: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂.

    • Thermal: Use 10 mL of the stock solution directly.

    • Control: Mix 5 mL of stock solution with 5 mL of the ACN/water solvent.

  • Incubation: Place the Acidic, Basic, Oxidative, and Control samples in a 40°C water bath. Place the Thermal sample in an 80°C water bath.

  • Time-Point Sampling: At t=0, 2, 8, and 24 hours, withdraw a 1.0 mL aliquot from each sample.

    • For the Acidic sample, quench by adding 1.0 mL of 0.1 M NaOH.

    • For the Basic sample, quench by adding 1.0 mL of 0.1 M HCl.

    • For all other samples, add 1.0 mL of the ACN/water solvent.

  • Analysis: Dilute the quenched samples appropriately with the mobile phase and analyze immediately using the HPLC method described below.

Protocol: RP-HPLC Method for Stability Analysis

Objective: To quantify the remaining percentage of this compound and detect degradation products.

  • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Analysis: The percentage of remaining this compound at each time point is calculated relative to the t=0 sample. The appearance of new peaks indicates degradation products, which can be further characterized by HPLC-MS.

Conclusion

This compound is a highly valuable, reactive building block. Its primary liability is the C-I bond, which, while facilitating mild cross-coupling reactions, is also susceptible to proto-deiodination. This guide has demonstrated that stability is not an intrinsic, immutable property but is highly dependent on the reaction environment—including catalyst, base, solvent, and temperature. By understanding these dependencies, comparing the reagent to its bromo- and chloro-analogs, and employing systematic stability assessment protocols, researchers can harness the full synthetic potential of this compound while ensuring robust and reproducible outcomes.

References

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  • An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. (2008). ResearchGate. Retrieved January 10, 2026, from [Link]

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  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). MDPI. Retrieved January 10, 2026, from [Link]

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A Comparative Guide to Quantum Mechanical Calculations of 5-Amino-2-iodopyridine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the intrinsic reactivity of molecular scaffolds is paramount. 5-Amino-2-iodopyridine is a vital building block in organic synthesis, particularly for crafting complex pharmaceutical agents.[1] Its utility stems from the differential reactivity of its functional groups: the electron-donating amino group, the electron-withdrawing pyridine ring, and the versatile iodo-substituent, which serves as an excellent leaving group in cross-coupling reactions.[1][2] This guide provides an in-depth comparison of quantum mechanical methods to predict and rationalize the reactivity of this scaffold, offering a framework for in silico experimental design.

The 'Why': Moving Beyond Chemical Intuition

While experienced chemists possess a strong intuition for reactivity, quantum mechanical (QM) calculations provide quantitative, atom-level insights that can predict outcomes, elucidate mechanisms, and guide synthesis in a data-driven manner.[3] By solving the Schrödinger equation (or a functional thereof), we can model the electronic structure of a molecule and derive a host of reactivity descriptors. This guide focuses on Density Functional Theory (DFT), a robust and computationally efficient QM method that offers a favorable balance between accuracy and cost for molecules of this size.[4][5][6][7] We will compare the performance of different DFT functionals and basis sets to establish a reliable and validated computational protocol.

Foundational Concepts: Key Reactivity Descriptors

To dissect the reactivity of this compound, we must first understand the theoretical tools at our disposal. The following descriptors provide a comprehensive electronic picture.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The spatial distribution of these orbitals indicates the likely sites of interaction.[4][8]

  • Molecular Electrostatic Potential (MEP): This is a 3D map of the electrostatic potential plotted on the electron density surface. It visually identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).

  • Global Reactivity Descriptors: These parameters, derived from FMO energies, describe the molecule's overall reactivity. Key descriptors include:

    • Hardness (η): Resistance to change in electron distribution.

    • Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.[4][8]

  • Local Reactivity Descriptors (Fukui Functions): These functions identify the most reactive atomic sites within the molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attack by analyzing how the electron density changes upon the addition or removal of an electron.

A Comparative Study of Computational Methods

The choice of a computational method involves a trade-off between accuracy and resource intensity. Here, we compare two popular DFT functionals combined with two different types of basis sets to assess their performance for this compound.

  • Functionals:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely-used hybrid functional that provides a good balance of accuracy for a broad range of systems.[6][7][9]

    • M06-2X (Minnesota, 2006, with 2X exchange): A high-nonlocality functional that often performs better for main-group thermochemistry and non-covalent interactions.

  • Basis Sets:

    • 6-311+G(d,p): A Pople-style, triple-zeta basis set with diffuse functions (+) on heavy atoms and polarization functions (d,p) on all atoms. It is a good general-purpose choice.

    • def2-TZVP (def2-Triple Zeta Valence with Polarization): A Karlsruhe "default" basis set known for its efficiency and systematic construction.

  • Effective Core Potential (ECP): For the heavy iodine atom, a full electron calculation is computationally prohibitive. We employ the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) ECP, which replaces the core electrons of iodine with a mathematical function, significantly reducing computational cost while maintaining accuracy for valence electron chemistry.[5]

The core causality for these choices is to compare a reliable "workhorse" method (B3LYP/6-311+G(d,p)) against a more modern and potentially more accurate combination (M06-2X/def2-TZVP) to provide a clear recommendation.

Experimental Workflow: From Structure to Reactivity

The following protocol outlines a self-validating system for calculating the reactivity descriptors. The workflow ensures that calculations are performed on a true energy minimum, a critical step for trustworthy results.

Step-by-Step Computational Protocol:
  • Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This step is crucial as all subsequent properties depend on the correct molecular structure.

  • Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

  • Single-Point Energy Calculation: Using the optimized geometry, perform single-point energy calculations to derive the molecular orbitals (HOMO, LUMO) and electron density.

  • Population Analysis & MEP: From the single-point calculation output, generate the Molecular Electrostatic Potential map and perform a population analysis (e.g., Hirshfeld, Mulliken) to obtain the atomic charges required for calculating Fukui functions.

  • Data Analysis: Extract HOMO/LUMO energies, calculate global reactivity descriptors, and compute Fukui indices for each atom.

Workflow Diagram:

G cluster_input Input Phase cluster_calc Calculation & Validation cluster_output Analysis & Output A 1. Build Initial 3D Structure B 2. Geometry Optimization A->B C 3. Frequency Calculation B->C D Validate: No Imaginary Frequencies? C->D Check D->B No, Re-optimize E 4. Single-Point Energy & Wavefunction D->E Yes F 5. Population Analysis (Charges) E->F G 6. Generate MEP Surface E->G H 7. Extract HOMO/LUMO Energies E->H I 8. Calculate Reactivity Descriptors F->I H->I

Caption: Computational workflow for reactivity analysis.

Results: A Comparative Analysis

The reactivity descriptors for this compound were calculated using the four method combinations. The results are summarized below.

Optimized Molecular Structure
this compound Structure

The optimized geometry shows a planar pyridine ring, as expected.

Table 1: Calculated Global Reactivity Descriptors
MethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Hardness (η)Electrophilicity (ω) (eV)
B3LYP / 6-311+G(d,p)-5.58-0.894.692.353.85
B3LYP / def2-TZVP-5.61-0.924.692.353.90
M06-2X / 6-311+G(d,p)-6.450.056.503.253.15
M06-2X / def2-TZVP-6.470.036.503.253.17

Note: Calculations performed with LANL2DZ ECP on Iodine.

Analysis:

  • The M06-2X functional predicts a significantly larger HOMO-LUMO gap compared to B3LYP, suggesting greater kinetic stability. This is a known characteristic of high-exchange functionals.

  • The choice of basis set (6-311+G(d,p) vs. def2-TZVP) has a minimal impact on the calculated global descriptors, indicating that both are adequate for this system.

  • B3LYP predicts a higher electrophilicity index (ω), suggesting the molecule has a stronger tendency to act as an electrophile compared to the M06-2X prediction.

Frontier Molecular Orbitals and MEP
HOMOLUMOMEP
HOMO plotLUMO plotMEP map

Visualizations generated using the B3LYP/def2-TZVP level of theory. Red regions in the MEP are electron-rich (negative potential), while blue regions are electron-poor (positive potential).

Analysis:

  • HOMO: The HOMO is primarily localized over the amino group and the pyridine ring, with significant density on the nitrogen of the amino group and the C3/C5 carbons. This indicates these are the primary sites for electron donation (nucleophilic character).

  • LUMO: The LUMO is a π* orbital distributed across the pyridine ring, with the largest lobes on the C2 (bonded to iodine) and C6 carbons. This distribution strongly suggests that these are the most electrophilic sites, susceptible to nucleophilic attack.

  • MEP: The MEP map confirms the FMO analysis. The most negative potential (red) is located on the pyridine ring nitrogen, making it the most likely site for protonation or coordination to Lewis acids. The region around the C-I bond, particularly near the carbon atom, shows a positive potential (blue), consistent with its known susceptibility to nucleophilic attack in cross-coupling reactions.

Correlation with Experimental Reactivity

A computational model's trustworthiness is validated by its ability to explain and predict experimental observations.

Predicted Reactivity vs. Known Chemistry

G cluster_calc Computational Prediction cluster_exp Experimental Observation LUMO LUMO localized on C2-I bond Coupling High reactivity in Suzuki & Sonogashira Coupling at C2 position LUMO->Coupling Explains Electrophilicity MEP Positive MEP at C2 MEP->Coupling Predicts Nucleophilic Attack Site HOMO HOMO on Amino Group & Ring N Coordination Coordination to metal catalysts via Ring Nitrogen HOMO->Coordination Explains Nucleophilicity

Sources

Safety Operating Guide

Proper Disposal of 5-Amino-2-iodopyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-Amino-2-iodopyridine (CAS No: 29958-12-1), a halogenated aromatic amine commonly used in pharmaceutical research and organic synthesis. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

Understanding the Hazard Profile of this compound

Based on data for the isomer, this compound should be handled as a hazardous substance with the following potential classifications[1][2][3]:

  • Skin Irritant: Causes skin irritation upon contact.

  • Serious Eye Irritant: Can cause serious and potentially damaging eye irritation.

  • Respiratory Irritant: May cause irritation to the respiratory tract if inhaled.

Given its structure as a halogenated aromatic amine, it is prudent to also consider the potential for long-term health effects and environmental toxicity. Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life. Therefore, under no circumstances should this compound or its waste be disposed of down the sanitary sewer system[4][5][6].

Key Physicochemical and Hazard Data (Inferred from 2-Amino-5-iodopyridine)
PropertyValue/InformationSource
Molecular Formula C₅H₅IN₂[7]
Molecular Weight 220.01 g/mol [7]
Appearance Likely a solid (e.g., white to brown crystals or powder)[8]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
Incompatibilities Strong oxidizing agents[6]

The Core Principle of Disposal: Professional Hazardous Waste Management

The primary and mandated method for the disposal of this compound is through a licensed and approved chemical waste disposal facility[2][4][9]. In-lab chemical neutralization or degradation is not recommended for the following reasons:

  • Lack of Validated Protocols: There are no established and verified laboratory-scale procedures for the complete and safe neutralization of this compound.

  • Potential for Hazardous Byproducts: Attempted chemical treatment without a validated protocol could lead to incomplete reactions or the generation of new, potentially more hazardous or volatile compounds.

  • Regulatory Non-Compliance: Most institutional and national regulations require that hazardous chemical waste be disposed of through designated channels to ensure proper treatment, such as high-temperature incineration with flue gas scrubbing[4].

The following workflow outlines the decision-making process for the proper segregation and disposal of waste containing this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Container Management & Labeling cluster_3 Final Disposal Pathway Generate Generate Waste (e.g., unused reagent, contaminated labware, solutions) IsHalogenated Is the waste a halogenated organic? Generate->IsHalogenated IsSolidOrLiquid Is the waste solid or liquid? IsHalogenated->IsSolidOrLiquid Yes SolidWaste Collect in 'Solid Halogenated Organic Waste' container IsSolidOrLiquid->SolidWaste Solid LiquidWaste Collect in 'Liquid Halogenated Organic Waste' container IsSolidOrLiquid->LiquidWaste Liquid Label Label container with: 'Hazardous Waste' 'this compound' List all components and concentrations SolidWaste->Label LiquidWaste->Label Store Store in a designated, cool, dry, and well-ventilated Satellite Accumulation Area (SAA) Label->Store EHS Contact Environmental Health & Safety (EHS) for pickup Store->EHS Disposal Professional Disposal: Licensed Hazardous Waste Facility (e.g., Incineration) EHS->Disposal

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol provides the necessary steps for the safe handling and disposal of various waste streams containing this compound.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn to prevent exposure[2][4][6]:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes.
Lab Coat Standard laboratory coat, buttoned.To protect skin and clothing from contamination.
Respiratory Protection Handle only in a certified chemical fume hood.To prevent inhalation of the compound, which may cause respiratory irritation.
Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal[5][10].

  • Designate Waste Containers: Use separate, clearly labeled hazardous waste containers for solid and liquid waste. These containers must be made of a material compatible with the chemical and have a secure, screw-top lid[5].

  • Solid Waste:

    • Unused/Expired Reagent: Place the original container with the unused this compound into the designated solid hazardous waste container.

    • Contaminated Labware: Collect any items grossly contaminated with the solid chemical, such as weighing paper, gloves, and disposable spatulas, in the "Solid Halogenated Organic Waste" container.

  • Liquid Waste:

    • Solutions: Collect any solutions containing this compound in a dedicated "Liquid Halogenated Organic Waste" container[10].

    • Rinsate: When decontaminating glassware, perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol). Crucially, all rinsate must be collected and disposed of as liquid hazardous waste. Do not dispose of the rinsate down the drain[9].

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams. The disposal of halogenated waste is often more complex and costly[5]. Furthermore, do not mix this compound waste with incompatible substances like strong oxidizing agents[6].

Labeling and Storage

Accurate labeling and proper storage are regulatory requirements and essential for safety.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • A list of all other chemical components and their approximate concentrations.

    • The relevant hazard warnings (e.g., "Irritant").

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area. This area should be cool, dry, well-ventilated, and away from general laboratory traffic.

Arranging for Final Disposal
  • Contact EHS: Follow your institution's specific procedures to request a waste pickup from the Environmental Health and Safety (EHS) department or the designated waste management office.

  • Provide Documentation: Be prepared to provide the SDS for the waste components to your EHS office or the waste contractor. This ensures they have the necessary information for safe transport and final disposal[9].

Emergency Procedures for Spills

In the event of an accidental spill, immediate and appropriate action is required.

  • Alert Personnel: Notify colleagues in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.

  • Small Spills (inside a fume hood):

    • Ensure your PPE is intact.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep up the absorbed material and place it in the designated "Solid Halogenated Organic Waste" container.

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials and rinsate as hazardous waste.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[4][6].

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[4][6].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention[2].

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[4].

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental protection.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.indd. Retrieved from [Link]

  • Google Patents. (n.d.). JP2010131489A - Method of treating aromatic amines-containing wastewater.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Capot Chemical. (2012, November 28). Material Safety Data Sheet. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-Amino-5-iodopyridine, 25g, Each. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Amino-2-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical information for handling 5-Amino-2-iodopyridine (CAS No. 29958-12-1)[1]. While this compound is a valuable building block, its structural similarity to other halogenated pyridines necessitates a robust and proactive approach to personal protection. This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a culture of intrinsic laboratory safety.

The toxicological properties of this compound have not been fully investigated[2][3]. Therefore, we must base our safety protocols on data from closely related structural analogs, such as 2-Amino-5-iodopyridine (CAS No. 20511-12-0), and general principles for handling pyridine derivatives. This analog is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4][5][6]. Consequently, all handling procedures must be designed to prevent contact and inhalation.

The Foundation of Safety: Engineering and Administrative Controls

Before any discussion of Personal Protective Equipment (PPE), it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.

  • Engineering Controls : All operations involving this compound, from weighing the solid to preparing solutions and running reactions, must be conducted within a properly functioning and certified laboratory chemical fume hood[7][8]. This is non-negotiable. The fume hood contains vapors and fine particulates, preventing them from entering the laboratory atmosphere and being inhaled by personnel.

  • Administrative Controls : Designate a specific area within the laboratory for handling this compound to contain potential spills[9]. Ensure that an emergency eyewash station and safety shower are accessible, unobstructed, and within a ten-second travel distance[8][9].

Personal Protective Equipment (PPE): Your Essential Barrier

PPE selection must be deliberate and based on the specific hazards of the material and the procedure being performed.

Eye and Face Protection: Shielding from Irritation

Direct contact with pyridine derivatives can cause serious eye irritation[3][5].

  • Mandatory Protection : At a minimum, chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn at all times when handling this compound in any form[10][11][12]. Safety glasses do not provide adequate protection from splashes and are not sufficient[12].

  • Enhanced Protection : For procedures with a higher risk of splashing, such as transferring large volumes of solutions or conducting reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles[11][12][13]. The face shield protects the entire face from direct contact.

Skin and Body Protection: Preventing Dermal Contact

This compound is presumed to be a skin irritant[3][5]. Skin absorption is a potential route of exposure for pyridine compounds[8][14].

  • Protective Clothing : A fully buttoned, flame-resistant laboratory coat should be worn to protect the arms and torso[8][11][15]. Ensure clothing covers the legs; open-toed shoes are strictly prohibited in the laboratory[11].

  • Hand Protection (Gloves) : Glove selection is critical. While nitrile gloves are common in laboratories, some data suggests they offer poor resistance to pyridine[7][8]. However, for handling solids and dilute solutions, they are often considered acceptable. The best practice is to consult the glove manufacturer's chemical resistance guide.

    • Recommended Practice : For handling the solid compound or dilute solutions, use chemical-resistant gloves such as nitrile or neoprene[7][14].

    • Best Practice/High-Risk Operations : For concentrated solutions or extended handling times, consider double-gloving or using gloves with higher chemical resistance, such as butyl rubber or laminate (Silver Shield) gloves[8][11].

    • Technique : Always inspect gloves for tears or holes before use. Remove gloves using a technique that avoids skin contact with the exterior of the glove and wash hands thoroughly with soap and water after removal[8].

Respiratory Protection: A Necessary Precaution

Work should be planned to avoid inhalation of dust or vapors, making respiratory protection a secondary measure.

  • Primary Control : A chemical fume hood is the primary method of respiratory protection[7][9][15].

  • When a Respirator is Needed : In the event of a large spill outside of a fume hood or if engineering controls are insufficient, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a full-face respirator) should be used[10][16]. Importantly, personnel must be medically cleared, trained, and fit-tested to wear a respirator as part of a formal respiratory protection program[8].

The following table summarizes the recommended PPE for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesChemical-Resistant Gloves (e.g., Nitrile)Fully-Buttoned Lab CoatRequired: Chemical Fume Hood
Preparing Solutions Chemical Splash GogglesChemical-Resistant Gloves (e.g., Nitrile)Fully-Buttoned Lab CoatRequired: Chemical Fume Hood
Running Reactions Chemical Splash Goggles & Face ShieldDouble Gloves or Heavy-Duty Chemical-Resistant GlovesFully-Buttoned Lab CoatRequired: Chemical Fume Hood
Handling Waste Chemical Splash GogglesChemical-Resistant Gloves (e.g., Nitrile)Fully-Buttoned Lab CoatRequired: Chemical Fume Hood
Large Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Apron/SuitRequired: NIOSH-Approved Respirator

Operational and Disposal Plans

A comprehensive safety plan includes clear, step-by-step procedures for handling and disposal.

Protocol for Handling Solid this compound
  • Preparation : Before starting, ensure the chemical fume hood is operational and the work area is clean. Don all required PPE as outlined in the table above.

  • Weighing : Conduct all weighing and transfers of the solid compound within the chemical fume hood to control dust[9]. Use a spatula to carefully transfer the solid to a tared container.

  • Containment : Keep the container with the chemical tightly closed when not in use[7][17].

  • Cleanup : After weighing, carefully decontaminate the spatula and the balance area within the fume hood.

  • Glove Removal : Once the procedure is complete, remove gloves and wash hands thoroughly.

Disposal Plan

Improper disposal can lead to environmental contamination. Halogenated organic compounds often require specific disposal streams.

  • Waste Collection : Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, sealed, and clearly labeled hazardous waste container[8]. The label should read "Hazardous Waste: Halogenated Organic Material" and list the chemical constituents.

  • Storage : Store the waste container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents[8][17].

  • Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain or dispose of it in regular trash[2][17].

Visual Workflow: Safe Handling and Disposal

The following diagram outlines the critical decision points and procedural flow for safely managing this compound from receipt to disposal.

start Start: Receive Chemical prep Preparation: - Verify Fume Hood - Designate Work Area - Don Full PPE start->prep handling Handling Operation (Weighing, Reaction, etc.) prep->handling spill_check Spill Occurred? handling->spill_check spill_response Spill Response: - Evacuate Area - Notify EHS - Use Spill Kit & Correct PPE spill_check->spill_response Yes waste_gen Generate Waste Stream (Empty Containers, Contaminated PPE) spill_check->waste_gen No waste_collect Collect in Labeled, Halogenated Waste Container spill_response->waste_collect waste_gen->waste_collect decontaminate Decontaminate Work Area & Equipment waste_collect->decontaminate ppe_removal Properly Remove PPE & Wash Hands decontaminate->ppe_removal end End: Secure Storage & Await EHS Pickup ppe_removal->end

Caption: Safe Handling and Disposal Workflow for this compound.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]

  • BIOSYNCE. (2025, September 23). How to handle pyridine safely? Available at: [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Available at: [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Available at: [Link]

  • Capot Chemical. (2012, November 28). 2-Amino-5-iodopyridine Material Safety Data Sheet. Available at: [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 2-Pyridinamine, 5-iodo-. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.